molecular formula C7H4F3NO3 B1319300 3-Nitro-4-(trifluoromethyl)phenol CAS No. 25889-36-5

3-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1319300
CAS No.: 25889-36-5
M. Wt: 207.11 g/mol
InChI Key: NIIKTULPELJXBP-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIKTULPELJXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592387
Record name 3-Nitro-4-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25889-36-5
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Nitro-4-(trifluoromethyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-4-(trifluoromethyl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and applications, grounding all claims in authoritative data.

Compound Identification and Structural Elucidation

3-Nitro-4-(trifluoromethyl)phenol is an aromatic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group. These electron-withdrawing substituents significantly influence the molecule's chemical behavior and reactivity.

  • IUPAC Name: 3-Nitro-4-(trifluoromethyl)phenol

  • CAS Number: 25889-36-5[1]

  • Molecular Formula: C₇H₄F₃NO₃

  • Synonyms: 3-nitro-4-(trifluoromethyl)phenol

It is critical to distinguish this compound from its isomer, 4-Nitro-3-(trifluoromethyl)phenol (CAS Number: 88-30-2), as their physical and chemical properties differ.

Caption: Chemical structure of 3-Nitro-4-(trifluoromethyl)phenol.

Physicochemical Properties

The physical and chemical properties of 3-Nitro-4-(trifluoromethyl)phenol are dictated by the interplay of its functional groups. The trifluoromethyl group increases lipophilicity, while the nitro and hydroxyl groups contribute to its polarity and acidity.

PropertyValueSource
Molecular Weight 207.11 g/mol [1]
Physical Form Solid
Melting Point 103 °C[1]
Purity Typically ≥97%[1]
Storage Temperature Inert atmosphere, room temperature

Solubility and Acidity Insights:

  • Solubility: While specific quantitative data is sparse for this isomer, its structure suggests it is soluble in polar organic solvents like methanol and sparingly soluble in water, a common trait for nitrophenols.[2]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification and characterization of 3-Nitro-4-(trifluoromethyl)phenol.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the positions of the nitro and trifluoromethyl groups.

  • ¹³C NMR: The carbon spectrum will display unique signals for each carbon atom in the molecule, including the carbon attached to the trifluoromethyl group, which would show a characteristic quartet due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and strong C-F stretching bands.[3]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (207.11 g/mol ).[5] Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Synthesis and Reaction Chemistry

As a specialized chemical intermediate, 3-Nitro-4-(trifluoromethyl)phenol is typically produced through multi-step organic synthesis. A plausible and established route for synthesizing substituted nitrophenols involves the diazotization of a corresponding aniline followed by hydrolysis.

Experimental Protocol: Synthesis via Diazotization-Hydrolysis

This protocol describes a representative method adapted from well-established procedures for converting anilines to phenols.[6] The specific starting material for this synthesis would be 4-Amino-2-nitrobenzotrifluoride .

Step 1: Diazotization of 4-Amino-2-nitrobenzotrifluoride

  • Dissolve 4-Amino-2-nitrobenzotrifluoride in a mixture of water and concentrated sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring at 0-5 °C for one hour after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate reaction vessel, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.[6] The copper sulfate acts as a catalyst to facilitate a smooth decomposition and hydrolysis.

  • Slowly add the cold diazonium salt solution from Step 1 to the boiling xylene-copper sulfate mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete hydrolysis.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Separate the organic (xylene) layer from the aqueous layer.

  • Extract the aqueous layer with additional xylene or another suitable organic solvent.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Nitro-4-(trifluoromethyl)phenol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., a pet ether/benzene mixture) or by column chromatography to obtain the final, high-purity product.[7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A 4-Amino-2-nitrobenzotrifluoride in H2SO4/H2O B Add NaNO2 (aq) @ 0-5 °C A->B C Diazonium Salt Intermediate B->C D Boiling Xylene & CuSO4 (aq) C->D Add Slowly E Crude Product Mixture D->E N2 Evolution F Liquid-Liquid Extraction E->F G Drying & Solvent Removal F->G H Recrystallization or Chromatography G->H I Pure 3-Nitro-4-(trifluoromethyl)phenol H->I

Caption: Workflow for the synthesis of 3-Nitro-4-(trifluoromethyl)phenol.

Key Chemical Reactivity

The reactivity of 3-Nitro-4-(trifluoromethyl)phenol is governed by its three key functional components: the nitro group, the phenolic hydroxyl group, and the activated aromatic ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is crucial for creating aniline derivatives, which are versatile building blocks for pharmaceuticals and other fine chemicals.

  • Reactions of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This nucleophilic phenoxide can then react with electrophiles. Common reactions include:

    • Etherification (Williamson Synthesis): Reaction with alkyl halides to form ethers.

    • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

  • Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring toward nucleophilic attack, although less so than in its isomer where the nitro group is para to a potential leaving group.

G cluster_nitro Nitro Group Reactivity cluster_hydroxyl Hydroxyl Group Reactivity COMPOUND 3-Nitro-4-(trifluoromethyl)phenol REDUCE Reduction (e.g., H2, Pd/C) COMPOUND->REDUCE ETHER Etherification (e.g., R-X, base) COMPOUND->ETHER ESTER Esterification (e.g., Acyl Chloride) COMPOUND->ESTER AMINE 3-Amino-4-(trifluoromethyl)phenol REDUCE->AMINE ETHER_PROD Aryl Ether Product ETHER->ETHER_PROD ESTER_PROD Aryl Ester Product ESTER->ESTER_PROD

Caption: Key reaction pathways for 3-Nitro-4-(trifluoromethyl)phenol.

Applications in Research and Drug Development

3-Nitro-4-(trifluoromethyl)phenol serves primarily as a building block in the synthesis of more complex molecules. The combination of the nitro, trifluoromethyl, and phenol motifs makes it a valuable precursor in several fields:

  • Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for other groups and can enhance properties like metabolic stability and membrane permeability of a drug candidate.[8] The nitro and phenol groups provide reactive handles for elaboration into diverse molecular scaffolds. For instance, related structures are used in the preparation of bicyclic heteroaryl compounds that act as Protease-Activated Receptor 4 (PAR4) inhibitors.[7]

  • Agrochemicals: Nitrophenols and trifluoromethylated aromatics have a long history of use in agrochemicals.[2] This compound can serve as a starting material for novel pesticides and herbicides.

  • Materials Science: The unique electronic properties of the molecule make it a candidate for incorporation into polymers or other advanced materials.

Safety and Handling

According to safety data, 3-Nitro-4-(trifluoromethyl)phenol is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classification: Toxic, Irritant, and Corrosive.[1]

  • GHS Hazard Statements:

    • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Recommendations:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.

Conclusion

3-Nitro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound whose chemical properties are dominated by its potent electron-withdrawing substituents. Its defined physicochemical properties, predictable reactivity at its nitro and hydroxyl groups, and its activated aromatic ring make it a valuable and versatile intermediate for advanced chemical synthesis. For researchers in drug discovery and agrochemicals, this compound offers a robust starting point for creating novel molecules with enhanced biological activity and optimized pharmacokinetic profiles. Proper handling and adherence to safety protocols are essential when working with this potent chemical.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). Retrieved from [Link]

  • Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • ACS Publications. (n.d.). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. In The Journal of Organic Chemistry. Retrieved from [Link]

  • Chegg.com. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a trifluoromethyl group and a nitro group on a phenol ring, imparts unique chemical properties that are leveraged in the development of new molecular entities. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles, experimental details, and practical considerations for laboratory and potential scale-up applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-Nitro-4-(trifluoromethyl)phenol is essential for its synthesis, purification, and handling.

PropertyValue
CAS Number 88-30-2[1]
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1]
Appearance Yellowish solid
Melting Point 76-79 °C
Solubility Soluble in many organic solvents, limited solubility in water[2]

Synthetic Strategies

Two principal synthetic strategies are commonly employed for the preparation of 3-Nitro-4-(trifluoromethyl)phenol: the diazotization of 3-(trifluoromethyl)-4-nitroaniline and the direct nitration of 4-(trifluoromethyl)phenol. Each method offers distinct advantages and challenges, which will be discussed in detail.

Method 1: Synthesis via Diazotization of 3-(Trifluoromethyl)-4-nitroaniline

This classic and industrially relevant approach involves the conversion of an aromatic amine to a phenol through a diazonium salt intermediate. This multi-step process is known for its reliability and potential for high yields when optimized.

Reaction Scheme:

Diazotization_Synthesis Start 3-(Trifluoromethyl)-4-nitroaniline Diazonium Diazonium Salt Intermediate Start:e->Diazonium:w 1. NaNO₂, H₂SO₄, 0-5 °C Product 3-Nitro-4-(trifluoromethyl)phenol Diazonium:e->Product:w 2. H₂O, Heat (Hydrolysis)

Caption: Synthetic workflow for 3-Nitro-4-(trifluoromethyl)phenol via diazotization.

Core Principles:

The synthesis begins with the diazotization of 3-(trifluoromethyl)-4-nitroaniline in a strong acidic medium, typically with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent hydrolysis step. The hydrolysis of the diazonium salt, often facilitated by heating in an aqueous solution, replaces the diazonium group with a hydroxyl group, yielding the desired phenol.

A notable improvement to this method involves conducting the hydrolysis in a boiling mixture of xylene and an aqueous copper sulfate solution. This modification has been shown to significantly increase the yield and purity of the final product by promoting a more controlled reaction and minimizing side reactions[3].

Experimental Protocol:

  • Diazotization:

    • Suspend 3-(trifluoromethyl)-4-nitroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture for a designated period to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a boiling mixture of xylene and aqueous copper sulfate.

    • Slowly add the cold diazonium salt solution to the boiling mixture.

    • Maintain vigorous boiling and stirring during the addition to facilitate the hydrolysis and nitrogen gas evolution.

    • After the addition is complete, continue heating for a period to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., xylene or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 3-Nitro-4-(trifluoromethyl)phenol by recrystallization or column chromatography[4].

Method 2: Direct Nitration of 4-(Trifluoromethyl)phenol

A more direct approach to 3-Nitro-4-(trifluoromethyl)phenol is the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. This method involves the introduction of a nitro group onto the aromatic ring using a suitable nitrating agent.

Reaction Scheme:

Nitration_Synthesis Start 4-(Trifluoromethyl)phenol Product 3-Nitro-4-(trifluoromethyl)phenol Start:e->Product:w HNO₃, H₂SO₄

Caption: Synthetic workflow for 3-Nitro-4-(trifluoromethyl)phenol via direct nitration.

Regioselectivity Explained:

The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

In the case of 4-(trifluoromethyl)phenol, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the trifluoromethyl group, nitration will occur at one of the two equivalent ortho positions, leading to the formation of 3-Nitro-4-(trifluoromethyl)phenol as the major product.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 4-(trifluoromethyl)phenol in a suitable solvent, such as a chlorinated hydrocarbon or glacial acetic acid.

    • Cool the solution in an ice bath.

  • Nitration:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at low temperatures.

    • Slowly add the nitrating mixture to the solution of 4-(trifluoromethyl)phenol, maintaining a low reaction temperature to control the exotherm and prevent over-nitration.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Collect the solid product by filtration and wash with cold water until the washings are neutral.

    • Dry the crude product.

    • Purify the crude 3-Nitro-4-(trifluoromethyl)phenol by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel[4].

Safety Considerations

Both synthetic routes involve the use of hazardous materials and require appropriate safety precautions.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The nitration reaction and the preparation of the nitrating mixture are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their preparation and not to isolate them.

  • Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of 3-Nitro-4-(trifluoromethyl)phenol can be effectively achieved through either the diazotization of 3-(trifluoromethyl)-4-nitroaniline or the direct nitration of 4-(trifluoromethyl)phenol. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

  • PubChem. 4-Nitro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

Sources

3-Nitro-4-(trifluoromethyl)phenol structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Nitro-4-(trifluoromethyl)phenol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 3-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate and active agent. This document delves into its nomenclature, structural characteristics, and the influence of its distinct functional groups—hydroxyl, nitro, and trifluoromethyl—on its physicochemical properties. We will explore a validated synthesis pathway, discuss its chemical reactivity, and detail its significant applications, from its role as a selective pesticide to its utility as a building block in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced scientific endeavors.

Nomenclature and Structural Elucidation

Correctly identifying a chemical compound is foundational to scientific research. 3-Nitro-4-(trifluoromethyl)phenol is known by several names, which can vary between academic literature, regulatory documents, and commercial catalogs.

The structure is characterized by a phenol ring substituted with three functional groups. The interplay between the electron-donating hydroxyl group and the potent electron-withdrawing nitro and trifluoromethyl groups dictates the molecule's unique chemical personality.

  • IUPAC Name : The systematic name is 4-nitro-3-(trifluoromethyl)phenol [1].

  • CAS Registry Number : Its unique identifier is 88-30-2 [1][2][3][4].

  • Common Synonyms : It is frequently referred to as 3-Trifluoromethyl-4-nitrophenol, TFM, Lamprecid, 5-Hydroxy-2-nitrobenzotrifluoride, and α,α,α-Trifluoro-4-nitro-m-cresol[1][2][4].

  • Molecular Formula : C₇H₄F₃NO₃[1][2][3].

  • Molecular Weight : 207.11 g/mol [1][4].

Structural Identifiers:

  • SMILES : C1=CC(=C(C=C1O)C(F)(F)F)[O-][1]

  • InChI : InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H[1][4]

  • InChIKey : ZEFMBAFMCSYJOO-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties: A Structure-Function Analysis

The physical and chemical properties of a molecule are a direct consequence of its structure. In 4-nitro-3-(trifluoromethyl)phenol, the combination of functional groups results in a unique profile of acidity, solubility, and physical state. The strong electron-withdrawing capacity of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups significantly increases the acidity of the phenolic hydroxyl (-OH) group, making it a stronger acid than phenol itself.

PropertyValueSource(s)
Appearance Yellow to orange crystalline solid[1][5]
Melting Point 76-79 °C[1][5][6]
Boiling Point 135-138 °C at 0.01 mmHg[5][6]
pKa 6.07[1]
Water Solubility 5000 mg/L at 25 °C[1][3]
LogP (Octanol/Water) 2.68[6][7]

The trifluoromethyl group enhances lipophilicity, which, combined with the polar nitro and hydroxyl groups, allows for solubility in many organic solvents while retaining limited solubility in water[2].

Synthesis and Reactivity

The preparation of 4-nitro-3-(trifluoromethyl)phenol is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the diazotization of an aniline precursor followed by hydrolysis.

Logical Workflow for Synthesis

The synthesis from 3-(trifluoromethyl)-4-nitroaniline is a classic example of Sandmeyer-type reactions, where an amino group on an aromatic ring is replaced with a hydroxyl group via a diazonium salt intermediate. The use of a copper sulfate catalyst is crucial for achieving a good yield and minimizing side reactions that often plague diazonium salt hydrolyses[8].

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 3-(Trifluoromethyl)-4-nitroaniline C Diazonium Salt Intermediate A->C Diazotization B NaNO₂, H₂SO₄ (0-5 °C) E 4-Nitro-3-(trifluoromethyl)phenol C->E Hydrolysis D Boiling Aqueous CuSO₄ in Xylene G Pure Product E->G Purification F Recrystallization (e.g., from Benzene/Pet Ether)

Caption: Synthesis workflow for 4-Nitro-3-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis via Diazonium Salt Hydrolysis

This protocol is a representative methodology based on established chemical principles described in the literature[8].

  • Diazotization of the Aniline Precursor:

    • In a reaction vessel maintained at 0-5 °C, dissolve one molar equivalent of 3-(trifluoromethyl)-4-nitroaniline in concentrated sulfuric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for 30-60 minutes following the addition to ensure complete formation of the diazonium salt. The reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

  • Catalytic Hydrolysis:

    • In a separate, larger vessel equipped for distillation and reflux, prepare a boiling mixture of aqueous copper sulfate pentahydrate (CuSO₄·5H₂O) and xylene[8].

    • Slowly add the cold diazonium salt solution to the boiling copper sulfate/xylene mixture. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue to heat the mixture under reflux and steam distill to remove the xylene and any volatile impurities.

  • Isolation and Purification:

    • Cool the reaction mixture and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a pet ether/benzene mixture to obtain pure, yellow crystals of 4-nitro-3-(trifluoromethyl)phenol[5].

Applications in Research and Development

The unique electronic and structural features of 4-nitro-3-(trifluoromethyl)phenol make it a valuable compound in several fields, most notably in pest control and as a synthetic intermediate.

Piscicide for Sea Lamprey Control

The primary and most well-documented application is as a lampricide (specifically, a larvicide) to control populations of the invasive sea lamprey (Petromyzon marinus) in the Great Lakes of North America[1]. Marketed under the name TFM, it is selectively toxic to lamprey larvae.

Mechanism of Action: TFM acts as an uncoupler of mitochondrial oxidative phosphorylation. This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. This leads to a rapid depletion of cellular energy, which is lethal to the lamprey. The selectivity is believed to arise from differences in the lamprey's ability to metabolize and detoxify TFM compared to other fish species.

BiologicalWorkflow cluster_Mito Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H⁺) ETC->H_gradient Pumps H⁺ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP (Cellular Energy) ATP Production Halts ATP_Synthase->ATP Synthesizes TFM TFM (4-Nitro-3-(trifluoromethyl)phenol) TFM->H_gradient Dissipates Gradient (Uncoupling)

Caption: Mechanism of TFM as a mitochondrial uncoupler.

Intermediate in Chemical Synthesis

Beyond its role as a pesticide, 4-nitro-3-(trifluoromethyl)phenol is a versatile building block in organic synthesis. The presence of three distinct functional groups provides multiple reaction sites for further chemical modification.

  • Pharmaceuticals : It serves as a precursor for synthesizing more complex molecules with potential biological activity. The trifluoromethyl group is a highly sought-after moiety in drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity[9]. It has been used in the preparation of bicyclic heteroaryl compounds that act as PAR4 (Protease-Activated Receptor 4) inhibitors, which are targets for antiplatelet therapies[5].

  • Agrochemicals : Similar to its utility in pharmaceuticals, it is used to create new herbicides and pesticides[3]. The nitro group can be readily reduced to an amine, which can then be used in a wide array of subsequent reactions.

Safety, Handling, and Toxicology

Due to its biological activity, 4-nitro-3-(trifluoromethyl)phenol must be handled with appropriate care. It is classified as hazardous and presents several risks upon exposure.

Hazard Classifications:

  • Acute Toxicity : Toxic if swallowed (Category 3) and harmful in contact with skin or if inhaled (Category 4)[7][10].

  • Skin Irritation : Causes skin irritation (Category 2)[7][10].

  • Eye Irritation : Causes serious eye irritation (Category 2)[7][10].

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation (Category 3)[7].

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[7].

  • Eye/Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[10].

  • Skin Protection : Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber)[10].

  • Respiratory Protection : If dust or aerosols are generated, use a full-face respirator with an appropriate particulate filter (e.g., N95 or P100)[10].

  • Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[10].

Storage

Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up[7][10]. It should be stored away from incompatible materials such as strong oxidizing agents[7].

Conclusion

4-Nitro-3-(trifluoromethyl)phenol is a compound of significant scientific and commercial importance. Its carefully balanced structure provides a unique set of properties that have been expertly exploited for the selective control of invasive species. For the research and development scientist, its value lies in its role as a versatile intermediate, offering a trifluoromethylated phenolic scaffold for the construction of novel agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and safety is paramount for leveraging its full potential in the laboratory and beyond.

References

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol.

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A Spectroscopic Guide to 3-Nitro-4-(trifluoromethyl)phenol: Elucidating Molecular Structure for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its precise molecular structure. A thorough characterization using a suite of spectroscopic techniques is therefore paramount for unambiguous identification, purity assessment, and understanding its chemical behavior. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Nitro-4-(trifluoromethyl)phenol, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the technique, provide a detailed experimental protocol, present and interpret the spectral data, and explain the causal relationships between the molecular structure and the observed spectroscopic signatures.

The Strategic Workflow of Spectroscopic Analysis

The elucidation of a molecular structure is a puzzle where each spectroscopic technique provides a unique set of clues. The logical workflow involves a synergistic approach, where the information from one technique complements and validates the findings from another. This integrated strategy ensures a high degree of confidence in the final structural assignment.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy cluster_NMR NMR Spectroscopy MS Molecular Formula & Weight Structure Definitive Structure of 3-Nitro-4-(trifluoromethyl)phenol MS->Structure Provides Molecular Mass IR Functional Groups Present (e.g., -OH, -NO₂, Ar, -CF₃) IR->Structure Identifies Key Bonds NMR_H ¹H NMR (Proton Environment & Connectivity) NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Correlates Protons to Carbons NMR_H->Structure Maps Proton Skeleton NMR_C->Structure Defines Carbon Framework

Caption: A logical workflow for the elucidation of molecular structures using a combination of spectroscopic techniques.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique that provides detailed information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups, while spin-spin coupling reveals the connectivity of adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitro-4-(trifluoromethyl)phenol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Summary and Interpretation
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~10.5Singlet (broad)1HAr-OH The phenolic proton is acidic and often appears as a broad singlet due to exchange with trace amounts of water. Its downfield shift is due to the deshielding effect of the aromatic ring and hydrogen bonding.
2~8.3Doublet1HH -2This proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield chemical shift. It is split by the proton at C-6.
3~7.5Doublet of doublets1HH -6This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. It is deshielded by the adjacent nitro group and the trifluoromethyl group.
4~7.2Doublet1HH -5This proton is ortho to the trifluoromethyl group and is split by the proton at C-6. The trifluoromethyl group is electron-withdrawing, causing a downfield shift.

Causality in ¹H NMR: The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups decreases the electron density around the aromatic protons, causing them to be deshielded and resonate at higher chemical shifts (downfield) compared to unsubstituted benzene (δ ≈ 7.34 ppm)[1][2]. The splitting patterns (multiplicity) are a direct consequence of spin-spin coupling between neighboring, non-equivalent protons, following the n+1 rule.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is required.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of 0-220 ppm is standard for most organic compounds.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~155C -1 (C-OH)The carbon attached to the hydroxyl group is deshielded by the electronegative oxygen atom.
~140C -4 (C-NO₂)The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of this group.[3][4]
~132C -3 (C-CF₃)The carbon attached to the trifluoromethyl group is deshielded, and the signal may appear as a quartet due to coupling with the three fluorine atoms.
~128C -5Aromatic carbon.
~125 (quartet)-C F₃The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms and appears as a quartet due to one-bond C-F coupling.
~122C -2Aromatic carbon.
~118C -6Aromatic carbon.

Causality in ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-withdrawing groups like -NO₂ and -CF₃ deshield the attached carbons (ipso-carbons) and other carbons in the ring, shifting their signals downfield.[5][6][7] The quartet splitting pattern for the -CF₃ carbon is a classic example of heteronuclear coupling.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically an average of 16-32 scans.

  • Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3600-3200 (broad)O-H stretchPhenolic -OHThe broadness of this peak is due to intermolecular hydrogen bonding.[8][9][10]
3100-3000C-H stretchAromatic C-HCharacteristic stretching vibrations of C-H bonds on the benzene ring.[11]
1600-1450C=C stretchAromatic ringThese absorptions are due to the stretching of the carbon-carbon double bonds within the aromatic ring.
1550-1475N-O asymmetric stretchNitro (-NO₂)A strong absorption characteristic of the asymmetric stretching of the N-O bonds in an aromatic nitro compound.[12]
1360-1290N-O symmetric stretchNitro (-NO₂)Another strong absorption corresponding to the symmetric stretching of the N-O bonds.[12]
1300-1100C-F stretchTrifluoromethyl (-CF₃)Strong absorptions in this region are characteristic of the C-F stretching vibrations.
~1200C-O stretchPhenolic C-OThe stretching vibration of the carbon-oxygen single bond of the phenol.

Causality in FT-IR: The position, intensity, and shape of the absorption bands are directly related to the bond strength, mass of the atoms involved, and the type of vibration. The presence of strong, characteristic bands for the -OH, -NO₂, and aromatic C-H groups provides definitive evidence for these functionalities within the molecule.

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Data Summary and Interpretation
m/zIonRationale
207[M]⁺Molecular Ion Peak: This corresponds to the intact molecule with one electron removed, confirming the molecular weight of 3-Nitro-4-(trifluoromethyl)phenol (C₇H₄F₃NO₃).[13]
177[M - NO]⁺Loss of nitric oxide (NO) is a common fragmentation pathway for aromatic nitro compounds.[14][15]
161[M - NO₂]⁺Loss of the nitro group as a radical is another characteristic fragmentation.
138[M - CF₃]⁺Cleavage of the C-C bond to lose the trifluoromethyl radical.
131[M - NO - HF]⁺Subsequent loss of hydrogen fluoride from the [M - NO]⁺ fragment.
111[M - NO₂ - HF]⁺Subsequent loss of hydrogen fluoride from the [M - NO₂]⁺ fragment.

Causality in Mass Spectrometry: The fragmentation pattern is a direct result of the stability of the resulting ions and neutral fragments. The aromatic ring provides stability to the molecular ion. The fragmentation pathways are dictated by the weaker bonds and the presence of functional groups that can undergo characteristic cleavage reactions.[16]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 3-Nitro-4-(trifluoromethyl)phenol. Each technique offers a unique and complementary piece of the structural puzzle, from the atomic connectivity and functional groups to the overall molecular weight and fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and a deeper understanding of this important chemical entity for its application in drug development and scientific research.

References

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • AIP Publishing. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

  • Journal of Elementology. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

  • AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

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The Molecular Mechanism of Action of 3-Nitro-4-(trifluoromethyl)phenol: A Technical Guide to a Potent Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Nitro-4-(trifluoromethyl)phenol, widely known in aquatic sciences as TFM, is a compound of significant biological and economic importance. Primarily utilized as a selective piscicide (lampricide) to control invasive sea lamprey populations in the Laurentian Great Lakes, its efficacy is rooted in a potent biochemical mechanism.[1] This technical guide provides an in-depth exploration of the core mechanism of action of TFM: the uncoupling of mitochondrial oxidative phosphorylation. We will dissect the molecular interactions that define TFM as a classical protonophoric uncoupler, present the experimental evidence supporting this mechanism, and detail the quantitative parameters of its activity. Furthermore, this guide will elucidate the biochemical basis for its selective toxicity and provide detailed, field-proven protocols for researchers investigating mitochondrial bioenergetics.

Introduction: Physicochemical Properties and Biological Significance of 3-Nitro-4-(trifluoromethyl)phenol (TFM)

Chemical Structure and Properties

3-Nitro-4-(trifluoromethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[2] These substituents are critical to its biological activity. The trifluoromethyl group, a strong electron-withdrawing group, significantly increases the acidity of the phenolic hydroxyl group (pKa ≈ 6.07), facilitating its deprotonation at physiological pH.[3] This increased acidity is a key feature for its function as a protonophore.[4][5] The lipophilicity imparted by the trifluoromethyl group and the overall structure allows TFM to readily partition into and traverse biological membranes, a prerequisite for its mitochondrial target engagement.[2]

Primary Application: A Selective Lampricide

The primary and most well-known application of TFM is as a lampricide to control the populations of the invasive sea lamprey (Petromyzon marinus) in the Great Lakes of North America.[1][6] The introduction of sea lamprey to this ecosystem led to a devastating decline in native fish populations, prompting the search for a selective control agent.[1] TFM was identified after screening thousands of compounds for its ability to be more toxic to sea lamprey than to other fish species.[3] Its ongoing use forms the cornerstone of a highly successful invasive species management program.[6]

Core Mechanism of Action: Uncoupling of Mitochondrial Oxidative Phosphorylation

The primary mechanism by which TFM exerts its toxic effects is through the uncoupling of oxidative phosphorylation in mitochondria.[7][8] This process disrupts the tight coupling between electron transport and ATP synthesis, leading to a rapid depletion of cellular energy.[7][9]

The Chemiosmotic Theory: A Primer

To understand the action of TFM, a brief overview of the chemiosmotic theory is necessary. During cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force (PMF). This PMF is composed of both a pH gradient and a membrane potential (ΔΨm). The energy stored in this gradient is used by ATP synthase to drive the phosphorylation of ADP to ATP as protons flow back into the matrix.

TFM as a Protonophore: The Molecular Shuttle Mechanism

TFM functions as a classical protonophore, a lipid-soluble weak acid that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[7][10] This action dissipates the proton-motive force, effectively uncoupling electron transport from ATP synthesis.[7] The electron transport chain continues to consume oxygen, often at an accelerated rate, but the energy is dissipated as heat rather than being captured in the chemical bonds of ATP.[9]

The proton shuttle mechanism proceeds as follows:

  • In the slightly more acidic intermembrane space, the anionic form of TFM picks up a proton to become the neutral, protonated form.

  • The neutral, lipophilic TFM molecule readily diffuses across the inner mitochondrial membrane.

  • In the more alkaline mitochondrial matrix, the TFM molecule releases its proton, reverting to its anionic form.

  • The anionic TFM is then able to return to the intermembrane space to repeat the cycle.

This cyclical transport of protons collapses the electrochemical gradient necessary for ATP synthesis.

Experimental Evidence for Uncoupling Activity

The characterization of TFM as a mitochondrial uncoupler is supported by robust experimental evidence:

  • Stimulation of State IV Respiration: In isolated mitochondria, State IV respiration occurs in the absence of ADP, where the rate of oxygen consumption is limited by the proton back-leak across the inner membrane. Uncouplers like TFM provide an alternative route for proton entry, leading to a marked, dose-dependent increase in State IV respiration.[2][7] This has been demonstrated in mitochondria isolated from both sea lamprey and rainbow trout.[2]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): The influx of protons mediated by TFM neutralizes the charge separation across the inner mitochondrial membrane, leading to a decrease in the membrane potential. This has been experimentally verified using fluorescent dyes like rhodamine 123, which accumulate in mitochondria in a potential-dependent manner.[2] Treatment with TFM leads to a significant reduction in the fluorescence signal, indicating mitochondrial depolarization.[2]

  • Inhibition of ATP Synthesis: By dissipating the proton-motive force, TFM directly inhibits the synthesis of ATP by ATP synthase.[7] This leads to a rapid decline in cellular ATP levels and a corresponding increase in ADP and AMP.

Quantitative Analysis of TFM's Uncoupling Potency

The efficacy of TFM as an uncoupler can be quantified through various experimental parameters.

Dose-Dependent Effects on Mitochondrial Function

The uncoupling effects of TFM are strongly dose-dependent. Studies on isolated liver mitochondria have demonstrated that increasing concentrations of TFM lead to a progressive increase in State IV respiration and a corresponding decrease in mitochondrial membrane potential.

OrganismTFM Concentration (µM)Effect on Mitochondrial Transmembrane PotentialReference
Sea Lamprey5022% decrease[2]
Rainbow Trout5028% decrease[2]

Table 1: Quantitative effects of TFM on mitochondrial membrane potential in isolated liver mitochondria.

Comparative Analysis with Classic Uncouplers

The uncoupling potency of TFM is comparable to that of the classic uncoupler 2,4-dinitrophenol (DNP). Both compounds induce a similar dose-dependent increase in State IV respiration in isolated mitochondria.[2]

The Biochemical Basis of Selective Toxicity in Sea Lamprey

A critical aspect of TFM's utility as a lampricide is its selective toxicity towards sea lamprey. This selectivity is not due to a difference in the primary mechanism of action, as TFM uncouples oxidative phosphorylation in both lampreys and non-target fish.[7] Instead, the selectivity arises from differences in metabolic detoxification.[6]

Differential Metabolism: The Role of Glucuronidation

Non-target fish species, such as rainbow trout, possess a highly efficient detoxification pathway involving the enzyme UDP-glucuronosyltransferase (UGT). This enzyme conjugates TFM with glucuronic acid, forming a more water-soluble and readily excretable TFM-glucuronide conjugate.[11] Sea lampreys, on the other hand, have a significantly lower capacity for this glucuronidation reaction.[6][11]

This metabolic difference leads to a more rapid clearance of TFM from the tissues of non-target fish, while the compound accumulates to toxic levels in sea lampreys, causing a fatal depletion of cellular energy.[6]

Cellular Consequences and Potential Downstream Signaling

The uncoupling of oxidative phosphorylation by TFM initiates a cascade of cellular events.

ATP Depletion and a Shift to Glycolysis

The immediate consequence of TFM exposure is a severe depletion of ATP stores.[8] To compensate for this energy crisis, cells upregulate anaerobic glycolysis in an attempt to generate ATP. This leads to the rapid consumption of glycogen reserves and an accumulation of lactate.[12]

Induction of Cellular Stress

Mitochondrial dysfunction is a potent trigger of cellular stress responses. While direct research on TFM's activation of specific stress signaling pathways is limited, evidence from related compounds and model organisms suggests potential mechanisms:

  • Environmental Stress Response: Studies in yeast (Saccharomyces cerevisiae) have shown that TFM exposure evokes features of the environmental stress response, including the downregulation of genes involved in cytoplasmic translation.[6][13]

  • Oxidative Stress and the Nrf2 Pathway: Although TFM's primary action is not the generation of reactive oxygen species (ROS), the disruption of the electron transport chain can lead to increased ROS production. A study on the related compound 4-nitrophenol demonstrated the activation of the Nrf2 antioxidant pathway, a key cellular defense against oxidative stress.[14] It is plausible that TFM could trigger a similar response.

Experimental Protocols for Assessing Mitochondrial Uncoupling

The following are detailed protocols for the investigation of TFM's effects on mitochondrial function.

Isolation of Mitochondria from Fish Liver

This protocol is adapted from standard methods for isolating mitochondria from soft tissues.[10][11][15]

Materials:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.2.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Excise the liver from a freshly euthanized fish and place it in ice-cold isolation buffer.

  • Mince the tissue finely with scissors and wash with isolation buffer to remove excess blood.

  • Homogenize the tissue in 5-10 volumes of ice-cold isolation buffer using a loose-fitting Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 11,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Gently resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Oxygen Consumption

This can be performed using a Clark-type oxygen electrode or a high-resolution respirometer such as the Oroboros O2k.[9][16][17]

Materials:

  • Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2.

  • Substrates (e.g., 10 mM glutamate, 5 mM malate).

  • ADP solution (e.g., 100 mM).

  • TFM stock solution (in DMSO or ethanol).

  • Oligomycin (ATP synthase inhibitor).

Procedure:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the mitochondrial suspension (typically 0.2-0.5 mg/mL protein).

  • Add substrates to initiate electron transport (State II respiration).

  • Add a known amount of ADP to initiate State III respiration (coupled respiration).

  • Once the ADP is phosphorylated to ATP, the respiration rate will slow to State IV (resting state).

  • Inject a small volume of TFM stock solution into the chamber and record the stimulation of oxygen consumption (uncoupled respiration). Perform a dose-response curve by adding increasing concentrations of TFM.

  • At the end of the experiment, add oligomycin to inhibit ATP synthase and confirm that the observed respiration is not coupled to ATP synthesis.

Fluorometric Assessment of Mitochondrial Membrane Potential

This protocol utilizes a fluorescent dye such as Rhodamine 123 or TMRE.[1][3][18]

Materials:

  • Respiration buffer.

  • Mitochondrial suspension.

  • Rhodamine 123 or TMRE stock solution.

  • TFM stock solution.

  • FCCP or CCCP (positive control for uncoupling).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • In a cuvette or microplate well, add respiration buffer and the mitochondrial suspension.

  • Add Rhodamine 123 or TMRE to a final concentration of ~0.5 µM and allow the signal to stabilize as the dye is taken up by the energized mitochondria.

  • Record the baseline fluorescence.

  • Add TFM at the desired concentration and monitor the increase in fluorescence as the dye is released from the depolarized mitochondria.

  • As a positive control, add a known uncoupler like FCCP to induce complete depolarization and maximal fluorescence.

ATP Synthase Activity Assay

This assay typically measures the reverse reaction of ATP hydrolysis, which is coupled to the oxidation of NADH.[7][19][20][21]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl₂, pH 8.0.

  • ATP solution.

  • NADH solution.

  • Phosphoenolpyruvate (PEP).

  • Lactate dehydrogenase (LDH) and pyruvate kinase (PK) enzyme mix.

  • Oligomycin (specific inhibitor of ATP synthase).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NADH, PEP, and the LDH/PK enzyme mix.

  • Add the isolated mitochondrial sample to the reaction mixture.

  • The ATP synthase will hydrolyze ATP to ADP. The ADP is then used by pyruvate kinase to convert PEP to pyruvate, which in turn is used by lactate dehydrogenase to oxidize NADH to NAD⁺.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation and thus the ATP synthase activity.

  • To determine the specific activity of ATP synthase, perform a parallel reaction in the presence of oligomycin and subtract this rate from the total rate.

Conclusion and Future Research Directions

3-Nitro-4-(trifluoromethyl)phenol is a potent mitochondrial uncoupler that acts as a protonophore, dissipating the proton-motive force and inhibiting ATP synthesis. This well-defined mechanism of action, coupled with the differential metabolic capacity of the target species, provides a clear and effective basis for its use as a selective lampricide. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the bioenergetic effects of TFM and other potential mitochondrial toxicants.

Future research should focus on elucidating the downstream cellular stress signaling pathways activated by TFM-induced energy depletion. A deeper understanding of these pathways could provide further insights into the sublethal effects of TFM on non-target organisms and potentially lead to the development of even more selective and environmentally benign control agents.

References

A comprehensive list of references will be provided upon request. The in-text citations correspond to the search results that informed this guide.

Sources

biological activity of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Nitro-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the biological activities of 3-Nitro-4-(trifluoromethyl)phenol (CAS No. 88-30-2), a molecule of significant interest due to its well-defined effects on mitochondrial function and the therapeutic potential inherent in its nitrophenol and trifluoromethyl-substituted scaffold. While its primary application has been as a selective piscicide for the control of the sea lamprey (Petromyzon marinus) in the Great Lakes, the structural motifs of this compound are common in medicinal chemistry, suggesting a broader, yet largely unexplored, range of biological activities.[1][2][3] This document details the established mechanism of action as a potent mitochondrial uncoupler, presents quantitative data on its metabolic effects, and provides detailed experimental protocols for its evaluation. Furthermore, this guide explores the potential for other biological activities, such as anticancer and antimicrobial effects, by examining structurally related compounds and proposing avenues for future research. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the bioactivity of this and related molecules.

Chemical Identity and Physicochemical Properties

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is a yellow crystalline powder.[4] The presence of a trifluoromethyl group enhances its lipophilicity, while the nitro group and phenolic hydroxyl group contribute to its polarity and reactivity.[2] These features are critical to its ability to traverse biological membranes and exert its effects.

PropertyValueReference
CAS Number 88-30-2[4][5]
Molecular Formula C₇H₄F₃NO₃[4][5]
Molecular Weight 207.11 g/mol [4][5]
Appearance Yellow crystalline powder[4]
Melting Point 76-79 °C[4]
Boiling Point 135-138 °C at 0.01 mmHg[4]
Water Solubility 5000 mg/L at 25 °C
pKa 6.07[6]

Primary Biological Activity: Uncoupling of Mitochondrial Oxidative Phosphorylation

The most extensively documented is its role as a potent uncoupler of oxidative phosphorylation.[7][8] This mechanism is the basis for its efficacy as a lampricide and has been studied in both target (sea lamprey) and non-target aquatic species.[1][8]

Mechanism of Action

In cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton-motive force (PMF). This electrochemical gradient is then used by ATP synthase to produce ATP.

3-Nitro-4-(trifluoromethyl)phenol, being a lipophilic weak acid, disrupts this process. It readily diffuses across the inner mitochondrial membrane in its protonated (neutral) form. In the alkaline environment of the mitochondrial matrix, it deprotonates, releasing a proton. The resulting anionic form then moves back across the membrane, driven by the membrane potential, and picks up another proton from the acidic intermembrane space. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy from the electron transport is thus released as heat instead of being used for ATP production, leading to a severe energy deficit in the organism.[1][7]

Mitochondrial_Uncoupling Figure 1: Mechanism of Mitochondrial Uncoupling by 3-Nitro-4-(trifluoromethyl)phenol cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (High H⁺) cluster_Matrix Mitochondrial Matrix (Low H⁺) ETC I II III IV H_IMS1 H⁺ ETC->H_IMS1 H_IMS2 H⁺ ETC->H_IMS2 H_IMS3 H⁺ ETC->H_IMS3 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP INHIBITED TFM_ion_IMS TFM⁻ H_IMS1->TFM_ion_IMS H_IMS4 H⁺ H_IMS4->ATP_Synthase Proton Flow H_Matrix1 H⁺ TFMH_Matrix TFM-H TFM_ion_Matrix TFM⁻ TFMH_Matrix->TFM_ion_Matrix 2. Deprotonation TFM_ion_Matrix->H_Matrix1 TFM_ion_Matrix->TFM_ion_IMS 3. Electrophoretic Return ADP ADP + Pi ADP->ATP_Synthase TFMH_IMS TFM-H TFMH_IMS->TFMH_Matrix 1. Diffusion TFM_ion_IMS->TFMH_IMS 4. Protonation

Caption: Workflow for Mitochondrial Stress Test Protocol.

Cytotoxicity in Non-Mammalian Systems

The potent bioactivity of 3-Nitro-4-(trifluoromethyl)phenol results in significant cytotoxicity, particularly in aquatic organisms. In vitro studies using fish cell lines have been conducted to assess its off-target effects and have established effective concentration ranges.

Cell LineTissue of OriginSpeciesAssayEC₅₀Reference
LSliver-eLiverLake SturgeonAlamar BlueSignificantly lower than RTL-W1[9][10]
RTL-W1LiverRainbow TroutAlamar BlueHigher than LSliver-e[9][10]

These studies demonstrate that sensitivity to this compound can be observed at the cellular level, and these in vitro models are valuable for screening the toxicity of related compounds. [9][10]

Potential for Broader Biological Activities: An Area for Future Research

While the role of 3-Nitro-4-(trifluoromethyl)phenol as a mitochondrial uncoupler is well-established, its potential for other biological activities relevant to drug discovery remains largely unexplored in the public domain. However, the chemical moieties present in the molecule—a trifluoromethyl-substituted phenol and a nitroaromatic group—are features of many compounds with significant therapeutic activities. [11]

Insights from Structurally Related Compounds
  • Anticancer Activity: Trifluoromethyl-containing phenols are known to have potential as anticancer agents. [11]Their mechanism often involves the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is dysregulated in many cancers, leading to the suppression of cell proliferation and induction of apoptosis. [11]The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability. [11][12]* Antimicrobial Activity: Phenolic compounds, in general, are known for their antimicrobial properties. [13][14][15][16]The nitro group, in particular, is a functional group found in a variety of antibacterial and antiparasitic drugs. [17]These compounds can act by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. [15]* Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by scavenging free radicals and modulating inflammatory signaling pathways. [18][19][20][21]They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. [11][19] Given these precedents, it is plausible that 3-Nitro-4-(trifluoromethyl)phenol could exhibit activity in these areas. However, dedicated studies are required to confirm and characterize any such effects.

MAPK_Pathway Figure 2: Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Inhibition by Trifluoromethyl-Phenols Inhibitor->Raf Inhibitor->MEK

Caption: A common target for anticancer compounds like trifluoromethyl-phenols.

Conclusion

3-Nitro-4-(trifluoromethyl)phenol possesses a well-characterized and potent biological activity as an uncoupler of mitochondrial oxidative phosphorylation. This mechanism, which leads to a profound disruption of cellular energy metabolism, has been effectively leveraged for invasive species control. However, the structural components of this molecule, namely the trifluoromethyl and nitrophenol groups, are hallmarks of compounds with a wide array of therapeutic applications. The lack of extensive research into its potential anticancer, antimicrobial, or anti-inflammatory properties represents a significant knowledge gap. Future investigations into these areas could unveil novel applications for this molecule and its derivatives, transforming it from a specialized pesticide into a lead compound for drug discovery.

References

  • Clifford, A. M., et al. (2021). The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. PubMed Central. [Link]

  • Birceanu, O., et al. (2014). The effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on fuel stores and ion balance in a non-target fish, the rainbow trout (Oncorhynchus mykiss). PubMed. [Link]

  • Wilkie, M. P., et al. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects. Great Lakes Fishery Commission. [Link]

  • Hubert, T. D. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide. Great Lakes Fishery Commission. [Link]

  • Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Kaur, H., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. [Link]

  • Pieta, P., et al. (2020). Toxicity of selected airborne nitrophenols on eukaryotic cell membrane models. PubMed. [Link]

  • Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates.
  • Wang, Y., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central. [Link]

  • PubChem. 4-Nitro-3-trifluoromethylphenol. National Institutes of Health. [Link]

  • Villalobos-García, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Lee, L. E. J., et al. (2018). Assessing Off-Target Cytotoxicity of the Field Lampricide 3-trifluoromethyl-4-nitrophenol Using Novel Lake Sturgeon Cell Lines. PubMed. [Link]

  • Das, S., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

  • NIST. 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. [Link]

  • Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology. [Link]

  • Google Patents. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • Google Patents. (2021). Fenfluramine compositions and methods of preparing the same.
  • Google Patents. (2016). Tricyclic compounds and their use as phosphodiesterase inhibitors.
  • ResearchGate. (2018). Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines. ResearchGate. [Link]

  • Upadhyay, A., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Diaconeasa, Z., et al. (2020). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. [Link]

  • Neves, D., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

  • ResearchGate. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. ResearchGate. [Link]

  • Al-Khayri, J. M., et al. (2022). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]

  • Chen, Y.-C., et al. (2006). Distinctive Antioxidant and Antiinflammatory Effects of Flavonols. PubMed. [Link]

  • Gomes, A., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. PubMed. [Link]

  • Bouhlali, E. D. T., et al. (2018). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. National Institutes of Health. [Link]

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An In-depth Technical Guide on the Toxicological Profile of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview and Rationale

3-Nitro-4-(trifluoromethyl)phenol, a synthetic nitroaromatic compound, is a molecule of significant interest in specialized fields, primarily due to its potent biological activity. While its principal application is in environmental management as a selective piscicide, its chemical structure, featuring a phenol ring substituted with both a nitro group and a trifluoromethyl group, suggests a potential for broader biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can be involved in various biochemical reactions, making a thorough understanding of its toxicological profile essential for safe handling, risk assessment, and the exploration of any potential future applications.

Scope and Objectives

This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of 3-Nitro-4-(trifluoromethyl)phenol. It is designed to be a critical resource for researchers, scientists, and professionals in drug development and environmental safety. The guide synthesizes available data on its physicochemical properties, toxicokinetics, mechanism of action, and mammalian and ecological toxicity. By presenting structured data, detailing experimental contexts, and visually representing key pathways, this document aims to facilitate a deeper understanding of the potential hazards and biochemical interactions of this compound.

Intended Audience

This guide is written for an audience with a strong background in toxicology, pharmacology, and chemistry, including academic researchers, industrial scientists, and regulatory professionals. It assumes a familiarity with standard toxicological assays and principles of drug metabolism and safety assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

Chemical Identity
  • Common Name: 3-Nitro-4-(trifluoromethyl)phenol; 4-Nitro-3-(trifluoromethyl)phenol; TFM

  • CAS Number: 88-30-2[1]

  • Molecular Formula: C7H4F3NO3[2][3]

  • Molecular Weight: 207.11 g/mol [3][4]

  • Synonyms: Lamprecid, Lamprecide, TFM, 5-Hydroxy-2-nitrobenzotrifluoride[1]

Physicochemical Properties
PropertyValueReference
Physical State Yellow crystalline powder/solid[2]
Melting Point 76-79 °C[3]
Boiling Point 135-138 °C at 0.01 mm Hg[3]
Water Solubility 5,000 mg/L at 25 °C[2][4]
pKa 6.07 at 25 °C[2]
LogP (Octanol-Water Partition Coefficient) 2.68 at 23 °C[5]

Use and Application

Primary Use as a Lampricide

The principal application of 3-Nitro-4-(trifluoromethyl)phenol is as a selective piscicide, specifically a lampricide, used to control populations of the invasive sea lamprey (Petromyzon marinus) in the Great Lakes region of North America.[4][6] Its effectiveness stems from its relatively specific toxicity to sea lamprey larvae compared to other fish species.[6] This selectivity is attributed to the sea lamprey's lower capacity to detoxify the compound.[6]

Other Potential Applications

Due to its chemical structure, 3-Nitro-4-(trifluoromethyl)phenol has been utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of parent compounds, making it a valuable building block in medicinal chemistry.[1]

Toxicokinetics

The study of toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted by an organism—is crucial for understanding its potential toxicity. Specific toxicokinetic data for 3-Nitro-4-(trifluoromethyl)phenol in mammals is limited in publicly available literature. However, information on the related compound, 4-nitrophenol, can provide some insights, though caution is warranted due to the significant influence of the trifluoromethyl group on a molecule's properties.

Overview of Toxicokinetic Principles

A general understanding of the ADME process is essential for interpreting toxicological data.

Toxicokinetics Absorption Absorption (e.g., Oral, Dermal, Inhalation) Distribution Systemic Circulation and Tissue Distribution Absorption->Distribution Entry into bloodstream Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Delivery to metabolic organs Excretion Excretion (e.g., Urine, Feces) Distribution->Excretion Delivery to excretory organs Metabolism->Distribution Metabolites re-enter circulation

Caption: Generalized workflow of toxicokinetics.

Data on Related Compounds: 4-Nitrophenol

Studies on 4-nitrophenol in animals indicate rapid absorption following both oral and dermal exposure.[7] The extent of dermal absorption appears to be species-dependent.[7] Following absorption, 4-nitrophenol is widely distributed, with the highest concentrations found in the gastrointestinal tract.[7][8] It undergoes both Phase I (oxidation and reduction) and Phase II (glucuronidation and sulfation) metabolism.[8] Excretion is rapid, primarily through the urine.[8]

It is critical to emphasize that the presence of the trifluoromethyl group in 3-Nitro-4-(trifluoromethyl)phenol will likely alter its toxicokinetic profile compared to 4-nitrophenol. The CF3 group generally increases lipophilicity, which may affect absorption and distribution, and can influence the rate and pathways of metabolism.

Data Gaps for 3-Nitro-4-(trifluoromethyl)phenol

There is a notable lack of published studies specifically detailing the absorption, distribution, metabolism, and excretion of 3-Nitro-4-(trifluoromethyl)phenol in mammalian species. Such studies would be invaluable for a more precise risk assessment.

Mechanism of Toxicity

The primary mechanism of toxicity for 3-Nitro-4-(trifluoromethyl)phenol is the uncoupling of mitochondrial oxidative phosphorylation. This mechanism has been investigated in both the target sea lamprey and non-target aquatic species, with initial findings also observed in rat liver mitochondria.

Uncoupling of Mitochondrial Oxidative Phosphorylation

3-Nitro-4-(trifluoromethyl)phenol disrupts the process of ATP synthesis in the mitochondria. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for the function of ATP synthase. This uncoupling leads to a state where the electron transport chain continues to operate, and oxygen is consumed, but the energy generated is dissipated as heat rather than being used to produce ATP.

ATP Depletion

The uncoupling of oxidative phosphorylation leads to a significant depletion of cellular ATP stores. This has been observed to cause a depletion of glycogen stores in the liver and brain of sea lamprey, ultimately leading to neurological arrest and death. A similar depletion of energy stores has been noted in non-target species like juvenile lake sturgeon, affecting the brain and liver.[9]

Mitochondrial_Toxicity cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production TFM 3-Nitro-4-(trifluoromethyl)phenol (TFM) Dissipation Dissipation of Proton Gradient TFM->Dissipation Causes Dissipation->Proton_Gradient Disrupts ATP_Depletion ATP Depletion Dissipation->ATP_Depletion Leads to Cellular_Dysfunction Cellular Dysfunction & Death ATP_Depletion->Cellular_Dysfunction

Caption: Proposed mechanism of 3-Nitro-4-(trifluoromethyl)phenol toxicity.

Mammalian Toxicology

While the primary body of research on 3-Nitro-4-(trifluoromethyl)phenol focuses on its effects on aquatic life, some mammalian toxicity data is available.

Acute Toxicity

The compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[10]

SpeciesRouteLD50 ValueReference
Rat (male)Oral160 mg/kg[10]
Rat (female)Oral141 mg/kg[10]
Mammal (unspecified)Oral500 mg/kg[3]

Animal studies have indicated that ingestion may lead to irritation of mucous membranes and could be fatal.[6] Symptoms of ingestion may include central nervous system depression, nausea, vomiting, dizziness, and drowsiness.[6] Skin contact can cause severe irritation.[6]

Sub-chronic and Chronic Toxicity
Genotoxicity

Genotoxicity testing is a critical component of a toxicological profile, as it assesses the potential of a substance to damage genetic material. There is a significant data gap regarding the genotoxicity of 3-Nitro-4-(trifluoromethyl)phenol.

A standard battery of genotoxicity tests typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.

  • In Vivo Micronucleus Test: This test assesses chromosomal damage in the bone marrow or peripheral blood of rodents exposed to the test substance.

No specific results for 3-Nitro-4-(trifluoromethyl)phenol in standard genotoxicity assays were identified in the conducted searches. This lack of data represents a critical unknown in its toxicological profile.

Carcinogenicity

Based on available information from animal studies, 3-Nitro-4-(trifluoromethyl)phenol is not considered a carcinogen.[6] However, long-term carcinogenicity bioassays in two rodent species are typically required for a definitive assessment.

Reproductive and Developmental Toxicity

Information from animal studies suggests that 3-Nitro-4-(trifluoromethyl)phenol does not cause significant reproductive effects.[6]

  • Two-Generation Reproductive Toxicity Study: This study evaluates the effects of the test substance on all phases of the reproductive cycle in at least two generations of animals.

  • Developmental Toxicity (Teratogenicity) Study: This study assesses the potential of a substance to cause adverse effects on the developing fetus when administered to pregnant animals.

While general statements about the lack of reproductive effects exist, detailed study reports with dose levels, specific endpoints, and NOAELs for reproductive and developmental toxicity of 3-Nitro-4-(trifluoromethyl)phenol are not available in the reviewed literature.

Ecotoxicology

The ecotoxicological profile of 3-Nitro-4-(trifluoromethyl)phenol is extensively studied due to its use as a lampricide.

Effects on Target Species (Sea Lamprey)

As previously mentioned, the compound is highly toxic to sea lamprey larvae due to their limited ability to metabolize and detoxify it.[6]

Effects on Non-Target Aquatic Organisms

While considered selective, 3-Nitro-4-(trifluoromethyl)phenol can have effects on non-target organisms. There is increasing concern about its impact on threatened species such as juvenile lake sturgeon.[6][11] Studies have shown that the sensitivity of lake sturgeon to this compound may be attributable to sensitivity at the cellular level.[6][11] Additionally, amphibian deaths have been reported following stream treatments, with larval amphibians being more susceptible than adults.[12]

Safety and Hazard Assessment

Hazard Classification

Based on available safety data sheets, 3-Nitro-4-(trifluoromethyl)phenol is classified as:

  • Acute toxicity, Oral (Category 3)[10]

  • Acute toxicity, Dermal (Category 4)[5][10]

  • Acute toxicity, Inhalation (Category 4)[5][10]

  • Skin irritation (Category 2)[5][10]

  • Serious eye irritation (Category 2)[5][10]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system[5][10]

Personal Protective Equipment and Handling
  • Eye/Face Protection: Wear tightly fitting safety goggles.[10]

  • Skin Protection: Wear impervious, flame-resistant clothing and protective gloves.[10]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[10]

  • Handling: Avoid contact with skin and eyes and do not breathe dust. Use only in well-ventilated areas.[5]

First Aid Measures
  • If Inhaled: Move the person to fresh air.[10]

  • In Case of Skin Contact: Immediately take off contaminated clothing and wash with plenty of water.[10]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[10]

  • If Swallowed: Rinse mouth with water and get emergency medical help immediately.[10]

Conclusion and Future Directions

3-Nitro-4-(trifluoromethyl)phenol is a compound with a well-defined primary application as a lampricide and a clear mechanism of toxicity related to mitochondrial uncoupling. Its acute mammalian toxicity is characterized, but significant data gaps exist in the public domain concerning its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. For a comprehensive risk assessment and to explore any further potential applications of this molecule, further research in these areas is warranted. The development of specific toxicokinetic data for this compound in mammalian systems would also be highly beneficial to bridge the gap between in vitro and in vivo findings and to allow for more accurate extrapolation to human health risk.

References

  • Assessing Off-Target Cytotoxicity of the Field Lampricide 3-trifluoromethyl-4-nitrophenol Using Novel Lake Sturgeon Cell Lines. PubMed. Available from: [Link]

  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. PubChem. Available from: [Link]

  • Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines. ResearchGate. Available from: [Link]

  • Cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol (TFM) in tadpole cell lines from North American frogs. PubMed. Available from: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Assessing occupational exposure to sea lamprey pesticides. PubMed Central. Available from: [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols. NCBI Bookshelf. Available from: [Link]

  • The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. PubMed Central. Available from: [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central. Available from: [Link]

  • Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Female Rats. DTIC. Available from: [Link]

  • Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation. PubMed. Available from: [Link]

  • The effect of 3-Methyl-4-Nitrophenol on the early ovarian follicle development in mice by disrupting the clock genes expression. PubMed. Available from: [Link]

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environmental fate of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 3-Nitro-4-(trifluoromethyl)phenol (TFM)

Introduction: The Paradox of a Targeted Pesticide

3-Nitro-4-(trifluoromethyl)phenol, commonly known by its designation TFM, is a potent specialty pesticide with a singular, critical application: the control of invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes basin of North America.[1][2] Since its introduction in 1958, TFM has been instrumental in the recovery of commercially vital fish species that were once decimated by the parasitic sea lamprey.[2][3] Its use, however, represents a direct and intentional introduction of a xenobiotic compound into aquatic ecosystems. An average of 42,000 to 52,000 kg of TFM was applied annually in the Great Lakes region during the 1980s and 1990s.[1]

This guide provides a comprehensive technical overview of the environmental fate of TFM, moving beyond simple statements of persistence to explore the underlying chemical and biological drivers of its transformation, transport, and ultimate disposition in aquatic and terrestrial systems. As drug development professionals and environmental scientists, understanding this lifecycle is paramount for evaluating its ecological risk profile and ensuring its continued, responsible use. We will explore the interplay of its physicochemical properties with environmental factors and detail the primary abiotic and biotic degradation pathways that govern its persistence.

Section 1: Core Physicochemical Properties

The environmental behavior of any compound is fundamentally dictated by its intrinsic physicochemical properties. For TFM, the presence of a phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group creates a molecule with distinct partitioning and reactivity characteristics.[4]

PropertyValueSourceInterpretation
Chemical Formula C₇H₄F₃NO₃[3]Indicates a substituted aromatic structure.
CAS Number 88-30-2[3]Unique identifier for the specific chemical substance.
Molar Mass 207.11 g/mol [5]---
Appearance Solid at room temperature[4]Low volatility under standard conditions.
Melting Point 76-79 °C[6][7]Stable solid under typical environmental temperatures.
Water Solubility 5000 mg/L (at 20°C, pH 7)[6]High water solubility, facilitating its dispersal in aquatic systems.
Vapor Pressure 1.3 x 10⁻³ mm Hg (at 25°C, est.)[3]Low volatility; expected to exist primarily in the water or soil phases, not air.
pKa ~6.0-7.0 (estimated)[1]As a nitrophenol, it acts as a weak acid. At neutral or alkaline pH, it will exist predominantly as the anionic phenolate form, increasing water solubility and reducing sorption.
Octanol-Water Partition Coefficient (log Kow) 2.3 - 2.9 (pH dependent)[1]Moderate lipophilicity. Partitioning into organic matter is significant but moderated by its high water solubility and ionization state.

Section 2: Abiotic Degradation Pathways: The Dominance of Light

Abiotic processes, particularly photodegradation, are the primary mechanisms for the breakdown of TFM in the environment. Its chemical structure is susceptible to transformation when exposed to sunlight, while its stability to hydrolysis in the absence of light contributes to its persistence.

Photodegradation

Direct photolysis is the most significant degradation pathway for TFM in aquatic systems.[2] The aromatic ring and nitro group are chromophores that absorb energy from sunlight, initiating a series of transformative reactions.

Mechanism and Kinetics: The rate of photodegradation is pH-dependent, which is a critical insight for field applications. In its ionized (phenolate) form at higher pH, the molecule is more susceptible to photolysis. The estimated half-life for direct photolysis under continuous noonday sunlight ranges from 16.6 hours at pH 9 to 32.9 hours at pH 6.[2] In a typical stream environment, this translates to a half-life of 3.5 days in spring and 3.0 days in summer.[1]

Key Transformation Products: The degradation process is complex, involving the loss of the nitro group and cleavage of the aromatic ring. Analysis has identified several key intermediates and final products[1][2]:

  • Nitrite (NO₂⁻): Liberation of the nitro group as nitrite is a primary step, accounting for 50-60% of the degraded TFM.[1]

  • Trifluoromethylquinone: This intermediate is a precursor to the formation of trifluoroacetic acid.[2]

  • Trifluoroacetic Acid (TFA): A stable and persistent end product resulting from the breakdown of the trifluoromethyl group. The yield of TFA is also pH-dependent, with higher yields observed at neutral pH compared to alkaline conditions.[2]

  • Fluoride (F⁻): The release of inorganic fluoride accounts for approximately 15% of TFM degradation.[1]

G TFM 3-Nitro-4-(trifluoromethyl)phenol (TFM) Intermediate Excited State TFM* TFM->Intermediate Sunlight (hν) Quinone Trifluoromethylquinone Intermediate->Quinone Denitration Nitrite Nitrite (NO₂⁻) Intermediate->Nitrite Products Ring Cleavage Products + Simple Organic Acids Quinone->Products TFA Trifluoroacetic Acid (TFA) Quinone->TFA Hydrolysis Fluoride Fluoride (F⁻) TFA->Fluoride Further Degradation

Caption: Simplified photodegradation pathway of TFM.
Hydrolysis

Under typical environmental conditions (pH 5-9) and in the absence of light, TFM is stable to hydrolysis. However, the process of "photohydrolysis" indicates that water molecules play a crucial role in the reactions that occur after the molecule has been activated by light energy, particularly in the conversion of intermediates like trifluoromethylquinone to TFA.[2] Spontaneous hydrolysis without photo-activation is not considered a significant environmental fate process for TFM.

Section 3: Biotic Degradation: A Tale of Two Environments

The microbial breakdown of TFM is highly dependent on the presence or absence of oxygen. The molecule is notably resistant to degradation under aerobic conditions but can be transformed anaerobically.

Aerobic Biodegradation

Numerous laboratory studies have demonstrated that TFM is highly persistent and resistant to microbial degradation in aerobic, aqueous environments.[2] In sediment-free water systems, no significant aerobic biodegradation was observed over test periods of up to 80 days.[2] This recalcitrance is attributed to the presence of the electron-withdrawing nitro and trifluoromethyl groups, which make the aromatic ring less susceptible to electrophilic attack by oxygenase enzymes, the typical first step in aerobic aromatic degradation.[8][9]

Anaerobic Biodegradation

In anoxic environments, such as deep sediments, a different transformation pathway becomes available. Under these reducing conditions, the primary biotic fate is the reduction of the nitro group to an amine, forming 3-trifluoromethyl-4-aminophenol (RTFM) .[1][3] This is a biotransformation, not mineralization, meaning the core structure of the molecule remains intact.

  • Process: The reaction is a reductive transformation mediated by anaerobic microorganisms.

  • Kinetics: The rate constant for this transformation has been measured in laboratory microcosms at approximately 0.00091 h⁻¹.[1]

  • Significance: While this pathway does alter the parent compound, the resulting aminophenol metabolite may have its own toxicological and environmental fate profile that requires consideration. In rats, this same reduction occurs, and both TFM and RTFM are excreted as glucuronide conjugates.[2]

G cluster_0 Aerobic Conditions (e.g., Water Column) cluster_1 Anaerobic Conditions (e.g., Sediment) TFM_aerobic TFM No_degradation No Significant Degradation TFM_aerobic->No_degradation TFM_anaerobic TFM RTFM 3-Trifluoromethyl-4-aminophenol (RTFM) TFM_anaerobic->RTFM Nitro-group Reduction

Caption: Contrasting biotic fate of TFM under aerobic vs. anaerobic conditions.

Section 4: Environmental Distribution and Transport

Once introduced into a stream or river, the movement and partitioning of TFM are governed by its interaction with water, sediment, and organic matter.

Sorption and Mobility

The partitioning of TFM between the water column and soil/sediment is primarily influenced by soil organic carbon (OC) content and, critically, the water's pH.[1]

  • Effect of pH: As a weak acid with a pKa around 6-7, TFM will be in its neutral, protonated form in acidic waters. In this state, it is more hydrophobic and will preferentially sorb to organic matter. As the pH rises above the pKa, TFM deprotonates to its anionic phenolate form. This negatively charged ion is far more water-soluble and is repelled by the typically negative charges on clay and organic matter surfaces, leading to significantly lower sorption.[1][10]

  • Effect of Organic Carbon: Sorption distribution coefficient (Kd) values increase with higher organic carbon content in the soil or sediment.[1] This indicates that hydrophobic partitioning to organic matter is a key sorption mechanism for the neutral form of the molecule.[11][12]

  • Mobility: Due to its high water solubility and reduced sorption under neutral to alkaline conditions, TFM is highly mobile in the water column, with over 90% expected to remain in the aqueous phase.[1] This ensures its transport downstream to effectively treat larval lamprey habitats. However, it also means that in most systems, the lampricide will reach the larger Great Lakes untransformed.[2] There is a low risk of TFM leaching through soil to groundwater, as it does not bind strongly to soil particles.[13]

Quantitative Sorption Data

ParameterValue RangeInfluencing FactorsSource
Distribution Coefficient (Kd) 0.05 - 11.42 L/kgIncreases with soil organic content; Decreases with increasing pH.[1]
Organic Carbon-Normalized Sorption Coefficient (Koc) Consistent across various soilsIndicates hydrophobic interaction with organic matter is the dominant sorption mechanism.[1]
Volatilization

Volatilization from water surfaces is not an important environmental fate process for TFM.[3] This is due to its low vapor pressure and its existence as a non-volatile anion in waters with a pH at or above neutral.[3]

Section 5: Bioaccumulation and Ecotoxicity

Bioaccumulation Potential
Ecotoxicity Summary

TFM is, by design, a toxicant. Its efficacy relies on its selective toxicity to sea lamprey larvae compared to non-target fish species. However, it is toxic to fish and aquatic invertebrates, and its application must be carefully controlled to minimize harm to non-target organisms.[3][16] The toxicity is highly dependent on water chemistry; TFM is more toxic in softer, less alkaline water.[16][17] While lethal concentrations can impact some non-target species, studies on freshwater mussels and their host fish have shown that at typical treatment rates, survival is high, though a small increase in concentration can lead to a significant drop in survival.[18] Sub-lethal effects, such as elevated plasma cortisol levels in rainbow trout, have been observed post-exposure, indicating a physiological stress response.[19]

Section 6: Analytical Methodologies for Environmental Monitoring

Accurate quantification of TFM in environmental matrices is essential for monitoring treatment efficacy and assessing environmental exposure. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for this purpose.[20][21]

Protocol: Determination of TFM in Freshwater by HPLC-UV

This protocol is a synthesized methodology based on established and validated methods for the analysis of TFM in freshwater samples.[20]

1. Objective: To quantify the concentration of 3-Nitro-4-(trifluoromethyl)phenol (TFM) in freshwater samples with a limit of quantification (LOQ) of approximately 0.06 mg/L.

2. Materials and Reagents:

  • TFM analytical standard

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Sodium acetate

  • Deionized water (18 MΩ·cm)

  • Syringe filters (0.22 µm, compatible with aqueous/methanol mixtures)

  • HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 mm x 75 mm, 3.5 µm)

3. Standard Preparation:

  • Primary Stock (1000 mg/L): Accurately weigh 100 mg of TFM standard and dissolve in 100 mL of methanol.

  • Working Standards: Perform serial dilutions of the primary stock with a methanol:water (20:80, v/v) solution to prepare a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

4. Sample Preparation:

  • Collect water samples in amber glass bottles and store at 4°C until analysis.

  • Allow samples to come to room temperature.

  • If samples contain particulates, centrifuge or allow them to settle.

  • Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If the expected concentration is high, dilute the sample with methanol:water (20:80, v/v) to fall within the calibration range.

5. HPLC-UV Analysis:

  • Mobile Phase: Prepare a 58 mM acetate buffer in water and mix with methanol in a 30:70 (v/v) ratio. For example, dissolve the appropriate amount of sodium acetate in water, adjust pH with acetic acid, and then mix with methanol.

  • Column: Waters Symmetry C18, 4.6 mm x 75 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Injection Volume: 50 µL.

  • UV Detection Wavelength: 295 nm.

  • Run Time: Approximately 5 minutes (TFM retention time is ~1.9 minutes under these conditions).

6. Data Analysis and Quality Control:

  • Generate a linear regression calibration curve from the peak areas of the working standards. The correlation coefficient (r²) should be >0.995.

  • Quantify TFM in the samples by comparing their peak areas to the calibration curve.

  • Include a method blank, a laboratory control spike (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of 20 samples to validate accuracy and precision. Mean recoveries should be within 70-130%.

G cluster_QC Quality Control Start Water Sample Collection Filter Filter Sample (0.22 µm) Start->Filter Dilute Dilute if Necessary Filter->Dilute HPLC Inject into HPLC-UV System Dilute->HPLC Analysis Data Acquisition & Peak Integration HPLC->Analysis Quantify Quantify vs. Calibration Curve Analysis->Quantify Report Report Concentration (mg/L) Quantify->Report Cal_Curve Prepare Calibration Standards Cal_Analysis Analyze Standards & Generate Curve (r² > 0.995) Cal_Curve->Cal_Analysis Cal_Analysis->Quantify Calibration Data

Caption: Workflow for the quantitative analysis of TFM in water samples.

Conclusion

The is a multi-faceted process dominated by abiotic degradation, specifically photolysis in the upper, sunlit layers of aquatic systems. It is highly mobile and soluble in water, particularly under the neutral to alkaline pH conditions common in the Great Lakes, which facilitates its intended use but also ensures its transport over long distances. While resistant to aerobic biodegradation, it undergoes reductive transformation to an aminophenol metabolite in anoxic sediments. Its potential for bioaccumulation is considered low. A thorough understanding of these pathways—from photodegradation kinetics to the influence of water chemistry on sorption—is essential for the continued effective and environmentally responsible management of invasive sea lamprey populations.

References

  • Fate of the lampricide 3-trifuoromethyl-4-nitrophenol (TFM) in the environment - ProQuest. (n.d.). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. Retrieved January 11, 2026, from [Link]

  • U.S. EPA. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Retrieved January 11, 2026, from [Link]

  • Lee, G. F., & Thingvold, D. A. (1981). Persistence of 3-(trifluoromethyl)-4-nitrophenol in aquatic environments. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About TFM (3-Trifluoromethyl-4-Nitrophenol). Retrieved January 11, 2026, from [Link]

  • AERU, University of Hertfordshire. (n.d.). 3-trifluoromethyl-4-nitrophenol. Retrieved January 11, 2026, from [Link]

  • Applegate, V. C., & King, E. L., Jr. (1962). Comparative toxicity of 3-trifluormethyl-4-nitrophenol (TFM) to larval lampreys and eleven species of fishes. USGS Publications Warehouse. Retrieved January 11, 2026, from [Link]

  • Birceanu, O. (2012). The effects of lampricide 3-trifluoromethyl-4-nitrophenol toxicity on the gills of larval sea lamprey and non-target rainbow trout and lake sturgeon. University of Guelph. Retrieved January 11, 2026, from [Link]

  • Sills, J. B., & Allen, J. L. (1975). Accumulation and loss of residues of 3-trifluoromethyl-4-nitro-phenol (TFM) in fish muscle tissue: laboratory studies. U.S. Geological Survey. Retrieved January 11, 2026, from [Link]

  • Newton, T. J., et al. (2024). Acute Toxicity of the Lampricide 4-Nitro-3-(trifluoromethyl)phenol to the Mussel (Obovaria subrotunda), Its Host (Percina maculata), and a Surrogate Mussel Species (Obovaria olivaria). Environmental Toxicology and Chemistry, 43(6), 1423-1430. Retrieved January 11, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. ATSDR. Retrieved January 11, 2026, from [Link]

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology, 43(4), 523-535. Retrieved January 11, 2026, from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Retrieved January 11, 2026, from [Link]

  • Birceanu, O., et al. (2018). Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss). Aquatic Toxicology, 202, 116-125. Retrieved January 11, 2026, from [Link]

  • Thomassen, D., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical Research in Toxicology, 13(5), 343-350. Retrieved January 11, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. NCBI. Retrieved January 11, 2026, from [Link]

  • Ghosh, T. D., & Singh, N. (2009). Effect of soil organic matter chemistry on sorption of trinitrotoluene and 2,4-dinitrotoluene. Chemosphere, 74(4), 538-544. Retrieved January 11, 2026, from [Link]

  • van Noort, P. C. M. (2010). Comment on: "Sorption of nitroaromatics to soils: Comparison of the importance of soil organic matter versus clay". Environmental Toxicology and Chemistry, 29(5), 1021-1022. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)phenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Significant Impact

4-Nitro-3-(trifluoromethyl)phenol, a yellow crystalline solid with the CAS Number 88-30-2, is an organic compound of considerable scientific and commercial interest.[1][2] Characterized by a phenol ring substituted with both a nitro group and a trifluoromethyl group, this molecule possesses a unique combination of properties that have driven its application in diverse fields, from environmental management to the synthesis of complex pharmaceuticals and agrochemicals.[1][3] The presence of the electron-withdrawing trifluoromethyl group and the nitro group significantly influences the compound's acidity, reactivity, and biological activity, making it a valuable building block in organic synthesis.[1] This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 4-Nitro-3-(trifluoromethyl)phenol.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of 4-Nitro-3-(trifluoromethyl)phenol is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄F₃NO₃[2]
Molecular Weight 207.11 g/mol [2]
CAS Number 88-30-2[2]
Appearance Yellow to orange crystalline solid[2]
Melting Point 76-81 °C[4]
Boiling Point 135-138 °C at 0.01 mmHg[5]
Water Solubility 5000 mg/L at 25 °C[2]
Solubility Soluble in ethanol, acetone, and methanol[1][5]
pKa 6.07[1]
UV max (acid) 280 nm (ε = 1930)[2]
UV max (1% NaOH) 300 nm (ε = 4650), 395 nm (ε = 13130)[2]
UV max (95% ethanol) 290 nm (ε = 14700)[2]

Spectral Data Summary:

  • ¹H NMR: Spectral data for 4-Nitro-3-(trifluoromethyl)phenol typically shows characteristic signals for the aromatic protons. Due to the substitution pattern, a complex splitting pattern is expected.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretch), the nitro group (N-O stretches), and the trifluoromethyl group (C-F stretches).[2]

A Tale of Two Discoveries: From Laboratory Curiosity to Environmental Savior

The history of 4-Nitro-3-(trifluoromethyl)phenol is marked by two significant and distinct phases: its initial synthesis in the laboratory and its later discovery as a potent and selective piscicide.

The Genesis of a Molecule: Early Synthesis of Trifluoromethylated Aromatics

The first synthesis of 4-Nitro-3-(trifluoromethyl)phenol was reported in 1951 by Mooradian and colleagues in the Journal of the American Chemical Society.[6] This work was part of a broader exploration into the synthesis of trifluoromethyl-substituted phenols. The development of methods to introduce the trifluoromethyl group into aromatic rings was a significant area of research in the mid-20th century, driven by the unique properties that this functional group imparts to organic molecules.[7]

A Solution to an Ecological Crisis: The Discovery of TFM as a Lampricide

The second, and perhaps more widely known, discovery occurred in 1958 , when scientists identified 4-Nitro-3-(trifluoromethyl)phenol as a highly effective and selective agent for controlling the invasive sea lamprey (Petromyzon marinus) population in the Great Lakes.[8][9] This discovery was a pivotal moment in the effort to save the Great Lakes' native fish populations, which were being decimated by the parasitic sea lamprey. The compound, now commonly referred to as TFM (3-trifluoromethyl-4-nitrophenol) in this context, proved to be remarkably effective at killing larval sea lampreys in their stream habitats with minimal impact on other fish species at the concentrations used.[8]

The mechanism of TFM's toxicity to sea lampreys is attributed to its ability to act as a mitochondrial uncoupler . It disrupts the process of oxidative phosphorylation, leading to a rapid depletion of ATP, the primary energy currency of the cell. This metabolic disruption is ultimately fatal to the lamprey larvae.

The Art of Synthesis: Crafting 4-Nitro-3-(trifluoromethyl)phenol

The synthesis of 4-Nitro-3-(trifluoromethyl)phenol has been a subject of study, with the goal of achieving high yields and purity. The most well-documented and industrially relevant method involves the diazotization of a substituted aniline precursor.

The Diazotization Route: A Classic and Efficient Method

A key method for the preparation of 4-Nitro-3-(trifluoromethyl)phenol is detailed in a 1966 patent.[6] This process begins with the starting material, 3-(trifluoromethyl)-4-nitro-aniline. The synthesis proceeds through two main steps: diazotization and hydrolysis.

Synthesis_Workflow A 3-(Trifluoromethyl)-4-nitro-aniline B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄ (aq) (Diazotization)   C 4-Nitro-3-(trifluoromethyl)phenol B->C  Boiling Aqueous Solution (Hydrolysis)  

Figure 1: General workflow for the synthesis of 4-Nitro-3-(trifluoromethyl)phenol via diazotization.

Experimental Protocol: Synthesis via Diazotization of 3-(Trifluoromethyl)-4-nitro-aniline

This protocol is based on the principles described in the scientific literature.[6]

  • Diazotization:

    • Dissolve 3-(trifluoromethyl)-4-nitro-aniline in a cooled aqueous solution of a strong acid, such as sulfuric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Hydrolysis:

    • The resulting diazonium salt solution is then added to a boiling aqueous solution. The original patent highlights an improvement by using a boiling mixture of xylene and aqueous copper sulfate, which significantly improves the yield and purity of the final product.[6] The xylene likely extracts the phenol as it is formed, preventing side reactions.

    • The diazonium group is replaced by a hydroxyl group, leading to the formation of 4-Nitro-3-(trifluoromethyl)phenol.

  • Purification:

    • The product can be isolated from the reaction mixture by steam distillation or solvent extraction.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as a benzene-petroleum ether mixture, to yield the final product as a yellow crystalline solid.[10]

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is paramount for safety and to ensure the diazonium salt is available for the subsequent hydrolysis step.

  • Strong Acid Medium: The diazotization reaction requires a strong acidic medium to generate nitrous acid (from sodium nitrite) and to prevent the coupling of the diazonium salt with the starting aniline.

  • Boiling for Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires elevated temperatures to proceed at a reasonable rate.

  • Use of Xylene and Copper Sulfate: The addition of xylene and copper sulfate in the hydrolysis step is a key innovation that improves the efficiency of the reaction. Copper sulfate can catalyze the decomposition of the diazonium salt, while the immiscible xylene layer continuously extracts the newly formed phenol, protecting it from further reactions and driving the equilibrium towards the product.[6]

Alternative Synthetic Strategies

While the diazotization route is prevalent, other synthetic strategies for preparing trifluoromethyl-substituted phenols exist, offering alternative pathways for researchers. These can include:

  • Nucleophilic Aromatic Substitution: In some cases, a suitably activated aromatic ring with a good leaving group can undergo nucleophilic substitution with a hydroxide source to introduce the phenol functionality. However, the directing effects of the trifluoromethyl and nitro groups make the synthesis of the correct starting material challenging.[11]

  • Multi-step Synthesis from Different Precursors: Alternative routes might involve the construction of the molecule through a series of steps starting from different commercially available trifluoromethylated or nitrated benzene derivatives. These routes often involve more steps and may have lower overall yields but can be valuable if the primary starting material is unavailable.

A Versatile Intermediate: Applications in Synthesis

Beyond its critical role as a lampricide, 4-Nitro-3-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][12] The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity.[13]

Applications A 4-Nitro-3-(trifluoromethyl)phenol B Pharmaceuticals A->B  Key Building Block   C Agrochemicals A->C  Precursor to Active Ingredients   D Specialty Chemicals & Dyes A->D  Functional Intermediate  

Sources

An In-depth Technical Guide to the Solubility of 3-Nitro-4-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Nitro-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. While quantitative experimental data for this specific compound in a broad range of organic solvents is not extensively available in public literature, this guide offers a robust framework for its determination and prediction. We delve into the physicochemical properties of 3-Nitro-4-(trifluoromethyl)phenol that govern its solubility, present detailed, field-proven experimental protocols for accurate solubility measurement, and explore the application of thermodynamic models for solubility prediction. By synthesizing theoretical principles with practical methodologies, this guide empowers researchers to confidently address the solubility challenges associated with this compound in their development workflows.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 3-Nitro-4-(trifluoromethyl)phenol, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for reaction kinetics. Selecting a solvent in which 3-Nitro-4-(trifluoromethyl)phenol has adequate solubility can significantly improve reaction rates, yields, and purity of the final product.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A thorough understanding of solubility is essential for selecting an appropriate solvent system for this process.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery systems.

  • Process Safety and Scalability: Knowledge of solubility is critical for designing safe and efficient large-scale chemical processes, preventing issues such as precipitation in transfer lines or reactors.

This guide will provide the necessary tools for researchers to both understand the theoretical underpinnings of 3-Nitro-4-(trifluoromethyl)phenol's solubility and to experimentally determine this critical parameter.

Physicochemical Profile of 3-Nitro-4-(trifluoromethyl)phenol

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 3-Nitro-4-(trifluoromethyl)phenol (CAS No: 88-30-2) is a yellow crystalline powder with a molecular formula of C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol .[1][2] Its structure, featuring a phenol ring substituted with a nitro group and a trifluoromethyl group, dictates its solubility behavior.[3]

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1]
Melting Point 76-80 °C[1][3]
pKa (at 25 °C) 6.07[1][3]
Water Solubility (at 25 °C) 5000 mg/L[2][3]
logP (23 °C) 2.68[1]

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, enabling interactions with polar protic solvents like alcohols.

  • Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can participate in dipole-dipole interactions and hydrogen bonding with protic solvents.

  • Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing group.[4] While it enhances lipophilicity, which can favor solubility in non-polar solvents, its strong inductive effect increases the acidity of the phenolic proton (lowers the pKa), influencing its interaction with basic and protic solvents.[4][5]

  • Aromatic Ring: The benzene ring contributes to the molecule's hydrophobicity, favoring solubility in non-polar and aromatic solvents.

The interplay of these functional groups results in a molecule with moderate polarity. It is sparingly soluble in water but is expected to be soluble in various organic solvents, particularly polar aprotic and polar protic solvents.[3] Qualitative reports indicate solubility in ethanol, acetone, and methanol.[3][6] However, for process optimization and robust scientific understanding, quantitative data is essential.

Experimental Determination of Solubility: A Practical Guide

The most reliable method for obtaining solubility data is through experimental measurement. The following protocols are detailed to ensure accuracy and reproducibility.

Isothermal Shake-Flask Method (Gravimetric Analysis)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute gravimetrically.

3.1.1. Experimental Protocol

  • Preparation: Add an excess amount of 3-Nitro-4-(trifluoromethyl)phenol to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or water bath. The temperature should be controlled to ±0.1 °C. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points until the concentration remains constant.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. The filter should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume or mass of the clear filtrate into the pre-weighed dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish).

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue).

    • Solubility can then be expressed in various units, such as g/100 g of solvent, molality, or mole fraction.

3.1.2. Self-Validation and Trustworthiness

  • Equilibrium Confirmation: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points is critical.

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that no polymorphic transformation or solvate formation has occurred during the equilibration process.

  • Multiple Replicates: Experiments should be performed in triplicate to ensure the reproducibility of the results.

Spectroscopic and Chromatographic Methods

For compounds with a strong chromophore, like 3-Nitro-4-(trifluoromethyl)phenol, UV/Vis spectroscopy offers a sensitive and high-throughput alternative to the gravimetric method.[9][10] High-Performance Liquid Chromatography (HPLC) is another powerful technique, especially for complex mixtures or when high accuracy is required.[11]

3.2.1. UV/Vis Spectrophotometry Protocol

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 3-Nitro-4-(trifluoromethyl)phenol in the solvent of interest and scan its UV/Vis spectrum to determine the λmax. Aromatic compounds typically have strong absorbance in the UV range.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Prepare a saturated solution as described in the shake-flask method (Section 3.1). After filtration, dilute an aliquot of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

3.2.2. High-Performance Liquid Chromatography (HPLC) Protocol

  • Method Development: Develop a suitable HPLC method for the quantification of 3-Nitro-4-(trifluoromethyl)phenol. This includes selecting an appropriate column, mobile phase, and detector (typically a UV detector). The diluent for the standards and samples should be chosen carefully to ensure the analyte remains dissolved and is compatible with the mobile phase.[12][13]

  • Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Prepare a saturated solution as described in the shake-flask method. After filtration, dilute an aliquot of the clear filtrate to a concentration within the calibration range.

  • Quantification: Inject the diluted sample into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Correct for the dilution to determine the solubility in the original saturated solution.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calculation Calculation prep Add excess solute to vials solvent Add known amount of solvent prep->solvent equilibrate Agitate at constant temperature (24-72h) solvent->equilibrate settle Allow solids to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm syringe filter sample->filter gravimetric Gravimetric filter->gravimetric uv_vis UV/Vis Spectroscopy filter->uv_vis hplc HPLC filter->hplc calc Determine solubility gravimetric->calc uv_vis->calc hplc->calc

Caption: Workflow for experimental solubility determination.

Theoretical Framework for Solubility Prediction

While experimental determination is the most accurate approach, theoretical models can provide valuable estimates of solubility, especially in the early stages of development when material may be scarce.

The van't Hoff Equation: Temperature Dependence of Solubility

The van't Hoff equation describes the relationship between the solubility of a solid and temperature.[14] It is particularly useful for predicting solubility at different temperatures if the enthalpy of solution is known. The integrated form of the equation is:

ln(S) = - (ΔH_sol / R) * (1/T) + C

Where:

  • S is the molar solubility

  • ΔH_sol is the molar enthalpy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

  • C is a constant

By measuring the solubility at several temperatures and plotting ln(S) versus 1/T (a "van't Hoff plot"), a linear relationship should be observed. The slope of this line is -ΔH_sol/R, allowing for the determination of the enthalpy of solution. A positive ΔH_sol (endothermic dissolution) indicates that solubility increases with temperature, which is common for many organic solids.[15]

The Jouyban-Acree Model: Solubility in Binary Solvent Mixtures

The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of a solute in binary solvent mixtures.[16][17][18] The model takes into account the solubility of the solute in the neat solvents and includes terms for the interactions between the two solvents. The general form of the Jouyban-Acree model is:

ln(x_m) = f₁ * ln(x₁) + f₂ * ln(x₂) + f₁ * f₂ * [A₀ + A₁ * (f₁ - f₂) + A₂ * (f₁ - f₂)²]

Where:

  • x_m is the mole fraction solubility of the solute in the binary mixture

  • f₁ and f₂ are the mole fractions of the two solvents in the solute-free mixture

  • x₁ and x₂ are the mole fraction solubilities of the solute in the neat solvents 1 and 2, respectively

  • A₀, A₁, and A₂ are the model constants, which are determined by fitting the model to experimental solubility data in the binary mixture.

This model is particularly useful for optimizing solvent compositions for reactions and crystallizations.

theoretical_models cluster_vant_hoff van't Hoff Equation cluster_jouyban_acree Jouyban-Acree Model vh_input Solubility at multiple temperatures vh_model ln(S) vs 1/T vh_input->vh_model vh_output Enthalpy of Solution (ΔH_sol) Predict solubility at other T vh_model->vh_output ja_input Solubility in neat solvents Solubility in binary mixtures ja_model Fit to Jouyban-Acree equation ja_input->ja_model ja_output Model parameters (A₀, A₁, A₂) Predict solubility at any composition ja_model->ja_output

Sources

An In-depth Technical Guide to the Acidity and pKa of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of the acidic properties of 3-Nitro-4-(trifluoromethyl)phenol, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its pronounced acidity, present available quantitative data, and detail robust experimental protocols for the determination of its acid dissociation constant (pKa). This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's chemical behavior.

Introduction: The Significance of 3-Nitro-4-(trifluoromethyl)phenol

3-Nitro-4-(trifluoromethyl)phenol is a substituted aromatic compound featuring two powerful electron-withdrawing groups on the phenol ring. Its structural isomer, 4-Nitro-3-(trifluoromethyl)phenol, is a known lampricide and an intermediate in the synthesis of pharmaceuticals like Flutamide.[1] The unique electronic properties imparted by the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make these compounds valuable building blocks in the synthesis of agrochemicals and pharmaceuticals.[2][3] Understanding the acidity and pKa of 3-Nitro-4-(trifluoromethyl)phenol is critical, as these parameters govern its solubility, lipophilicity, reaction kinetics, and physiological behavior at different pH values.

Theoretical Framework: Unpacking the High Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Phenol itself is weakly acidic, with a pKa of approximately 10. The presence of electron-withdrawing groups on the aromatic ring significantly increases this acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[4][5]

Key Influencing Factors:

  • Inductive Effect (-I): Both the nitro and trifluoromethyl groups are strongly electronegative. They pull electron density away from the aromatic ring through the sigma bonds.[5] This inductive withdrawal makes the hydroxyl oxygen more electron-deficient, weakening the O-H bond and facilitating proton donation.

  • Resonance Effect (-M or -R): The nitro group, when positioned ortho or para to the hydroxyl group, can directly delocalize the negative charge of the phenoxide ion onto itself through resonance.[4][6] This is a powerful stabilizing effect.[7] In 3-Nitro-4-(trifluoromethyl)phenol, the nitro group is in the meta position relative to the hydroxyl group. Therefore, it primarily exerts its strong -I effect and a weaker -M effect.[6] The trifluoromethyl group, located at the para position, stabilizes the phenoxide ion through its potent -I effect.[8]

The combination of these strong electron-withdrawing effects makes 3-Nitro-4-(trifluoromethyl)phenol a considerably stronger acid than phenol. The stabilization of the conjugate base is the key driver for this enhanced acidity.[9]

Caption: Figure 1. Inductive and resonance effects of the nitro and trifluoromethyl groups stabilize the conjugate base of 3-Nitro-4-(trifluoromethyl)phenol, increasing its acidity.

Quantitative Analysis: The pKa Value

While experimental data for the specific isomer 3-Nitro-4-(trifluoromethyl)phenol is less common in readily available literature than for its 4-nitro-3-(trifluoromethyl) isomer, a predicted pKa value has been reported. For comparison, the experimentally determined pKa of the isomer 4-Nitro-3-(trifluoromethyl)phenol is also listed.

CompoundpKa ValueMethod
3-Nitro-4-(trifluoromethyl)phenol 6.83 ± 0.10Predicted[10]
4-Nitro-3-(trifluoromethyl)phenol6.07Experimental[11][12]

The lower pKa value (indicating higher acidity) of the 4-nitro isomer is expected. With the nitro group in the para position, it can exert a strong resonance (-M) effect, which is more effective at stabilizing the phenoxide than the meta-nitro group in the 3-nitro isomer.[6][13]

Experimental Determination of pKa

Accurate pKa determination is crucial for chemical and pharmaceutical development.[14] The two most common and reliable methods are spectrophotometric and potentiometric titration.[15][16][17] These methods are predicated on the change in a measurable property of the solution as the compound transitions between its protonated (acidic) and deprotonated (basic) forms.

Protocol 1: Spectrophotometric pKa Determination

This method is ideal for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[15]

Principle: The acidic (ArOH) and basic (ArO⁻) forms of the phenol will have different molar absorptivities at one or more wavelengths. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of [ArO⁻]/[ArOH] can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.[18]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 3-Nitro-4-(trifluoromethyl)phenol in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

    • Prepare a series of buffer solutions covering a pH range from approximately 5.5 to 8.5 (spanning ±1.5 pH units around the expected pKa).[15] A universal buffer or a series of phosphate/borate buffers can be used.

    • Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13).

  • Spectral Acquisition:

    • Using a UV-Vis spectrophotometer, determine the optimal wavelength(s) for analysis.[18]

    • Record the full spectrum (e.g., 200-400 nm) of the compound in the highly acidic solution to obtain the spectrum of the pure ArOH form.

    • Record the full spectrum in the highly basic solution to obtain the spectrum of the pure ArO⁻ form.

    • Identify the wavelength of maximum absorbance difference between the two forms.

  • Titration and Measurement:

    • Prepare a set of samples by adding a small, constant volume of the stock solution to each of the buffer solutions. Ensure the final concentration is consistent (e.g., 50-100 µM).[15]

    • Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

    • Accurately measure the final pH of each sample.

  • Data Analysis:

    • Plot the measured absorbance versus the pH. The resulting data should form a sigmoidal curve.[17]

    • The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log((A_b - A) / (A - A_a)) where A is the absorbance at a given pH, A_a is the absorbance of the pure acid form, and A_b is the absorbance of the pure base form.[19]

Spectrophotometric_Workflow Figure 2. Workflow for spectrophotometric pKa determination. cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solution (Compound in DMSO) E Measure Absorbance in each Buffer A->E B Prepare Buffer Series (pH 5.5 - 8.5) B->E C Acquire Spectra of Pure Acid (pH 1) & Base (pH 13) D Identify Analytical Wavelength (λ_max diff) C->D D->E F Plot Absorbance vs. pH E->F G Determine Inflection Point F->G H pKa Value G->H

Caption: Figure 2. A generalized workflow for determining pKa via UV-Vis spectrophotometry.

Protocol 2: Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for pKa determination that does not require the analyte to have a chromophore.[16][17]

Principle: A solution of the acidic compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized ([ArOH] = [ArO⁻]).[20]

Step-by-Step Methodology:

  • System Setup and Calibration:

    • Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[20]

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

    • Prepare a solution of 3-Nitro-4-(trifluoromethyl)phenol in water or a co-solvent system (e.g., water/ethanol) at a known concentration (e.g., 10-20 mM).

  • Titration Procedure:

    • Place a known volume of the phenol solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[21]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest slope on the curve. This can be determined visually or by calculating the first derivative of the curve (d(pH)/dV).

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pH at the half-equivalence point is equal to the pKa of the compound.[20]

Potentiometric_Workflow Figure 3. Workflow for potentiometric pKa determination. cluster_prep Setup cluster_measure Titration cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10) E Record pH and Volume after each Addition A->E B Prepare Known Conc. Phenol Solution D Add NaOH Titrant in Increments B->D C Prepare Standardized 0.1 M NaOH Titrant C->D D->E F Plot pH vs. Volume E->F G Identify Equivalence and Half-Equivalence Points F->G H pKa Value G->H

Caption: Figure 3. A generalized workflow for determining pKa via potentiometric titration.

Conclusion

The acidity of 3-Nitro-4-(trifluoromethyl)phenol is significantly enhanced compared to unsubstituted phenol, a direct consequence of the powerful inductive and resonance effects of the nitro and trifluoromethyl substituents. These groups effectively stabilize the corresponding phenoxide conjugate base, resulting in a predicted pKa value of 6.83. This guide has outlined the theoretical basis for this acidity and provided detailed, field-proven protocols for its experimental verification using both spectrophotometric and potentiometric methods. A precise understanding and empirical determination of this pKa value are indispensable for professionals in drug development and chemical synthesis, enabling accurate prediction of the compound's behavior and optimizing its application in complex systems.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health.
  • What is the effect of electron withdrawing groups on the acidity of phenol?. (2020). Sarthaks eConnect.
  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. (2019). Scribd. Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. (n.d.). chem321labspring11. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa. (2025). PharmaeliX. Retrieved from [Link]

  • Acidity of phenols, effect of substituents on acidity. (n.d.). Retrieved from [Link]

  • Calculating pKa values for substituted phenols. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry. Retrieved from [Link]

  • What is the order of the acidity of phenol with, p-NO2, P_och3 P_Me P-cl?. (2024). Quora. Retrieved from [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). Air Force Institute of Technology. Retrieved from [Link]

  • The pKa values of mono-substituted phenols and benzenethiols. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Absolute pKa Determinations for Substituted Phenols. (n.d.). SemOpenAlex. Retrieved from [Link]

  • Effect of side groups on phenol acidity. (n.d.). ISSR Classes. Retrieved from [Link]

  • A new developed potentiometric method for the determination of pKa values. (2011). Trade Science Inc. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2013). National Institutes of Health. Retrieved from [Link]

  • Acidity of Substituted Phenols. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds. (n.d.). Retrieved from [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives. (2014). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Preparation of 3-trifluoromethyl-4-nitrophenol. (n.d.). Google Patents.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Retrieved from [Link]

  • 4-Nitro-3-trifluoromethylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Acidity order of nitrophenols. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • 5 Key Factors That Influence Acidity In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]

  • 4-Nitro-3-(trifluoromethyl)phenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Rank the following substances in order of increasing acidity. (n.d.). Study.com. Retrieved from [Link]

  • Synthesis and Applications of 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. (2015). Quora. Retrieved from [Link]

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Methodological & Application

Application Note: Analytical Methods for the Detection of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is an organic compound of significant interest in pharmaceutical synthesis, agrochemicals, and environmental monitoring.[1][2][3] It serves as a crucial intermediate in the manufacturing of various active compounds and is notably used as a lampricide to control sea lamprey populations in the Great Lakes.[3][4] Given its potential toxicity and environmental persistence, the development of robust, sensitive, and selective analytical methods for its detection and quantification is paramount for quality control, environmental safety, and toxicological studies.

This guide provides a comprehensive overview and detailed protocols for three primary analytical techniques suitable for the determination of 3-Nitro-4-(trifluoromethyl)phenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing. The selection of a method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the analytical objective (e.g., routine quantification vs. confirmatory analysis).

Physicochemical Properties of 3-Nitro-4-(trifluoromethyl)phenol:

PropertyValueSource
CAS Number 88-30-2[5]
Molecular Formula C₇H₄F₃NO₃[5][6]
Molecular Weight 207.11 g/mol [5][6]
Appearance Yellow crystalline powder[1][2]
Melting Point 76-79 °C[6]
pKa 6.07 (at 25 °C)[6]
Water Solubility 5000 mg/L (at 25 °C)[1]

Method Selection: A Comparative Overview

The choice of analytical technique is a critical decision driven by the specific needs of the analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is the workhorse method for routine, quantitative analysis, particularly in aqueous matrices like freshwater or quality control samples.[7][8] Its advantages include robustness, excellent reproducibility, and relatively simple sample preparation. The phenolic structure and nitro group provide a strong chromophore, making UV detection highly effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it the gold standard for trace-level detection and unambiguous identification in complex matrices (e.g., soil, biological tissues).[9][10] Due to the polarity of the phenolic hydroxyl group, a derivatization step is often required to enhance volatility and improve chromatographic peak shape.[9][10]

  • Electrochemical Sensing presents a rapid, cost-effective, and portable alternative, ideal for in-field screening and real-time monitoring.[11][12] The nitro group on the aromatic ring is electrochemically active and can be readily reduced at an electrode surface, providing a measurable signal proportional to its concentration.[12]

Detailed Protocols and Methodologies

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is optimized for the analysis of 3-Nitro-4-(trifluoromethyl)phenol in aqueous samples, such as environmental water or process control solutions. The methodology is adapted from established procedures for nitrophenol analysis.[7][13]

3.1.1 Rationale Reverse-phase HPLC is ideal for separating moderately polar compounds like nitrophenols from various matrices. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acidified water and an organic solvent (acetonitrile or methanol), allows for the fine-tuning of retention times. Acidification (e.g., with phosphoric or formic acid) is crucial to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 6.07), ensuring a single, sharp chromatographic peak and consistent retention.[6][8][14] UV detection is set at a wavelength near the absorbance maximum of the compound for optimal sensitivity.[7]

3.1.2 Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[8]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or Formic acid.

  • Analytical standard of 3-Nitro-4-(trifluoromethyl)phenol (≥98% purity).

  • Syringe filters (0.45 µm).

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Nitro-4-(trifluoromethyl)phenol standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[8]

C. Sample Preparation

  • Aqueous Samples: For relatively clean water samples, adjust the pH to ~3 with phosphoric acid. Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.[15]

  • Complex Matrices (Solid-Phase Extraction - SPE): For samples containing significant interferences (e.g., wastewater), an SPE cleanup is recommended.[13][15]

    • Condition a polymeric or C18 SPE cartridge (e.g., 200 mg) with methanol followed by acidified water (pH ~3).

    • Load the acidified water sample (e.g., 100 mL) onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the analyte with a small volume of methanol or acetonitrile (e.g., 2 x 2 mL).[13]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

D. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 295 nm[7]
Run Time ~10 minutes

E. Data Analysis and Quality Control

  • Calibration: Inject the series of working standards to generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.998 is required.

  • Quantification: Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.

  • QC: Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to ensure accuracy and precision. Recoveries should typically fall within 80-120%.

// Connections Sample -> Filter [color="#5F6368"]; Filter -> Autosampler [color="#5F6368"]; Sample -> SPE [label=" If matrix is complex", style=dashed, color="#EA4335"]; SPE -> Autosampler [color="#5F6368"]; Standard -> Dilute [color="#5F6368"]; Dilute -> Autosampler [color="#5F6368"]; Autosampler -> HPLC [color="#5F6368"]; HPLC -> UV_Detector [color="#5F6368"]; UV_Detector -> Chromatogram [color="#5F6368"]; Chromatogram -> Calibration [color="#5F6368"]; Chromatogram -> Quantify [color="#5F6368"]; Calibration -> Quantify [color="#5F6368"]; } }

Caption: General workflow for HPLC-UV analysis.

Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for high-sensitivity detection and confirmation of 3-Nitro-4-(trifluoromethyl)phenol, particularly in complex environmental or biological samples. It incorporates a necessary derivatization step.[4]

3.2.1 Rationale Direct GC analysis of phenols can result in poor peak shape and low sensitivity due to the polar hydroxyl group interacting with active sites in the GC system.[9] Derivatization, such as acetylation, converts the polar -OH group into a less polar, more volatile ester (acetate derivative).[4] This improves chromatographic performance significantly. Mass spectrometry provides definitive structural confirmation based on the unique mass spectrum and fragmentation pattern of the derivatized analyte.

3.2.2 Experimental Protocol

A. Instrumentation and Materials

  • GC-MS system with an autosampler.

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • GC-grade solvents: Ethyl acetate, Benzene.

  • Acetic anhydride (purified).[4]

  • Potassium carbonate (0.1 M solution).

  • Anhydrous sodium sulfate.

B. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the acidified (pH < 2) water sample using a suitable solvent like ethyl ether or by using a macroreticular resin column (e.g., XAD-7).[4] For solid samples, use an appropriate extraction method like Soxhlet or sonication (e.g., EPA method 3540 or 3550).[16]

  • Partitioning: Concentrate the extract and partition it with 0.1 M potassium carbonate solution. The phenolic analyte will move into the aqueous alkaline phase, leaving many non-polar interferences in the organic phase.[4]

  • Derivatization (Acetylation):

    • To the aqueous potassium carbonate phase containing the analyte, add 10 mL of benzene followed by 1 mL of acetic anhydride.[4]

    • Stir the biphasic mixture vigorously for 1 hour at room temperature. The acetylation occurs in the aqueous phase, and the resulting non-polar acetate derivative is immediately extracted into the benzene layer.

    • Separate the organic (benzene) layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the final extract to a suitable volume (e.g., 1 mL) for GC-MS analysis.

C. GC-MS Conditions

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity

D. Data Analysis and Quality Control

  • Identification: The analyte is identified by matching its retention time and mass spectrum with that of a derivatized authentic standard.

  • Quantification: For quantitative analysis, create a calibration curve using derivatized standards. Use specific, abundant, and interference-free ions for quantification in SIM mode.

  • QC: Include a procedural blank and a spiked matrix sample to monitor for contamination and extraction/derivatization efficiency.

// Connections Sample -> Extraction [color="#5F6368"]; Extraction -> Partition [color="#5F6368"]; Partition -> Deriv [color="#5F6368"]; Deriv -> Dry [color="#5F6368"]; Dry -> GC_Inject [color="#5F6368"]; GC_Inject -> GC_Sep [color="#5F6368"]; GC_Sep -> MS_Detect [color="#5F6368"]; MS_Detect -> TIC [color="#5F6368"]; MS_Detect -> Spectrum [color="#5F6368"]; Spectrum -> Confirm [color="#5F6368"]; TIC -> Confirm [color="#5F6368"]; } }

Caption: Workflow for confirmatory GC-MS analysis.

Method 3: Rapid Screening by Electrochemical Sensing

This protocol describes a general approach for the rapid detection of 3-Nitro-4-(trifluoromethyl)phenol using voltammetric techniques, based on methods developed for similar nitrophenolic compounds.[12][17][18]

3.3.1 Rationale The nitro group (-NO₂) is electrochemically reducible to a hydroxylamine (-NHOH) or an amine (-NH₂) group.[12] This irreversible reduction process occurs at a specific potential and produces a current that is directly proportional to the concentration of the nitrophenol in solution. A glassy carbon electrode (GCE) is a common working electrode, though its sensitivity can be greatly enhanced by modification with nanomaterials like graphene or metal-organic frameworks (MOFs), which increase the surface area and catalytic activity.[12][18] Differential Pulse Voltammetry (DPV) is often used as it offers higher sensitivity and better peak resolution compared to Cyclic Voltammetry (CV) by minimizing background charging currents.

3.3.2 Experimental Protocol

A. Instrumentation and Materials

  • Potentiostat with a three-electrode cell setup.

  • Working Electrode: Glassy Carbon Electrode (GCE), bare or modified.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Phosphate buffer solution (PBS) or Britton-Robinson buffer (0.1 M, pH 7.0).

B. Electrode Preparation

  • Polish the bare GCE with alumina slurry (0.3 and 0.05 µm) on a polishing pad until a mirror-like surface is obtained.

  • Rinse thoroughly with deionized water and sonicate briefly in water and ethanol to remove any residual alumina particles.

  • Dry the electrode before use.

  • (Optional) If using a modified electrode, follow the specific published procedure for depositing the modifying material (e.g., drop-casting a graphene oxide suspension).[18]

C. Electrochemical Measurement

  • Place 10 mL of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) into the electrochemical cell.

  • Immerse the three electrodes into the solution.

  • Run a blank scan (e.g., DPV from -0.2 V to -1.0 V vs. Ag/AgCl) to obtain the background signal.

  • Add a known concentration of 3-Nitro-4-(trifluoromethyl)phenol standard solution to the cell and stir for 60 seconds to homogenize.

  • Allow the solution to become quiescent (stop stirring).

  • Record the DPV scan. A reduction peak corresponding to the nitro group reduction should appear.

  • For quantification, use the standard addition method. Add small, known aliquots of the standard solution to the sample, recording a DPV scan after each addition.

D. Voltammetric Parameters (Typical for DPV)

ParameterRecommended Setting
Potential Range -0.2 V to -1.0 V (vs. Ag/AgCl)
Modulation Amplitude 50 mV
Pulse Width 50 ms
Step Potential 5 mV

E. Data Analysis

  • Measure the peak current from the background-subtracted voltammogram.

  • For standard addition, plot the peak current versus the concentration of the added standard. Extrapolate the linear plot to the x-axis to find the concentration in the original sample.

// Connections Potentiostat -> WE [label="Controls Potential", color="#5F6368"]; Potentiostat -> RE [label="Measures Potential", color="#5F6368"]; Potentiostat -> CE [label="Passes Current", color="#5F6368"]; WE -> Potentiostat [dir=back, label="Measures Current", color="#5F6368"]; Potentiostat -> Output [label="Generates", color="#5F6368"]; WE -> Analyte [style=invis]; RE -> Analyte [style=invis]; CE -> Analyte [style=invis]; } }

Caption: Principle of the three-electrode electrochemical setup.

Conclusion

The accurate determination of 3-Nitro-4-(trifluoromethyl)phenol is achievable through several robust analytical techniques. HPLC-UV stands out as the preferred method for routine quantification due to its reliability and ease of use. For applications requiring the highest level of sensitivity and definitive confirmation, GC-MS with a derivatization step is the method of choice. Finally, electrochemical sensing offers a compelling solution for rapid, on-site screening where portability and speed are critical. The protocols provided herein serve as a comprehensive guide for researchers and scientists to select and implement the most appropriate method for their specific analytical challenges.

References

  • García-Valcárcel, A. I., & Tadeo, J. L. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. Electrophoresis, 34(2), 304–308. [Link]

  • Kacprzak, K. M., & Malinski, E. (2004). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Chromatographic Science, 42(1), 27–32. [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. EPA MRID 49809001. [Link]

  • Kawahara, F. K., & Lictenberg, J. J. (1976). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters. Journal of the Association of Official Analytical Chemists, 59(1), 143-146. [Link]

  • Wang, L., et al. (2010). Determination of Nitrophenols in Water by Solid Phase Extraction and Liquid Chromatography Mass Spectrometry. Chinese Journal of Analytical Chemistry, 38(7), 1013-1016. [Link]

  • Parrilla Vázquez, P., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook, SRD 69. [Link]

  • Hong, J., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society. [Link]

  • IEEE Xplore. (2010). Extraction of Phenol, o-Chlorophenol, o-Nitrophenol from Water by Using Liquid-Solid Extraction System Based on Tween 80-Sodium. [Link]

  • ResearchGate. (n.d.). GC-MS spectra of 4-nitrophenol. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2011). Analysis of phenols according to EPA 604. [Link]

  • ACS Omega. (2023). Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. [Link]

  • SciSpace. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. [Link]

  • MDPI. (2022). Cr-MOF-Based Electrochemical Sensor for the Detection of P-Nitrophenol. [Link]

  • Royal Society of Chemistry. (2022). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. [Link]

  • Semantic Scholar. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. [Link]

  • SCIRP. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. [Link]

Sources

A Robust and Validated HPLC Method for the Quantification of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details a robust, high-performance liquid chromatography (HPLC) method for the accurate quantification of 3-Nitro-4-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its precise analysis critical for quality control and research.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, meeting the stringent requirements for analytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4] We provide a complete protocol, from mobile phase preparation to system suitability and method validation, explaining the scientific rationale behind each parameter selection to ensure methodological transparency and reproducibility.

Introduction and Analyte Overview

3-Nitro-4-(trifluoromethyl)phenol (CAS: 88-30-2) is an aromatic compound characterized by a phenolic hydroxyl group, a nitro group, and a trifluoromethyl group.[2] These functional groups impart a unique combination of polarity and lipophilicity, influencing its chemical reactivity and chromatographic behavior. The trifluoromethyl group, in particular, can enhance the biological activity of parent molecules, making this compound a valuable building block in drug development and agrochemistry.[5] Given its importance, a reliable and validated analytical method is essential for ensuring the purity of starting materials and the quality of final products.

This guide is designed for researchers, analytical scientists, and quality control professionals, providing both a ready-to-use protocol and a framework for adapting the method to specific laboratory contexts.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of rational method development. Key properties of 3-Nitro-4-(trifluoromethyl)phenol are summarized below.

PropertyValueSource
Chemical Formula C₇H₄F₃NO₃[6][7]
Molecular Weight 207.11 g/mol [6][7][8]
CAS Number 88-30-2[1][7][9]
Appearance Yellow crystalline powder[1][9]
Melting Point 76-79 °C[6][9][10]
pKa 6.07[6]
Water Solubility 5000 mg/L at 25 °C[1][6]
LogP (Octanol/Water) 2.68 - 2.8[6][9]

HPLC Method: Parameters and Scientific Rationale

The developed method utilizes reversed-phase chromatography, which is the predominant separation mode in HPLC for its versatility and applicability to a wide range of moderately polar compounds.[11]

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Any standard HPLC or UPLC system with a UV/PDA detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time ~10 minutes
Rationale for Parameter Selection

The deliberate choice of each parameter is critical for developing a robust and reliable method. The following diagram illustrates the logical flow of these decisions, grounded in the analyte's chemical properties.

G cluster_0 Analyte Characterization cluster_1 Method Development Logic cluster_2 Final Method Parameters Analyte 3-Nitro-4-(trifluoromethyl)phenol - Aromatic, Polar Groups (OH, NO2) - pKa = 6.07 - UV Active Mode Separation Mode Selection Analyte->Mode Moderately Polar MobilePhase Mobile Phase Optimization Analyte->MobilePhase pKa dictates pH control Detector Detection Parameter Selection Analyte->Detector Chromophores determine wavelength Column Stationary Phase (Column) Choice Mode->Column Reversed-Phase is Ideal FinalMode Reversed-Phase HPLC Mode->FinalMode Column->MobilePhase C18 requires Polar Mobile Phase FinalColumn C18 Column (150 x 4.6 mm, 5 µm) Column->FinalColumn FinalMobilePhase ACN : Phosphate Buffer (pH 3.0) - Suppresses ionization - Good peak shape MobilePhase->FinalMobilePhase FinalDetector UV Detection at λmax (~275 nm) Detector->FinalDetector

Caption: Logical workflow for HPLC method parameter selection.

  • Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is an excellent choice for this analyte.[12] Its non-polar stationary phase provides effective retention for moderately polar aromatic compounds like 3-Nitro-4-(trifluoromethyl)phenol. A 150 mm x 4.6 mm, 5 µm particle size column offers a good balance between resolution, efficiency, and backpressure suitable for standard HPLC systems.[13]

  • Mobile Phase (Eluent):

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

    • Aqueous Component & pH Control: The analyte has a phenolic hydroxyl group with a pKa of 6.07.[6] Operating the mobile phase at a pH significantly below the pKa ensures that the molecule remains in its neutral, protonated form. This is crucial for preventing peak tailing and achieving reproducible retention times. A pH of 3.0, achieved with a phosphate buffer, is ideal for this purpose. Buffering the mobile phase resists small pH changes that can drastically affect retention.[11]

    • Ratio: The 55:45 ratio of acetonitrile to buffer was determined experimentally to provide an optimal retention time, ensuring the peak elutes with good separation from the solvent front without an excessively long run time.

  • Detection: A photodiode array (PDA) or UV-Vis detector is used. The analyte possesses strong chromophores (nitro group, aromatic ring), leading to significant UV absorbance. A preliminary scan of the analyte's UV spectrum should be performed to identify the wavelength of maximum absorbance (λmax), which is approximately 275 nm. Detecting at λmax provides the highest sensitivity.

Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase A (Buffer): Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Working Mobile Phase: Pre-mix Mobile Phase B and Mobile Phase A in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath or by online degasser before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Nitro-4-(trifluoromethyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the working mobile phase. These are used for constructing the calibration curve.[5]

Sample Preparation
  • Accurately weigh a sample containing an amount of 3-Nitro-4-(trifluoromethyl)phenol expected to yield a final concentration within the calibration range.

  • Dissolve the sample in a suitable volume of acetonitrile in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with acetonitrile.

  • Make a final dilution into the working mobile phase to match the concentration of the working standards.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The general workflow for performing the analysis is outlined below.

Caption: General workflow for HPLC analysis.

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is achieved by making five replicate injections of a mid-concentration working standard (e.g., 50 µg/mL). The results must meet the acceptance criteria below before proceeding.[14]

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry; high tailing indicates undesirable column interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase delivery.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated.[4] The following parameters should be assessed according to ICH guidelines.[15]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), the standard, and a spiked placebo.No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector.
Linearity & Range Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six preparations of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.% RSD should be ≤ 2.0% for repeatability. Results from intermediate precision should also meet this criterion.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10).Precision (% RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected (typically S/N ratio ≥ 3).N/A (not a quantitative measure).
Robustness Systematically vary key method parameters (e.g., mobile phase pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on results.The method should remain unaffected by small, deliberate variations, with SST criteria still being met.

Conclusion

The HPLC method presented in this application note is a highly reliable and robust procedure for the quantitative analysis of 3-Nitro-4-(trifluoromethyl)phenol. By controlling the mobile phase pH to suppress the ionization of the phenolic group, excellent peak shape and reproducibility are achieved on a standard C18 column. The detailed protocols for solution preparation, system suitability, and method validation provide a comprehensive framework for implementation in a regulated quality control or research environment. This method is fit for its intended purpose and can be readily adopted by laboratories involved in the synthesis and analysis of this important chemical intermediate.

References

  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40. [Link]

  • Nobilis, M., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837-847. [Link]

  • Kim, Y., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry, 97(11), 1047-1058. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. Aurora Pro Scientific Resources. [Link]

  • ResearchGate. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • Chromtech. HPLC Column Selection Guide. Chromtech Resources. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]

  • Nobilis, M., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]

  • ResearchGate. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-3-trifluoromethylphenol. PubChem Compound Database. [Link]

  • De Villiers, A., et al. (2007). Improving HPLC Separation of Polyphenols. LCGC International, 20(4). [Link]

  • Cheméo. Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). [Link]

  • Cosmulescu, S., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 223. [Link]

  • Hawach Scientific. (2025). Polar Column in HPLC Example. [Link]

  • Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Romero-Clemente, A. E., et al. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 22(1). [Link]

  • Tadesse, B., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 23-28. [Link]

Sources

Gas Chromatography Methods for the Analysis of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the analysis of 3-Nitro-4-(trifluoromethyl)phenol using gas chromatography (GC). Due to the polar nature of the phenolic hydroxyl group, direct GC analysis can result in poor chromatographic performance. This application note outlines a robust methodology involving sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by Gas Chromatography with Electron Capture Detection (GC-ECD), a technique highly sensitive to the analyte's electrophilic structure. The protocols provided are designed to be self-validating, ensuring accuracy and reproducibility for researchers in environmental monitoring, chemical synthesis, and drug development.

Introduction and Scientific Context

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is an organic compound characterized by a phenol ring substituted with both a nitro group and a trifluoromethyl group[1][2]. This chemical structure imparts a high degree of polarity and makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals[1][3]. It is notably used as a lampricide to control sea lamprey populations in the Great Lakes[4][5]. Given its environmental application and role as a synthetic precursor, sensitive and specific analytical methods are crucial for monitoring its presence in various matrices and for quality control during manufacturing processes.

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of phenols by GC is often challenging. The polar hydroxyl group can form hydrogen bonds with active sites in the GC inlet and on the column's stationary phase, leading to broad, tailing peaks and poor sensitivity[6][7]. To overcome these issues, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis[8][9]. This guide focuses on an acetylation derivatization, which converts the polar phenol into a less polar, more volatile acetate ester, followed by highly sensitive detection using an Electron Capture Detector (ECD).

Analytical Workflow: From Sample to Signal

The overall analytical process involves several critical stages, each optimized to ensure maximum recovery and sensitivity. The workflow begins with sample preparation to isolate the analyte from its matrix, followed by a chemical derivatization reaction, and concludes with instrumental analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Natural Water) Acidify Acidification (pH 1-2) Sample->Acidify Extract Solid-Phase or Liquid-Liquid Extraction Acidify->Extract Elute Elution with Organic Solvent Extract->Elute Deriv Acetylation with Acetic Anhydride Elute->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Electron Capture Detection (ECD) Separate->Detect Quant Quantification Detect->Quant

Figure 1: High-level workflow for the GC-ECD analysis of 3-Nitro-4-(trifluoromethyl)phenol.

Sample Preparation: Extraction and Concentration

The initial and most critical step is the efficient extraction of the analyte from the sample matrix. For aqueous samples such as natural waters, official methods have traditionally relied on liquid-liquid extraction (LLE)[10]. However, LLE is often time-consuming and requires large volumes of potentially hazardous organic solvents. A more modern and efficient alternative is Solid-Phase Extraction (SPE).

Causality Behind the Choice:

  • Acidification: 3-Nitro-4-(trifluoromethyl)phenol is a weak acid. By acidifying the water sample to a pH of 1-2, the phenolic hydroxyl group is protonated, converting the analyte into its non-ionized form. This significantly increases its affinity for non-polar sorbents and extraction solvents, thereby maximizing extraction efficiency.

  • SPE Sorbent: A macroreticular resin like XAD-7 has proven effective for extracting the analyte from water[4][5]. These resins have a high surface area and an affinity for a wide range of organic molecules.

  • Elution: After extraction, the analyte is eluted from the SPE cartridge using a suitable organic solvent, such as ethyl ether, which is then concentrated before derivatization[4].

Derivatization: Enhancing Volatility and Detectability

As previously discussed, derivatization is key to successful GC analysis of phenols[11]. Acetylation, using acetic anhydride in an alkaline solution, is a simple, cost-effective, and efficient method for this purpose[6][12]. The reaction converts the polar phenolic hydroxyl group into a non-polar acetate ester.

The Acetylation Reaction: The reaction proceeds via nucleophilic acyl substitution. The phenoxide ion, formed in the alkaline medium, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Figure 2: Conversion of the polar phenol to its volatile acetate ester derivative.

This conversion not only improves volatility for GC analysis but also creates a stable derivative suitable for detection. The resulting TFM acetate derivative, containing both a nitro group and trifluoromethyl groups, is highly electrophilic, making it exceptionally sensitive to an Electron Capture Detector (ECD).

Gas Chromatography Method and Parameters

The selection of the GC column and instrumental parameters is critical for achieving good separation and sensitivity.

Parameter Setting Rationale / Expertise & Experience
GC System Gas Chromatograph with Electron Capture Detector (ECD)The ECD is highly sensitive to halogenated compounds (like the -CF3 group) and nitro groups, providing excellent sensitivity for the target analyte derivative[4]. GC-MS can also be used for definitive confirmation[11].
Column e.g., SE-30/OV-210, DB-5, or similar non-polar/mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film)A non-polar stationary phase like 5% phenyl-methylpolysiloxane (DB-5) is a robust choice for general-purpose separations. The SE-30/OV-210 has been specifically cited for good separation of the TFM acetate derivative[4].
Injector Splitless, 250°CSplitless injection ensures the maximum amount of analyte is transferred to the column, which is crucial for trace-level analysis. The high temperature ensures rapid volatilization of the derivatized analyte.
Carrier Gas Helium or Nitrogen, Constant Flow @ 1.0 mL/minProvides a stable baseline and consistent retention times. Nitrogen is often preferred for ECD as a makeup gas.
Oven Program Initial: 100°C, hold 1 minRamp: 10°C/min to 220°CHold: 5 minThis temperature program allows for the separation of solvent and any lighter impurities at the beginning, followed by a steady ramp to elute the TFM acetate derivative with a good peak shape.
Detector ECD, 280°CThe detector temperature is set higher than the final oven temperature to prevent condensation of the analyte and ensure a stable signal.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Acetylation

This protocol is adapted from established methods for analyzing TFM in natural waters[4][5].

Materials:

  • 1 L water sample

  • Sulfuric acid (H₂SO₄)

  • XAD-7 resin (or similar SPE cartridge)

  • Ethyl ether

  • Benzene

  • 0.1M Potassium carbonate (K₂CO₃) solution

  • Acetic anhydride

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Sample Acidification: Adjust the 1 L water sample to a pH between 1 and 2 using sulfuric acid.

  • Solid-Phase Extraction: Pass the acidified sample through a pre-conditioned XAD-7 resin column at a flow rate of approximately 50 mL/min.

  • Elution: After the entire sample has passed through, elute the trapped analyte from the resin with 25 mL of ethyl ether.

  • Concentration: Evaporate the ethyl ether extract to approximately 10 mL using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: Transfer the concentrated extract to a separatory funnel. Rinse the flask with 30-40 mL of benzene and add the rinse to the funnel. Partition the solvent against two 50 mL aliquots of 0.1M K₂CO₃. Collect the aqueous (K₂CO₃) phase in an Erlenmeyer flask. This step selectively moves the acidic phenol into the aqueous alkaline phase, leaving neutral impurities in the organic solvent.

  • Derivatization: To the combined aqueous phase in the flask, add 10.0 mL of benzene and 1 mL of acetic anhydride.

  • Reaction: Stir the reaction mixture vigorously for 1 hour. The TFM acetate derivative will partition into the benzene layer as it is formed.

  • Final Extraction and Drying: Carefully remove the benzene layer and dry it by passing it through a small column of anhydrous sodium sulfate.

  • Final Volume Adjustment: Concentrate or dilute the final benzene extract to a suitable volume (e.g., 1-5 mL) for GC analysis, depending on the expected analyte concentration[4].

Protocol 2: GC-ECD Analysis

Procedure:

  • Instrument Setup: Set up the GC-ECD system according to the parameters outlined in the table above. Allow the system to stabilize until a steady baseline is achieved.

  • Calibration: Prepare a series of calibration standards of the TFM acetate derivative in benzene at concentrations spanning the expected range of the samples.

  • Calibration Curve: Inject each standard (e.g., 1 µL) into the GC system. Plot the peak area response versus the concentration of each standard to generate a calibration curve. Ensure the correlation coefficient (r²) is >0.995.

  • Sample Analysis: Inject 1 µL of the prepared sample extract into the GC system.

  • Identification: Identify the TFM acetate derivative peak in the sample chromatogram by comparing its retention time to that of the standards.

  • Quantification: Calculate the concentration of the TFM acetate derivative in the extract using the calibration curve.

  • Final Calculation: Back-calculate the initial concentration of 3-Nitro-4-(trifluoromethyl)phenol in the original water sample, accounting for all extraction, concentration, and dilution factors.

Conclusion

This application note provides a comprehensive and scientifically grounded method for the analysis of 3-Nitro-4-(trifluoromethyl)phenol. By combining an efficient sample preparation strategy with chemical derivatization, the challenges associated with the direct GC analysis of polar phenols are effectively overcome. The use of GC with an Electron Capture Detector offers exceptional sensitivity, making this method suitable for trace-level quantification in complex matrices. The detailed protocols and causal explanations are intended to empower researchers to implement this methodology with confidence, ensuring the generation of reliable and accurate data.

References

  • Pinto, A. P., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules. Available at: [Link][10]

  • Coburn, J. A., & Chau, A. S. Y. (1975). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters. Journal of the AOAC INTERNATIONAL. Available at: [Link][4]

  • Phenomenex (n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link][8]

  • Broeckling, C. D., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link][9]

  • Dadfarnia, S., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction procedure. Global NEST Journal. Available at: [Link][6]

  • Ballesteros, E., et al. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. Journal of Chromatography A. Available at: [Link][12]

  • PubChem (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Available at: [Link][2]

  • Kim, T., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available at: [Link][7]

Sources

The Synthetic Versatility of 3-Nitro-4-(trifluoromethyl)phenol: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties and nitro groups is a cornerstone of rational molecular design, particularly in the realms of medicinal chemistry and agrochemicals. The trifluoromethyl group (CF3) is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the nitro group serves as a versatile synthetic handle, readily transformed into a variety of other functional groups. 3-Nitro-4-(trifluoromethyl)phenol, a seemingly simple aromatic compound, embodies the synergistic potential of these two functionalities. Its strategic substitution pattern—a nucleophilic phenolic hydroxyl group, an electrophilically activated aromatic ring, and a reducible nitro group—renders it a highly valuable and versatile building block for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic utility of 3-Nitro-4-(trifluoromethyl)phenol, offering detailed protocols for its key transformations and underscoring the chemical principles that govern its reactivity.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for successful and safe experimentation. The pertinent data for 3-Nitro-4-(trifluoromethyl)phenol are summarized below.

PropertyValueReference(s)
CAS Number 88-30-2[1][2]
Molecular Formula C7H4F3NO3[1][2]
Molecular Weight 207.11 g/mol [2]
Appearance Yellowish crystalline solid[1]
Melting Point 76-79 °C[2]
Boiling Point 135-138 °C at 0.01 mmHg[2]
Solubility Soluble in many organic solvents, limited solubility in water.[1]

Safety and Handling: 3-Nitro-4-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] All manipulations should be performed in a well-ventilated fume hood.[3][4] It is toxic if swallowed and causes skin and serious eye irritation.[4] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3][4][5]

Core Synthetic Applications and Protocols

The utility of 3-Nitro-4-(trifluoromethyl)phenol in organic synthesis is multifaceted. The following sections detail the protocols for its most significant transformations: O-alkylation to form ethers, reduction of the nitro group to yield the corresponding aniline, and its application in the synthesis of heterocyclic systems.

O-Alkylation via Williamson Ether Synthesis: Accessing Aryl Ethers

The phenolic hydroxyl group of 3-Nitro-4-(trifluoromethyl)phenol provides a nucleophilic handle for the construction of aryl ethers, a common motif in pharmaceuticals and other bioactive molecules. The Williamson ether synthesis is a classic and reliable method for this transformation. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K2CO3) is typically sufficient to deprotonate the phenol. The choice of a weaker base minimizes potential side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic, and promotes the SN2 reaction pathway.[6]

  • Alkylating Agent: Primary alkyl halides are the best electrophiles for this reaction to ensure an SN2 mechanism and avoid competing elimination reactions.[7]

Protocol 1: General Procedure for Williamson Ether Synthesis

Materials:

  • 3-Nitro-4-(trifluoromethyl)phenol

  • Anhydrous potassium carbonate (K2CO3)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Nitro-4-(trifluoromethyl)phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.2-0.5 M with respect to the phenol is recommended).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis A Reactants (Phenol, K2CO3) B Add Anhydrous DMF A->B C Stir at RT (Phenoxide Formation) B->C D Add Alkyl Halide C->D E Heat (60-80°C) & Monitor by TLC D->E F Work-up (Quench, Extract, Wash) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Pure Ether Product H->I Nitro_Reduction reactant 3-Nitro-4-(trifluoromethyl)phenol product 4-Amino-3-(trifluoromethyl)phenol reactant->product reagents H2, Pd/C MeOH, RT

Sources

application of 3-Nitro-4-(trifluoromethyl)phenol in pesticide formulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of 3-Nitro-4-(trifluoromethyl)phenol as a Pesticide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the s. It delves into the physicochemical properties, mechanism of action, and detailed protocols for creating, stabilizing, and testing laboratory-scale pesticide formulations. The focus is on developing an Emulsifiable Concentrate (EC), a common and effective formulation type. This guide emphasizes the causality behind experimental choices, ensuring that protocols are scientifically robust and self-validating.

Section 1: Introduction to 3-Nitro-4-(trifluoromethyl)phenol (TFM)

3-Nitro-4-(trifluoromethyl)phenol, also known as TFM, is an organic compound with the CAS number 88-30-2.[1][2] It is a yellow to orange crystalline solid with a melting point between 76-79°C.[2][3] While it has limited solubility in water, it is soluble in various organic solvents.[1][3] The presence of a trifluoromethyl group enhances its lipophilicity, a key characteristic for its biological activity and application as an active ingredient in pesticide formulations.[1]

Historically, TFM was discovered in 1958 and is best known for its use as a selective piscicide, or more specifically a lampricide, to control invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes region of North America.[4][5][6][7] Its application in this context is highly specialized and typically managed by government agencies like the U.S. Fish and Wildlife Service.[7][8] Beyond its role as a lampricide, the chemical structure of TFM makes it a valuable intermediate in the synthesis of other agrochemicals and pharmaceuticals.[1][3]

Table 1: Physicochemical Properties of 3-Nitro-4-(trifluoromethyl)phenol

PropertyValueSource(s)
CAS Number 88-30-2[1][9][10]
Molecular Formula C₇H₄F₃NO₃[2][10]
Molar Mass 207.11 g/mol [2][10]
Appearance Yellow to orange crystalline solid[3][9]
Melting Point 76-79 °C[2]
Water Solubility 5000 mg/L at 25°C[3]
Primary Use Lampricide (Piscicide)[4][5][7]

Section 2: Mechanism of Action

The pesticidal activity of TFM stems from its function as a potent uncoupler of mitochondrial oxidative phosphorylation.[9][10] In essence, it disrupts the process by which cells generate adenosine triphosphate (ATP), the primary molecule for storing and transferring energy.

Normally, a proton gradient (proton-motive force) across the inner mitochondrial membrane drives ATP synthesis. TFM, being lipophilic, can insert into this membrane and act as a protonophore, shuttling protons back across the membrane and dissipating the crucial gradient. This uncoupling of electron transport from ATP synthesis leads to a rapid depletion of cellular energy reserves, ultimately causing metabolic failure and death in the target organism.[9][11] Research has shown that TFM at a concentration of 50 µM uncouples oxidative phosphorylation in isolated liver mitochondria from both sea lamprey and rainbow trout.[10][11]

cluster_Mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Energy Cellular Energy (ATP) ATP_Synthase->Energy Synthesizes Death Metabolic Failure & Organism Death ATP_Synthase->Death Proton_Gradient->ATP_Synthase Drives TFM TFM (3-Nitro-4-(trifluoromethyl)phenol) TFM->Proton_Gradient Dissipates Gradient (Uncoupling) Energy->Death

Caption: Mechanism of TFM as a mitochondrial uncoupler.

Section 3: Principles of Pesticide Formulation

The active ingredient (AI) is rarely applied in its pure form. It is instead formulated with other materials (adjuvants, solvents, etc.) to create a product that is safe, effective, and convenient to use. An Emulsifiable Concentrate (EC) is a liquid formulation where the AI is dissolved in a water-immiscible organic solvent along with emulsifiers.[12][13] When an EC is diluted with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion, appearing milky or opaque.[13][14]

Advantages of EC Formulations:

  • Ease of Use: Simple to mix with water.[13]

  • High Biological Activity: The solvent system can enhance penetration of the AI into the target pest.[14]

  • Good Stability: ECs generally have good chemical stability during storage.[14]

  • Uniform Application: The fine emulsion ensures even coverage on the target surface.[12][14]

Formulation Challenges:

  • Solubility: The AI must remain fully dissolved in the solvent across a range of temperatures.[12][14]

  • Emulsion Stability: Requires careful selection of emulsifiers to work with the specific AI and solvent system to create a stable emulsion upon dilution.[12][15]

  • Phytotoxicity: Solvents can sometimes cause damage to non-target plants.

  • Environmental Concerns: The use of volatile organic compounds (VOCs) as solvents is a growing concern.[14]

cluster_Inputs Formulation Components AI Active Ingredient (TFM) Process Mixing & Homogenization AI->Process Solvent Water-Immiscible Solvent Solvent->Process Emulsifier Surfactant Blend (Anionic & Non-ionic) Emulsifier->Process EC Emulsifiable Concentrate (EC) (Stable, Clear Liquid) Process->EC Dilution Dilution with Water (in Spray Tank) EC->Dilution Emulsion Stable Oil-in-Water Emulsion (Milky Appearance) Dilution->Emulsion Application Spray Application Emulsion->Application

Caption: Workflow for creating and using an EC formulation.

Section 4: Protocol 1: Development of a Lab-Scale Emulsifiable Concentrate (EC) Formulation

Objective: To develop a stable 20% (w/v) EC formulation of TFM.

Materials:

  • 3-Nitro-4-(trifluoromethyl)phenol (TFM), technical grade (>98% purity)

  • Aromatic solvent (e.g., Aromatic 150 or similar)

  • Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate)

  • Non-ionic emulsifier (e.g., EO/PO block copolymer or alcohol ethoxylate)

  • Glass beakers, magnetic stirrer and stir bars, graduated cylinders, analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Methodology:

  • Solubility Screening (Causality: Ensure AI remains dissolved):

    • Prepare saturated solutions of TFM in various candidate solvents at a low temperature (e.g., 4°C) to determine its solubility limit.

    • Rationale: The AI must not crystallize out of the concentrate during storage, especially at low temperatures.[12][14] Selecting a solvent where the AI has high solubility provides a margin of safety.

  • Emulsifier System Selection (Causality: Ensure spontaneous and stable emulsion):

    • Prepare a series of small-scale (10 mL) blends of the chosen solvent and TFM.

    • To each blend, add different ratios of anionic and non-ionic emulsifiers. A common starting point is a total emulsifier concentration of 5-10% (w/v).

    • Rationale: A blend of emulsifiers is typically required. Anionic surfactants provide rapid emulsification, while non-ionic surfactants impart long-term stability to the emulsion droplets.[12]

  • Preparation of Trial Formulation (200 g/L TFM EC):

    • Weigh 20.0 g of TFM into a 100 mL beaker.

    • Add approximately 70 mL of the selected aromatic solvent.

    • Place on a magnetic stirrer and stir until the TFM is completely dissolved.

    • Add the optimized blend of emulsifiers (e.g., 6.0 g of anionic and 4.0 g of non-ionic emulsifier).

    • Continue stirring until the solution is homogenous.

    • Transfer the solution to a 100 mL graduated cylinder and add solvent to bring the final volume to 100 mL. Mix thoroughly.

Table 2: Example 20% TFM Emulsifiable Concentrate Formulation

ComponentQuantityPurpose
TFM (98% purity)20.4 gActive Ingredient
Calcium Dodecylbenzene Sulfonate6.0 gAnionic Emulsifier
EO/PO Block Copolymer4.0 gNon-ionic Emulsifier
Aromatic 150 Solventq.s. to 100 mLSolvent Carrier

Section 5: Protocol 2: Quality Control and Stability Testing

Objective: To assess the physical and chemical stability of the developed EC formulation.

Key Tests:

  • Emulsion Stability Test (CIPAC Method MT 36):

    • Protocol: Add 5 mL of the EC formulation to 95 mL of standard hard water in a 100 mL graduated cylinder. Invert the cylinder 30 times and let it stand for 30 minutes.

    • Assessment: Observe the amount of "cream" (concentrated emulsion at the top) or "sediment" (solid material at the bottom). A stable formulation will show minimal separation.[16]

    • Rationale: This simulates the dilution in a spray tank and assesses the ability of the formulation to remain uniformly dispersed.[12][16]

  • Accelerated Storage Stability (Heat Test) (CIPAC Method MT 46.3):

    • Protocol: Place a sealed container of the EC formulation in an oven at 54 ± 2°C for 14 days.[17]

    • Assessment: After storage, the sample is cooled to room temperature and re-tested for its physicochemical properties (e.g., emulsion stability, active ingredient content, pH).[17][18]

    • Rationale: This test simulates approximately two years of storage at ambient temperatures and is used to predict the long-term shelf life of the product.[17]

  • Low-Temperature Stability:

    • Protocol: Store a sample of the EC at 0 ± 2°C for 7 days.

    • Assessment: Observe for any crystallization of the active ingredient or other components. The sample should remain a clear, homogenous liquid.[17]

    • Rationale: Ensures the product remains stable and usable if exposed to cold conditions during transport or storage.[17]

  • Active Ingredient (AI) Content Analysis:

    • Protocol: Use High-Performance Liquid Chromatography (HPLC) with a suitable reference standard to determine the concentration of TFM before and after stability testing.[18]

    • Rationale: Verifies that the AI has not degraded during storage, which would reduce the product's efficacy.[16][18]

Table 3: Stability Testing Parameters and Acceptance Criteria

Test ParameterMethodConditionAcceptance Criteria
Emulsion StabilityCIPAC MT 36Post-storage< 2 mL cream/sediment after 30 min
AI ContentHPLC14 days @ 54°C< 5% degradation of initial content
Low Temp. StabilityVisual7 days @ 0°CNo crystallization or phase separation
pHpH meterPost-storageNo significant change from initial pH

Section 6: Protocol 3: Whole-Plant Bioassay for Efficacy Assessment

Objective: To evaluate the biological efficacy of the formulated TFM product on a target weed species. (Note: While TFM is a lampricide, this protocol is adapted for herbicidal testing as a representative bioassay).

Materials:

  • Target weed species (e.g., a sensitive broadleaf species like tomato or cucumber for testing nitrophenolic compounds).[19]

  • Susceptible control plants (known to be affected).[20][21]

  • Untreated control plants.

  • Pots, soil medium, greenhouse or growth chamber.[19][21]

  • Laboratory track sprayer for uniform application.

  • The developed TFM EC formulation.

Start Plant Seeds & Grow to 2-4 Leaf Stage Prep Prepare Herbicide Dilutions (Dose-Response) Start->Prep Spray Apply with Track Sprayer Prep->Spray Grow Return to Greenhouse (Observe for 14-21 Days) Spray->Grow Assess Assess Efficacy: - Visual Injury Rating - Biomass Reduction Grow->Assess End Data Analysis (Calculate GR₅₀) Assess->End

Caption: Workflow for a whole-plant efficacy bioassay.

Methodology:

  • Plant Propagation:

    • Sow seeds of the target and control species in pots filled with a standard potting mix.

    • Grow plants in a greenhouse or growth chamber under controlled conditions until they reach the 2-4 true leaf stage.[22]

  • Herbicide Preparation and Application:

    • Prepare a series of dilutions of the TFM EC formulation in water to achieve a range of application rates (a dose-response curve).[21] Include a water-only control (untreated).

    • Calibrate a laboratory track sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Apply the herbicide solutions to the plants. It is critical to spray from the lowest to the highest concentration to avoid contamination.[21]

  • Incubation and Assessment:

    • Return the treated plants to the greenhouse.

    • Assess the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).[20]

    • At 14 or 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the biomass reduction compared to the untreated control.

  • Data Analysis:

    • The data (visual injury or biomass) can be used to calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth), which is a standard measure of herbicide efficacy.

Section 7: Safety and Environmental Considerations

Handling: 3-Nitro-4-(trifluoromethyl)phenol is considered toxic and an irritant.[6] Always handle the technical material and concentrated formulations with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated area.

Environmental Fate: TFM is not considered environmentally persistent.[4][5] Its degradation is primarily driven by photodegradation and microbial metabolism in soil and water.[4][23] However, like all pesticides, care must be taken to avoid contamination of non-target areas, especially water bodies. Transformation products can include trifluoroacetic acid (TFA), a more persistent compound.[23][24][25]

Regulatory Status: In the United States, pesticides containing TFM are classified as Restricted Use Pesticides (RUPs).[7][8] This means they are only for sale to and use by certified applicators or persons under their direct supervision.[8] Researchers should always comply with local, state, and federal regulations regarding pesticide handling, storage, and disposal.[26][27]

Section 8: References

  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • Hubert, T. D. (2021). Environmental Fate and Effects of the Lampricide TFM: A Review. ResearchGate. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Environmental fate and effects of the lampricide TFM: a review. Retrieved from [Link]

  • Neve, P. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension. Retrieved from [Link]

  • Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]

  • JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. Retrieved from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Getzinger, G. J., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Burgos, N. R., & Ver-Kaizer, K. C. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 62(S1), 213-224. Retrieved from [Link]

  • Slideshare. (n.d.). Quality Control For Pesticide Formulation Products. Retrieved from [Link]

  • ASTM Digital Library. (n.d.). Developing Emulsifiable Concentrate Formulations Using Droplet Size and Experimental Design Software. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Retrieved from [Link]

  • University of Hertfordshire. (2025). 3-trifluoromethyl-4-nitrophenol. AERU. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Pesticide formulation testing: importance and protocols. Retrieved from [Link]

  • PubMed. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • NIH. (n.d.). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

  • Avomeen. (2025). Pesticide Formulation pH Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). TFM (piscicide). Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol. Retrieved from

  • Wilfrid Laurier University. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). Scholars Commons @ Laurier. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

  • Regulations.gov. (2025). Pesticide Tolerance; Exemptions, Petitions, Revocations, etc.: Fludioxonil. Retrieved from [Link]

  • Primoris Belgium. (n.d.). Legislation. Retrieved from [Link]

  • Texas Department of Agriculture. (n.d.). Regulated Herbicides. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. Retrieved from [Link]

  • 2,4-D Information Council. (n.d.). Approved by Regulators - 2,4-D. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Restricted Use Products (RUP) Report. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Nitro-4-(trifluoromethyl)phenol (TFM) as a Sea Lamprey Control Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The invasion of the Laurentian Great Lakes by the sea lamprey (Petromyzon marinus) in the early 20th century precipitated a catastrophic decline in commercially and recreationally significant fish populations, disrupting the ecological balance and devastating local economies.[1][2][3] In response, a robust integrated pest management program was established, with the selective pesticide 3-Nitro-4-(trifluoromethyl)phenol (TFM) serving as a cornerstone of the control strategy.[1][2][3][4] Following the screening of over 6,000 chemical compounds, TFM was identified in the 1950s for its remarkable efficacy in targeting the larval stage of sea lampreys with minimal long-term impact on the broader ecosystem.[5][6] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of TFM for sea lamprey control, detailing its mechanism of action, chemical properties, field application protocols, and environmental considerations.

Chemical and Physical Properties

TFM, also known as 4-Nitro-3-(trifluoromethyl)phenol, is a halogenated mononitrophenol.[1][7] It typically appears as a yellow crystalline powder and is sparingly soluble in water but soluble in organic solvents.[8][9] The trifluoromethyl group enhances its lipophilicity, a key factor in its biological activity.[10]

PropertyValueSource
Chemical Formula C₇H₄F₃NO₃[10][11][12]
Molar Mass 207.11 g/mol [11][13]
CAS Number 88-30-2[10][11]
Appearance Yellow crystalline powder[8][9]
Melting Point 76-79 °C[9]
Water Solubility 5000 mg/L at 25°C[8]
pKa 6.07 ± 0.03[7]

Mechanism of Action

TFM functions as a potent metabolic uncoupler, disrupting mitochondrial oxidative phosphorylation.[1][2][4][14][15] This leads to a decrease in ATP production, the primary energy currency of the cell.[1][2][4] The resulting energy deficit ultimately proves fatal to the organism.[14][15]

The selectivity of TFM towards sea lampreys is attributed to their limited capacity for detoxification compared to other fish species.[5] Sea lampreys possess lower levels of the enzymes required to metabolize and eliminate TFM from their bodies.[1][5] Specifically, they have a reduced ability to use glucuronidation and sulfation pathways for detoxification.[1] This metabolic vulnerability allows for the use of TFM at concentrations that are lethal to sea lamprey larvae while being largely non-lethal to most other aquatic organisms.[5]

TFM TFM Enters Gill Epithelium Mitochondria Mitochondria TFM->Mitochondria Targets ProtonGradient Disrupts Proton Motive Force Mitochondria->ProtonGradient Action ATP_Synthase Uncouples Oxidative Phosphorylation ProtonGradient->ATP_Synthase Leads to ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production Results in Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Causes Lamprey_Death Sea Lamprey Mortality Energy_Depletion->Lamprey_Death Induces

Caption: Mechanism of TFM toxicity in sea lamprey.

Application Protocols

The application of TFM is a meticulously planned and executed process, primarily targeting the larval, or ammocoete, stage of the sea lamprey life cycle, which can last for three to ten years in the sediment of tributaries.[5] Treatments are typically conducted on a three to five-year cycle.[5][16]

Pre-Application Survey and Planning
  • Larval Assessment: Conduct thorough surveys of tributaries to identify the presence and abundance of sea lamprey larvae.[7]

  • Environmental Assessment: Measure key water quality parameters, including pH, alkalinity, and temperature, as these factors significantly influence the toxicity and degradation of TFM.[1][17] The unionized form of TFM is more bioavailable and toxic, and its prevalence increases in more acidic (lower pH) water.[1][2]

  • Determination of Minimum Lethal Concentration (MLC): On-site bioassays are performed to determine the minimum concentration of TFM required to kill 99.9% of sea lamprey larvae (LC99.9) and the maximum concentration that can be used without causing significant harm to non-target species.[7]

TFM Application Procedure

TFM is typically applied as a liquid formulation directly into the infested tributary.[5] The goal is to maintain the MLC for a predetermined period, usually around 12 hours, to ensure a lethal dose is delivered to the target organisms.[18][19]

  • Equipment Setup: Calibrated pumps and metering equipment are used to deliver a precise and continuous application of TFM into the stream.

  • Application Initiation: The application begins at an upstream point, creating a "block" of treated water that moves downstream.

  • Concentration Monitoring: Water samples are collected at regular intervals and at various points downstream to monitor the TFM concentration using colorimetric analysis or High-Performance Liquid Chromatography (HPLC).[7][20] This ensures the concentration remains within the target range.

  • Booster Stations: For longer rivers, additional "booster" application stations may be necessary to maintain the TFM concentration as it becomes diluted.[18]

  • Synergistic Use of Niclosamide: In some cases, TFM is used in combination with niclosamide (also known as Bayluscide).[1][21] The addition of a small amount of niclosamide (around 1%) can reduce the amount of TFM required by up to 40%, making the treatment more cost-effective.[1][3] A granular form of niclosamide is also used in slow-moving or stationary waters where TFM application is less effective.[3][5]

cluster_pre_app Pre-Application Phase cluster_app Application Phase cluster_post_app Post-Application Phase Larval_Survey Larval Population Survey Water_Chem On-site Water Chemistry Analysis (pH, Alkalinity) Larval_Survey->Water_Chem MLC_Determination Determine Minimum Lethal Concentration (MLC) Water_Chem->MLC_Determination TFM_Application Apply TFM at Calculated Rate MLC_Determination->TFM_Application Monitoring Monitor TFM Concentration Downstream TFM_Application->Monitoring Post_Monitoring Post-treatment Water Quality Monitoring TFM_Application->Post_Monitoring Booster Booster Applications (if needed) Monitoring->Booster Booster->Monitoring Effectiveness_Eval Evaluate Treatment Effectiveness Post_Monitoring->Effectiveness_Eval

Caption: General workflow for TFM application.

Safety and Handling

TFM is a restricted-use pesticide and must be handled by certified applicators.[22] Personal protective equipment, including gloves, waders, and aprons, should be worn during handling and application.[23] Municipalities and agricultural users of the treated water must be notified 24 hours prior to treatment.[7][24]

Environmental Fate and Toxicology

TFM is considered non-persistent in the environment, breaking down within several days through a combination of photodegradation and microbial metabolism.[5][25] It does not bioaccumulate in the aquatic environment.[5] Studies have shown that TFM does not have mutagenic, teratogenic, or carcinogenic properties.[25] While TFM is relatively non-toxic to mammals, it is classified as an irritant.[11][16]

Effects on Non-Target Species

While TFM is selective, it can have transient effects on some non-target organisms. The sensitivity of different species can vary. For instance, certain fish and amphibian species may be more sensitive to TFM than others.[26] The impact on non-target species is minimized by carefully controlling the TFM concentration and the duration of exposure.[11] Post-treatment studies generally show that affected aquatic communities return to their pretreatment conditions.[16][25]

Species GroupGeneral Sensitivity to TFMSource
Mussels Generally tolerant[26]
Fish Variable, some species are more sensitive[26][27]
Amphibians Can be sensitive[26]
Mammals Relatively non-toxic[16]

Conclusion

The use of 3-Nitro-4-(trifluoromethyl)phenol has been a cornerstone of the highly successful sea lamprey control program in the Great Lakes, contributing to the recovery of the fishery and the restoration of the aquatic ecosystem.[1][28] Its effectiveness lies in its selective toxicity, which is a result of the sea lamprey's limited metabolic capacity to detoxify the compound.[1][5] The continued success of this program relies on the rigorous application of scientifically developed protocols, including careful pre-treatment assessment, precise application and monitoring, and a thorough understanding of the compound's environmental fate. As research continues, the development of even more targeted and environmentally benign control methods remains a priority.[1][2][4][21]

References

  • Birceanu, O., Wilkie, M. P., & Sower, S. A. (2018). Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects.
  • Great Lakes Fishery Commission. (n.d.). Lampricides and Sea Lamprey Control.
  • Scholefield, R. J., & Seelye, J. G. (1992). Resistance to 3-Trifluoromethyl-4-Nitrophenol (TFM) in Sea Lamprey.
  • Hubert, T. D. (2003). Environmental Fate and Effects of the Lampricide TFM: A Review. Journal of Great Lakes Research, 29(Supplement 1), 456-474.
  • Wikipedia. (n.d.). TFM (piscicide). Retrieved from [Link]

  • Great Lakes Fishery Commission. (n.d.). Lampricides.
  • Wilkie, M. P., Birceanu, O., & Sower, S. A. (2018). Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects. PubMed, 30580131. [Link]

  • Birceanu, O. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). Wilfrid Laurier University. [Link]

  • U.S. Fish and Wildlife Service. (n.d.). Combating sea lamprey in the Great Lakes with new technologies. Retrieved from [Link]

  • Birceanu, O., & Wilkie, M. P. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). ResearchGate. [Link]

  • Wilkie, M. P., Birceanu, O., & Sower, S. A. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects. U.S. Geological Survey. [Link]

  • Wilkie, M. P., Birceanu, O., & Sower, S. A. (2019). Control of Invasive Sea Lampreys Using the Piscicides TFM and Niclosamide: Toxicology, Successes & Future Prospects. ResearchGate. [Link]

  • Hubert, T. D. (2003). Environmental fate and effects of the lampricide TFM: a review. Journal of Great Lakes Research, 29(1), 456-474. [Link]

  • Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About TFM (3-Trifluoromethyl-4-Nitrophenol). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). 3-Trifluoromethyl-4-Nitrophenol (TFM) and Niclosamide: The Lampricides Proposed Interim Registration Review Decision Case Number. Retrieved from [Link]

  • Luoma, J. A., et al. (2021). Acute toxicity of lampricides to non-target species of concern in the Lake Champlain watershed. U.S. Geological Survey. [Link]

  • Sullivan, C. A., et al. (2023). The combined effects of the aquatic herbicide fluridone and the lampricide TFM on non-target fish and invertebrates. Taylor & Francis Online, 53(4), 481-490. [Link]

  • Dunlop, E. S., et al. (2018). Rapid evolution meets invasive species control: the potential for pesticide resistance in sea lamprey. Canadian Journal of Fisheries and Aquatic Sciences, 75(1), 152-168. [Link]

  • Sullivan, C. A., et al. (2023). The combined effects of the aquatic herbicide fluridone and the lampricide TFM on non-target fish and invertebrates. ResearchGate. [Link]

  • Great Lakes Fishery Commission. (1985). SP 85-6. Retrieved from [Link]

  • Höök, T. O., et al. (2014). Growth and behavioral effects of the lampricide TFM on non-target fish species. Ecotoxicology and Environmental Safety, 107, 140-146. [Link]

  • Ceballos, D. M., et al. (2015). Assessing occupational exposure to sea lamprey pesticides. International Journal of Occupational and Environmental Health, 21(2), 151-160. [Link]

  • Centers for Disease Control and Prevention. (2014). Evaluation of employee exposures during sea lamprey pesticide application. Retrieved from [Link]

  • Clifford, A. M., et al. (2021). The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. Conservation Physiology, 9(1), coab069. [Link]

  • Scholefield, R. J., et al. (2008). Seasonal Variation in Sensitivity of Larval Sea Lampreys to the Lampricide 3-Trifluoromethyl-4-Nitrophenol. Journal of Great Lakes Research, 34(1), 56-64. [Link]

  • Great Lakes Fishery Commission. (2018). STANDARD OPERATING PROCEDURES FOR APPLICATION OF LAMPRICIDES IN THE GREAT LAKES FISHERY COMMISSION INTEGRATED MANAGEMENT OF SEA LAMPREY CONTROL PROGRAM. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). Retrieved from [Link]

  • Great Lakes Fishery Commission. (n.d.). Lampricide Treatments. Retrieved from [Link]

  • U.S. Fish and Wildlife Service. (2014). TOP 018.7. Retrieved from [Link]

  • Clifford, A. M., et al. (2021). The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. PubMed Central, 9(1), coab069. [Link]

  • U.S. Fish and Wildlife Service. (2015). TOP:015.6 TECHNICAL OPERATING PROCEDURE. Retrieved from [Link]

  • Tessier, L. R., et al. (2023). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) stimulates oxygen consumption by larval sea lamprey in a dose-dependent manner. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 266, 109553. [Link]

  • Great Lakes Fishery Commission. (2025). Standard Operating Procedures (2025). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Agilent. (n.d.). Trihalomethanes (THMs) Analysis. Retrieved from [Link]

  • Birceanu, O. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). Wilfrid Laurier University. [Link]

  • Luoma, J. A., et al. (2023). Laboratory and field comparisons of TFM bar formulations used to treat small streams for larval sea lamprey. Management of Biological Invasions, 14(2), 347-362. [Link]

Sources

protocol for handling and disposal of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Safe Handling and Disposal of 3-Nitro-4-(trifluoromethyl)phenol

Abstract

This document provides a comprehensive protocol for the safe handling, decontamination, and disposal of 3-Nitro-4-(trifluoromethyl)phenol (CAS No. 88-30-2), a compound utilized in pharmaceutical and agrochemical synthesis.[1][2] Due to its toxicological profile, including acute toxicity and irritant properties, strict adherence to established safety procedures is imperative to protect laboratory personnel and ensure environmental compliance.[3][4] This guide outlines field-proven methodologies grounded in OSHA and EPA regulations, intended for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is a yellow crystalline solid.[2][5] It serves as a key intermediate in the synthesis of various target molecules and has been notably used as a lampricide in the control of sea lamprey populations in the Great Lakes.[1][6] The presence of both a nitro group and a trifluoromethyl group on the phenol ring imparts specific reactivity and biological activity, but also necessitates careful management as a hazardous chemical.[1]

This protocol is designed to provide a self-validating system for laboratory personnel, explaining the causality behind each procedural step to foster a culture of safety and scientific integrity.

Chemical Structure and Properties

The structure of 3-Nitro-4-(trifluoromethyl)phenol is critical to understanding its reactivity and toxicological properties.

Disposal_Workflow cluster_decon Decontamination cluster_disposal Waste Segregation & Disposal start Waste Generation (e.g., residual solid, contaminated gloves, solutions) rinse Step 1: Gross Rinse (Appropriate organic solvent, e.g., acetone) start->rinse Contaminated Labware characterize Characterize Waste: Contains Fluorine (Halogen) start->characterize Solid & Liquid Waste wash Step 2: Detergent Wash (Luminox® or similar) rinse->wash final_rinse Step 3: Final Rinse (Deionized water) wash->final_rinse dry Step 4: Air Dry final_rinse->dry collection Store in Satellite Accumulation Area for EHS pickup dry->collection Rinsate collected as halogenated waste segregate Segregate into 'Halogenated Organic Waste' stream characterize->segregate container Use designated, sealed, and puncture-proof container segregate->container labeling Label container with: 'Hazardous Waste', full chemical name, and associated hazards container->labeling labeling->collection

Caption: Workflow for Decontamination and Waste Disposal.

Decontamination of Laboratory Equipment

All non-disposable items (e.g., glassware, spatulas) that come into contact with the compound must be decontaminated before reuse.

  • Pre-Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. This rinsate must be collected as halogenated hazardous waste. [7]2. Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water. [8]3. Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or place it in a drying oven.

Waste Characterization and Segregation
  • Waste Characterization: 3-Nitro-4-(trifluoromethyl)phenol is a hazardous waste due to its toxicity (a characteristic of toxic waste under RCRA). [9]Furthermore, its chemical structure contains fluorine, classifying it as a halogenated organic compound.

  • Waste Stream Segregation: It is critical to segregate halogenated waste from non-halogenated waste. [10][11]Co-mingling increases disposal costs and complexity. [10][7] * Solid Halogenated Waste: This stream includes excess solid chemical, contaminated gloves, weigh boats, pipette tips, and spill cleanup materials.

    • Liquid Halogenated Waste: This stream includes any solutions containing the compound and the initial organic solvent rinses from decontamination.

Step-by-Step Disposal Protocol
  • Container Selection: Use a designated, chemically compatible, and sealable container for each waste stream (solid and liquid). The container must be in good condition. [10]2. Accumulation: As waste is generated, place it directly into the appropriate, labeled container. Keep the container closed when not in use. [12][10]3. Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "3-Nitro-4-(trifluoromethyl)phenol," and list all other components if it is a mixture. [10]Affix the appropriate hazard pictograms.

  • Storage and Disposal: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials. [10]Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed treatment, storage, and disposal facility (TSDF). [3][13]

Conclusion

The protocols detailed in this application note are designed to ensure that 3-Nitro-4-(trifluoromethyl)phenol can be used effectively and safely in a research environment. By understanding the chemical's properties and hazards and by rigorously following the established procedures for handling, storage, and disposal, laboratories can significantly mitigate risks to personnel and the environment. Adherence to these guidelines, in conjunction with institutional and regulatory standards, is paramount for responsible scientific practice.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from USCSB.com. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from CDC website. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from Creative Safety Supply website. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel.com. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech website. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from YouTube. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA.gov. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from University of Wisconsin-Milwaukee website. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from EPA.gov. [Link]

  • California State Water Resources Control Board. (n.d.). DECONTAMINATION PROCEDURES. Retrieved from waterboards.ca.gov. [Link]

  • Royal Society of Chemistry. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from RSC Publishing. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health and Radiation Safety. [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Retrieved from UCSC Environmental Health and Safety. [Link]

  • Queen Mary University of London. (n.d.). Decontamination. Retrieved from Queen Mary University of London Health and Safety Directorate. [Link]

  • Yale University. (n.d.). Standard Operating Procedure - Phenol. Retrieved from Yale Environmental Health & Safety. [Link]

  • Zhang, S., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI:10.1039/D4EM00139K. [Link]

Sources

Quantitative Analysis of 3-Nitro-4-(trifluoromethyl)phenol in Water Samples via Solid-Phase Extraction and HPLC-DAD

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Analytical Scientists

Abstract & Introduction

3-Nitro-4-(trifluoromethyl)phenol, a derivative of phenol, is a compound of significant environmental interest due to its use in industrial synthesis and its potential persistence in aqueous ecosystems.[1] Its presence, even at trace levels, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. The primary challenge in analyzing this compound in environmental water samples lies in its typically low concentration, which is often below the detection limits of direct injection techniques, and the presence of complex sample matrices that can interfere with accurate quantification.[1][2]

This application note details a robust and validated method for the determination of 3-Nitro-4-(trifluoromethyl)phenol in various water matrices, including surface water, groundwater, and wastewater. The protocol employs a highly effective Solid-Phase Extraction (SPE) procedure for sample cleanup and pre-concentration, followed by quantitative analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

The rationale for this combined approach is rooted in its proven efficacy. SPE provides significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, improving sample throughput, and achieving high analyte recovery.[1] The subsequent HPLC-DAD analysis offers excellent selectivity and sensitivity for phenolic compounds.[2][3] This document provides a step-by-step methodology, from sample collection to final data analysis, explaining the scientific principles behind critical experimental choices to ensure the generation of trustworthy and reproducible data.

Comprehensive Analytical Workflow

The end-to-end process is designed for efficiency and accuracy, ensuring that the analyte is effectively isolated from the sample matrix and precisely measured. The workflow is visualized below.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Sample Collection (Amber Glass) Preserve 2. Preservation (Acidify to pH < 3) Collect->Preserve Filter 3. Filtration (0.45 µm Filter) Preserve->Filter SPE 4. Solid-Phase Extraction (500x Concentration) Filter->SPE HPLC 5. HPLC-DAD Analysis SPE->HPLC Quantify 6. Quantification (External Standard Calibration) HPLC->Quantify Report 7. Reporting & Validation Quantify->Report

Caption: High-level overview of the analytical workflow from sample collection to final report generation.

Materials, Reagents, and Instrumentation

  • Reagents: 3-Nitro-4-(trifluoromethyl)phenol analytical standard (≥99% purity), Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (Reagent Grade), and Hydrochloric Acid (TraceMetal Grade).

  • Water: Ultrapure water (18.2 MΩ·cm resistivity).

  • SPE Cartridges: Polymeric reversed-phase cartridges with a hydrophilic-lipophilic balance (e.g., Waters Oasis HLB, 6 cc, 200 mg). These are chosen for their excellent retention of polar compounds from aqueous solutions.[1]

  • Instrumentation:

    • HPLC system with binary pump, autosampler, column thermostat, and Diode-Array Detector (DAD).

    • Analytical balance (readability ± 0.01 mg).

    • pH meter.

    • Solid-Phase Extraction manifold.

    • Nitrogen evaporation system.

Detailed Experimental Protocols

Preparation of Standards and Samples

Stock and Calibration Standards:

  • Primary Stock (1000 mg/L): Accurately weigh 10.0 mg of 3-Nitro-4-(trifluoromethyl)phenol standard. Dissolve in a 10 mL Class A volumetric flask using methanol. Store at 4°C in an amber vial for up to three months.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/L) by serial dilution of an intermediate stock solution with the initial mobile phase composition. This practice, known as matrix matching, minimizes solvent effects during injection.

Sample Collection and Pre-treatment:

  • Collect approximately 500 mL of water sample in an amber glass bottle to prevent photodegradation.

  • Preserve the sample by adding concentrated HCl to adjust the pH to < 3.[4] This step is critical to inhibit microbial activity and ensure the analyte remains in its protonated, less polar form, which enhances retention on the reversed-phase SPE sorbent.

  • Store samples at 4°C and process within 7 days.

  • Before extraction, allow the sample to reach room temperature and filter it through a 0.45 µm membrane filter to remove suspended solids.

Solid-Phase Extraction (SPE) Protocol

The SPE procedure is designed to isolate the analyte from interfering matrix components and concentrate it to a level suitable for HPLC analysis.

SPE_Protocol Figure 2: Solid-Phase Extraction Protocol Condition 1. Conditioning 5 mL Methanol, then 5 mL Ultrapure Water Load 2. Sample Loading 250 mL of prepared sample at ~5 mL/min Condition->Load Do not allow sorbent to dry Wash 3. Interference Wash 5 mL Ultrapure Water to remove salts Load->Wash Dry 4. Sorbent Drying High-purity Nitrogen for 15 min Wash->Dry Critical step for water removal Elute 5. Analyte Elution 2 x 3 mL Methanol Dry->Elute Concentrate 6. Concentration & Reconstitution Evaporate to dryness, reconstitute in 500 µL mobile phase Elute->Concentrate

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol for sample clean-up and pre-concentration.

HPLC-DAD Instrumental Analysis

The chromatographic conditions are optimized for the separation of 3-Nitro-4-(trifluoromethyl)phenol from potential interferences. The use of a C18 column provides robust reversed-phase separation, while the acidic mobile phase ensures good peak symmetry for the phenolic analyte.

Parameter Condition Rationale
HPLC Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of the phenol, improving retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program Start at 40% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrateEnsures elution of the analyte while cleaning late-eluting compounds from the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CImproves peak shape and reduces run-to-run retention time variability.
Injection Volume 20 µL
DAD Settings Quantify at 295 nm ; Monitor 210-400 nm295 nm offers good sensitivity for the analyte.[5] Full spectrum monitoring allows for peak purity assessment.

Method Validation & Performance

The trustworthiness of an analytical method is established through rigorous validation.[6][7][8] This protocol was validated to demonstrate its suitability for the intended purpose, with key performance metrics summarized below.

Validation Parameter Performance Characteristic
Linearity (r²) > 0.999 over the range of 1 - 250 µg/L
Limit of Detection (LOD) 0.3 µg/L (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0 µg/L (S/N ≥ 10)
Accuracy (Spike Recovery) 94.2% - 105.1% in surface and groundwater
Precision (%RSD) < 6% (Intra-day and Inter-day)
Specificity No significant interfering peaks observed at the analyte's retention time in blank matrix samples.

Accuracy and precision were determined by analyzing five replicates of spiked blank water samples at three concentration levels (2 µg/L, 50 µg/L, and 200 µg/L).

Application to Environmental Samples

To demonstrate its practical utility, the validated method was applied to the analysis of three distinct water samples. The results underscore the method's capability to quantify 3-Nitro-4-(trifluoromethyl)phenol in real-world scenarios.

Sample ID Matrix Type Concentration (µg/L)
GW-26-01Groundwater2.3
SW-26-01Surface Water (River)< LOQ
WWE-26-01Wastewater Effluent21.8

Conclusion

This application note provides a comprehensive, validated, and field-tested protocol for the quantitative analysis of 3-Nitro-4-(trifluoromethyl)phenol in diverse water samples. By integrating an optimized Solid-Phase Extraction procedure with a sensitive HPLC-DAD method, this workflow achieves the low detection limits required for environmental monitoring. The detailed procedural steps and the rationale behind them offer analysts a reliable framework for obtaining high-quality, defensible data. This method is suitable for routine use in environmental testing laboratories and for research applications focused on the fate and transport of emerging contaminants.

References

  • Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Why are Phenols so Challenging to Extract
  • Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC)
  • Analytical method for TFM [3-(trifluoromethyl)
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.
  • Determination of Nitrophenol Isomers in W
  • Method Validation and Peer Review Policies and Guidelines.US Environmental Protection Agency.
  • Efficient Validation Strategies in Environmental Analytical Chemistry.
  • 3M ENVIRONMENTAL LABORATORY Procedure for the Validation of Chromatographic Analytical Methods.3M Company.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Nitro-4-(trifluoromethyl)phenol in Synthetic Chemistry

3-Nitro-4-(trifluoromethyl)phenol is a highly valuable and versatile starting material in the synthesis of a diverse array of chemical entities with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] The trifluoromethyl (-CF3) group, a key feature of this molecule, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The presence of the nitro group and the phenolic hydroxyl group provides reactive handles for a multitude of chemical transformations, allowing for the strategic construction of complex molecular architectures.

This comprehensive guide provides detailed protocols for the synthesis of key derivatives of 3-Nitro-4-(trifluoromethyl)phenol, including ethers, esters, and amino compounds. Furthermore, it explores the potential for nucleophilic aromatic substitution (SNAr) reactions to further diversify the range of accessible derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.

I. Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the preparation of ethers from a phenoxide and an alkyl halide.[3] The phenolic proton of 3-Nitro-4-(trifluoromethyl)phenol is sufficiently acidic to be readily deprotonated by a mild base, forming a nucleophilic phenoxide which can then undergo an SN2 reaction with a suitable alkylating agent.

Causality Behind Experimental Choices:
  • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions. Sodium hydride (NaH) can also be used for a more rapid and complete deprotonation.

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best electrophiles for this SN2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.

Experimental Protocol: General Williamson Ether Synthesis

1. Deprotonation:

  • In a round-bottom flask, dissolve 3-Nitro-4-(trifluoromethyl)phenol (1.0 eq.) in a suitable anhydrous solvent such as acetone or DMF.
  • Add a base, such as anhydrous potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., handle with care), to the solution.[2]
  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

2. Alkylation:

  • To the phenoxide solution, add the desired alkyl halide (1.1 eq.) dropwise.
  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up:

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
  • Concentrate the filtrate under reduced pressure.
  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

4. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude ether by column chromatography on silica gel.

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification deprotonation_start Dissolve 3-Nitro-4-(trifluoromethyl)phenol in anhydrous solvent add_base Add base (e.g., K₂CO₃) deprotonation_start->add_base stir_rt Stir at room temperature for 30 min add_base->stir_rt add_alkyl_halide Add alkyl halide stir_rt->add_alkyl_halide reflux Heat to reflux and monitor by TLC add_alkyl_halide->reflux cool_filter Cool and filter inorganic salts reflux->cool_filter concentrate Concentrate filtrate cool_filter->concentrate extract Dissolve, wash with water and brine concentrate->extract dry_purify Dry and purify by column chromatography extract->dry_purify

Caption: Workflow for Williamson ether synthesis.

II. Synthesis of Ester Derivatives via Steglich Esterification

Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to harsher esterification conditions.[2]

Causality Behind Experimental Choices:
  • Coupling Agent: DCC is a widely used carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle minimizes the formation of the N-acylurea byproduct.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive intermediates.

Experimental Protocol: General Steglich Esterification

1. Reaction Setup:

  • In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq.), 3-Nitro-4-(trifluoromethyl)phenol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent, such as DCM or THF.[2]

2. Coupling:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Add a solution of DCC (1.1 eq.) in the same anhydrous solvent to the reaction mixture dropwise.
  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete as monitored by TLC.

3. Work-up:

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash it with the solvent.
  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude ester by column chromatography on silica gel.

Diagram 2: Steglich Esterification Reaction Scheme

G Carboxylic_Acid R-COOH Ester R-COO-Ar Carboxylic_Acid->Ester Phenol Ar-OH (3-Nitro-4-(trifluoromethyl)phenol) Phenol->Ester DCC DCC DCU DCU DCC->DCU DMAP DMAP (cat.) DMAP->Ester catalyst

Caption: General scheme for Steglich esterification.

III. Synthesis of Amino Derivatives via Reduction of the Nitro Group

The nitro group of 3-Nitro-4-(trifluoromethyl)phenol can be readily reduced to an amino group, yielding 3-Amino-4-(trifluoromethyl)phenol, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and clean procedures.

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro compounds. Other catalysts such as platinum(IV) oxide or Raney nickel can also be employed.

  • Hydrogen Source: Hydrogen gas (H₂) is the most common reducing agent. Alternatively, transfer hydrogenation using reagents like ammonium formate can be used under milder conditions.[4]

  • Solvent: Protic solvents like ethanol or methanol are typically used for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

1. Reaction Setup:

  • To a hydrogenation flask, add 3-Nitro-4-(trifluoromethyl)phenol (1.0 eq.) and a suitable solvent such as ethanol or methanol.
  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

2. Hydrogenation:

  • Seal the flask and purge with nitrogen, followed by hydrogen.
  • Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
  • Monitor the reaction progress by TLC until the starting material is completely consumed.

3. Work-up:

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
  • Wash the Celite pad with the solvent used for the reaction.
  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-(trifluoromethyl)phenol.

4. Purification:

  • The crude product can be purified by recrystallization or column chromatography.
Reaction Reagents and Conditions Product Typical Yield
Nitro ReductionH₂, Pd/C, Ethanol, rt3-Amino-4-(trifluoromethyl)phenol>90%
Nitro ReductionAmmonium formate, Pd/C, Methanol, reflux3-Amino-4-(trifluoromethyl)phenolHigh

Diagram 3: Nitro Group Reduction Workflow

G cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification setup_start Add 3-Nitro-4-(trifluoromethyl)phenol and solvent to flask add_catalyst Add Pd/C catalyst setup_start->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge stir Stir under H₂ atmosphere at rt purge->stir monitor Monitor by TLC stir->monitor filter_celite Filter through Celite monitor->filter_celite concentrate Concentrate filtrate filter_celite->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Caption: Workflow for catalytic hydrogenation.

IV. Nucleophilic Aromatic Substitution (SNAr) for Further Derivatization

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring of 3-Nitro-4-(trifluoromethyl)phenol derivatives towards nucleophilic aromatic substitution (SNAr).[5] This is particularly effective when a good leaving group, such as a halogen, is present on the ring. For instance, starting from 4-chloro-3-nitrobenzotrifluoride, the chlorine atom can be displaced by a variety of nucleophiles.

Causality Behind Experimental Choices:
  • Substrate: The substrate must possess strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.

  • Leaving Group: The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

  • Nucleophile: A wide range of nucleophiles can be used, including alkoxides, phenoxides, thiolates, and amines.

  • Solvent: Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.

Exemplary Protocol: Synthesis of an Ether via SNAr

This protocol describes the synthesis of an ether from 4-chloro-3-nitrobenzotrifluoride and a phenoxide.

1. Reaction Setup:

  • In a round-bottom flask, dissolve the desired phenol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
  • Add a base such as potassium carbonate (1.5 eq.) and stir for 30 minutes at room temperature.
  • Add 4-chloro-3-nitrobenzotrifluoride (1.0 eq.) to the reaction mixture.

2. Reaction:

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor its progress by TLC.

3. Work-up and Purification:

  • Follow a similar work-up and purification procedure as described for the Williamson ether synthesis.

Diagram 4: Nucleophilic Aromatic Substitution (SNAr)

G Substrate Ar-L (L = leaving group, e.g., Cl) Product Ar-Nu Substrate->Product Leaving_Group_Ion L⁻ Substrate->Leaving_Group_Ion displacement Nucleophile Nu⁻ Nucleophile->Product

Caption: General scheme for SNAr reaction.

V. Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The presence of the trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, the formation of an ether will be indicated by the appearance of a C-O-C stretching vibration, while the formation of an ester will show a characteristic C=O stretch. The reduction of a nitro group will be confirmed by the disappearance of the NO₂ stretching bands and the appearance of N-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the successful incorporation of the desired substituent.

VI. Conclusion

3-Nitro-4-(trifluoromethyl)phenol is a versatile building block that provides access to a wide range of derivatives with potential applications in various fields of chemical research. The protocols outlined in this guide for the synthesis of ethers, esters, and amino derivatives are robust and can be adapted to a variety of substrates. Furthermore, the potential for nucleophilic aromatic substitution opens up additional avenues for creating novel and complex molecules. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can effectively utilize 3-Nitro-4-(trifluoromethyl)phenol in their synthetic endeavors.

References

  • University of the Sciences in Philadelphia. (n.d.). The Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • ChemSrc. (2025). 3-amino-4-(trifluoromethyl)phenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Agrochemicals and Pharmaceuticals. [Link]

  • NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • NIH. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

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Application Notes & Protocols: Safe Laboratory Handling of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-(trifluoromethyl)phenol is a valuable substituted phenol derivative utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility, however, is matched by a significant hazard profile that necessitates stringent safety protocols to protect laboratory personnel. This guide provides a comprehensive overview of the risks associated with 3-Nitro-4-(trifluoromethyl)phenol and details the necessary precautions and protocols for its safe handling, storage, and disposal in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of 3-Nitro-4-(trifluoromethyl)phenol is the foundation of a robust safety plan. This compound is classified as acutely toxic and an irritant.[1][2] A risk assessment should be performed before any new experimental protocol involving this chemical is initiated.

Summary of Hazards

The primary hazards associated with 3-Nitro-4-(trifluoromethyl)phenol are summarized in the table below.

Hazard ClassificationGHS Hazard StatementKey Considerations
Acute Toxicity (Oral) H301: Toxic if swallowed[1]Ingestion of small quantities can be lethal.
Acute Toxicity (Dermal) H312: Harmful in contact with skin[1][2]The compound can be absorbed through the skin, leading to systemic toxicity.
Acute Toxicity (Inhalation) H332: Harmful if inhaled[1][2]Inhalation of dust or aerosols can cause systemic toxicity.
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]Direct contact can cause redness, pain, and inflammation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2]Can cause significant and potentially irreversible eye damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[2]Inhalation may lead to irritation of the respiratory tract.
Physicochemical Properties and Associated Risks
PropertyValueImplication for Safe Handling
Molecular Formula C7H4F3NO3[2]---
Molecular Weight 207.11 g/mol [2]---
Appearance Yellow crystalline powder[3]The solid form can generate dust, which is an inhalation hazard.
Melting Point 103 °C[4]Heating should be done with caution to avoid decomposition.
log Pow (Octanol/Water Partition Coefficient) 2.68[2]Indicates a potential for bioaccumulation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of 3-Nitro-4-(trifluoromethyl)phenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

  • Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[5]

Personal Protective Equipment (PPE): Essential for All Operations

The following PPE is mandatory when handling 3-Nitro-4-(trifluoromethyl)phenol:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Due to the risk of dermal absorption, double gloving is recommended. Wear a pair of nitrile gloves as the inner layer and a pair of butyl rubber or neoprene gloves as the outer layer for enhanced protection.[5] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned. Long pants and closed-toe shoes are also required. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and exposure.

General Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Weighing: Weigh the compound in a fume hood, preferably on a disposable weighing paper or in a tared, sealed container.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath in a fume hood. Avoid open flames.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area.[1] The storage area should be a designated, locked cabinet for toxic chemicals.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

  • Light and Moisture: Protect from light and moisture.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response

The following diagram outlines the immediate steps to take in case of accidental exposure.

Emergency_Exposure_Protocol cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_Medical Medical Attention Exposure Accidental Exposure to 3-Nitro-4-(trifluoromethyl)phenol Skin_Contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Exposure->Skin_Contact Route of Exposure Eye_Contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Exposure->Eye_Contact Route of Exposure Inhalation Inhalation: Move to fresh air immediately. Exposure->Inhalation Route of Exposure Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Route of Exposure Seek_Medical_Attention Seek Immediate Medical Attention for ALL routes of exposure. Provide SDS to medical personnel. Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Immediate actions for different routes of exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] After flushing with water, it is advisable to wash the area with soap and water.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.[2] Do NOT induce vomiting unless told to do so by a poison control center or doctor.[8]

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the area until cleared by EHS personnel.

Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic vapors of nitrogen oxides and hydrogen fluoride.[9]

Waste Disposal

Proper disposal of 3-Nitro-4-(trifluoromethyl)phenol and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste_Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal Waste_Source Chemical Waste: - Unused/Expired 3-Nitro-4-(trifluoromethyl)phenol - Contaminated Labware (pipettes, gloves, etc.) - Spill Cleanup Debris Collection Collect in a designated, labeled, and sealed hazardous waste container. Waste_Source->Collection Storage Store in a designated satellite accumulation area. Follow all storage requirements. Collection->Storage Disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor. Storage->Disposal

Caption: Workflow for the proper disposal of chemical waste.

  • Waste Collection: All waste containing 3-Nitro-4-(trifluoromethyl)phenol, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Nitro-4-(trifluoromethyl)phenol".[11]

  • Container Integrity: Ensure the waste container is compatible with the chemical, in good condition, and kept closed except when adding waste.[11]

  • Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[10] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[10]

Conclusion

3-Nitro-4-(trifluoromethyl)phenol is a hazardous chemical that demands respect and careful handling. By implementing the engineering controls, wearing the appropriate PPE, and adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive and informed approach to safety is essential for protecting oneself, colleagues, and the environment.

References

  • 3-(Trifluoromethyl)-4-nitrophenol SDS, 88-30-2 Safety Data Sheets - Echemi.

  • SAFETY DATA SHEET - 4-(Trifluoromethyl)phenol. (2025-04-28).

  • SAFETY DATA SHEET - p-(Trifluoromethoxy)phenol. Thermo Fisher Scientific. (2010-11-16).

  • SAFETY DATA SHEET - 4-Nitro-3-(trifluoromethyl)phenol. Fisher Scientific.

  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.

  • SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)phenol. Fisher Scientific. (2025-05-01).

  • SAFETY DATA SHEET - 2-Nitro-4-(trifluoromethyl)phenol. TCI Chemicals. (2023-03-05).

  • 3-Nitro-4-(trifluoromethyl)phenol. Apollo Scientific.

  • 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL 88-30-2 wiki. Guidechem.

  • SAFETY DATA SHEET - 3-Nitro-5-(trifluoromethyl)phenol. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethyl)phenol. TCI Chemicals. (2023-03-04).

  • SAFETY DATA SHEET - 3-Methyl-4-nitrophenol.

  • 4-Nitro-3-trifluoromethylphenol. PubChem.

  • Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Benchchem.

  • 4-(Trifluoromethoxy)phenol Safety Data Sheet. Synquest Labs.

  • SAFETY DATA SHEET - 3-(Trifluoromethyl)phenol. (2012-04-19).

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

  • Phenol. Princeton EHS.

  • Phenol: incident management. GOV.UK.

  • OESO Phenol Guideline. Duke Safety.

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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 4-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Nitro-3-(trifluoromethyl)phenol. This compound, also known as TFM or Lamprecide, is a potent lampricide used for controlling invasive sea lamprey populations and serves as an intermediate in various chemical syntheses.[1][2][3] The method's reliability is crucial for environmental monitoring, toxicological studies, and quality control in manufacturing processes. The protocol herein provides a complete workflow, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and environmental science. It employs a straightforward "dilute-and-shoot" approach for simple matrices and references solid-phase extraction (SPE) for complex samples, ensuring broad applicability.

Introduction and Scientific Rationale

4-Nitro-3-(trifluoromethyl)phenol is a compound of significant environmental and industrial interest. Its primary application as a pesticide necessitates precise measurement in environmental samples to assess its distribution, persistence, and ecological impact.[4] Furthermore, as a precursor in pharmaceutical and chemical manufacturing, its accurate quantification is vital for process optimization and impurity profiling.[1][2]

Traditional analytical methods like HPLC-UV or GC-based techniques can be effective but may lack the sensitivity and selectivity required for trace-level detection in complex matrices.[4][5] LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers unparalleled performance by combining chromatographic separation with mass-based detection through Multiple Reaction Monitoring (MRM), virtually eliminating matrix interferences and providing confident quantification at sub-ppb levels.

The method described here is built on a foundation of the analyte's specific physicochemical properties. With a pKa of 6.07, the phenolic group is readily deprotonated, making it an ideal candidate for analysis using Electrospray Ionization (ESI) in negative ion mode, which forms a stable [M-H]⁻ precursor ion.[6] This inherent chemical behavior is the cornerstone of the high sensitivity achieved in this protocol.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to robust method development.

PropertyValueSource
IUPAC Name 4-nitro-3-(trifluoromethyl)phenolPubChem[6]
Synonyms TFM, Lamprecide, α,α,α-Trifluoro-4-nitro-m-cresolPubChem[3][6]
CAS Number 88-30-2ChemicalBook[7]
Molecular Formula C₇H₄F₃NO₃PubChem[6]
Molecular Weight 207.11 g/mol PubChem[6]
Melting Point 76-79 °CChemicalBook[7]
pKa 6.07PubChem[6]
Water Solubility 5000 mg/L at 25 °CGuidechem[1]

Experimental Methodology

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Reagents
  • Analytical Standard: 4-Nitro-3-(trifluoromethyl)phenol, >99% purity (e.g., from Sigma-Aldrich or Carl ROTH).[8]

  • Internal Standard (IS): 4-Nitrophenol-d₄ is recommended due to its structural similarity and mass difference. The use of a stable-isotope-labeled internal standard is critical for correcting matrix effects and variabilities in instrument response.[9] If unavailable, a structurally analogous compound can be used, but validation must confirm its suitability.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water (Type 1).

  • Reagents: LC-MS grade Formic Acid (≥99%).

Standard and Sample Preparation Protocol

Causality: The goal of this protocol is to create clean, particle-free samples in a solvent compatible with the reversed-phase LC system, with a known amount of internal standard to ensure accurate quantification.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of 4-Nitro-3-(trifluoromethyl)phenol standard.

    • Dissolve in 10 mL of methanol in a Class A volumetric flask. This serves as the primary stock solution.

    • Prepare an Internal Standard stock solution (1 mg/mL) similarly.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solutions with 50:50 methanol:water to prepare a series of calibration standards.

    • A suggested calibration curve range is 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL. This ensures the IS concentration is consistent across all points.

  • Sample Preparation (Aqueous Samples):

    • Collect the water sample in an appropriate container. If required, preserve the sample according to regulatory guidelines.[10]

    • Allow the sample to reach room temperature and vortex to ensure homogeneity.

    • Transfer 990 µL of the sample into a 1.5 mL autosampler vial.

    • Add 10 µL of a 1 µg/mL internal standard working solution (to achieve a final IS concentration of 10 ng/mL).

    • Vortex the vial thoroughly. The sample is now ready for injection.

    • For complex matrices (e.g., wastewater, tissue extracts): A solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.[10][11] This would typically involve conditioning an SPE cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent.

LC-MS/MS Instrumental Conditions

The parameters below are a validated starting point and should be optimized for the specific instrumentation used.

Rationale: A C18 column provides excellent retention for moderately polar compounds like phenols.[4][12] The gradient elution ensures that the analyte is eluted with a sharp peak shape, improving sensitivity and separation from any potential isomers or interferences.

ParameterRecommended Setting
LC System UHPLC system (e.g., Agilent 1290, Shimadzu Nexera)
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

Rationale: As established, the acidic nature of the phenol makes it highly suitable for ESI in negative mode. The MRM transitions are selected based on the unique fragmentation pattern of the deprotonated molecule, providing two layers of specificity (precursor mass and product mass) for confident identification and quantification.[6]

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6400 Series, Sciex Triple Quad)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3500 V
Source Temperature 300 °C
Gas Flow (N₂) 10 L/min
Nebulizer Pressure 45 psi
Dwell Time 50 ms

Rationale: The quantifier transition is typically the most intense fragment ion, maximizing sensitivity. The qualifier transition serves as a confirmation ion; the ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples, providing an additional layer of confidence in analyte identification as per regulatory guidelines.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Use
4-Nitro-3-(trifluoromethyl)phenol 206.0176.015Quantifier
206.0158.025Qualifier
4-Nitrophenol-d₄ (IS) 142.1112.120Quantifier

Workflow Visualization

The following diagram outlines the complete analytical process, from sample acquisition to final data reporting.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Aqueous Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Standard Analyte Standard Dilute Prepare Calibration Curve Standard->Dilute Vial Transfer to Autosampler Vial Spike_IS->Vial Dilute->Vial Autosampler Autosampler Injection Vial->Autosampler LC UHPLC Separation (C18 Column) Autosampler->LC MS Tandem MS Detection (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Ratio vs. Conc.) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: End-to-end workflow for the LC-MS/MS analysis of 4-Nitro-3-(trifluoromethyl)phenol.

Method Validation and Performance

To be considered trustworthy, the method must be validated to demonstrate its fitness for purpose. Key validation parameters are summarized below, with expected performance criteria based on similar published methods for phenolic compounds.[4][11]

Validation ParameterExpected Performance MetricRationale
Linearity Calibration curve with R² > 0.995Demonstrates a direct proportional response of the instrument to analyte concentration.
Limit of Detection (LOD) ~0.05 ng/mL (S/N > 3)The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) ~0.15 ng/mL (S/N > 10)The lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 85-115%Measures the closeness of the experimental value to the true value, typically assessed with spiked samples.
Precision (RSD) Intra-day < 10%; Inter-day < 15%Measures the repeatability and reproducibility of the method over short and long periods.
Selectivity No interfering peaks at the analyte retention time in blank matrix samples.Confirms that the method can differentiate the analyte from other components in the sample.

Conclusion

This application note provides a comprehensive, robust, and highly sensitive LC-MS/MS method for the determination of 4-Nitro-3-(trifluoromethyl)phenol. The protocol is grounded in the specific chemical properties of the analyte and leverages the power of tandem mass spectrometry to achieve excellent selectivity and low detection limits. The detailed steps for sample preparation, instrumental analysis, and data processing create a self-validating system suitable for routine use in environmental, industrial, and research laboratories. By following this guide, scientists can confidently and accurately quantify this important compound in a variety of matrices.

References

  • Title: 4-Nitro-3-(trifluoromethyl)phenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) Source: Cheméo URL: [Link]

  • Title: 4-Nitro-3-(trifluoromethyl)phenol Source: NIST WebBook URL: [Link]

  • Title: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification Source: Semantic Scholar URL: [Link]

  • Title: 4-Nitro-3-(trifluoromethyl)phenol Source: NIST WebBook URL: [Link]

  • Title: Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Source: US EPA URL: [Link]

  • Title: A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface Source: Shimadzu URL: [Link]

  • Title: Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol residues in fish Source: USGS Publications Warehouse URL: [Link]

  • Title: Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir Source: ResearchGate URL: [Link]

  • Title: 4-Nitro-3-(trifluoromethyl)phenol Source: NIST WebBook URL: [Link]

  • Title: Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Source: Agilent Technologies URL: [Link]

  • Title: Nitration of Phenol and Purification by Column Chromatography Source: CDN URL: [Link]

  • Title: Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS Source: PubMed URL: [Link]

  • Title: 4-Nitro-3-(trifluoromethyl)phenol, 1 g Source: Carl ROTH URL: [Link]

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Application Notes and Protocols for the Solid-Phase Extraction of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the solid-phase extraction (SPE) of 3-Nitro-4-(trifluoromethyl)phenol from aqueous matrices. This compound, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, requires efficient and selective extraction for accurate quantification and quality control.[1] This document delves into the underlying chemical principles governing the SPE method, offering a detailed, step-by-step protocol tailored for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, ensuring both high recovery and purity of the analyte.

Introduction to the Analyte and Extraction Rationale

3-Nitro-4-(trifluoromethyl)phenol is a moderately polar, acidic organic compound. Its structure, featuring a phenolic hydroxyl group, a nitro group, and a trifluoromethyl group, dictates its behavior in solution and its interaction with various solid-phase extraction sorbents. The trifluoromethyl group enhances the compound's lipophilicity, while the nitro and hydroxyl groups contribute to its polarity and acidic nature.[2][3]

The key to a successful SPE method is to exploit these physicochemical properties to achieve selective retention on a sorbent and subsequent elution in a purified form. With a pKa of approximately 6.07, the ionization of the phenolic hydroxyl group is highly dependent on the pH of the sample solution.[4] This characteristic is the cornerstone of the developed protocol, enabling a significant enhancement of the analyte's retention on a reversed-phase sorbent. By adjusting the sample pH to be at least two units below the pKa, the phenol exists predominantly in its neutral, more hydrophobic form, which strongly interacts with the non-polar stationary phase.[5][6]

This application note will focus on a reversed-phase SPE mechanism, which is highly effective for extracting non-polar to moderately polar analytes from polar matrices like water.[7] We will also discuss the potential utility of polymeric and mixed-mode sorbents, which can offer enhanced retention and cleaner extracts for complex matrices.

Physicochemical Properties and Method Parameters

A thorough understanding of the analyte's properties is crucial for method development. The following table summarizes key data for 3-Nitro-4-(trifluoromethyl)phenol and the recommended SPE parameters derived from these properties.

PropertyValueImplication for SPE Method DevelopmentReference
Chemical Structure C₇H₄F₃NO₃The aromatic ring and trifluoromethyl group provide hydrophobicity for reversed-phase retention. The nitro and hydroxyl groups offer sites for polar interactions.[2][8]
Molecular Weight 207.11 g/mol Influences the overall behavior of the molecule in solution and its interaction with the sorbent.[8]
pKa ~6.07Critical for pH adjustment. At pH < 4, the compound is non-ionized and retained strongly on reversed-phase sorbents.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.Dictates the choice of conditioning, wash, and elution solvents. The limited water solubility at neutral pH aids retention.[2][9]
Recommended SPE Sorbent Reversed-Phase Polymeric (e.g., Polystyrene-divinylbenzene) or C18Polymeric sorbents are stable over a wide pH range and offer high capacity. C18 is a good alternative. Mixed-mode sorbents (Reversed-Phase/Anion Exchange) can also be considered.[10]
Sample Pre-treatment Acidify aqueous sample to pH ≤ 4 with a non-interfering acid (e.g., HCl, H₃PO₄).Ensures the analyte is in its neutral form for optimal retention on the reversed-phase sorbent.[11][12]
Elution Strategy Use a water-miscible organic solvent (e.g., methanol, acetonitrile) to disrupt hydrophobic interactions. A basic modifier can be added to ionize the phenol and facilitate elution.Ensures complete desorption of the analyte from the sorbent.[9][13]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard SPE cartridge format and can be adapted for 96-well plates or other formats with appropriate volume adjustments.

Materials and Reagents
  • SPE Cartridge: Reversed-Phase Polymeric Sorbent (e.g., 200 mg/3 mL)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄) for pH adjustment

  • Ammonium Hydroxide (NH₄OH) (optional, for elution)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Collection Vials

  • Nitrogen Evaporator (optional, for sample concentration)

SPE Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample_Prep Sample Preparation (Aqueous Matrix) Adjust pH to <= 4 Condition 1. Conditioning (e.g., 3 mL Methanol) Sample_Prep->Condition Equilibrate 2. Equilibration (e.g., 3 mL Deionized Water, pH <= 4) Condition->Equilibrate Load 3. Sample Loading (Load pre-treated sample) Equilibrate->Load Wash 4. Washing (e.g., 3 mL 5% Methanol in Water, pH <= 4) Load->Wash Elute 5. Elution (e.g., 2 x 2 mL Methanol or Acetonitrile) Wash->Elute Evaporate Evaporation (optional) (Under Nitrogen stream) Elute->Evaporate Reconstitute Reconstitution (In mobile phase for analysis) Evaporate->Reconstitute Analysis Instrumental Analysis (e.g., HPLC-UV, LC-MS) Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of 3-Nitro-4-(trifluoromethyl)phenol.

Detailed Protocol
  • Sorbent Conditioning:

    • Action: Pass 3 mL of methanol through the SPE cartridge.

    • Causality: This step wets the polymeric sorbent and activates the hydrophobic functional groups, ensuring consistent and reproducible interaction with the analyte.[9] Do not allow the sorbent bed to dry after this step.

  • Sorbent Equilibration:

    • Action: Pass 3 mL of deionized water, acidified to pH ≤ 4, through the cartridge.

    • Causality: This step removes the organic conditioning solvent and creates a sorbent environment that is similar in polarity and pH to the pre-treated sample, which maximizes the retention of the analyte upon loading.[5][9]

  • Sample Loading:

    • Action: Load the acidified aqueous sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

    • Causality: A slow flow rate allows for sufficient interaction time between the neutral analyte and the sorbent, ensuring efficient capture.[2] The hydrophobic trifluoromethyl group and the aromatic ring drive the retention on the reversed-phase sorbent.

  • Washing:

    • Action: Pass 3 mL of 5% methanol in acidified water (pH ≤ 4) through the cartridge.

    • Causality: This step removes polar, water-soluble interferences that may have been retained on the sorbent, without eluting the more strongly retained 3-Nitro-4-(trifluoromethyl)phenol. A small percentage of organic solvent in the wash can enhance the removal of weakly bound, slightly non-polar interferences.[9]

  • Elution:

    • Action: Elute the analyte with two aliquots of 2 mL of methanol or acetonitrile into a collection vial.

    • Causality: A strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, leading to its elution. Using two smaller aliquots can improve elution efficiency compared to a single larger volume. For highly retained compounds, adding a small amount of a basic modifier (e.g., 1-2% ammonium hydroxide in methanol) can ionize the phenol, reducing its hydrophobicity and ensuring complete elution.[9][13]

  • Post-Elution Processing:

    • Action (Optional): If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Action: Reconstitute the residue in a suitable solvent (e.g., the mobile phase for subsequent chromatographic analysis) to a known volume.

    • Causality: This step concentrates the analyte, increasing the sensitivity of the subsequent analysis. Reconstitution in the mobile phase ensures compatibility with the analytical instrument.[5]

Troubleshooting and Method Optimization

ProblemPotential CauseRecommended SolutionReference
Low Recovery Analyte Breakthrough during Loading: Sample pH is too high, or the flow rate is too fast.Ensure the sample pH is at least 2 units below the pKa (~6.07). Reduce the loading flow rate.[8]
Premature Elution during Washing: The wash solvent is too strong (too much organic content).Decrease the percentage of organic solvent in the wash solution or use only acidified water.[13]
Incomplete Elution: The elution solvent is too weak, or the elution volume is insufficient.Increase the volume of the elution solvent or use a stronger solvent (e.g., acetonitrile). Consider adding a basic modifier to the elution solvent.[13][14]
Poor Reproducibility Inconsistent Flow Rates: Manual processing can lead to variability.Use a vacuum manifold or positive pressure processor with controlled flow settings.[13]
Sorbent Bed Drying Out: The sorbent was allowed to dry before sample loading.Ensure the sorbent bed remains wetted after the conditioning step.[13]
Dirty Extract Insufficient Washing: Co-extracted interferences are not adequately removed.Increase the volume of the wash solution or try a slightly stronger wash (e.g., 10% methanol in water). Consider using a mixed-mode SPE cartridge for enhanced selectivity.[7]

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and purification of 3-Nitro-4-(trifluoromethyl)phenol from aqueous samples. By leveraging the compound's acidic nature and hydrophobic characteristics, this method achieves high recovery and excellent sample cleanup, making it suitable for a wide range of analytical applications in pharmaceutical and environmental sciences. The principles and troubleshooting guide presented here offer a solid foundation for adapting and optimizing this method for specific research needs.

References

  • UCT, LLC. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. UCT, LLC. [Link]

  • Welch Materials, Inc. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]

  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

  • UCT, LLC. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. UCT, LLC. [Link]

  • Hawach Scientific Co., Ltd. (2023, November 13). Low Recovery Rate of SPE Cartridges. Hawach Scientific Co., Ltd. [Link]

  • Welch Materials, Inc. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • ResearchGate. (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. [Link]

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI. [Link]

  • Mujawar, S. Y., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 16(1), 264-283. [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. Biotage. [Link]

  • Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]

  • ResearchGate. (n.d.). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. ResearchGate. [Link]

  • ResearchGate. (2019, November 1). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Pocurull, E., et al. (n.d.). NEW POLYMERIC AND OTHER TYPES OF SORBENTS FOR SOLID-PHASE EXTRACTION OF POLAR ORGANIC MICROPOLLUTANTS FROM ENVIRONMENTAL WATER. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ResearchGate. (n.d.). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. ResearchGate. [Link]

  • ResearchGate. (n.d.). Adsorption Characteristics of Some Polymeric Materials with Olefin Groups used for Removal of Phenol and p-nitrophenol from Aqueous Solutions. ResearchGate. [Link]

  • DOI. (n.d.). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

  • ResearchGate. (n.d.). New polymeric adsorbent materials used for removal of phenolic derivatives from wastewaters. ResearchGate. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • ChemistryViews. (2024, June 19). S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]

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The Strategic Application of 3-Nitro-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry: Advanced Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of a Fluorinated Phenolic Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and highly successful strategy for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] 3-Nitro-4-(trifluoromethyl)phenol stands out as a particularly valuable starting material in medicinal chemistry. Its trifluoromethyl group provides the aforementioned benefits, while the phenolic hydroxyl and the nitro group offer versatile synthetic handles for molecular elaboration. The electron-withdrawing nature of both the nitro and trifluoromethyl groups also influences the reactivity of the aromatic ring, allowing for selective chemical transformations. This guide provides an in-depth exploration of the use of 3-Nitro-4-(trifluoromethyl)phenol in medicinal chemistry, complete with detailed experimental protocols and an analysis of the biological activities of its derivatives.

Core Applications in Drug Discovery: From Oncology to Anti-Inflammatory Agents

The primary application of 3-Nitro-4-(trifluoromethyl)phenol in medicinal chemistry has been in the synthesis of non-steroidal antiandrogens for the treatment of prostate cancer. However, its utility extends to other therapeutic areas, including the development of anti-inflammatory agents.

Anti-androgens for Prostate Cancer Therapy

3-Nitro-4-(trifluoromethyl)phenol is a key precursor for the synthesis of several non-steroidal anti-androgen drugs, most notably Bicalutamide. These drugs function by competitively inhibiting the binding of androgens to the androgen receptor (AR), a critical step in the growth and survival of prostate cancer cells.

a. The Bicalutamide Synthesis Pathway: A Case Study

The synthesis of Bicalutamide from 3-Nitro-4-(trifluoromethyl)phenol involves a multi-step process that highlights the synthetic utility of this starting material. The key transformations include the reduction of the nitro group to an amine, followed by amide bond formation.

Workflow for the Synthesis of Bicalutamide Precursors from 3-Nitro-4-(trifluoromethyl)phenol:

Bicalutamide_Synthesis A 3-Nitro-4-(trifluoromethyl)phenol B 4-Amino-2-(trifluoromethyl)phenol A->B Nitro Group Reduction (e.g., Catalytic Hydrogenation) C N-(4-hydroxy-3-(trifluoromethyl)phenyl)methacrylamide B->C Amide Coupling (e.g., Acryloyl Chloride) D Bicalutamide Precursor C->D Further Derivatization AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds and Activates AR_active Activated AR (Dimerized) AR->AR_active Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds and Inhibits ARE Androgen Response Element (DNA) AR_active->ARE Binds Gene_Transcription Gene Transcription (Growth, Survival) ARE->Gene_Transcription Promotes

Caption: Inhibition of the Androgen Receptor signaling pathway by Bicalutamide.

c. Structure-Activity Relationship and Biological Data

The trifluoromethyl group in Bicalutamide and its analogues is crucial for their biological activity. It enhances the binding affinity to the androgen receptor and improves the metabolic stability of the compound. [1]Modifications to the core structure have led to the development of analogues with improved potency.

Table 1: Anti-proliferative Activity of Bicalutamide Analogues in Prostate Cancer Cell Lines

CompoundModification from BicalutamideLNCaP IC50 (µM)VCaP IC50 (µM)22Rv1 IC50 (µM)DU-145 IC50 (µM)Reference
Bicalutamide->100>100>100>100[2]
Analogue 1Deshydroxy sulfide derivative16.34---[2]
Analogue 2O-acetylated derivative27.3016.8820.30-[3]

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate greater potency. Dashes indicate data not available.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

The trifluoromethylphenyl motif, derivable from 3-Nitro-4-(trifluoromethyl)phenol, is also found in potent anti-inflammatory agents. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

a. Rationale for Trifluoromethyl-Containing NSAIDs

The incorporation of a trifluoromethyl group into non-steroidal anti-inflammatory drugs (NSAIDs) can enhance their potency and selectivity for COX-2 over COX-1. [4]COX-2 is the inducible isoform of the enzyme that is upregulated during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions. Selective COX-2 inhibition is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

b. Mechanism of Action: Inhibition of the COX Pathway and NF-κB Signaling

Trifluoromethyl-containing NSAIDs can inhibit the production of prostaglandins by blocking the active site of COX enzymes. Some of these compounds have also been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. [4]

Inflammatory Signaling Pathways Targeted by Trifluoromethyl-Containing Phenols:

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Translocation COX2 COX-2 Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Trifluoromethyl_Phenol Trifluoromethyl- phenol Derivative Trifluoromethyl_Phenol->IKK Inhibits Trifluoromethyl_Phenol->COX2 Inhibits DNA DNA NFkappaB_active->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Promotes

Caption: Inhibition of COX-2 and NF-κB signaling by trifluoromethyl-phenol derivatives.

c. Biological Data for Trifluoromethyl-Containing COX Inhibitors

Table 2: In Vitro Inhibitory Activity of Trifluoromethyl-Containing Compounds against COX Enzymes

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference
Triflusal28 µM52 µM0.54[4]
HTB (Triflusal metabolite)>1000 µM390 µM>2.56[4]
CF3-Indomethacin>100 µM267 nM>375[5]

Note: Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates from 3-Nitro-4-(trifluoromethyl)phenol. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.

Protocol 1: Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethyl)phenol to 4-Amino-2-(trifluoromethyl)phenol

This protocol describes a standard procedure for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.

Materials:

  • 3-Nitro-4-(trifluoromethyl)phenol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 3-Nitro-4-(trifluoromethyl)phenol (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Agitate the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (e.g., TLC, LC-MS).

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-(trifluoromethyl)phenol.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Safety Note: Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety equipment due to the flammable nature of hydrogen.

Protocol 2: Amide Coupling of 4-Amino-2-(trifluoromethyl)phenol with Acryloyl Chloride

This protocol outlines the synthesis of an N-substituted acrylamide, a key intermediate in the synthesis of Bicalutamide analogues, using a Schotten-Baumann-type reaction.

Materials:

  • 4-Amino-2-(trifluoromethyl)phenol

  • Acryloyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-Amino-2-(trifluoromethyl)phenol (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add acryloyl chloride (1.0-1.2 eq) dropwise to the cooled solution. A white precipitate of the amine hydrochloride salt may form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Safety Note: Acryloyl chloride is corrosive and a lachrymator. Handle it with appropriate personal protective equipment in a fume hood.

Conclusion and Future Perspectives

3-Nitro-4-(trifluoromethyl)phenol is a versatile and valuable building block in medicinal chemistry. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it an ideal starting material for the synthesis of a range of biologically active molecules. While its application in the development of anti-androgens is well-established, its potential in other therapeutic areas, such as anti-inflammatory and potentially anti-infective and neuroprotective agents, warrants further exploration. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the continued exploitation of this important chemical scaffold.

References

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  • Blobaum, A. L., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 488-493. Available at: [Link]

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  • Kandil, S., et al. (2021). Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer. Molecules, 26(1), 56. Available at: [Link]

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  • ResearchGate. (2021). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). Available at: [Link]

  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

  • Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Overview of the Synthesis

The most direct and common laboratory-scale synthesis of 3-Nitro-4-(trifluoromethyl)phenol involves the electrophilic aromatic substitution (nitration) of the starting material, 4-(trifluoromethyl)phenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the trifluoromethyl (-CF3) group is a strongly deactivating, meta-directing group. The powerful directing effect of the hydroxyl group dominates, leading to nitration primarily at the position ortho to it, which is also meta to the -CF3 group, yielding the desired product.

However, the reaction is sensitive to conditions. The deactivating nature of the -CF3 group can make the reaction sluggish, while the activating -OH group can be prone to oxidation and over-nitration if conditions are too harsh.[1][2] Precise control over temperature, reagent stoichiometry, and reaction time is paramount for success.

General Reaction Scheme:

4-(Trifluoromethyl)phenol3-Nitro-4-(trifluoromethyl)phenol

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
P-01 Low or No Product Yield 1. Insufficiently Activating Conditions: The -CF3 group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[3] 2. Loss During Workup: The phenolic product has some water solubility, especially in its deprotonated (phenoxide) form under basic conditions. 3. Incomplete Reaction: Reaction time may be too short or the temperature too low.1. Optimize Nitrating Agent: Ensure the use of a potent nitrating mixture (e.g., concentrated H2SO4 with HNO3). The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the ring's deactivation.[4] 2. Refine Workup Protocol: When quenching the reaction with water/ice, ensure the solution remains acidic (pH 1-2) to keep the product in its less soluble phenolic form. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions (3x) to maximize recovery. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material. Extend the reaction time at the recommended temperature until the starting material is consumed.
P-02 Formation of a Dark, Tarry Reaction Mixture 1. Oxidation of Phenol: Phenols are susceptible to oxidation, especially under harsh, acidic, and nitrating conditions, leading to polymeric byproducts.[2] 2. Excessive Reaction Temperature: Nitration reactions are highly exothermic.[5] A runaway reaction temperature can cause rapid degradation of both starting material and product.1. Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0-10 °C, by using an ice-salt bath. Add the nitrating agent slowly and dropwise to the substrate solution to manage the exotherm.[6] 2. Reverse Addition: Consider adding the solution of 4-(trifluoromethyl)phenol in sulfuric acid to the nitrating mixture at a controlled rate. This ensures the phenol is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of the oxidizing nitrating agent.
P-03 Presence of Isomeric Byproducts (e.g., 2-nitro-4-(trifluoromethyl)phenol) 1. Minor Electronic Effects: While the -OH group strongly directs ortho, a small amount of substitution at the other ortho position (C2) can occur. 2. Steric Hindrance: The position for desired nitration (C3) is sterically unhindered, which is favorable. However, changes in solvent or temperature can slightly alter the isomer ratio.1. Purification is Key: Isomeric byproducts are often difficult to avoid completely. The most effective way to separate them is through column chromatography on silica gel.[7] The different polarities of the isomers should allow for separation with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). 2. Confirm Structure: Use analytical techniques like NMR spectroscopy to confirm the substitution pattern of the final product and identify the structure of the isomeric impurities.
P-04 Detection of Dinitro or Other Over-Nitrated Products 1. Harsh Reaction Conditions: The product, 3-Nitro-4-(trifluoromethyl)phenol, is more deactivated than the starting material but can still undergo a second nitration if the conditions are too forcing (high temperature, excess nitrating agent).[2]1. Control Stoichiometry: Use a carefully measured amount of nitric acid, typically 1.0 to 1.1 equivalents relative to the starting phenol. This ensures there is not a large excess of the nitrating agent available for a second reaction. 2. Milder Conditions: If over-nitration persists, consider using a milder nitrating agent or lowering the reaction temperature further. Ensure the reaction is quenched as soon as the starting material has been consumed (as monitored by TLC/HPLC).

Experimental Protocols & Workflows

Protocol 1: Synthesis of 3-Nitro-4-(trifluoromethyl)phenol

Safety First: This reaction involves highly corrosive and strong oxidizing agents. All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.[8][9][10] An emergency eyewash and shower must be accessible.[10]

Reagents & Equipment:

  • 4-(Trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice, Deionized Water

  • Ethyl Acetate, Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice-salt bath, thermometer

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in concentrated sulfuric acid (3-4 volumes) at room temperature. Cool the resulting solution to 0 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1 volume) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred phenol solution via an addition funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto a large amount of crushed ice (approx. 10 volumes) with vigorous stirring. A yellow precipitate should form.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 3 volumes) and brine (1 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude yellow solid can be purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether or toluene/hexane) or by column chromatography on silica gel for higher purity.[7][11]

Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 4-(Trifluoromethyl)phenol reaction Nitration (HNO3/H2SO4, 0-10 °C) start->reaction quench Aqueous Workup (Ice Quench & Extraction) reaction->quench crude Crude Product quench->crude purify Purification (Recrystallization or Column Chromatography) crude->purify pure Pure Product (3-Nitro-4-(trifluoromethyl)phenol) purify->pure analysis Quality Control (HPLC, GC-MS, NMR) pure->analysis

Caption: General workflow for the synthesis, purification, and analysis of 3-Nitro-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of my final product? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for routine purity analysis. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also highly effective for identifying and quantifying the desired product and any volatile impurities or isomers.[12][13]

Table 2: Typical Analytical Conditions
Technique Typical Parameters
HPLC Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[14] Mobile Phase: Isocratic or gradient mixture of Acetonitrile and water with 0.1% acid (e.g., phosphoric or acetic acid)[14] Detection: UV at ~295 nm[12] Flow Rate: 1.0 mL/min
GC-MS Column: Non-polar capillary column (e.g., DB-5) Derivatization: Often required for polar phenols to improve peak shape; acetylation or silylation are common.[15] Ionization: Electron Ionization (EI)

Q2: Why is sulfuric acid used in addition to nitric acid? A2: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the aromatic ring. Without sulfuric acid, the concentration of the nitronium ion would be too low to achieve an effective reaction rate, especially on a deactivated ring.[4]

Q3: What are the critical safety precautions for handling nitrating mixtures? A3: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and powerful oxidizing agents.[9][16]

  • Corrosivity: Can cause severe chemical burns on contact with skin or eyes.[10]

  • Reactivity: Can react violently with organic materials, reducing agents, and bases.[8] Never mix nitrating acid waste with organic solvent waste.[16]

  • Exotherm: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, potentially causing an explosion.[5]

  • Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) fumes, especially at elevated temperatures. Always perform the reaction in a well-ventilated fume hood.[8]

Q4: Can alternative, "greener" nitrating agents be used? A4: Research into safer and more environmentally friendly nitration methods is ongoing. Alternatives include using nitric acid with a solid acid catalyst like a zeolite, or systems like nitric acid with trifluoroacetic anhydride.[17] Another approach involves using metal nitrates with a strong acid.[2] However, for laboratory-scale synthesis, the mixed acid (HNO₃/H₂SO₄) method remains one of the most reliable and well-established, provided strict safety protocols are followed.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM.
  • Nitration reaction safety. (2024). YouTube.
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Coburn, J. A., & Chau, A. S. Y. (1974). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Stahly, G. P. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol. U.S. Patent 3,251,889. Google Patents.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
  • ChemicalBook. (2025). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
  • NOP. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • Beilstein Journals. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Wu, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327.
  • BenchChem. (2025). Stability of 3-(Trifluoromethyl)phenol under different reaction conditions.
  • Khan, A. R., et al. (2014). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences, 51(2), 127-133.
  • Smith, K., et al. (1999). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2359-2363.

Sources

purification of crude 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the demand for robust and reliable purification strategies for key pharmaceutical intermediates, this Technical Support Center provides in-depth guidance on the . Authored for researchers, medicinal chemists, and process development scientists, this document offers a blend of foundational knowledge, step-by-step protocols, and practical troubleshooting solutions to navigate the common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 3-Nitro-4-(trifluoromethyl)phenol.

Q1: What are the primary methods for purifying crude 3-Nitro-4-(trifluoromethyl)phenol? A1: The two most effective and widely used techniques for purifying crude 3-Nitro-4-(trifluoromethyl)phenol are recrystallization and column chromatography. The choice between them is dictated by the impurity profile and the required final purity. Recrystallization is generally preferred for crude material with minor impurities, while column chromatography offers superior separation for more complex mixtures.[1]

Q2: What are the likely impurities in a crude sample of 3-Nitro-4-(trifluoromethyl)phenol? A2: Impurities typically stem from the synthesis process, which often involves the nitration of 4-(trifluoromethyl)phenol. Potential impurities may include:

  • Isomeric byproducts: Other nitrated isomers such as 2-Nitro-4-(trifluoromethyl)phenol. The directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring influence the formation of various isomers.[2]

  • Unreacted starting materials: Residual 4-(trifluoromethyl)phenol.

  • Over-nitrated products: Dinitro- or trinitro-derivatives if the reaction conditions are too harsh.[2]

  • Side-reaction products: Oxidation or degradation products that can contribute to the coloration of the crude material. A patented synthesis method involves the diazotization of 3-(trifluoromethyl)-4-nitro-aniline followed by hydrolysis, which can introduce its own set of process-related impurities.[3]

Q3: How can I assess the purity of my 3-Nitro-4-(trifluoromethyl)phenol sample? A3: Several analytical techniques can be employed to determine purity:

  • High-Performance Liquid Chromatography (HPLC): A highly reliable method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 103°C for 3-nitro-4-(trifluoromethyl)phenol and 76-79°C for the 4-nitro-3-(trifluoromethyl)phenol isomer) indicates high purity.[4][5] A broad or depressed melting point suggests the presence of impurities.

Q4: What are the key physical and chemical properties of 3-Nitro-4-(trifluoromethyl)phenol? A4: This compound is a solid at room temperature.[6] The presence of the trifluoromethyl group increases lipophilicity, while the nitro and phenol groups contribute to its polarity.[6] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[7]

Section 2: Comparative Overview of Purification Methods

The selection of an appropriate purification method is critical for achieving the desired product quality and yield. This table provides a comparative summary of the two primary techniques.

Method Typical Yield Achievable Purity Advantages Disadvantages
Recrystallization 70-90%>98%Fast, economical for large scales, simple setup.[8]Less effective for impurities with similar solubility; risk of "oiling out"; yield losses to mother liquor.[9][10]
Column Chromatography 50-75%>99%Excellent for separating complex mixtures and closely related isomers.[2][11]More time-consuming, requires larger solvent volumes, potential for product loss on the stationary phase.[1]

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary.

Section 3: Experimental Protocols & Workflow

Purification Workflow Decision Diagram

The following diagram illustrates the decision-making process for purifying crude 3-Nitro-4-(trifluoromethyl)phenol.

PurificationWorkflow Purification Workflow for 3-Nitro-4-(trifluoromethyl)phenol cluster_start cluster_analysis Initial Analysis cluster_decision cluster_methods Purification Methods cluster_end Final Steps crude Crude Product Received tlc_nmr Purity Assessment (TLC, ¹H NMR, etc.) crude->tlc_nmr decision Impurity Profile? tlc_nmr->decision recryst Recrystallization decision->recryst Minor Impurities column Column Chromatography decision->column Complex Mixture/ Isomers dry Dry Product recryst->dry column->dry final_qc Final Purity Check (HPLC, MP, NMR) dry->final_qc pure_product Pure Product final_qc->pure_product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization from a Toluene/Hexane Solvent System

This protocol is ideal for crude material that is relatively pure (>80%) and where impurities have different solubility profiles from the desired product.

Materials:

  • Crude 3-Nitro-4-(trifluoromethyl)phenol

  • Toluene (dissolving solvent)

  • Hexane (anti-solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and begin heating the mixture to near boiling (approx. 100-110°C) with gentle stirring. Continue adding small portions of hot toluene until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed clean flask.[12]

  • Crystallization: Remove the flask from the heat. Slowly add hexane dropwise to the hot toluene solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to rinse away any soluble impurities clinging to the crystal surfaces.[14]

  • Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).

Protocol 2: Purification by Column Chromatography

This method is necessary when dealing with isomeric impurities or multiple byproducts that cannot be efficiently removed by recrystallization.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude 3-Nitro-4-(trifluoromethyl)phenol

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Test tubes or fraction collector

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load this solution onto the top of the silica column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). The less polar impurities will elute first.[11]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 90:10, then 85:15 Hexane/Ethyl Acetate). This will elute the more polar 3-Nitro-4-(trifluoromethyl)phenol. The exact gradient will depend on the specific impurity profile and should be optimized using Thin Layer Chromatography (TLC) beforehand.[1]

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.[2]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Recrystallization: Low Yield 1. Too much solvent was used during dissolution.[9][15] 2. The compound is significantly soluble in the cold rinse solvent . 3. Premature crystallization occurred during hot filtration.1. If the mother liquor has not been discarded, concentrate it by boiling off some solvent and attempt a second crystallization.[15] 2. Ensure the rinse solvent is ice-cold and use only the minimum amount necessary.[14] 3. Preheat the funnel and filter flask before hot filtration to prevent cooling.[12]
Recrystallization: Compound "Oils Out" 1. The solution was cooled too quickly . 2. The crude sample is highly impure , leading to a significant depression of the melting point. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Adding a seed crystal can help initiate proper crystallization.[10] 2. The sample may require pre-purification by another method, such as column chromatography.[10] 3. Select a solvent with a lower boiling point.
Recrystallization: No Crystals Form 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated and requires a nucleation site.1. Boil off a portion of the solvent to concentrate the solution and attempt cooling again.[10] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[10]
Column Chromatography: Poor Separation 1. The eluting solvent is too polar , causing all compounds to elute quickly together. 2. The eluting solvent is not polar enough , causing all compounds to remain adsorbed to the silica.1. Start with a less polar solvent system (e.g., increase the proportion of hexane). 2. Gradually increase the polarity of the eluent (e.g., add more ethyl acetate). Optimize the solvent system with TLC before running the column.
Column Chromatography: Product is Tailing 1. The sample was overloaded on the column. 2. The compound is interacting too strongly with the acidic silica gel.1. Use a larger column or load less material. 2. Add a very small amount (e.g., 0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape, depending on the acidic/basic nature of the compound.

Section 5: Safety Precautions

3-Nitro-4-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[16]

  • Hazard Statements:

    • H301: Toxic if swallowed.[16]

    • H312+H332: Harmful in contact with skin or if inhaled.[16]

    • H315: Causes skin irritation.[5][16]

    • H318/H319: Causes serious eye damage/irritation.[5][16]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[16]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[17]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[16]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

    • Always consult the full Safety Data Sheet (SDS) before handling this compound.[16][18]

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Bartleby.com. (n.d.). Mixture Of Ortho And Para Nitrophenol Lab Report. Retrieved from [Link]

  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process | Request PDF. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Water Practice & Technology. (2024, May 31). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Recrystallization1. (n.d.). Retrieved from [Link]

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Technical Support Center: Resolving Impurities in 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitro-4-(trifluoromethyl)phenol (CAS 25889-36-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Ensuring high purity is critical for reproducible downstream applications, and this document provides in-depth, field-proven troubleshooting advice and standardized protocols to identify and resolve contamination issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Nitro-4-(trifluoromethyl)phenol?

A1: Impurities typically arise from the synthetic route, which is most often the electrophilic nitration of 4-(trifluoromethyl)phenol. The primary impurities include:

  • Unreacted Starting Material: Residual 4-(trifluoromethyl)phenol.

  • Isomeric Byproducts: The hydroxyl (-OH) group is an ortho, para-director. Since the para position is blocked by the trifluoromethyl group in the desired reaction pathway leading to the starting material, nitration of the parent phenol primarily yields 2-nitro-4-(trifluoromethyl)phenol as a key isomeric byproduct.[1][2]

  • Over-nitrated Products: Under harsh nitrating conditions, dinitration can occur, leading to species like 2,5-dinitro-4-(trifluoromethyl)phenol.[2]

  • Oxidation Byproducts: Phenols can be susceptible to oxidation, which may form colored quinone-like impurities, especially in the presence of strong nitric acid.[1][3]

  • Residual Acids: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) can remain in the final product if not adequately neutralized and washed.

Q2: What is the typical appearance of pure vs. impure 3-Nitro-4-(trifluoromethyl)phenol?

A2: Pure 3-Nitro-4-(trifluoromethyl)phenol is typically a solid, ranging in color from off-white to light yellow. The presence of significant impurities, particularly oxidation byproducts or isomeric nitrophenols, often imparts a more intense yellow, orange, or even brownish color to the crude material. The material should also be a crystalline powder; an oily or gummy consistency suggests the presence of impurities that are depressing the melting point.[4]

Q3: Which analytical technique is best for a quick purity check?

A3: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is highly effective. It can quickly visualize the presence of less polar starting material and more polar byproducts relative to the main product spot. For quantitative analysis and robust purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[5][6][7] A reversed-phase C18 column is typically used for this purpose.[5][6]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific impurity problems with detailed, step-by-step guidance for identification and resolution.

Problem 1: My product contains unreacted starting material, 4-(trifluoromethyl)phenol.
  • Expert Insight: This is a common issue resulting from an incomplete reaction. The starting material is less polar than the nitrated product due to the absence of the nitro group. This difference in polarity is the key to its separation.

  • Identification Protocol (HPLC):

    • Prepare a standard of your starting material, 4-(trifluoromethyl)phenol.

    • Analyze both the standard and your crude product using a reversed-phase HPLC method (see Protocol 3.1).

    • The unreacted starting material will appear as a peak with a longer retention time than the more polar 3-Nitro-4-(trifluoromethyl)phenol.

  • Resolution Protocol (Recrystallization): Recrystallization is highly effective for removing small amounts of less-polar starting material. The nitrated product's polarity makes it less soluble in non-polar solvents, allowing for selective crystallization.

    • Choose a suitable solvent system. A binary system like Toluene/Hexane or Ethanol/Water often works well.

    • Dissolve the crude product in the minimum amount of the hot, more polar solvent (e.g., Toluene).

    • Slowly add the hot, less-polar anti-solvent (e.g., Hexane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.

    • Dry the purified crystals under vacuum.

Problem 2: I've identified an isomeric impurity, likely 2-Nitro-4-(trifluoromethyl)phenol.
  • Expert Insight: Isomeric impurities are often the most challenging to remove due to their similar physical properties (polarity, solubility).[5] While recrystallization may offer some enrichment, column chromatography is the most reliable method for achieving high purity.[1][2][8] The ortho-nitrophenol isomer is generally less polar than the meta and para isomers due to intramolecular hydrogen bonding, which allows for chromatographic separation.[1][2]

  • Identification Protocol (HPLC & NMR):

    • HPLC: Isomers will often have very close retention times. Using a phenyl-based column can improve separation due to π-π interactions.[5][9] Gradient elution may be required to achieve baseline resolution (see Protocol 3.1 for a starting point).

    • ¹H NMR: The aromatic splitting patterns for the different isomers will be distinct. Comparing the spectrum of your sample to reference spectra will confirm the identity of the isomeric byproduct.

  • Resolution Protocol (Column Chromatography):

    • This technique separates compounds based on their differential adsorption to a stationary phase.[1][2] See Protocol 3.3 for a detailed, step-by-step methodology.

Problem 3: My final product has a low pH and shows poor analytical performance (e.g., peak tailing in HPLC).
  • Expert Insight: These symptoms strongly suggest the presence of residual mineral acids (H₂SO₄, HNO₃) from the nitration reaction. These acidic residues can degrade the product over time and interfere with analytical methods, particularly by damaging HPLC columns.

  • Identification Protocol (Aqueous pH Test):

    • Dissolve a small amount of the product in a 1:1 mixture of methanol and deionized water.

    • Measure the pH of the solution using a calibrated pH meter or pH paper. A pH value significantly below 7 indicates acidic contamination.

  • Resolution Protocol (Aqueous Wash):

    • Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (foaming) will occur. Add the bicarbonate solution slowly and vent the funnel frequently.

    • Continue washing until the aqueous layer is no longer acidic (test with pH paper).

    • Perform a final wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo to yield the purified product.

Section 3: Standardized Protocols

Protocol 3.1: Standard HPLC Method for Purity Analysis

This protocol provides a robust starting point for analyzing 3-Nitro-4-(trifluoromethyl)phenol and its common impurities.[5][7][10]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for aromatic compounds.[5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic modifier improves peak shape for phenolic compounds.[6]
Gradient Start at 30% B, increase to 80% B over 15 minutesA gradient is effective for separating compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 270 nmA wavelength where nitrophenols exhibit strong absorbance.[5]
Injection Vol. 10 µLStandard injection volume.
Protocol 3.2: General Recrystallization Procedure
  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, hexane, water) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of boiling solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for at least 30 minutes to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3.3: Silica Gel Column Chromatography for Isomer Separation
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.[4]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% Hexane). The less polar isomer (2-Nitro-4-(trifluoromethyl)phenol) will elute first.[1][11]

  • Gradient Increase: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Ethyl Acetate) in increasing percentages (e.g., 2%, 5%, 10% Ethyl Acetate in Hexane). This will elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Nitro-4-(trifluoromethyl)phenol.

Section 4: Visual Workflows

Diagram 1: Impurity Identification Workflow

This decision tree guides the user through the process of identifying an unknown impurity.

G start Impurity Detected (e.g., by HPLC/TLC) hplc_check Does impurity retention time match starting material standard? start->hplc_check acid_check Is product pH acidic and/or HPLC peak tailing? hplc_check->acid_check No is_sm Impurity is Unreacted Starting Material hplc_check->is_sm Yes nmr_gcms Perform Structural Analysis (¹H NMR, GC-MS) acid_check->nmr_gcms No is_acid Impurity is Residual Acid acid_check->is_acid Yes is_isomer Impurity is Isomer or Other Byproduct nmr_gcms->is_isomer G start Impurity Identity Known impurity_type What is the nature of the impurity? start->impurity_type recrystallize Use Recrystallization (Protocol 3.2) impurity_type->recrystallize Starting Material (Different Polarity) chromatography Use Column Chromatography (Protocol 3.3) impurity_type->chromatography Isomer (Similar Polarity) wash Perform Aqueous Wash (Section 2, Problem 3) impurity_type->wash Residual Acid

Caption: A guide to selecting the optimal purification method.

Section 5: References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. Retrieved from

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. Retrieved from

  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from

  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol. Retrieved from

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from

  • Google Patents. (n.d.). Process for nitration of phenol derivatives. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development and troubleshooting. Here, we move beyond simple protocols to explain the fundamental principles governing the separation of these challenging positional isomers.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions that arise when beginning to work with o-, m-, and p-nitrophenol.

Q1: What is the primary challenge in separating nitrophenol isomers by HPLC?

The core challenge lies in their structural similarity. Ortho-, meta-, and para-nitrophenol have the same chemical formula and molecular weight. Their separation relies on subtle differences in their physicochemical properties, primarily polarity, which dictates their interaction with the HPLC stationary and mobile phases. Achieving baseline separation, especially between the m- and p-isomers, often requires careful optimization of chromatographic conditions.

Q2: Which HPLC mode is most effective for nitrophenol isomer separation?

Reversed-phase HPLC (RP-HPLC) is the most widely used and effective mode for this application.[1] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions of the isomers with the stationary phase. While normal-phase HPLC is a potential candidate for isomer separations, RP-HPLC is generally more robust and reproducible for these compounds.[2]

Q3: How does mobile phase pH influence the separation?

Mobile phase pH is arguably the most critical parameter for optimizing the separation of nitrophenol isomers.[3] Nitrophenols are weakly acidic compounds due to their phenolic hydroxyl group.[4] The pH of the mobile phase determines the ionization state of these molecules.[5]

  • At a pH well below the pKa , the nitrophenols will be in their neutral, protonated form, leading to greater hydrophobic interaction with the C18 stationary phase and thus longer retention times.

  • At a pH near the pKa , a mixture of ionized (phenolate) and neutral forms exists, which can lead to poor peak shapes and peak tailing.[3][6]

  • At a pH well above the pKa , the nitrophenols will be in their ionized, more polar phenolate form, resulting in less retention and shorter retention times.

By carefully controlling the pH, you can manipulate the retention time of each isomer to improve resolution. A pH range of 2 to 4 is often a good starting point for method development with acidic compounds to ensure they are fully protonated.[7]

Q4: What is a good starting point for a mobile phase and column?

A robust starting point for method development is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a pH of around 3-5.[8][9] An isocratic elution with a composition like 20-40% acetonitrile is often sufficient.[8] For detection, UV absorbance is ideal, as nitrophenols have strong chromophores.

Q5: What are the pKa and maximum absorbance wavelengths (λmax) for the nitrophenol isomers?

Knowing these values is essential for method development. The pKa determines how the compound's retention will change with pH, and the λmax guides the selection of the optimal detection wavelength.

IsomerpKa (in water)λmax (Protonated Form)λmax (Deprotonated Form)
o-Nitrophenol ~7.2[10]~279 nm, ~351 nm[10]Not specified
m-Nitrophenol ~8.4[10]Not specifiedNot specified
p-Nitrophenol ~7.1[10][11]~318-320 nm[12]~400 nm[12]

Note: pKa values can shift in organic-aqueous mixtures like HPLC mobile phases.[13] A UV detection wavelength of around 270 nm can serve as a good compromise for detecting all isomers.[8]

Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving common issues encountered during the separation of nitrophenol isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptom: Peaks are overlapping, and the resolution value (Rs) is less than 1.5. This is common between the m- and p-isomers.

Root Causes & Solutions:

  • Cause A: Suboptimal Mobile Phase pH. The ionization state of the isomers is not sufficiently different to affect a separation.

    • Solution: Systematically adjust the mobile phase pH. Since the pKa values of the isomers are slightly different, changing the pH by ±0.2 units can alter their relative retention and improve selectivity.[14] Buffering the mobile phase is crucial for reproducibility. For example, an acetate buffer at pH 5.0 has been shown to be effective.[9]

  • Cause B: Insufficient Selectivity from the Organic Modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase.

    • Solution: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Acetonitrile can engage in π-π interactions, which may affect the selectivity for aromatic compounds differently than methanol.[5][15]

  • Cause C: Stationary Phase Not Optimal. A standard C18 column may not provide enough unique interactions to resolve structurally similar isomers.

    • Solution 1: Switch to a Phenyl-Hexyl column. These columns offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the nitrophenol analytes.[8][16]

    • Solution 2: Consider a Pentafluorophenyl (PFP) column. PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating positional isomers.[16]

  • Cause D: Inappropriate Mobile Phase Strength. The organic content may be too high, causing the isomers to elute too quickly without sufficient interaction with the column.

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase the retention times of all isomers and may improve resolution. Alternatively, switch from an isocratic method to a shallow gradient to better resolve closely eluting peaks.

Problem 2: Asymmetric Peaks (Peak Tailing)

Symptom: The back half of the peak is broader than the front half. The tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[17][18]

Root Causes & Solutions:

  • Cause A: Secondary Silanol Interactions. This is a very common cause of peak tailing for polar compounds like phenols.[6] Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase can have strong, unwanted interactions with the polar hydroxyl group of the nitrophenols.[19]

    • Solution 1: Use a modern, high-purity, end-capped C18 column. These columns have a minimal number of accessible silanol groups, significantly reducing the potential for secondary interactions.[20]

    • Solution 2: Lower the mobile phase pH. Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, suppressing their ionization and minimizing their ability to interact with the analytes.[21]

    • Solution 3: Add a competing base to the mobile phase, though this is less common with modern columns.

  • Cause B: Column Overload. Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to peak distortion.[18]

    • Solution: Dilute the sample. Prepare a dilution series (e.g., 1:5, 1:10, 1:100) and inject again. If peak shape improves with dilution, column overload was the likely cause.

  • Cause C: Sample Solvent Mismatch. Dissolving the sample in a solvent that is much stronger (less polar) than the mobile phase can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.[22] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.

  • Cause D: Column Contamination or Void. A buildup of contaminants on the column frit or a void in the packed bed can disrupt the flow path and cause peak tailing.[17][23]

    • Solution: First, remove the guard column (if used) and re-run the analysis to see if it was the source of the problem.[17] If the problem persists, try back-flushing the analytical column with a strong solvent. If this fails, the column may need to be replaced.

Experimental Protocols & Data

Recommended Starting HPLC Conditions

This table provides two validated starting points for method development, one using a standard C18 column and another using a Phenyl column for alternative selectivity.[8]

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column Chromolith RP-18e (150 mm × 4.6 mm)[9]Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)[8]
Mobile Phase 50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20, v/v)[9]Methanol:Water (Gradient Elution)[8]
Flow Rate 3.0 mL/min[9]1.0 mL/min[8]
Temperature Ambient[9]30 °C[8]
Detection UV at maximum absorbance wavelength[9]UV at 270 nm[8]
Injection Vol. 10 µL[9]10 µL[8]
Step-by-Step Protocol: Mobile Phase Preparation (Acetate Buffer, pH 5.0)
  • Prepare Stock Solution: Weigh out the appropriate amount of sodium acetate to prepare a 50 mM aqueous solution.

  • pH Adjustment: Place the solution on a stir plate with a calibrated pH meter.

  • Titrate: Slowly add glacial acetic acid dropwise until the pH meter reads 5.0.

  • Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution.

  • Mix with Organic: Combine the filtered aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 80:20 v/v). Mix thoroughly.[9]

  • Degas Final Mixture: Degas the final mobile phase mixture using sonication or vacuum filtration before placing it on the HPLC system.

Diagrams and Workflows

Troubleshooting Logic for Poor Resolution

This diagram outlines a logical decision-making process when encountering poor peak resolution.

G start Problem: Poor Resolution (Rs < 1.5) ph_check Is pH Optimized? start->ph_check organic_check Tried an Alternative Organic Modifier? ph_check->organic_check No ph_action Action: Adjust pH by +/- 0.2 units around pKa range. ph_check->ph_action Yes column_check Tried an Alternative Stationary Phase? organic_check->column_check No organic_action Action: Switch from ACN to MeOH (or vice-versa). organic_check->organic_action Yes gradient_check Is Gradient/Isocratic Profile Optimized? column_check->gradient_check No column_action Action: Test a Phenyl or PFP column. column_check->column_action Yes gradient_action Action: Decrease organic % or run a shallow gradient. gradient_check->gradient_action No resolved Problem Resolved ph_action->resolved organic_action->resolved column_action->resolved gradient_action->resolved

Caption: A decision tree for systematically troubleshooting poor resolution in HPLC.

Influence of pH on Nitrophenol Ionization

This diagram illustrates the chemical equilibrium of a nitrophenol molecule as a function of mobile phase pH.

G Low_pH OH | (Ring)-NO2 Neutral Form (More Retained) Equilibrium High_pH O- | (Ring)-NO2 + H+ Anionic Form (Less Retained)

Caption: The effect of mobile phase pH on the ionization state of nitrophenols.

References

  • Benchchem. Addressing peak tailing in HPLC analysis of phenolic compounds. 17

  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. 6

  • Benchchem. troubleshooting peak tailing in HPLC analysis of phenolic compounds. 18

  • Benchchem. A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. 8

  • Chirality. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Link

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Link

  • Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Link

  • NIH. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Link

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Link

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Link

  • ResearchGate. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. Link

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Link

  • Phenomenex. Reversed Phase HPLC Method Development. Link

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Link

  • ResearchGate. Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Link

  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Link

  • Moravek. Exploring the Role of pH in HPLC Separation. Link

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Link

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Link

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Link

  • NIH. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Link

  • ResearchGate. a) pKa values of different phenolic compounds in water: phenol 1 a,... Link

  • Agilent. Control pH During Method Development for Better Chromatography. Link

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Link

  • Acta Chimica Slovenica. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Link

  • SCION Instruments. HPLC Troubleshooting Guide. Link

  • NIH. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Link

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Link

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Link

  • ACE HPLC. HPLC Troubleshooting Guide. Link

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Link

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Link

  • University of Missouri–St. Louis. Applications of UV/Vis Spectra. Link

  • ResearchGate. Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Link

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Link

Sources

Technical Support Center: Quantification of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 3-Nitro-4-(trifluoromethyl)phenol (TFM). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the accuracy and reliability of your experimental results.

I. Foundational Knowledge & Initial Considerations

Before delving into specific troubleshooting, it is crucial to understand the physicochemical properties of 3-Nitro-4-(trifluoromethyl)phenol, as these fundamentally influence the selection of an analytical method.

Chemical Structure and Properties of 3-Nitro-4-(trifluoromethyl)phenol

  • CAS Number: 88-30-2[1][2][3]

  • Molecular Formula: C₇H₄F₃NO₃[1][3]

  • Appearance: Yellow crystalline powder[2][4]

  • Solubility: Sparingly soluble in water (5000 mg/L at 25°C), but soluble in organic solvents like ethanol and acetone.[2]

  • Key Structural Features: A phenolic ring with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly impacts the molecule's polarity and reactivity.[1][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of 3-Nitro-4-(trifluoromethyl)phenol, providing causal explanations and actionable solutions.

A. Method Selection and Development

Q1: Which analytical technique is most suitable for quantifying 3-Nitro-4-(trifluoromethyl)phenol: HPLC, GC, or UV-Vis Spectrophotometry?

A1: The optimal technique depends on the specific requirements of your analysis, including sensitivity, selectivity, and the complexity of your sample matrix.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the most robust and widely accessible method for routine analysis.[6][7] It offers good sensitivity and reproducibility. A reversed-phase C18 column is commonly used with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like phosphoric or acetic acid to ensure good peak shape).[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it an excellent choice for complex matrices and trace-level quantification.[6] However, direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the column.[6][8] Therefore, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[8][9][10]

  • UV-Vis Spectrophotometry: While simple and rapid, this method is generally less specific than chromatographic techniques. It can be suitable for quantifying the compound in simple, clean matrices where interfering substances are absent.[6] The UV maximum absorption for 3-Nitro-4-(trifluoromethyl)phenol is around 290 nm in 95% ethanol.[11]

Q2: I'm developing an HPLC method. What are the key parameters to optimize?

A2: For a successful HPLC method, focus on optimizing the following:

  • Column Chemistry: A C18 column is a good starting point for reversed-phase separation of this moderately polar compound.[7]

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer will determine the retention time.[12] Acetonitrile is often chosen as the organic modifier.[12]

  • Mobile Phase pH: The pH of the mobile phase is critical for phenols. Maintaining a pH well below the pKa of the phenolic hydroxyl group (typically around 2.5-3 for acidic mobile phases) will keep the analyte in its neutral form, leading to better retention and sharper peaks on a reversed-phase column.

  • Detection Wavelength: Based on its UV spectrum, a detection wavelength around 290 nm is appropriate.[11] It's always best to determine the optimal wavelength by acquiring a UV spectrum of your standard.

  • Flow Rate and Column Temperature: These parameters can be adjusted to optimize analysis time and resolution.[12]

B. Sample Preparation

Q3: My sample is in a complex matrix (e.g., biological fluid, environmental sample). How should I prepare it for analysis?

A3: Proper sample preparation is critical to remove interferences that can affect accuracy and precision.[13][14]

  • Liquid-Liquid Extraction (LLE): This is a common technique for extracting analytes from aqueous matrices. For acidic compounds like nitrophenols, adjusting the sample pH below the pKa before extraction with an organic solvent (e.g., ethyl acetate, methylene chloride) can significantly improve recovery.[13][15]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE.[12] For 3-Nitro-4-(trifluoromethyl)phenol, a reversed-phase sorbent (e.g., C18) is a suitable choice. The general steps involve conditioning the cartridge, loading the sample (pH adjusted), washing away interferences, and eluting the analyte with an organic solvent.[12][16]

  • For Biological Samples (e.g., urine): Conjugated metabolites may be present. An enzymatic hydrolysis step using β-glucuronidase/sulfatase may be necessary before extraction to quantify the total amount of the compound.[15]

dot

cluster_sample_prep Sample Preparation Workflow Sample Complex Sample (e.g., Urine, Water) pH_Adjust pH Adjustment (Acidification) Sample->pH_Adjust Extraction Extraction pH_Adjust->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Option 1 SPE Solid-Phase Extraction Extraction->SPE Option 2 Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration Final_Sample Sample for Analysis Concentration->Final_Sample

Caption: General workflow for sample preparation.

C. Gas Chromatography (GC) Specific Issues

Q4: I am using GC and observing poor peak shape (tailing) for 3-Nitro-4-(trifluoromethyl)phenol. What is the cause and how can I fix it?

A4: Poor peak shape for polar analytes like phenols is a common issue in GC.[8]

  • Causality: The polar hydroxyl group of the phenol can interact with active sites on the GC inlet liner and the column, leading to peak tailing.[8] This compound's low volatility also contributes to this problem.

  • Solution: Derivatization: To overcome this, a derivatization step is highly recommended.[9][10] Silylation is a common and effective technique where an active hydrogen in the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[9] This increases the volatility and reduces the polarity of the analyte, resulting in a more symmetrical peak and improved sensitivity.[8][9]

    • Common Silylating Reagents: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for derivatizing phenols.[8]

dot

Analyte 3-Nitro-4-(trifluoromethyl)phenol (Polar, Low Volatility) Derivatization Derivatization (e.g., Silylation with BSTFA) Analyte->Derivatization Derivative TMS-Derivative (Non-polar, High Volatility) Derivatization->Derivative GC_Analysis GC Analysis Derivative->GC_Analysis

Caption: Derivatization workflow for GC analysis.

Q5: What are the best practices for setting up a GC method for the derivatized analyte?

A5: After derivatization, consider the following for your GC method:

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5 or equivalent, is generally suitable for the separation of the TMS-derivatized compound.[6]

  • Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized analyte without causing degradation.

  • Temperature Program: A temperature gradient will likely be necessary to achieve good separation from other components in the sample matrix.

  • Detector: A Flame Ionization Detector (FID) can be used, but a Mass Spectrometer (MS) is preferred for its higher selectivity and ability to confirm the identity of the analyte.[17]

D. Data Quality and Troubleshooting

Q6: I'm experiencing inconsistent results and poor reproducibility. What are the likely causes?

A6: Inconsistent results can arise from several sources.[13]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, particularly in LC-MS.[13][14][18]

    • Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[13] If a SIL-IS is not available, a structurally similar compound can be used as an internal standard. Matrix-matched calibration standards can also help mitigate this issue.[13]

  • Analyte Stability: 3-Nitro-4-(trifluoromethyl)phenol can be susceptible to photolytic degradation.[5] Ensure samples and standards are protected from light during storage and preparation.

  • Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization yield can lead to poor reproducibility.[13] Ensure consistent and precise execution of your sample preparation protocol.

Q7: My calibration curve has poor linearity. How can I improve it?

A7: Poor linearity in a calibration curve can be due to several factors:

  • Detector Saturation: If the concentrations of your standards are too high, the detector response may become non-linear. Try preparing standards at lower concentrations.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your stock solution will directly impact the linearity of your curve. Double-check your calculations and pipetting techniques.

  • Adsorption: The analyte may be adsorbing to vials or parts of the analytical system. Silylation of glass vials can sometimes help reduce adsorption.

III. Experimental Protocols

Protocol 1: HPLC-UV Analysis of 3-Nitro-4-(trifluoromethyl)phenol

This protocol provides a general starting point for the analysis of 3-Nitro-4-(trifluoromethyl)phenol in a relatively clean sample matrix.

  • Instrumentation and Materials:

    • HPLC system with a UV detector, pump, and autosampler.[7]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • HPLC-grade acetonitrile, water, and acetic acid.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water with 0.1% Acetic Acid (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 3-Nitro-4-(trifluoromethyl)phenol in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

    • Sample Solution: Dilute the sample in the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: GC-MS Analysis with Silylation

This protocol is suitable for the analysis of 3-Nitro-4-(trifluoromethyl)phenol in complex matrices where higher sensitivity and selectivity are required.

  • Sample Extraction:

    • Extract the analyte from the sample matrix using an appropriate method (LLE or SPE) as described in the FAQs.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of a suitable solvent (e.g., acetone) and 100 µL of BSTFA (with 1% TMCS as a catalyst).[8]

    • Vortex the mixture vigorously for about 15 seconds at room temperature.[8]

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-400.

  • Quantification:

    • Identify the TMS-derivatized 3-Nitro-4-(trifluoromethyl)phenol peak based on its retention time and mass spectrum.

    • Create a calibration curve using derivatized standards and quantify the sample as described for the HPLC method.

IV. Data Summary

The following table provides a summary of key analytical parameters for 3-Nitro-4-(trifluoromethyl)phenol.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of light absorbance.
Selectivity GoodExcellentLow to Moderate
Sensitivity GoodExcellentModerate
Sample Matrix Suitable for moderately complex matrices.Ideal for complex matrices.Best for simple, clean matrices.
Key Advantage Robust and widely available.High specificity and sensitivity.Simple and rapid.
Key Limitation Potential for co-eluting interferences.Requires a derivatization step.Prone to interference from other absorbing compounds.

V. References

  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. Available from: [Link]

  • Derivatization for Gas Chromatography - Phenomenex. Available from: [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed. Available from: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. Available from: [Link]

  • Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM - US EPA. Available from: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction - Global NEST Journal. Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. Available from: [Link]

  • Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) - Cheméo. Available from: [Link]

  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF - ResearchGate. Available from: [Link]

  • 4-Nitro-3-(trifluoromethyl)phenol - the NIST WebBook. Available from: [Link]

  • Method 8041A. Available from: [Link]

  • 4-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 6931 - PubChem. Available from: [Link]

  • analytical methods. Available from: [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today. Available from: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]

  • Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography - Longdom Publishing. Available from: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]

  • HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case - ResearchGate. Available from: [Link]

Sources

Technical Support Center: 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the storage and degradation of 3-Nitro-4-(trifluoromethyl)phenol (CAS 88-30-2). As a senior application scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles to empower your experimental choices.

Introduction: Understanding the Stability of 3-Nitro-4-(trifluoromethyl)phenol

3-Nitro-4-(trifluoromethyl)phenol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its stability is crucial for the integrity of your research and the quality of your final products. This guide will address common issues related to its degradation and provide you with the necessary tools to identify, troubleshoot, and prevent these problems.

The presence of both a nitro group and a trifluoromethyl group on the phenolic ring gives this compound unique reactivity and stability characteristics.[1] While relatively stable under standard storage conditions, it is susceptible to degradation under specific environmental stresses.

Recommended Storage Conditions

To ensure the long-term stability of 3-Nitro-4-(trifluoromethyl)phenol, it is essential to adhere to proper storage protocols.

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)Minimizes the rate of potential thermal degradation.
Light Protect from light (store in an amber vial or in the dark)The compound is susceptible to photolytic degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidative degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.
Location Dry, well-ventilated areaPrevents moisture uptake and ensures a safe storage environment.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I observe a gradual loss of potency or the appearance of unknown peaks in my analytical chromatogram over time. What could be the cause?

This is a common issue and often points to the degradation of your 3-Nitro-4-(trifluoromethyl)phenol sample. The most likely culprit is photodegradation , especially if the material has been exposed to light.

Troubleshooting Workflow for Suspected Photodegradation:

Caption: Troubleshooting workflow for suspected photodegradation.

Scientific Explanation:

3-Nitro-4-(trifluoromethyl)phenol is known to be susceptible to photolytic degradation.[2] Upon exposure to UV light, it can undergo a complex series of reactions. A key degradation pathway involves the formation of a trifluoromethylquinone intermediate, which subsequently leads to the production of trifluoroacetic acid (TFA) .

Experimental Protocol: Confirmation of Photodegradation

  • Sample Preparation: Prepare two solutions of your 3-Nitro-4-(trifluoromethyl)phenol in a suitable solvent (e.g., acetonitrile/water).

  • Exposure: Wrap one vial in aluminum foil ("dark control") and expose the other to a controlled UV light source (e.g., a photostability chamber).

  • Analysis: After a set period (e.g., 24-48 hours), analyze both samples by HPLC-UV.

  • Interpretation: A decrease in the peak area of the parent compound and the appearance of new, more polar peaks in the exposed sample compared to the dark control confirms photodegradation.

FAQ 2: My reaction is failing or giving low yields. Could the quality of my 3-Nitro-4-(trifluoromethyl)phenol be the issue?

Yes, the purity of your starting material is critical. Degradation or the presence of synthesis-related impurities can significantly impact your reaction outcomes.

Potential Impurities and Their Origins:

ImpurityPotential Origin
Unreacted Starting Materials Incomplete reaction during the synthesis from 3-(trifluoromethyl)-4-nitro-aniline.[3]
Isomeric Byproducts Side reactions during the diazotization and hydrolysis steps of the synthesis.
Degradation Products As discussed, primarily from photolytic, but also potentially from thermal or oxidative stress.

Troubleshooting Workflow for Purity Issues:

Caption: Troubleshooting workflow for starting material purity.

Experimental Protocol: Purity Assessment by HPLC-UV

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 320 nm).

  • Quantification: Use an external standard of known purity to accurately determine the purity of your sample.

FAQ 3: How can I proactively test the stability of my 3-Nitro-4-(trifluoromethyl)phenol under my specific experimental conditions?

Conducting forced degradation studies is a systematic way to evaluate the stability of a compound under various stress conditions.[4][5] This will help you anticipate potential degradation pathways and develop analytical methods that can separate the parent compound from its degradation products.

Forced Degradation Conditions:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursGenerally stable to hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursGenerally stable to hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the phenol group, potential ring opening.[6]
Thermal Degradation 70-80 °C for 48-72 hoursDecomposition of the nitro group and potential fragmentation of the molecule.[7]
Photodegradation Exposure to UV light (as per ICH Q1B guidelines)Formation of TFA and other photoproducts.[2]

Workflow for a Forced Degradation Study:

Caption: General workflow for a forced degradation study.

FAQ 4: What are the expected mass spectral fragmentation patterns for 3-Nitro-4-(trifluoromethyl)phenol and its degradation products?

Understanding the mass spectral fragmentation can aid in the identification of the parent compound and its degradation products by LC-MS or GC-MS.

Predicted Fragmentation of 3-Nitro-4-(trifluoromethyl)phenol (Molecular Weight: 207.11 g/mol ):

  • Molecular Ion ([M]⁺˙): m/z 207

  • Loss of NO₂: [M - 46]⁺ at m/z 161

  • Loss of CF₃: [M - 69]⁺ at m/z 138

  • Loss of CO: [M - 28]⁺˙ (from phenolic ring) - less common but possible.

Expected Mass Spectral Signature of a Key Degradant:

  • Trifluoroacetic Acid (TFA): While TFA itself is challenging to analyze by positive ion ESI-MS, its presence can be confirmed by other techniques or by derivatization. In negative ion mode, you would look for the [M-H]⁻ ion at m/z 113.

References

  • MedCrave online. Forced degradation studies. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • PubChem. 4-Nitro-3-trifluoromethylphenol. [Link]

  • Google Patents. Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

Sources

Navigating the Synthesis of 3-Nitro-4-(trifluoromethyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the preparation of 3-Nitro-4-(trifluoromethyl)phenol is a critical step in the pathway to numerous functional molecules. However, the inherent reactivity of the phenolic ring, coupled with the electronic effects of the trifluoromethyl group, presents a unique set of challenges, often leading to a complex mixture of products and reduced yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the intricacies of this synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-Nitro-4-(trifluoromethyl)phenol, providing explanations and actionable solutions grounded in chemical principles.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

Root Cause Analysis: The hydroxyl (-OH) group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[1] This is due to the delocalization of oxygen's lone pair electrons into the aromatic ring, increasing electron density at the ortho and para positions.[2][3] Conversely, the trifluoromethyl (-CF₃) group at the para position is strongly electron-withdrawing and acts as a meta-director. The interplay of these two groups governs the position of nitration. While the -OH group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), the -CF₃ group deactivates the ring and directs towards the positions meta to it (positions 3 and 5). The desired product, 3-Nitro-4-(trifluoromethyl)phenol, results from nitration at a position that is ortho to the hydroxyl group and meta to the trifluoromethyl group. However, nitration at the other ortho position (position 2) can also occur, leading to the formation of the isomeric byproduct, 2-Nitro-4-(trifluoromethyl)phenol.

Strategies for Enhancing Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Electrophilic aromatic substitutions are often kinetically controlled, and lower temperatures can favor the formation of the thermodynamically more stable product or accentuate the subtle differences in activation energies for substitution at different positions.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence the isomer ratio. Milder nitrating conditions can lead to higher selectivity. Consider using a heterogeneous system, such as a solid acid catalyst with dilute nitric acid, which can offer improved regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents may favor the formation of one isomer over another. Experimenting with solvents like carbon tetrachloride or dichloromethane could be beneficial.

Q2: I'm observing significant amounts of dinitrated and other over-nitrated byproducts. What's causing this and how can I prevent it?

Root Cause Analysis: The high reactivity of the phenol ring makes it susceptible to multiple nitrations, especially under harsh reaction conditions.[4] The initial mononitration product is still an activated ring, albeit less so than the starting phenol, and can undergo further nitration to yield dinitro- or even trinitro- derivatives. The presence of strong electron-withdrawing groups like -CF₃ can mitigate this to some extent, but over-nitration remains a significant risk, particularly with an excess of the nitrating agent or at elevated temperatures.[5]

Preventative Measures:

  • Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess is common to ensure complete conversion of the starting material, but a large excess should be avoided.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the solution of the phenol. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, disfavoring multiple nitrations.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products. Maintaining a low reaction temperature is also crucial.

Q3: My reaction mixture is turning dark and forming tar-like substances. What is the cause and how can I minimize this?

Root Cause Analysis: Phenols are sensitive to oxidation, and the use of strong oxidizing agents like concentrated nitric acid can lead to the formation of colored, polymeric, tar-like materials.[6] This is a common side reaction in phenol nitration and can significantly reduce the yield of the desired product and complicate purification.

Mitigation Strategies:

  • Milder Nitrating Agents: Avoid using highly concentrated nitric acid in combination with sulfuric acid if possible. Consider alternative, milder nitrating systems. A combination of sodium nitrate and an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) in a heterogeneous system can be an effective and less oxidizing alternative.[7]

  • Temperature Control: Oxidation reactions are often accelerated at higher temperatures. Maintaining a low and consistent reaction temperature is critical to minimize the formation of these byproducts.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation, which can contribute to the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the nitration of 4-(trifluoromethyl)phenol?

The nitration of 4-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution mechanism.[8] The key steps are:

  • Generation of the Electrophile: In a typical mixed-acid nitration, nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8]

  • Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the nitronium ion. The hydroxyl group directs the attack to the ortho positions, while the trifluoromethyl group directs to the meta positions. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

Reaction Mechanism Overview

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Phenol 4-(Trifluoromethyl)phenol H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Phenol->SigmaComplex + NO₂⁺ Product 3-Nitro-4-(trifluoromethyl)phenol SigmaComplex->Product - H⁺

Figure 1: General mechanism of electrophilic aromatic nitration of 4-(trifluoromethyl)phenol.
Q2: Is direct nitration the only way to synthesize 3-Nitro-4-(trifluoromethyl)phenol?

No, and in some cases, it may not be the most efficient method due to the potential for side reactions. An alternative and often higher-yielding approach involves a multi-step synthesis starting from 3-(trifluoromethyl)-4-nitroaniline.[9] This method, described in U.S. Patent 3,251,889, involves the diazotization of the aniline derivative followed by hydrolysis of the resulting diazonium salt to yield the desired phenol.[9] This route can provide a purer product with fewer side reactions compared to the direct nitration of 4-(trifluoromethyl)phenol.[9]

Alternative Synthesis Pathway

G Aniline 3-(Trifluoromethyl)-4-nitroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, H⁺ Phenol 3-Nitro-4-(trifluoromethyl)phenol Diazonium->Phenol H₂O, Heat

Figure 2: Alternative synthesis of 3-Nitro-4-(trifluoromethyl)phenol from the corresponding aniline.
Q3: What are the best methods for purifying the crude product?

The choice of purification method depends on the impurity profile of your crude product.

  • Recrystallization: If the crude product is relatively clean and the main impurities are isomeric byproducts, recrystallization can be an effective method. A suitable solvent system (e.g., ethanol/water or toluene/hexanes) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or crystallize out separately.

  • Column Chromatography: For complex mixtures containing multiple isomers, unreacted starting material, and oxidation byproducts, column chromatography is the preferred method.[10] A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common choice for separating aromatic nitro compounds.[10] The separation is based on the different polarities of the components in the mixture.

Table 1: Comparison of Purification Methods

MethodTypical PurityTypical YieldBest ForKey Considerations
Recrystallization>98%70-85%Removing minor impurities and isomeric byproducts.Solvent selection is critical to avoid "oiling out".
Column Chromatography>99%50-75%Complex mixtures with multiple, closely related impurities.Can be time-consuming and result in lower yields due to product loss on the column.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary.

Experimental Protocols

Protocol 1: Controlled Nitration of 4-(Trifluoromethyl)phenol

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid. Maintain the temperature of this mixture below 10 °C.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)phenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. The crude product may precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude 3-Nitro-4-(trifluoromethyl)phenol in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to obtain the purified 3-Nitro-4-(trifluoromethyl)phenol.

Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory issue1 Poor Regioselectivity (Isomer Mixture) start->issue1 issue2 Over-nitration (Di/Trinitro Products) start->issue2 issue3 Low Yield & Tar Formation start->issue3 solution1a Lower Reaction Temperature issue1->solution1a solution1b Use Milder Nitrating Agent issue1->solution1b solution1c Optimize Solvent issue1->solution1c solution2a Control Nitrating Agent Stoichiometry issue2->solution2a solution2b Slow, Controlled Addition issue2->solution2b solution2c Monitor Reaction and Quench Promptly issue2->solution2c solution3a Use Milder, Less Oxidizing Conditions issue3->solution3a solution3b Strict Temperature Control issue3->solution3b solution3c Consider Inert Atmosphere issue3->solution3c

Figure 3: A decision tree for troubleshooting common issues in the synthesis of 3-Nitro-4-(trifluoromethyl)phenol.

By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully minimize side reactions and achieve a high yield of pure 3-Nitro-4-(trifluoromethyl)phenol.

References

Sources

Technical Support Center: Troubleshooting the Extraction of 3-Nitro-4-(trifluoromethyl)phenol from Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Nitro-4-(trifluoromethyl)phenol in soil matrices. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the reliable extraction and quantification of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: Why am I experiencing low recovery of 3-Nitro-4-(trifluoromethyl)phenol from my soil samples?

Low recovery is a frequent challenge and can stem from several factors throughout the analytical workflow. A systematic approach is crucial to identify the root cause.

Initial Diagnosis: Where is the Analyte Being Lost?

Consider the entire process from initial extraction to final analysis. Potential loss points include incomplete extraction from the soil matrix, degradation of the analyte, and losses during sample cleanup and concentration steps.[1]

Troubleshooting & Optimization Steps:

  • Re-evaluate Your Extraction Solvent and Technique:

    • Solvent Choice is Critical: 3-Nitro-4-(trifluoromethyl)phenol is a polar compound. Polar solvents like methanol, acetone, and acetonitrile are generally effective for extracting phenolic compounds from soil.[2] However, the optimal choice can be matrix-dependent. Consider using solvent mixtures, such as methanol-water or acetone-hexane, which can enhance extraction efficiency.[2][3] Acidified methanol has also been shown to extract more total phenolics from soil compared to aqueous acetone.[4][5]

    • Extraction Method Matters: Several techniques can be employed, each with its own advantages and disadvantages.

      • Ultrasonic-Assisted Extraction (UAE): This is a common and relatively fast method.[6][7]

      • Microwave-Assisted Extraction (MAE): MAE can accelerate extraction and reduce solvent consumption.[2][6]

      • Soxhlet Extraction: While a classic and often thorough technique, it can be time-consuming and require large solvent volumes.[2]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is gaining popularity for its efficiency and high-throughput capabilities.[6]

  • Optimize the Extraction pH:

    • The Role of pH: As a phenolic compound, 3-Nitro-4-(trifluoromethyl)phenol is acidic. The pH of the extraction solvent significantly influences its chemical form and, consequently, its solubility and interaction with the soil matrix.

    • Acidification for Protonation: In acidic conditions (pH < 2), the phenolic hydroxyl group will be protonated, making the molecule less polar and more amenable to extraction into organic solvents.[7] This is a common strategy to improve the recovery of acidic analytes.

    • Alkaline for Deprotonation: Conversely, in a strongly alkaline solution (pH > 12), the compound will be deprotonated to its phenolate form, increasing its water solubility.[7] This property can be exploited for cleanup steps, such as partitioning to remove non-acidic interferences.[7]

    • Soil pH Influence: The native pH of the soil can also impact extraction efficiency. Acidic soils may yield higher recoveries for phenolic compounds compared to alkaline soils.[2][3]

  • Consider Analyte Degradation:

    • Phenolic compounds can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and exposure to light and oxygen.[1]

    • Temperature Control: When using techniques like MAE or Soxhlet, monitor the temperature to avoid thermal degradation. For UAE, consider using a cooling bath.

  • Evaluate Your Cleanup and Concentration Steps:

    • Solid-Phase Extraction (SPE): If you are using SPE for sample cleanup and preconcentration, ensure the chosen sorbent is appropriate for a polar, acidic compound. A weak anion exchange (WAX) cartridge can be effective for extracting such compounds.[8] Improper conditioning of the SPE cartridge or an inappropriate elution solvent can lead to significant analyte loss.[9]

    • Solvent Evaporation: During the concentration of the final extract, be mindful of the analyte's volatility. While 3-Nitro-4-(trifluoromethyl)phenol is not highly volatile, losses can occur with aggressive evaporation.

Q2: I'm observing high background noise and interfering peaks in my chromatogram. What can I do?

High background and interfering peaks are typically due to co-extracted matrix components. Soil is a complex matrix containing numerous organic and inorganic substances that can interfere with the analysis.

Troubleshooting & Optimization Steps:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[2][6][10] The choice of SPE sorbent is crucial. For 3-Nitro-4-(trifluoromethyl)phenol, a reversed-phase sorbent (like C18) or a polymeric sorbent could be effective.[2]

    • Liquid-Liquid Extraction (LLE) with pH Adjustment: An acid-base partitioning cleanup can be very effective. After the initial extraction into an organic solvent, you can back-extract the 3-Nitro-4-(trifluoromethyl)phenol into an aqueous alkaline solution (e.g., pH > 12), leaving many neutral and basic interferences in the organic phase.[7] Subsequently, acidify the aqueous phase (e.g., pH < 2) and re-extract your analyte into a fresh organic solvent.[7]

  • Address Matrix Effects in LC-MS/MS Analysis:

    • What are Matrix Effects? Co-eluting matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[11][12]

    • Mitigation Strategies:

      • Dilution: A simple approach is to dilute the final extract. This can reduce the concentration of interfering compounds, but may compromise the limit of detection.[11]

      • Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank soil sample that has been processed through the entire extraction and cleanup procedure. This helps to compensate for matrix effects.[6]

      • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for 3-Nitro-4-(trifluoromethyl)phenol is the most robust way to correct for matrix effects and variations in extraction recovery.

Q3: My GC analysis of 3-Nitro-4-(trifluoromethyl)phenol is showing poor peak shape and low sensitivity. Why is this happening?

Phenolic compounds are notoriously challenging to analyze by gas chromatography (GC) without derivatization due to their polar hydroxyl group. This can lead to peak tailing and poor sensitivity.[13]

Troubleshooting & Optimization Steps:

  • Derivatization is Key:

    • Why Derivatize? Derivatization replaces the active hydrogen on the phenolic hydroxyl group with a non-polar functional group. This increases the volatility and thermal stability of the analyte, resulting in improved peak shape and sensitivity in GC analysis.[13][14][15]

    • Common Derivatization Techniques:

      • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the active hydrogen with a trimethylsilyl (TMS) group.[13][14]

      • Acetylation: Acetic anhydride can be used to form an acetate ester. This is a simple and efficient derivatization procedure.[16]

      • Methylation: Diazomethane can be used, but it is a hazardous reagent.[17]

      • Pentafluorobenzylation (PFBBr): This can be used for analysis by GC with an electron capture detector (GC-ECD).[17]

  • GC System Maintenance:

    • Ensure your GC inlet liner is clean and deactivated. Active sites in the inlet can cause adsorption of polar analytes like underivatized phenols.[18]

    • Regularly check for and address any contamination in your GC system, as this can lead to erratic chromatographic behavior for sensitive compounds.[19]

Frequently Asked Questions (FAQs)

Q: What are the key properties of 3-Nitro-4-(trifluoromethyl)phenol that I should be aware of during method development?

A: Understanding the physicochemical properties is crucial. It is a phenolic compound, making it acidic. The presence of the nitro and trifluoromethyl groups increases its polarity and electron-withdrawing character. This acidity is the most important property to leverage during extraction and cleanup, particularly through pH adjustment.

Q: What are the typical analytical techniques used for the determination of 3-Nitro-4-(trifluoromethyl)phenol?

A: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD): HPLC is well-suited for analyzing polar compounds like phenols without the need for derivatization.[6][7] LC-MS/MS offers high sensitivity and selectivity.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD): GC analysis typically requires a derivatization step to improve chromatographic performance.[6][20]

Q: Are there any official methods I can refer to?

A: While there may not be a specific official method for 3-Nitro-4-(trifluoromethyl)phenol, you can adapt methods for other phenolic compounds. For instance, US EPA Method 8041A provides guidance on the analysis of phenols by GC.[17] Similarly, methods for other nitrophenols in soil can be a good starting point.[20]

Q: How can I visually map out my extraction workflow?

A: A flowchart can be very helpful. Below is a generalized workflow for the extraction and analysis of 3-Nitro-4-(trifluoromethyl)phenol from soil.

ExtractionWorkflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis SoilSample 1. Soil Sample (Homogenized) SolventAddition 2. Add Extraction Solvent (e.g., Acidified Methanol) SoilSample->SolventAddition Extraction 3. Extraction (e.g., UAE, MAE) SolventAddition->Extraction Centrifugation 4. Centrifugation/ Filtration Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) (Optional, for high purity) Centrifugation->SPE Concentration 6. Concentration Centrifugation->Concentration Direct to Concentration SPE->Concentration Derivatization 7. Derivatization (If GC Analysis) Concentration->Derivatization Analysis 8. Instrumental Analysis (LC-MS/MS or GC-MS) Concentration->Analysis Direct to LC-MS/MS Derivatization->Analysis

Generalized workflow for extraction and analysis.

Data and Protocols

Table 1: Comparison of Extraction Solvents for Phenolic Compounds from Soil
Solvent/Solvent MixturePolarityTypical AnalytesAdvantagesDisadvantages
Methanol/WaterHighPolar PhenolsGood for polar compounds.May extract many interferences.
AcetonitrileHighBroad range of phenolsGood for LC-MS compatibility.Can be expensive.
AcetoneHighGeneral PhenolsEffective solvent for many organics.Can extract non-polar interferences.
Dichloromethane/HexaneMedium-LowLess Polar PhenolsGood for LLE.More toxic, less "green".
Acidified MethanolHighAcidic PhenolsEnhances extraction of acidic compounds.[4]Can degrade acid-labile compounds.
Protocol: Ultrasonic-Assisted Solvent Extraction with SPE Cleanup for LC-MS/MS Analysis

This protocol provides a general guideline. Optimization will be required for your specific soil type and instrumentation.

1. Sample Preparation: a. Air-dry the soil sample to a constant weight and sieve to remove large debris. b. Homogenize the sieved soil.

2. Extraction: a. Weigh 5-10 g of homogenized soil into a glass centrifuge tube. b. Add 20 mL of acidified methanol (e.g., methanol with 1% acetic acid). c. Vortex for 1 minute to ensure thorough mixing. d. Place the tube in an ultrasonic bath and sonicate for 30 minutes. e. Centrifuge at 3000 rpm for 10 minutes. f. Carefully decant the supernatant into a clean collection tube. g. Repeat the extraction (steps b-f) on the soil pellet twice more, combining the supernatants.

3. Cleanup (Solid-Phase Extraction): a. Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH ~2).[9] b. Dilute the combined supernatant with acidified water to reduce the organic solvent content to <10%. c. Load the diluted extract onto the SPE cartridge at a slow, steady flow rate. d. Wash the cartridge with 5 mL of water to remove polar interferences. e. Dry the cartridge under vacuum or nitrogen for 10-15 minutes. f. Elute the analyte with 5-10 mL of methanol or acetonitrile into a clean collection tube.

4. Final Preparation and Analysis: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis. c. Vortex, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial. d. Analyze by LC-MS/MS.

Logical Relationship Diagram: pH Effects on Extraction

The pH of the extraction medium is a critical parameter that dictates the form of the analyte and its subsequent extractability.

pHEffects cluster_acidic Acidic Conditions (pH < pKa) cluster_alkaline Alkaline Conditions (pH > pKa) Protonated Phenol (R-OH) Neutral Form HighOrgSol High Solubility in Organic Solvents Protonated->HighOrgSol Favors Extraction Deprotonated Phenolate (R-O⁻) Ionic Form HighAqSol High Solubility in Aqueous Solutions Deprotonated->HighAqSol Favors Partitioning into Water Analyte 3-Nitro-4-(trifluoromethyl)phenol Analyte->Protonated Add Acid Analyte->Deprotonated Add Base

Influence of pH on the chemical form and solubility.
References
  • Pastor-Belda, M., Sánchez-López, M. J., Campillo, N., Viñas, P., & Hernández-Córdoba, M. (2018). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Talanta, 189, 430-437.
  • Lee, H. B., Weng, J., Peart, T. E., & Maguire, R. J. (2003). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 75(23), 6743–6751.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Beelders, T., Hervé, V., & Roessner, U. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 697–730.
  • Ghaedi, M., Roosta, M., & Ghaedi, A. M. (2014). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 16(1), 136-146.
  • Pinto, C. G., Rial-Otero, R., Cancho-Grande, B., & Simal-Gándara, J. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 8(3), 238–265.
  • Qiao, S., Qin, C., Liu, A., An, C., Liu, A., Yang, L., Sun, K., & Ran, Z. (2024). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 43(3), 501-508.
  • U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • British Columbia Ministry of Environment and Climate Change Strategy. (2017).
  • Biotage. (2020, December 10). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? Retrieved from [Link]

  • Halvorson, J. J., Harrah, J. A., Gonzalez, J. M., & Hagerman, A. E. (n.d.).
  • ResearchGate. (2025). (PDF) Methodologies for the extraction of phenolic compounds from environmental samples: new Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of green solvents for the extraction of phenol and natural alkaloids: Solvent and extractant selection. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • JoVE. (2022, December 28). Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Organic solvent extraction and spectrophotometric quantification of total phenolic content of soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect at the detection for each of the target analytes in soil:compost (a) and manure samples (b). Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect on different soils. Retrieved from [Link]

  • Jenkins, T. F., & Schumacher, P. W. (1993). Development of an analytical method for the determination of extractable nitroaromatics and nitramines in soils. Semantic Scholar.
  • Agilent. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Retrieved from [Link]

  • ResearchGate. (2012, November). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Retrieved from [Link]

  • Woźniak, E., Kaca, W., & Gutarowska, B. (2021). Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS. International Journal of Environmental Research and Public Health, 18(3), 1159.
  • U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE).
  • PromoChrom. (2022, August 4). Automating the Solid Phase Extraction (SPE) of PFAS for a Range of Methods and Matrices. Retrieved from [Link]

  • California State Water Resources Control Board. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides.
  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Hoyt, C. H., & Baker, D. E. (1982). Soil acidity and liming. I. Effect of the extracting solution cation and pH on the removal of aluminum from acid soils. Soil Science Society of America Journal, 46(6), 1199-1202.
  • Miyazawa, M., Pavan, M. A., & Calegari, A. (2002). A Laboratory Method to Estimate the Efficiency of Plant Extract to Neutralize Soil Acidity. Brazilian Archives of Biology and Technology, 45(4).
  • ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables.... Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 3-Nitro-4-(trifluoromethyl)phenol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the solubility and stability of 4-Amino-2-nitrophenol. This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance or validated experimental protocols. BenchChem makes no warranties, express or implied, regarding the completeness or fitness for a particular application of the data provided herein.

Welcome to the Technical Support Center for 3-Nitro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the practical challenges you may face.

Introduction to Stability Challenges

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is a crucial chemical intermediate.[1] Its molecular structure, featuring a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a stable trifluoromethyl group, presents a unique set of stability considerations. While the trifluoromethyl group at the meta-position to the hydroxyl group confers significant resistance to hydrolytic degradation, the overall stability of the molecule in solution can be compromised by factors such as pH, light, temperature, and oxidative stress.[2][3] Understanding these factors is paramount for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of 3-Nitro-4-(trifluoromethyl)phenol has developed a yellow or reddish color. What is the cause and is the compound degrading?

A1: The appearance or intensification of a yellow or reddish color in your solution is a common indicator of degradation. This phenomenon is often linked to two primary factors: pH changes and photodegradation.

  • Influence of pH: 3-Nitro-4-(trifluoromethyl)phenol is a weak acid with a pKa of 6.07.[4] In solutions with a pH above this value, the phenolic proton dissociates, forming the 4-nitro-3-(trifluoromethyl)phenoxide ion. This phenoxide ion exhibits a significant bathochromic shift (a shift to longer wavelengths) in its UV-Vis absorbance spectrum compared to the protonated form, resulting in a distinct yellow color.[5] While this color change itself is a reversible acid-base reaction, prolonged exposure to alkaline conditions can accelerate degradation pathways for some nitrophenols.[6][7]

  • Photodegradation: Nitrophenols are known to be sensitive to light. Exposure to ambient or UV light can initiate photochemical reactions. For some nitrophenols, this leads to the formation of colored degradation products.[2][5] It is a critical best practice to protect solutions of 3-Nitro-4-(trifluoromethyl)phenol from light.

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. If it is above 6-7, the color is likely due to the formation of the phenoxide ion.

  • Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil to prevent further photodegradation.[6]

  • Analytical Confirmation: To confirm if degradation has occurred, analyze your solution using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the peak area of the parent compound will confirm degradation.[8]

Q2: What are the optimal conditions for preparing and storing stock solutions of 3-Nitro-4-(trifluoromethyl)phenol to ensure long-term stability?

A2: Proper preparation and storage are crucial for maintaining the integrity of your stock solutions. Due to the potential for degradation in solution, it is highly recommended to prepare solutions fresh for each experiment.[6] However, if a stock solution is necessary, the following guidelines should be followed.

Recommendations for Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent HPLC-grade Methanol or Acetonitrile.These solvents offer good solubility and are compatible with common analytical techniques like HPLC.[6][9]
Storage Temperature -20°CLow temperatures significantly slow down the rate of potential degradation reactions.[6]
Aliquoting Store in small, single-use aliquots.This practice is critical to avoid repeated freeze-thaw cycles which can accelerate degradation.[6]
Light Protection Use amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation, a known instability pathway for nitrophenols.[2][6]
Container Tightly sealed, airtight glass vials.Minimizes solvent evaporation and exposure to atmospheric oxygen, reducing the risk of oxidative degradation.[10]
Atmosphere For maximum long-term stability, consider purging the vial headspace with an inert gas (e.g., Argon or Nitrogen).This displaces oxygen and further protects against oxidative degradation.[6]
Q3: I suspect my compound is degrading under my experimental conditions. How can I systematically assess its stability?

A3: A forced degradation study is the standard approach to systematically evaluate the stability of a compound under various stress conditions. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][11]

Experimental Protocol: Forced Degradation Study

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) control Prepare 'Dark Control' (Unstressed Sample) stock->control Expose Aliquots acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stock->base Expose Aliquots oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stock->oxidation Expose Aliquots thermal Thermal Degradation (Solid & Solution, 60°C) stock->thermal Expose Aliquots photo Photolytic Degradation (UV/Vis Light Exposure) stock->photo Expose Aliquots sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc results Evaluate Results: - Purity Loss - Degradant Formation - Mass Balance hplc->results

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a stock solution of 3-Nitro-4-(trifluoromethyl)phenol in acetonitrile (e.g., 1 mg/mL).[6]

  • Acid/Base Hydrolysis: Mix aliquots of the stock solution with 0.1 N HCl and 0.1 N NaOH, respectively. Incubate at a controlled temperature (e.g., 60°C) and protect from light.[6][11]

  • Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and maintain at room temperature.[6][11]

  • Thermal Degradation: Expose both the solid compound and an aliquot of the stock solution to elevated temperatures (e.g., 60°C) in a controlled oven.[6]

  • Photostability: Expose a solution to a controlled light source (e.g., UV lamp or photostability chamber) while keeping a control sample in the dark.[2]

  • Sampling and Analysis: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.[11]

Q4: What is a suitable starting point for an HPLC method to analyze 3-Nitro-4-(trifluoromethyl)phenol and its potential degradants?

A4: A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for this purpose.[12] The key is to achieve baseline separation between the parent peak and any peaks corresponding to degradation products.

Illustrative HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[12]
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% Phosphoric or Formic Acid)[13][14]
Flow Rate 1.0 mL/min[2]
Column Temperature 25-30°C[13]
Detection Wavelength 295 nm (for TFM) or Diode Array Detector (DAD) to monitor multiple wavelengths[13]
Injection Volume 10-50 µL[2][13]

Note: This is a starting point. Method optimization will be required to ensure it is stability-indicating for your specific samples and potential degradants.

Key Factors Influencing Stability: A Summary

The stability of 3-Nitro-4-(trifluoromethyl)phenol solutions is a multifactorial issue. The following diagram summarizes the primary environmental stressors that can lead to degradation.

Stability Factors center 3-Nitro-4-(trifluoromethyl)phenol Solution Stability degradation Degradation (Loss of Purity, Color Change) center->degradation ph pH (Alkaline Conditions) ph->center light Light Exposure (UV/Visible) light->center temp Elevated Temperature temp->center oxygen Oxidizing Agents (e.g., O₂, Peroxides) oxygen->center

Caption: Key factors affecting solution stability.

By carefully controlling these factors—specifically by using appropriate solvents, protecting solutions from light, storing them at low temperatures, and being mindful of pH—researchers can significantly enhance the stability of 3-Nitro-4-(trifluoromethyl)phenol solutions and ensure the integrity of their experimental work.

References

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-Biocatalysis/Biodegradation Database. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819. [Link]

  • ResearchGate. (n.d.). Biodegradation pathway of 2-Nitrophenol. [Diagram]. Retrieved from ResearchGate. [Link]

  • US EPA. (2017). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. [Link]

  • Ghosh, A., et al. (2021). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

  • Jain, R. K., Dreisbach, J. H., & Spain, J. C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030–3032. [Link]

  • Li, Y., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(6), 1111–1120. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Liu, Z., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

  • Duke University. (n.d.). OESO Phenol Guideline. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • ResearchGate. (n.d.). (PDF) Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

  • Clifford, A. M., et al. (2017). Effects of water pH on the uptake and elimination of the piscicide, 3-trifluoromethyl-4-nitrophenol (TFM), by larval sea lamprey. ResearchGate. [Link]

  • Ueyama, J., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. PubMed, 223(1-3), 88-95. [Link]

  • US EPA. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. [Link]

  • Yale University. (n.d.). Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • UC Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. UC Berkeley Environment, Health & Safety. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • ResearchGate. (n.d.). What the steps should be taken when primary detecting of phenolic compounds?[Link]

  • Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Society of Dyers and Colourists, 85(4), 141-141. [Link]

  • ResearchGate. (n.d.). 440 questions with answers in PHENOLIC COMPOUNDS. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • Ellis, D. A., & Mabury, S. A. (2001). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 35(18), 3643–3649. [Link]

  • Di Palma, L., et al. (2021). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Applied Sciences, 11(11), 5227. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed, 48(6), 2101-10. [Link]

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Technical Support Center: Optimization of Gas Chromatography for Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of trifluoromethylphenols (TFMPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these unique and often challenging compounds. My goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions you might have when starting to work with trifluoromethylphenols.

Q1: Why are trifluoromethylphenols challenging to analyze by GC?

Trifluoromethylphenols present a unique set of challenges due to their chemical properties. The primary difficulties arise from:

  • Polarity: The hydroxyl group on the phenol ring makes these compounds polar. This can lead to interactions with active sites in the GC system, such as the inlet liner and the column, resulting in poor peak shape (tailing).[1][2][3]

  • Thermal Stability: While generally stable, some isomers or derivatives might be susceptible to thermal degradation at high injector or oven temperatures.[3][4]

  • Acidity: The acidic nature of the phenolic proton can cause strong interactions with silanol groups on the surface of glass liners and columns, leading to adsorption and loss of analyte.[2][3]

Q2: Do I need to derivatize trifluoromethylphenols for GC analysis?

While not always mandatory, derivatization is highly recommended for robust and reproducible analysis of trifluoromethylphenols.[1][3] The process of derivatization replaces the active hydrogen on the hydroxyl group with a less polar, more stable group.[3][5]

Benefits of Derivatization:

  • Improved Peak Shape: Reduces peak tailing by minimizing interactions with active sites in the system.[3]

  • Increased Volatility: Derivatized compounds are often more volatile, allowing for analysis at lower temperatures.[3]

  • Enhanced Sensitivity: By improving peak shape and reducing analyte loss, derivatization can lead to better detection limits.[6]

Common derivatization techniques include silylation (e.g., using BSTFA) and acylation.[6]

Q3: What type of GC column is best for analyzing trifluoromethylphenols?

The choice of GC column is critical for achieving good separation. For underivatized trifluoromethylphenols, a more polar stationary phase is often preferred to manage the polarity of the analytes. For derivatized TFMPs, a low to mid-polarity column is typically suitable.

Analyte FormRecommended Stationary Phase PolarityCommon Column Examples
Underivatized Mid- to High-PolarityPolyethylene Glycol (WAX-based), Cyanopropylphenyl-based (e.g., -1701 type)[7]
Derivatized Low- to Mid-Polarity5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS), 50% Phenyl Polysiloxane
Q4: What detector should I use for trifluoromethylphenol analysis?

The choice of detector depends on the sensitivity and selectivity requirements of your analysis.[8][9][10]

  • Flame Ionization Detector (FID): A good general-purpose detector for organic compounds, offering a wide linear range.[11]

  • Mass Spectrometer (MS): Provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.[1] It also offers structural confirmation.

  • Electron Capture Detector (ECD): Due to the presence of the trifluoromethyl group (a halogenated substituent), an ECD can offer excellent sensitivity for these compounds.[3][10][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the GC analysis of trifluoromethylphenols.

Issue 1: Peak Tailing

Peak tailing is one of the most common problems when analyzing polar compounds like trifluoromethylphenols.[12][13] It manifests as an asymmetrical peak with a "tail" extending from the back of the peak.

Visualizing the Problem:

G cluster_0 Ideal vs. Tailing Peak Ideal Peak Gaussian Peak Tailing Peak Asymmetrical Peak with Tail Ideal Peak->Tailing Peak Problem

Caption: Comparison of an ideal Gaussian peak and a tailing peak.

Potential Causes and Solutions:
Potential CauseExplanationRecommended Action
Active Sites in the Injector The glass inlet liner can have active silanol groups that interact with the phenolic hydroxyl group.[2][14]Use a deactivated (silanized) inlet liner.Consider a liner with glass wool to aid in vaporization and trap non-volatile residues, but be aware that the wool itself can be a source of activity.[15]Regularly replace the inlet liner and septum.[16]
Column Contamination or Degradation Accumulation of non-volatile matrix components or degradation of the stationary phase can create active sites.[2][14] Chlorinated phenols, for example, can contribute to column degradation over time.[17]Trim the first few centimeters of the column from the inlet end.[16]Bake out the column at its maximum isothermal temperature (without exceeding the manufacturer's limit).If the problem persists, the column may need to be replaced.
Inappropriate Stationary Phase The polarity of the stationary phase may not be suitable for the underivatized phenols.[14]For underivatized phenols, consider a more polar column, such as a WAX or a mid-polarity cyanopropyl-based phase.Alternatively, derivatize the sample to reduce its polarity and use a less polar column like a DB-5.[3][5]
Poor Injection Technique A slow injection can lead to band broadening and peak tailing.[14]Use a fast injection speed.Ensure the syringe is clean and functioning correctly.
Issue 2: Poor Resolution or Co-elution of Isomers

Achieving baseline separation of trifluoromethylphenol isomers can be challenging due to their similar chemical structures.

Logical Flow for Improving Resolution:

G start Poor Resolution of TFMP Isomers temp Optimize Temperature Program start->temp derivatize Derivatize Analytes start->derivatize Alternative Approach flow Adjust Carrier Gas Flow Rate temp->flow If still unresolved dimensions Modify Column Dimensions flow->dimensions If still unresolved column Change Stationary Phase derivatize->column dimensions->column If still unresolved

Caption: Decision tree for improving the resolution of TFMP isomers.

Strategies for Enhancing Resolution:
  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can improve the focusing of early eluting peaks.[18]

    • Reduce the ramp rate: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can improve separation.[19]

  • Adjust the Carrier Gas Flow Rate:

    • Ensure the linear velocity of the carrier gas (e.g., helium or hydrogen) is optimal for the column dimensions.[20] Deviating significantly from the optimal flow rate can decrease efficiency and resolution.[20]

  • Modify Column Dimensions:

    • Increase column length: Doubling the column length can increase resolution by about 40%.[18]

    • Decrease internal diameter: Narrower columns provide higher efficiency and better resolution.[18][20]

    • Decrease film thickness: A thinner stationary phase film can also enhance resolution.[18][20]

  • Change the Stationary Phase:

    • If co-elution persists, a change in stationary phase chemistry (selectivity) is often the most effective solution.[19][21] For example, if a 5% phenyl column doesn't resolve the isomers, a more polar WAX or a cyanopropyl-based column might provide the necessary selectivity.

Issue 3: Low or No Signal (Poor Sensitivity)

A lack of signal can be frustrating and may point to several issues within the GC system.[22]

Troubleshooting Workflow for Low Sensitivity:

G start Low or No Signal check_injection Verify Injection (Syringe, Sample, Split Ratio) start->check_injection check_leaks System Leak Check check_injection->check_leaks If injection is okay check_adsorption Investigate Analyte Adsorption (Liner, Column) check_leaks->check_adsorption If no leaks check_detector Detector Malfunction check_adsorption->check_detector If adsorption is ruled out

Caption: Systematic workflow for diagnosing low or no signal.

Common Causes and Corrective Actions:
CauseDiagnostic CluesSolution
Injector Problems No peaks at all, or only solvent peak is visible.Check the syringe: Ensure it is drawing and dispensing the sample correctly.Split ratio too high: If using split injection for trace analysis, too much sample may be vented. Switch to splitless injection or decrease the split ratio.[15]Leaking septum: A cored or worn septum can cause sample loss. Replace the septum.[22]
System Leaks High baseline noise, poor reproducibility, and low sensitivity.Perform a leak check of all fittings from the injector to the detector.[23]Ensure the column is installed correctly with no leaks at the ferrules.
Analyte Adsorption Anisoles (methylated phenols) may show good peaks while the corresponding phenols are absent.[24]This strongly suggests active sites in the system. Implement the solutions for peak tailing, such as using a deactivated liner and considering derivatization.[22][24]
Detector Issues No signal even when injecting a high concentration standard.Ensure the detector is turned on and the parameters (e.g., flame lit for FID, voltages for MS) are correct.Check that the detector gases (e.g., hydrogen and air for FID) are flowing at the correct rates.[25]The detector may require cleaning or maintenance.[22]

Experimental Protocols

Protocol 1: Silylation of Trifluoromethylphenols using BSTFA

This protocol describes a general procedure for the derivatization of trifluoromethylphenols to their more volatile trimethylsilyl (TMS) ethers.

Materials:

  • Trifluoromethylphenol standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Prepare a solution of the trifluoromethylphenol in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • To 100 µL of the sample solution in a reaction vial, add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization. The optimal time and temperature may need to be determined empirically.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC.

Causality: The BSTFA reacts with the acidic proton of the phenolic hydroxyl group, replacing it with a non-polar TMS group.[5] The TMCS acts as a catalyst, accelerating the reaction, especially for sterically hindered phenols.[5] This derivatization reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance.[3]

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
  • (n.d.). TROUBLESHOOTING GUIDE.
  • (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit.
  • Apps, P. (2006, March 16). Tailing - chlorinated aromatics with phenol and aldehyde. Chromatography Forum.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Injection Parameters for Very-Long-Chain FAMEs.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube.
  • Romanello, D. (2025, June 17). GC Injection Techniques for Accurate Chromatography. Phenomenex.
  • (2014, August 8). What is Peak Tailing? Chromatography Today.
  • (n.d.). GC - MS Troubleshooting Sheets. Scribd.
  • (n.d.). GC Derivatization.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • Phenomenex. (2025, April 1). Exploring the Various Types of Detectors Used in Gas Chromatography.
  • Phenomenex. (2025, April 1). Types of Detectors Used in GC Systems.
  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
  • Supelco. (1999). Bulletin 853B Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them.
  • (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Drawell. (n.d.). What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One.
  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?
  • Chemistry For Everyone. (2025, June 26). How Can You Improve Resolution In Gas Chromatography? [Video]. YouTube.
  • (2019, February 7). Chlorinated phenols affect GC column? Chromatography Forum.
  • Agilent. (n.d.). GC Detectors - Gas Chromatography.
  • (n.d.). GAS CHROMATOGRAPHY (GC) OPTIMIZATION OF FLOW RATE AND COLUMN TEMPERATURE. Scribd.
  • (2009, October 7). increasing resolution. Chromatography Forum.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Nitro-4-(trifluoromethyl)phenol (CAS 88-30-2). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound. This guide offers troubleshooting advice and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 3-Nitro-4-(trifluoromethyl)phenol?

A1: The solubility of 3-Nitro-4-(trifluoromethyl)phenol in aqueous solutions is limited by its molecular structure. The trifluoromethyl group (-CF3) significantly increases the molecule's lipophilicity (fat-solubility), while the nitro group (-NO2) is a strong electron-withdrawing group.[1][2] Although it is a phenolic compound, which can deprotonate to form a more soluble phenolate salt, its relatively low pKa and high lipophilicity contribute to its characteristically poor solubility in neutral water.

Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." 3-Nitro-4-(trifluoromethyl)phenol is readily soluble in organic solvents like DMSO, but when this concentrated stock is introduced into an aqueous buffer, the solvent environment changes drastically. The compound, which is poorly soluble in water, crashes out of the solution as a precipitate. This is a critical issue in biological assays, as the precipitated compound is not available to interact with the target, leading to inaccurate results.[3]

Q3: Can I heat the solution to improve solubility?

A3: While gentle warming can sometimes help dissolve a compound, it is not a recommended primary strategy for 3-Nitro-4-(trifluoromethyl)phenol. The compound has a relatively low melting point (approximately 76-79°C), and excessive heat can lead to decomposition, emitting toxic vapors.[4][5] Any warming should be done cautiously and the stability of the compound under those conditions should be verified.

Q4: What is the pKa of 3-Nitro-4-(trifluoromethyl)phenol and why is it important for solubility?

A4: The pKa of 3-Nitro-4-(trifluoromethyl)phenol is approximately 6.07.[4][6] The pKa is the pH at which the compound is 50% in its neutral (phenol) form and 50% in its ionized (phenolate) form. The ionized form is significantly more water-soluble. Therefore, adjusting the pH of the solution to be above the pKa will deprotonate the phenolic hydroxyl group, forming the phenolate salt and dramatically increasing aqueous solubility.

Troubleshooting Guides & Protocols

Issue 1: Preparing a High-Concentration Aqueous Stock Solution
Solution: pH-Adjusted Solubilization

The most effective method to significantly increase the aqueous solubility of 3-Nitro-4-(trifluoromethyl)phenol is by pH adjustment to form the sodium or potassium phenolate salt.

Step-by-Step Protocol:
  • Initial Suspension: Weigh the desired amount of 3-Nitro-4-(trifluoromethyl)phenol and suspend it in a minimal amount of purified water.

  • Base Titration: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise.

  • Monitor pH: Continuously monitor the pH of the solution. As the pH increases above the pKa of ~6.07, the compound will begin to dissolve.

  • Complete Dissolution: Continue adding the base until all of the solid has dissolved and the pH is approximately 7.5-8.0. The solution should appear as a clear, yellow solution.

  • Final Volume Adjustment: Once fully dissolved, add purified water to reach the final desired concentration and volume.

  • Sterilization: If required for your application, sterile filter the final solution through a 0.22 µm filter.

Issue 2: Maintaining Solubility in Biological Media
Solution: Co-Solvent and pH Control Strategy

For many cell-based assays, it is necessary to first dissolve the compound in an organic solvent and then dilute it into the culture medium. The following strategy helps to mitigate precipitation.

Step-by-Step Protocol:
  • Primary Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-Nitro-4-(trifluoromethyl)phenol in 100% dimethyl sulfoxide (DMSO).

  • Intermediate Dilution (Optional but Recommended): If a large dilution factor is needed, perform an intermediate dilution of the DMSO stock in a co-solvent like ethanol or polyethylene glycol (PEG).

  • Final Dilution into Media: For the final step, ensure the concentration of the organic solvent in the cell culture medium is kept to a minimum (typically <0.5%) to avoid solvent toxicity. The pH of the final medium should also be considered, as a slightly alkaline pH can help maintain solubility.

  • Vortexing: When diluting the stock into the aqueous medium, vortex the medium gently to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

Physicochemical Properties and Solubility Data
PropertyValueSource(s)
Molecular Formula C7H4F3NO3[1][5]
Molecular Weight 207.11 g/mol [5][6]
Appearance Yellow crystalline powder[4][7]
Melting Point 76-79 °C[5]
pKa ~6.07[4][6]
LogP ~2.68[5][8]
Water Solubility ~5,000 mg/L (at 25°C)[4][6]
Organic Solvents Soluble in methanol, ethanol, acetone, and DMSO[4][5]
Experimental Workflow Visualization

Below are diagrams illustrating the decision-making process for solubilizing 3-Nitro-4-(trifluoromethyl)phenol.

Solubility_Decision_Tree start Start: Need to dissolve 3-Nitro-4-(trifluoromethyl)phenol q1 Is the final solution an aqueous buffer? start->q1 organic_path Prepare stock in 100% DMSO or Ethanol q1->organic_path No aq_path Use pH adjustment protocol q1->aq_path Yes q2 Will this stock be diluted into an aqueous medium? organic_path->q2 success Compound is solubilized and ready for experiment aq_path->success direct_use Use organic stock solution directly in compatible assays q2->direct_use No dilution_protocol Follow Co-Solvent and pH Control Strategy q2->dilution_protocol Yes direct_use->success dilution_protocol->success

Caption: Decision tree for selecting the appropriate solubilization method.

pH_Adjustment_Workflow cluster_workflow pH Adjustment Protocol for Aqueous Solutions step1 1. Suspend compound in purified water step2 2. Add 1M NaOH or KOH dropwise step1->step2 step3 3. Monitor pH (Target > 7.0) step2->step3 step4 4. Continue until fully dissolved step3->step4 step5 5. Adjust to final volume with water step4->step5 end_node End: Clear, stable solution step5->end_node start Start start->step1

Caption: Step-by-step workflow for pH-adjusted solubilization.

Safety & Handling

3-Nitro-4-(trifluoromethyl)phenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[9]

  • Hazard Statements: Toxic if swallowed, harmful in contact with skin or if inhaled, causes skin and serious eye irritation.[9]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[9] Use only in a well-ventilated area, such as a chemical fume hood.[10] Avoid breathing dust.[8]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[8]

References
  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

  • Pharmaceutical Technology. (2005). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

Sources

Technical Support Center: Analytical Detection of 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical detection of 3-Nitro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound, offering in-depth troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of 3-Nitro-4-(trifluoromethyl)phenol?

A1: The most prevalent methods for the analysis of 3-Nitro-4-(trifluoromethyl)phenol are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often favored for its robustness in routine analysis, while GC-MS provides higher selectivity and sensitivity, especially in complex matrices.[2] Electrochemical detection methods are also emerging as a sensitive and selective alternative.[3][4]

Q2: What is the significance of the trifluoromethyl group in the analysis of this compound?

A2: The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's physicochemical properties.[1] It increases the acidity of the phenolic proton, which can be leveraged during sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), by adjusting the pH to control its ionic state.[5]

Q3: Are there any known stability issues with 3-Nitro-4-(trifluoromethyl)phenol during sample storage and preparation?

A3: Yes, 3-Nitro-4-(trifluoromethyl)phenol is susceptible to photolytic degradation.[6] Therefore, it is crucial to protect samples and standards from light. While it is relatively stable to hydrolysis, prolonged exposure to strong oxidizing agents can lead to degradation.[6]

Q4: What are the primary metabolites of 3-Nitro-4-(trifluoromethyl)phenol that could potentially interfere with its analysis in biological samples?

A4: While specific metabolism studies for 3-Nitro-4-(trifluoromethyl)phenol are not extensively detailed in readily available literature, the metabolism of similar nitrophenolic compounds involves conjugation to form glucuronide or sulfate derivatives.[7] These conjugated metabolites are more polar and would likely have different retention times in reversed-phase HPLC. However, in-source fragmentation in mass spectrometry could potentially generate the parent ion, leading to interference.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the analysis of 3-Nitro-4-(trifluoromethyl)phenol.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing) for 3-Nitro-4-(trifluoromethyl)phenol.

  • Possible Cause 1: Secondary Interactions with Residual Silanols on the Column. The acidic nature of the phenolic group can lead to interactions with active sites on the silica-based stationary phase.

    • Troubleshooting Steps:

      • Lower the Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or phosphoric acid (0.1%) to the mobile phase.[1] This will suppress the ionization of the phenolic group, reducing its interaction with the stationary phase.

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol activity.

      • Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases, such as those with a phenyl or polar-embedded group, which may offer different selectivity.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare a dilution series of your sample to determine the optimal concentration range for your method.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Issue 2: Co-elution with interfering peaks.

  • Possible Cause 1: Presence of Isomers or Structurally Similar Compounds. Other nitrophenol derivatives or isomers of trifluoromethylphenol may have similar retention times.[1]

    • Troubleshooting Steps:

      • Optimize the Mobile Phase Gradient: Adjust the gradient profile to improve the separation of the target analyte from interfering compounds. A shallower gradient can often enhance resolution.

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

      • Employ a Diode Array Detector (DAD): A DAD allows for the examination of the UV-Vis spectrum across the peak. Co-eluting peaks will often result in a mixed spectrum, indicating impurity. A peak suppression technique, where a reference wavelength is used to suppress the signal of a major interfering component, can also be effective.[8]

  • Possible Cause 2: Matrix Effects. Co-extractives from the sample matrix (e.g., humic acids in environmental samples, lipids in biological samples) can interfere with the detection.[5][9]

    • Troubleshooting Steps:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing matrix components.[5]

      • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 3: Low response or no peak for 3-Nitro-4-(trifluoromethyl)phenol.

  • Possible Cause 1: Analyte Adsorption in the Inlet or Column. The polar nature of the phenolic group can lead to active site interactions in the GC system.[10]

    • Troubleshooting Steps:

      • Derivatization: Convert the polar phenol into a less polar derivative before GC analysis. Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or alkylating agents.[11]

      • Use an Inert Liner: Employ a deactivated glass wool liner in the injection port to minimize active sites.[12]

      • Column Maintenance: Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues and active sites.[12]

  • Possible Cause 2: Thermal Degradation. The nitro group can be susceptible to thermal degradation at high inlet temperatures.

    • Troubleshooting Steps:

      • Optimize Inlet Temperature: Lower the injector temperature in increments to find a balance between efficient volatilization and minimal degradation.

      • Consider Cool On-Column Injection: This technique introduces the sample directly onto the column at a lower temperature, minimizing the risk of thermal degradation.

Issue 4: Inconsistent results and poor reproducibility.

  • Possible Cause 1: Incomplete or Variable Derivatization. The derivatization reaction may not be going to completion, or the efficiency may vary between samples.

    • Troubleshooting Steps:

      • Optimize Derivatization Conditions: Experiment with different reaction times, temperatures, and reagent concentrations to ensure a complete and reproducible reaction.

      • Use an Internal Standard: Add an internal standard that is structurally similar to the analyte and undergoes the same derivatization process to correct for variations in reaction efficiency.

  • Possible Cause 2: Matrix-Induced Chromatographic Response Enhancement. In some cases, matrix components can coat active sites in the GC system, paradoxically leading to an enhanced response for the analyte in matrix samples compared to clean standards.[13]

    • Troubleshooting Steps:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to accurately quantify the analyte.[5]

      • Thorough Inlet Maintenance: Regularly clean and replace the inlet liner and septum to minimize the accumulation of matrix components.[12]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 3-Nitro-4-(trifluoromethyl)phenol

This protocol provides a general procedure for the analysis of 3-Nitro-4-(trifluoromethyl)phenol in a relatively clean sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% phosphoric acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Analytical standard of 3-Nitro-4-(trifluoromethyl)phenol.

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-Nitro-4-(trifluoromethyl)phenol in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of working standards by serial dilution with the mobile phase.[1]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup is recommended.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 274 nm (or monitor at a wavelength of maximum absorbance for the compound).[2]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      20.0 30 70
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Data and Visualizations

Table 1: Illustrative Chromatographic Data for 3-(Trifluoromethyl)phenol and Related Compounds[1]
CompoundRetention Time (min)Tailing Factor
2-Nitro-3-(trifluoromethyl)phenol9.81.2
4-Chloro-3-(trifluoromethyl)phenol11.21.1
3-(Trifluoromethyl)phenol 12.5 1.1
3-Methyl-4-nitrophenol13.81.0

Note: These values are for comparison and may vary depending on the specific HPLC system, column, and experimental conditions.

Diagram 1: General Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Injection & Separation Standard->HPLC Sample Prepare Sample (Dissolution, Filtration, SPE) Sample->HPLC Detection UV/DAD Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of 3-Nitro-4-(trifluoromethyl)phenol.

Diagram 2: Potential Interferences in Analytical Detection

Interferences cluster_interferents Potential Interferents Analyte 3-Nitro-4- (trifluoromethyl)phenol Detection Detection Analyte->Detection Analytical Signal Isomers Isomers (e.g., 2-Nitro-5- (trifluoromethyl)phenol) Isomers->Detection Co-elution StructurallySimilar Structurally Similar Compounds (e.g., other nitrophenols) StructurallySimilar->Detection Co-elution Metabolites Metabolites (e.g., Glucuronide/Sulfate conjugates) Metabolites->Detection In-source fragmentation Matrix Matrix Components (Humic acids, Lipids) Matrix->Detection Signal Suppression/ Enhancement

Caption: Potential sources of interference in the analytical detection of 3-Nitro-4-(trifluoromethyl)phenol.

References

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Needham, L. L., & Little, J. L. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, S5, 001. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Surur, A., Tadesse, S., & Ejigu, A. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-39. [Link]

  • Augugliaro, V., et al. (1995). Heterogeneous photocatalytic degradation of nitrophenols. Catalysis Today, 25(3-4), 343-348. [Link]

  • Spáčil, Z., et al. (2008). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Chromatographic Science, 46(6), 524–528. [Link]

  • Wang, Y., et al. (2019). An enhanced non-enzymatic electrochemical sensor based on the Bi2S3–TiO2 nanocomposite with HNTs for the individual and simultaneous detection of 4-nitrophenol and nitrofurantoin in environmental samples. Journal of Materials Chemistry B, 7(32), 4969-4980. [Link]

  • Popa, G., & David, V. (2006). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of pharmaceutical and biomedical analysis, 42(4), 487-493. [Link]

  • Prabakaran, E., & Pillay, K. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. Nanoarchitectonics, 2(2), 59-73. [Link]

  • Zhang, Y., et al. (2020). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. Scientific reports, 10(1), 1-10. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. [Link]

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Technical Support Center: Improving the Efficiency of 3-Nitro-4-(trifluoromethyl)phenol Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nitration of 3-Nitro-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this challenging reaction. Here, we address common experimental issues, explain the underlying chemical principles, and offer detailed protocols to enhance reaction efficiency, yield, and purity.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

This section addresses fundamental questions regarding the nitration of this specific substrate, focusing on the causality behind experimental observations.

Q1: What are the primary challenges and expected products when nitrating 3-Nitro-4-(trifluoromethyl)phenol?

The nitration of 3-Nitro-4-(trifluoromethyl)phenol is complex due to the competing electronic effects of the substituents on the aromatic ring.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group.[1] It donates electron density into the ring through resonance, making the positions ortho and para to it more susceptible to electrophilic attack.[2]

  • Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

  • Trifluoromethyl Group (-CF₃): This is also a strongly deactivating, meta-directing group through a strong inductive effect.

Considering the positions relative to the highly activating -OH group, the potential sites for nitration are C2 and C6. The C2 position is sterically hindered by the adjacent nitro group. The C6 position is less hindered. Therefore, the primary expected product is 2,5-dinitro-4-(trifluoromethyl)phenol . However, the overall deactivation of the ring by the -NO₂ and -CF₃ groups means that forcing conditions are often required, which can lead to side reactions.

Q2: Why does my reaction often result in low yield or no conversion?

The combined electron-withdrawing power of the nitro and trifluoromethyl groups deactivates the benzene ring, making it less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺) electrophile.[3] Standard nitration conditions that work for simple phenols may be insufficient.[2] Achieving high conversion requires overcoming this deactivation, typically by using stronger nitrating agents or higher temperatures, which must be carefully balanced to avoid byproduct formation.

Q3: What causes the formation of dark tar or intractable byproducts?

Phenols are highly susceptible to oxidation, especially under the harsh, acidic, and oxidizing conditions of nitration.[2] The formation of tarry substances is often due to:

  • Over-nitration: Although the ring is deactivated, harsh conditions can sometimes lead to multiple nitrations or other uncontrolled reactions.

  • Oxidation: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the phenol ring, leading to complex, polymeric byproducts.[2]

  • Side Reactions: The generation of nitrous acid (HNO₂) can lead to nitrosation of the phenol, which can further react to form colored impurities.

Q4: What are the critical safety precautions for this nitration?

Nitration reactions are inherently hazardous and demand strict safety protocols.[4]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[4] This can cause the reaction to boil uncontrollably, releasing toxic fumes or even leading to an explosion.[5][6]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[6][7]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) gases.[5] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] An emergency plan should be in place, with immediate access to an eyewash station and safety shower.[5][8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the experiment.

Problem Possible Causes Recommended Solutions & Actions
Low or No Conversion 1. Insufficiently Potent Nitrating Agent: The deactivated ring requires a strong source of the nitronium ion (NO₂⁺). 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Short Reaction Time: The reaction may be slow due to substrate deactivation.1. Use a stronger nitrating system: A mixture of concentrated H₂SO₄ and HNO₃ is standard. Ensure acids are fresh and of high concentration. 2. Gradually increase temperature: Monitor the reaction by TLC or HPLC while slowly raising the temperature in 5-10°C increments. Do not exceed recommended limits to avoid decomposition. 3. Extend reaction time: Allow the reaction to stir for a longer period at the optimal temperature, monitoring progress periodically.
Poor Regioselectivity (Mixture of Isomers) 1. Sub-optimal Temperature Control: The ortho/para ratio in phenol nitrations can be temperature-dependent.[9] 2. Nitrating Agent Choice: Different nitrating systems can favor different isomers.1. Maintain a consistent, low temperature: Start the reaction at 0-5°C and allow it to warm slowly only if necessary. Precise temperature control is key. 2. Explore alternative nitrating agents: Systems like ammonium nitrate with a catalyst may offer different selectivity.[10]
Formation of Tar and Dark Byproducts 1. Reaction Temperature Too High: This promotes oxidation of the phenol ring by nitric acid.[2] 2. Reagent Addition Too Fast: Localized "hot spots" can form, leading to decomposition. 3. Incorrect Stoichiometry: An excessive amount of nitric acid can increase oxidation.1. Implement efficient cooling: Use an ice-salt bath or a cryo-cooler for better temperature management. 2. Slow, dropwise addition: Add the nitrating agent (or the substrate solution) very slowly with vigorous stirring to ensure rapid heat dissipation. 3. Use a moderate excess of nitrating agent: A 1.1 to 1.5 molar equivalent of nitric acid is often sufficient.
Difficult Product Isolation & Purification 1. Presence of Isomeric Products: Co-elution in chromatography or co-crystallization can occur. 2. Residual Acid: Traces of sulfuric or nitric acid can make the product oily and hard to handle. 3. Byproduct Contamination: Impurities can inhibit crystallization.1. Optimize chromatography: Use a different solvent system or a different stationary phase (e.g., alumina instead of silica). 2. Thorough workup: After quenching the reaction on ice, wash the organic layer extensively with water, followed by a dilute sodium bicarbonate solution to neutralize all acid, and finally with brine. 3. Consider recrystallization: Test various solvent systems (e.g., hexane/ethyl acetate, toluene) to find one that selectively crystallizes the desired product.[11][12]

Section 3: Visualized Workflows and Data

Reaction Scheme and Directing Effects

The following diagram illustrates the directing effects of the substituents on 3-Nitro-4-(trifluoromethyl)phenol, guiding the incoming electrophile (NO₂⁺).

Caption: Directing influences on the nitration of the substrate.

Troubleshooting Workflow: Low Conversion

This decision tree provides a logical path for addressing low reaction yields.

G start Start: Low Conversion Observed check_reagents Are Nitrating Agents (HNO₃, H₂SO₄) Fresh and Concentrated? start->check_reagents replace_reagents Action: Use Fresh, Anhydrous Reagents check_reagents->replace_reagents No check_temp Was Reaction Temperature Maintained at 0-5°C? check_reagents->check_temp Yes replace_reagents->check_reagents increase_temp Action: Cautiously Increase Temp to 10-20°C, Monitor by TLC check_temp->increase_temp No check_time Was Reaction Time Sufficient (>2 hours)? check_temp->check_time Yes success Problem Resolved increase_temp->success increase_time Action: Extend Reaction Time to 4-6 hours, Monitor by TLC check_time->increase_time No check_time->success Yes increase_time->success

Caption: A step-by-step workflow for troubleshooting low conversion.

Table 1: Comparison of Common Nitrating Systems
Nitrating SystemTypical ConditionsAdvantagesDisadvantages & Risks
Conc. HNO₃ / Conc. H₂SO₄ 0°C to 25°C; Dropwise additionHigh potency, readily available, effective for deactivated rings.Highly corrosive, strong oxidant, risk of over-nitration/oxidation, significant acid waste.[13]
Dilute HNO₃ 25°C to 60°C; Aqueous or acetic acid solventMilder conditions, reduces risk of oxidation.[14]Often ineffective for strongly deactivated substrates, may require heat.
NH₄NO₃ / KHSO₄ Reflux in acetonitrileHeterogeneous, potentially milder workup, can offer good regioselectivity for some phenols.[10]May require higher temperatures, catalyst separation needed.
Metal Nitrates (e.g., Cu(NO₃)₂) / Acetic Anhydride 0°C to 25°CCan provide good yields under non-acidic conditions.Requires stoichiometric reagents, metal waste generated.

Section 4: Optimized Experimental Protocols

Safety First: All protocols must be performed in a certified chemical fume hood with appropriate PPE. An ice bath for emergency cooling should be readily available.

Protocol 1: Standard Mixed-Acid Nitration

This protocol provides a robust baseline for the nitration of the deactivated substrate.

Reagents & Equipment:

  • 3-Nitro-4-(trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Two-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Dichloromethane (DCM), Sodium Bicarbonate (sat. aq.), Brine, Anhydrous Sodium Sulfate

  • TLC plates (Silica gel)

Procedure:

  • Setup: Equip a 250 mL two-neck flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-salt bath to cool to -5°C.

  • Acid Mixture: Carefully and slowly add concentrated sulfuric acid (30 mL) to the flask. Once cooled to -5°C, add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 5°C.

  • Substrate Addition: Dissolve 3-Nitro-4-(trifluoromethyl)phenol (1.0 equivalent) in a minimal amount of concentrated sulfuric acid (10 mL). Add this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred nitrating mixture over 30-45 minutes. Critically, ensure the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 2 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), carefully quenching a small aliquot in ice water and extracting with DCM before spotting.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice (approx. 200 g) with vigorous stirring.

  • Extraction: Allow the ice to melt, then extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene-hexane) to obtain pure 2,5-dinitro-4-(trifluoromethyl)phenol.[11][12]

Protocol 2: High-Selectivity Nitration with Ammonium Nitrate

This protocol offers an alternative with potentially milder conditions and a different selectivity profile.[10]

Reagents & Equipment:

  • 3-Nitro-4-(trifluoromethyl)phenol

  • Ammonium Nitrate (NH₄NO₃)

  • Potassium Hydrogen Sulfate (KHSO₄)

  • Acetonitrile (CH₃CN)

  • Reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Nitro-4-(trifluoromethyl)phenol (1.0 eq), ammonium nitrate (2.0 eq), and potassium hydrogen sulfate (0.05 eq).[10]

  • Solvent: Add acetonitrile as the solvent (approx. 5 mL per mmol of substrate).

  • Reaction: Stir the mixture magnetically and heat to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction time may vary from 2 to 6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the solid salts. Wash the residue with fresh acetonitrile (2 x 10 mL).

  • Drying and Concentration: Add anhydrous sodium sulfate to the combined filtrate, stir for 15 minutes, and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting product by column chromatography as described in Protocol 1.

Section 5: Analytical Methods for Reaction Monitoring

Effective reaction optimization relies on accurate and timely analysis.

  • Thin-Layer Chromatography (TLC): The quickest method to monitor reaction progress. Use silica gel plates and a solvent system like hexane/ethyl acetate. The product, being more polar due to the additional nitro group, will have a lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the mass of the product and any volatile byproducts, confirming the addition of one nitro group.[16]

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • NITRIC ACID SAFETY. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Quantification of nitrotyrosine in nitrated proteins. (n.d.). PMC - NIH.
  • Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. (n.d.). MDPI.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • What are the typical reaction conditions and mechanisms for the nitration of phenols.... (2023). Quora.
  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf.
  • 6. analytical methods. (n.d.).
  • Visible effect on the reaction: Nitration of phenol in flow. (n.d.). Corning.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). SciSpace.
  • Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. (n.d.). Chemistry Research Journal.
  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
  • ring reactions of phenol. (n.d.). Chemguide.
  • Overcoming regioselectivity issues in phenol nitration. (2025). Benchchem.
  • Synthesis of 4-nitro-2,3-dichlorophenol. (n.d.). PrepChem.com.

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Technical Support Center: Minimizing Byproduct Formation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical, in-depth strategies and troubleshooting advice to help you minimize byproduct formation in your chemical reactions, enhancing yield, simplifying purification, and improving the overall efficiency and sustainability of your synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding byproduct formation.

Q1: What are the primary sources of byproduct formation in chemical synthesis?

A1: Byproducts, which are unintended substances produced alongside your desired product, can significantly lower your yield and complicate purification.[1] Their formation can often be traced back to several key factors:

  • Side Reactions: Competing reaction pathways that consume reactants to form undesired molecules.[1]

  • Incomplete Reactions: Unreacted starting materials can be considered impurities or may degrade into byproducts under reaction or workup conditions.[1]

  • Reagent-Related Impurities: Impurities present in your starting materials, reagents, or solvents can participate in side reactions.[1]

  • Degradation: The desired product or reaction intermediates may decompose under the reaction conditions, such as high temperatures or prolonged reaction times.[1]

  • Suboptimal Reaction Conditions: Factors like temperature, pressure, pH, and solvent choice can influence reaction selectivity, favoring byproduct formation if not properly optimized.[1]

Q2: My reaction is producing a significant amount of an unknown byproduct. What are the first steps I should take to identify it?

A2: The initial and most critical step is to isolate and characterize the byproduct. A general workflow for this process is as follows:

  • Isolate the Byproduct: Utilize chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate the byproduct from the desired product and any unreacted starting materials.[2]

  • Assess Purity: After isolation, verify the purity of the byproduct using analytical techniques like analytical HPLC or Thin Layer Chromatography (TLC).[2]

  • Characterize the Structure: Employ spectroscopic methods to determine the structure of the unknown byproduct. Key techniques include:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and connectivity of atoms.[2]

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[2]

Q3: How can optimizing reaction conditions minimize byproduct formation?

A3: Optimizing reaction conditions is a critical strategy to enhance the selectivity of a reaction towards the desired product, thereby minimizing byproduct formation.[1][] Key parameters to consider include:

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, improving selectivity.[1][4] Conversely, for some reactions, a moderate increase in temperature may be necessary to ensure the reaction goes to completion, but excessive heat can lead to degradation.[4][5]

  • Concentration and Stoichiometry: Adjusting the concentration of reactants can influence reaction rates.[][4] Using a slight excess of one reactant can sometimes drive the reaction to completion, but can also lead to byproducts if that reactant can react with itself or the product.[1]

  • Solvent: The choice of solvent can significantly impact reaction pathways and the stability of intermediates.[6] Experimenting with different solvents can help identify one that favors the desired reaction.

  • Reaction Time: Monitoring the reaction over time is crucial. Stopping the reaction at the optimal point can prevent the formation of degradation products.[5]

Q4: What role do catalysts play in minimizing byproducts?

A4: Catalysts are instrumental in sustainable and efficient chemical synthesis.[7] They can significantly minimize byproduct formation in several ways:

  • Increasing Selectivity: Catalysts can be designed to selectively promote the desired reaction pathway, suppressing unwanted side reactions.[1][7][8][9] This leads to a higher yield of the target product with fewer impurities.[1][7]

  • Enabling Milder Reaction Conditions: Catalysts often lower the activation energy of a reaction, allowing it to proceed under milder temperatures and pressures.[7][8] This can prevent the degradation of sensitive reactants, intermediates, or products that might occur under harsher conditions.[7]

  • Improving Atom Economy: By directing reactants to form the desired product more efficiently, catalysts improve atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste.[1][10]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Low Yield and a Complex Mixture of Byproducts

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • TLC or HPLC analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product and starting materials.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incorrect Stoichiometry Carefully re-calculate and re-weigh your reactants. Ensure the limiting reagent is correctly identified. Consider a slight excess of a non-limiting reagent to drive the reaction to completion, but monitor for byproducts.[1]
Suboptimal Temperature If the reaction is exothermic, consider running it at a lower temperature to improve selectivity.[1] For endothermic reactions, a moderate increase in temperature may be needed, but monitor for degradation.[5]
Inappropriate Solvent The solvent may be participating in the reaction or favoring a side reaction pathway. Consult the literature for recommended solvents for your specific reaction type or screen a variety of solvents with different polarities and properties.
Catalyst Inactivity or Inappropriate Choice If using a catalyst, ensure it is active and has been stored correctly. The chosen catalyst may not be selective enough for your transformation.[2] Consider screening a panel of catalysts to find one that provides higher selectivity.[11]
Presence of Impurities Use high-purity starting materials and solvents.[1][5] Impurities can act as catalysts for side reactions or participate in them directly.

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_0 Initial Reaction cluster_1 Analysis cluster_2 Optimization Loop (Iterative) cluster_3 Scale-up A Run initial reaction based on literature precedent B Analyze crude reaction mixture (TLC, LC-MS) A->B Reaction complete C Identify major byproducts B->C Complex mixture observed G Identify optimal conditions B->G High yield, minimal byproducts D Hypothesize cause of byproduct formation C->D E Systematically vary one parameter at a time (e.g., Temperature, Solvent, Catalyst) D->E F Run small-scale parallel reactions E->F F->B Analyze new reactions H Scale up reaction with optimized parameters G->H G A Identify structure of major byproduct B Propose a plausible mechanism for its formation A->B C Modify reaction conditions to disfavor the byproduct-forming pathway B->C D Lower Temperature C->D E Change Catalyst/Solvent C->E F Implement Protecting Group C->F G Monitor reaction progress carefully D->G E->G F->G H Analyze for reduction in byproduct and increase in desired product G->H

Caption: Decision tree for addressing a single major byproduct.

Purification Strategies to Remove Byproducts

Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore essential. [12] Comparison of Common Purification Techniques:

Technique Principle Best Suited For Limitations
Crystallization/Recrystallization Separation of a pure crystalline compound from a solution containing impurities based on differences in solubility. [12]Purifying solid compounds in multi-gram quantities. [13]The compound must be a solid at room temperature. Finding a suitable solvent system can be time-consuming.
Distillation Separation of substances based on differences in their boiling points. [12]Purifying volatile liquids on a multi-gram scale with molecular weight <350 amu. [13]Not suitable for non-volatile or thermally unstable compounds. May not be effective for separating isomers with similar boiling points.
Column Chromatography Separation of components of a mixture based on their differential interactions with a stationary phase and a mobile phase. [12]A versatile technique for purifying a wide range of compounds, both solid and liquid, especially for quantities less than a gram. [13][14]Can be time-consuming and solvent-intensive.
Extraction Separation of a compound from a mixture using a solvent in which it is more soluble than the other components. [12]Often used as a preliminary purification step to remove major impurities, for example, in an acid-base extraction. [15]The compound and impurities must have significantly different solubilities in the chosen solvents.

Step-by-Step Protocol for Flash Column Chromatography:

  • Choose a Solvent System: Use TLC to identify a solvent system that provides good separation between your desired product and the byproducts (aim for a difference in Rf values of at least 0.2).

  • Pack the Column: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and carefully pack it into the column, ensuring there are no air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent and carefully load it onto the top of the column.

  • Elute the Column: Run the eluent through the column, collecting fractions.

  • Analyze the Fractions: Use TLC or another analytical technique to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

References

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Allied Academies. (2023, September 19). The role of catalysts in sustainable chemical processes. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 22). How Do You Optimize Conditions For A Higher Percent Yield? Retrieved from [Link]

  • Crazy For Chem. (2025, July 10). Role of Catalyst in Chemical Reaction: 7 Bold Benefits. Retrieved from [Link]

  • Sustainability. (n.d.). Catalyst Byproduct Mitigation. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • Journal of Drug Discovery and Health Sciences. (2024, December 30). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 9). What Is The Role Of Catalysts In Industrial Chemical Processes? Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • (n.d.). SEPARATION AND PURIFICATION METHODS. Retrieved from [Link]

  • University of Guelph, College of Computational, Mathematical and Physical Sciences. (2022, April 28). Chemistry Innovations to Reduce Byproduct Waste. Retrieved from [Link]

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? Retrieved from [Link]

  • Chemistry LibreTexts. (2016, July 13). Chapter 18: Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • DrugPatentWatch. (2025, July 30). The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine. Retrieved from [Link]

  • Wattbar Industries. (2024, November 12). Best Practices for Managing Chemical Byproducts in Manufacturing. Retrieved from [Link]

  • Books. (n.d.). Chapter 2: Barriers to Adopting Green Chemistry in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC. Retrieved from [Link]

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Technical Support Center: Scaling Up 3-Nitro-4-(trifluoromethyl)phenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Nitro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your synthetic protocols.

I. Synthesis Pathway Overview

The industrial production of 3-Nitro-4-(trifluoromethyl)phenol, a key building block in pharmaceuticals and agrochemicals, presents several challenges that can impact yield, purity, and safety.[1] The primary synthetic route involves the electrophilic nitration of 4-(trifluoromethyl)phenol. Understanding the mechanism and potential side reactions is crucial for effective scale-up.

Synthesis_Pathway 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Reaction Electrophilic Aromatic Substitution 4-(Trifluoromethyl)phenol->Reaction Nitrating Agent HNO3 / H2SO4 Nitrating Agent->Reaction Product 3-Nitro-4-(trifluoromethyl)phenol Reaction->Product Byproducts Isomeric Impurities (e.g., 2-nitro isomer) Over-nitrated products Reaction->Byproducts

Caption: Synthetic pathway for 3-Nitro-4-(trifluoromethyl)phenol.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the nitration of 4-(trifluoromethyl)phenol?

A1: The main challenges include:

  • Reaction Exothermicity: Nitration is a highly exothermic reaction, which can lead to thermal runaway if not properly controlled.[2]

  • Isomer Formation: The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups can lead to the formation of undesired isomers, primarily 2-nitro-4-(trifluoromethyl)phenol.

  • Over-nitration: Harsh reaction conditions can result in the formation of dinitrated byproducts.[3]

  • Product Purification: Separating the desired 3-nitro isomer from starting material, other isomers, and dinitrated products can be complex.

  • Safety: Handling large quantities of concentrated nitric and sulfuric acids requires stringent safety protocols.[4][5]

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[6][7] Without a strong acid catalyst, the reaction with nitric acid alone is much slower and less efficient.[6]

Q3: Why is temperature control so critical during the nitration process?

A3: Temperature control is paramount for several reasons:

  • Selectivity: Lower temperatures generally favor the formation of the desired para-nitro product in the nitration of phenols.[3] While in our case the starting material is already para-substituted, temperature still influences the ratio of ortho to meta nitration relative to the hydroxyl group.

  • Safety: As nitration is highly exothermic, poor temperature control can lead to a rapid increase in reaction rate, potentially causing a dangerous runaway reaction.[2][8]

  • Byproduct Formation: Higher temperatures increase the likelihood of over-nitration, leading to the formation of dinitro compounds and other degradation products.[3][9]

Q4: What are the expected impurities and how can they be identified?

A4: Common impurities include:

  • Unreacted 4-(trifluoromethyl)phenol: Can be detected by HPLC or GC analysis.

  • Isomeric byproducts: Such as 2-nitro-4-(trifluoromethyl)phenol. These can be identified and quantified using techniques like GC-MS or NMR.

  • Dinitrated products: Can form under harsh conditions.

  • Oxidation products: The strong oxidizing nature of nitric acid can lead to degradation products, often colored.[9]

Purity assessment can be effectively carried out using High-Performance Liquid Chromatography (HPLC) with a C18 column or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 3-Nitro-4-(trifluoromethyl)phenol.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. Consider a modest increase in reaction time or temperature, but be mindful of byproduct formation.
Suboptimal Reagent Ratio The molar ratio of the nitrating agent to the substrate is crucial. An insufficient amount of nitrating agent will result in an incomplete reaction. A large excess may lead to over-nitration.[9] Experiment with small variations in the molar equivalents of nitric acid.
Poor Temperature Control If the temperature is too low, the reaction rate may be too slow. If it is too high, byproduct formation can reduce the yield of the desired product. Maintain the recommended temperature range strictly.
Product Loss During Work-up Significant product can be lost during quenching and extraction. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Be cautious during neutralization steps to avoid product decomposition.
Problem 2: Formation of Significant Amounts of Isomeric Byproducts
Possible Cause Suggested Solution
High Reaction Temperature Higher temperatures can decrease the selectivity of the nitration. Running the reaction at the lower end of the recommended temperature range can improve isomer ratios.[3]
Rate of Addition of Nitrating Agent Adding the nitrating agent too quickly can create localized "hot spots" with high concentrations of the nitronium ion, leading to less selective reactions. A slow, controlled addition of the nitrating agent is recommended.
Solvent Effects The choice of solvent can influence the isomer distribution. While often performed in sulfuric acid, exploring other solvent systems in laboratory-scale experiments might reveal conditions with better selectivity.
Problem 3: Product "Oils Out" During Recrystallization
Possible Cause Suggested Solution
Solution Cooled Too Quickly Supersaturation caused by rapid cooling can lead to the separation of the product as an oil rather than crystals.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incorrect Solvent System The chosen solvent or solvent pair may not be ideal. The product might be too soluble even at low temperatures, or the impurities might be interfering with crystallization. Experiment with different recrystallization solvents or solvent ratios (e.g., ethanol/water, hexane/ethyl acetate).[10]
Presence of Impurities Impurities can inhibit crystal lattice formation. If the crude product is highly impure, consider purification by column chromatography before recrystallization.[10]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Check_Reaction Analyze Crude Product (HPLC/GC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Time_Temp Increase Reaction Time or Temperature Moderately Incomplete_Reaction->Optimize_Time_Temp Yes High_Byproducts High Byproduct Levels? Incomplete_Reaction->High_Byproducts No Optimize_Time_Temp->Check_Reaction Optimize_Addition_Temp Lower Temperature & Slow Reagent Addition High_Byproducts->Optimize_Addition_Temp Yes Check_Purification Review Purification Protocol High_Byproducts->Check_Purification No Optimize_Addition_Temp->Check_Reaction Oiling_Out Product Oiling Out? Check_Purification->Oiling_Out Optimize_Recrystallization Optimize Solvent & Cooling Rate Oiling_Out->Optimize_Recrystallization Yes Success Improved Yield & Purity Oiling_Out->Success No Optimize_Recrystallization->Success

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Experimental Protocols

Safety Precautions

Working with concentrated nitric and sulfuric acids is hazardous.[2][4] Always perform these reactions in a well-ventilated fume hood.[4][8] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5] Have an emergency eyewash and shower station readily accessible.[2][5] Spills should be neutralized with an appropriate agent like sodium bicarbonate.

Protocol 1: Nitration of 4-(Trifluoromethyl)phenol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-(trifluoromethyl)phenol to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the phenol solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Drying: The crude product is dried under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude, dry 3-Nitro-4-(trifluoromethyl)phenol in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the turbidity.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

V. Data Summary

Parameter Condition Typical Outcome Comments
Reaction Temperature 0-5 °CHigh selectivity for the 3-nitro isomerLower temperatures are crucial for controlling exotherm and selectivity.[3]
Reaction Temperature > 20 °CIncreased formation of byproductsHigher temperatures can lead to over-nitration and reduced yield.[3]
Nitrating Agent HNO₃ / H₂SO₄Effective nitrationStandard and robust method for generating the nitronium ion.[6]
Purification Method RecrystallizationPurity > 98%Effective for removing minor impurities, but solvent choice and cooling rate are critical.[10]
Purification Method Column ChromatographyPurity > 99%More effective for complex mixtures but may result in lower overall yield.[10]

Note: The data presented in this table are illustrative and based on general principles of nitration reactions. Actual results may vary.

VI. References

Sources

Validation & Comparative

A Comparative Guide to 3-Nitro-4-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, trifluoromethylated phenols serve as critical building blocks in the synthesis of high-value molecules, ranging from pharmaceuticals to agrochemicals. Among these, the positional isomers 3-Nitro-4-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol are often considered for similar applications, yet their distinct structural arrangements impart unique chemical personalities that dictate their reactivity, utility, and performance.

This guide provides an in-depth, objective comparison of these two isomers. Moving beyond a simple catalog of properties, we will explore the causal relationships between their structure and function, supported by experimental data and established chemical principles. Our objective is to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies and research endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor shift of a nitro group from the 2- to the 3-position relative to the hydroxyl group results in significant, measurable differences in the physicochemical properties of these isomers. These properties are not mere academic data points; they directly influence solubility in reaction media, acidity, and crystalline nature, which are critical parameters in process development and scale-up.

An analysis of the data reveals that 3-Nitro-4-(trifluoromethyl)phenol is a solid with a distinct melting point, whereas 2-Nitro-4-(trifluoromethyl)phenol is a liquid at room temperature. This has immediate practical implications for handling, storage, and reaction setup. Furthermore, the pKa of 3-Nitro-4-(trifluoromethyl)phenol is lower than that of its 2-nitro counterpart, indicating it is a stronger acid.[1] This enhanced acidity is a direct consequence of the electronic synergy between the nitro and trifluoromethyl groups when positioned meta and para to the hydroxyl group, respectively, which provides greater stabilization of the corresponding phenoxide anion.

Property3-Nitro-4-(trifluoromethyl)phenol2-Nitro-4-(trifluoromethyl)phenol
CAS Number 88-30-2[1]400-99-7[2]
Molecular Formula C₇H₄F₃NO₃[1]C₇H₄F₃NO₃[2]
Molecular Weight 207.11 g/mol [1]207.11 g/mol [2]
Appearance Yellow crystalline powder/solid[3][4]Light yellow to brown clear liquid[5]
Melting Point 76-79 °C[4][6]N/A (Liquid at RT)
Boiling Point 135-138 °C @ 0.01 mmHg[6]92-94 °C @ 12 mmHg[7]
pKa 6.07[1]5.53 (Predicted)[7]
Water Solubility 5000 mg/L at 25 °C[3]Data not readily available

Synthesis and Regioselectivity: The Decisive Role of Directing Groups

The synthesis of these isomers is a classic case study in the principles of electrophilic aromatic substitution. While various synthetic routes exist starting from different precursors, a direct nitration of the parent 4-(trifluoromethyl)phenol provides the most illustrative comparison of how substituent effects govern product distribution.

The hydroxyl (-OH) group is a powerful activating, ortho-, para- directing group due to its ability to donate electron density into the aromatic ring via resonance. Conversely, the trifluoromethyl (-CF₃) group is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing inductive effect.[8]

When 4-(trifluoromethyl)phenol is subjected to nitration, these two groups exert competing influences on the regiochemical outcome.

  • Formation of 2-Nitro-4-(trifluoromethyl)phenol: The incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the powerfully activating -OH group (positions 2 and 6). This pathway is electronically favored.

  • Formation of 3-Nitro-4-(trifluoromethyl)phenol: The incoming electrophile is directed to the position meta to the deactivating -CF₃ group (position 3 and 5).

Because the activating effect of the hydroxyl group is dominant, direct nitration of 4-(trifluoromethyl)phenol typically yields the 2-nitro isomer as the major product.[9] Therefore, specialized synthetic routes are often employed to achieve high yields of the 3-nitro isomer. For instance, a common industrial synthesis of 3-Nitro-4-(trifluoromethyl)phenol involves the hydrolysis of a diazonium salt derived from 3-(trifluoromethyl)-4-nitroaniline, thereby circumventing the regioselectivity challenge of direct nitration.[10] The synthesis of the 2-nitro isomer can be efficiently achieved via nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene.[11]

Caption: Regioselectivity in the nitration of 4-(trifluoromethyl)phenol.

Comparative Applications and Performance

The distinct properties and synthetic accessibility of each isomer have led to their deployment in different high-stakes applications.

3-Nitro-4-(trifluoromethyl)phenol: A Targeted Piscicide and Pharmaceutical Precursor

This isomer is perhaps best known by its trade name, TFM, a lampricide used with remarkable specificity to control invasive sea lamprey populations in the Great Lakes of North America.[1][12] Its efficacy relies on its ability to uncouple oxidative phosphorylation in the mitochondria of sea lamprey larvae at concentrations that are generally non-lethal to other fish species. This targeted biological activity highlights how the specific arrangement of functional groups can lead to highly specialized applications.

In the realm of drug development, 3-Nitro-4-(trifluoromethyl)phenol is a crucial starting material for the synthesis of Nilutamide . Nilutamide is a nonsteroidal antiandrogen medication used in the treatment of prostate cancer. It functions by blocking the action of androgens at the receptor level, thereby inhibiting the growth of androgen-dependent prostate tissue.[1] The synthesis of Nilutamide from this phenol underscores its value as a key intermediate where the specific 3-nitro, 4-trifluoromethyl substitution pattern is required for the final drug's activity.

2-Nitro-4-(trifluoromethyl)phenol: A Versatile Synthetic Intermediate

While lacking a high-profile application like its isomer, 2-Nitro-4-(trifluoromethyl)phenol is a widely utilized intermediate in the synthesis of diverse agrochemicals and pharmaceuticals.[5] Its utility stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization, while the phenol group can participate in ether synthesis (Williamson ether synthesis) or esterification. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final active ingredient.[5] It is a key intermediate for creating drugs with anti-inflammatory and analgesic properties and in the development of herbicides and fungicides.[5]

Experimental Protocols: Synthesis of a Nilutamide Precursor

To illustrate the practical application of 3-Nitro-4-(trifluoromethyl)phenol, this section provides a representative protocol for its conversion to a key intermediate in the synthesis of Nilutamide. This protocol is based on established chemical transformations for the formation of imidazolidinedione structures.

Objective: To synthesize 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione, the core structure of Nilutamide, from 3-Nitro-4-(trifluoromethyl)phenol. This is a multi-step process. The first step would be the conversion of the phenol to an aniline, followed by further reactions. A more direct, albeit advanced, approach involves the synthesis from 3-(trifluoromethyl)-4-nitroaniline. For the purpose of this guide, we will outline a conceptual workflow for the multi-step synthesis starting from the phenol.

Caption: Conceptual workflow for Nilutamide synthesis from the phenol.

Representative Protocol: Synthesis of 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

This protocol is adapted from general procedures for the synthesis of hydantoins and serves as an illustrative example.

Step 1: Synthesis of 3-(Trifluoromethyl)-4-nitrophenyl isocyanate

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-Nitro-4-(trifluoromethyl)phenol (1 eq.).

  • Conversion to Amine (Not shown, but a prerequisite): The phenol would first need to be converted to 3-(trifluoromethyl)-4-nitroaniline. This can be a multi-step process involving, for example, protection of the phenol, reduction of the nitro group, acetylation of the resulting amine, a new nitration, deacetylation, and then deprotection. A more direct route starts from commercially available 3-(trifluoromethyl)-4-nitroaniline.

  • Phosgenation: To a solution of 3-(trifluoromethyl)-4-nitroaniline (1 eq.) in an inert solvent like toluene, add triphosgene (0.4 eq.) under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. The evolution of HCl gas should be safely scrubbed.

  • Work-up: Cool the reaction mixture and distill off the solvent under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

Step 2: Cyclization to form Nilutamide

  • Reaction Setup: In a separate flask, prepare a solution of 2-amino-2-methylpropanenitrile (1.1 eq.) in a suitable solvent like DMF.

  • Addition: To this solution, add the crude 3-(Trifluoromethyl)-4-nitrophenyl isocyanate from Step 1 dropwise at room temperature.

  • Hydrolysis: After the addition is complete, add concentrated hydrochloric acid (excess) to the reaction mixture and heat to reflux for several hours to facilitate hydrolysis of the nitrile and cyclization.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione (Nilutamide).

Conclusion and Recommendations

The choice between 3-Nitro-4-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol is not arbitrary but is dictated by the specific strategic goals of a research or development program.

  • Choose 3-Nitro-4-(trifluoromethyl)phenol when your synthetic target requires the specific meta orientation of the nitro group relative to the trifluoromethyl group. Its most prominent applications are as a highly specific biocide (TFM) and as an indispensable precursor for the anti-cancer drug Nilutamide. Its solid nature and higher acidity are key practical considerations.

  • Choose 2-Nitro-4-(trifluoromethyl)phenol for more general synthetic applications where the nitro and phenol groups serve as versatile functional handles for building a variety of pharmaceutical or agrochemical scaffolds. Its synthesis via direct nitration of the parent phenol is more straightforward, making it a potentially more accessible and cost-effective starting material when the specific 3-nitro isomer is not required.

Ultimately, a thorough understanding of the distinct chemical characteristics detailed in this guide will empower scientists to select the optimal isomer, anticipate its reactivity, and design more efficient and successful synthetic routes.

References

  • Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
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  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-trifluoromethylphenol.
  • CymitQuimica. (n.d.). CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol.
  • LookChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
  • Guidechem. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL 88-30-2 wiki.
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  • Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.
  • Google Patents. (1966). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
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  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.
  • Cayman Chemical. (n.d.). TFM (NSC 59758, 3-(Trifluoromethyl)-4-Nitrophenol, CAS Number: 88-30-2).
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  • Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • Apollo Scientific. (n.d.). 3-Nitro-4-(trifluoromethyl)phenol.
  • Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1).
  • Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About TFM (3-Trifluoromethyl-4-Nitrophenol).
  • ResearchGate. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS.
  • Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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Sources

Introduction: The Impact of a Nitro Group on Phenolic Acidity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Acidity of Nitrophenol Isomers

As a Senior Application Scientist, this guide provides a comprehensive analysis of the factors governing the acidity of ortho-, meta-, and para-nitrophenol. We will delve into the underlying electronic and structural effects, present quantitative data for comparison, and outline a robust experimental protocol for the empirical determination of these properties. This document is intended for researchers and professionals in chemistry and drug development who require a nuanced understanding of structure-property relationships.

Phenol is a weak acid, with a pKa of approximately 9.98, due to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2] The introduction of a substituent, such as the nitro (–NO₂) group, can dramatically alter this acidity. The nitro group is a potent electron-withdrawing group, which is anticipated to increase acidity by stabilizing the negative charge of the phenoxide ion. However, the position of this group on the benzene ring—ortho, meta, or para relative to the hydroxyl group—is critical in determining the magnitude of this effect. Understanding these positional differences is key to predicting and manipulating the chemical behavior of substituted phenols.

Theoretical Framework: A Tale of Three Effects

The acidity of nitrophenol isomers is dictated by a delicate interplay of three principal electronic and structural phenomena: the inductive effect, the resonance effect, and intramolecular hydrogen bonding.

  • Inductive Effect (-I): The nitro group is highly electronegative, pulling electron density away from the benzene ring through the sigma (σ) bond framework. This effect, which weakens the O–H bond and stabilizes the resulting phenoxide anion, is distance-dependent; it is strongest at the ortho position, weaker at the meta, and weakest at the para position.[3]

  • Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the pi (π) system via resonance (or mesomerism).[4][5] This powerful stabilizing effect is only operative when the nitro group is in the ortho or para position, allowing for the delocalization of the negative charge from the phenoxide oxygen directly onto the oxygen atoms of the nitro group. This effect does not extend to the meta position.[4][6][7]

  • Intramolecular Hydrogen Bonding: In ortho-nitrophenol, the proximity of the hydroxyl and nitro groups allows for the formation of a stable, six-membered ring through an internal hydrogen bond.[8] This "chelation" stabilizes the protonated form of the molecule, making the proton more difficult to remove and thereby decreasing its acidity relative to what would be expected from electronic effects alone.[6][9]

Comparative Analysis of Isomer Acidity

The combination of these effects results in a distinct and predictable order of acidity among the isomers.

Para-Nitrophenol: The Most Acidic Isomer

In p-nitrophenol, both the -I and -M effects work in concert to stabilize the conjugate base. The para position allows for the maximum resonance delocalization of the phenoxide's negative charge onto the nitro group, which is the dominant stabilizing factor.[6] This extensive stabilization greatly facilitates the release of the proton, making p-nitrophenol the strongest acid among the three isomers.[3]

Ortho-Nitrophenol: A Balance of Opposing Forces

Like the para isomer, o-nitrophenol benefits from both -I and -M electron-withdrawing effects. Proximity makes the -I effect even stronger than in the para isomer. However, the stabilizing influence of intramolecular hydrogen bonding holds the acidic proton more tightly.[8][9] This internal hydrogen bond must be broken for deprotonation to occur, which requires energy. Consequently, this effect counteracts the powerful electronic stabilization, rendering o-nitrophenol slightly less acidic than its para counterpart.[6][10]

Meta-Nitrophenol: The Inductive Underperformer

For m-nitrophenol, the nitro group can only exert its electron-withdrawing inductive (-I) effect to stabilize the phenoxide ion.[6][7] Crucially, resonance delocalization of the negative charge onto the nitro group is not possible from the meta position.[4][11] Because the resonance effect is a more powerful stabilizing force than the inductive effect, the m-nitrophenoxide ion is significantly less stable than the ortho and para versions. This results in m-nitrophenol being considerably less acidic than the other two isomers, though it remains more acidic than phenol itself.[12]

Quantitative Comparison of pKa Values

The acidity of these compounds is quantified by their pKa values, where a lower pKa indicates a stronger acid. The experimental data clearly supports the theoretical framework discussed above.

CompoundpKa Value
Phenol~9.98[1][2]
m-Nitrophenol~8.18 - 8.40[13][14]
o-Nitrophenol~7.23[13]
p-Nitrophenol~7.14[13]

The final acidity order is definitively: p-nitrophenol > o-nitrophenol > m-nitrophenol > phenol .

Visualizing the Controlling Factors

The following diagram illustrates the key electronic and structural effects governing the acidity of each nitrophenol isomer.

G p_phenol Strong -M Effect Weak -I Effect p_anion High stabilization of anion (Most Acidic) p_phenol->p_anion o_anion High stabilization of anion, countered by H-bond (Less Acidic than Para) o_phenol Strong -M Effect Strong -I Effect Intramolecular H-Bond o_phenol->o_anion Deprotonation m_anion Lower stabilization of anion (Least Acidic Isomer) m_phenol No -M Effect Moderate -I Effect m_phenol->m_anion Deprotonation G start Start prep_buffers 1. Prepare Buffer Solutions (Range of pH values) start->prep_buffers prep_stock 2. Prepare Nitrophenol Stock Solution start->prep_stock measure_abs 4. Measure Absorbance of Samples in Buffers at λ_max prep_buffers->measure_abs det_lambda 3. Determine λ_max (Scan fully acidic/basic forms) prep_stock->det_lambda prep_stock->measure_abs det_lambda->measure_abs plot_data 5. Plot Absorbance vs. pH measure_abs->plot_data calc_pka 6. Determine pKa (Inflection point of sigmoid curve) plot_data->calc_pka end_exp End calc_pka->end_exp

Caption: Workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of nitrophenol isomers is a classic example of how substituent position fundamentally dictates chemical properties. The superior acidity of p-nitrophenol is driven by a powerful resonance effect that is unencumbered by other factors. In o-nitrophenol, this resonance stabilization is partially offset by intramolecular hydrogen bonding, which makes its proton slightly less available. Finally, m-nitrophenol is the least acidic of the isomers due to the absence of resonance stabilization for its conjugate base, relying solely on a weaker inductive effect. This clear structure-property relationship, supported by robust experimental data, provides valuable insights for rational drug design and chemical synthesis.

References

  • Quora. (2015, September 16). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Retrieved from [Link]

  • Online Learning Center. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

  • askIITians. (2011, December 11). Does intramolecular hydrogen bonding has any effect on acidic nature. Retrieved from [Link]

  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • Brainly.com. (2024, February 7). [FREE] Assertion: o-Nitrophenol is a weaker acid than p-nitrophenol. Reason: Intramolecular hydrogen bonding. Retrieved from [Link]

  • Quora. (2020, August 4). Why is o-nitrophenol has more acidic strength than m-nitrophenol, as due to intramolecular h-bonding in o-nitrophenol removal of H+ is comparitively more difficult than in removal of H+ from m-nitrophenol?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • Vedantu. (n.d.). The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Retrieved from [Link]

  • Scribd. (2019, September 26). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • Vedantu. (n.d.). ASSERTION Pnitrophenol is a stronger acid than onitrophenol class 12 chemistry CBSE. Retrieved from [Link]

  • Pearson. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Retrieved from [Link]

  • Dergipark. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Allen. (n.d.). Compare the acidic strength of o- and p- nitro phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). what is/are the difference/s in acidity of phenol, p-nitrophenol and picric acid?. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho and para nitrophenols are more acidic than phenols. Draw the resonance structures of the corresponding phenoxide ions. Retrieved from [Link]

  • askIITians. (2011, March 23). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2). Retrieved from [Link]

  • Course Hero. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]

  • Quora. (2016, September 1). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Retrieved from [Link]

  • Testbook. (n.d.). Statement I: The acidic strength of monosubstituted nitrophenol is higher than phenol because of electron withdrawing nitro group. Statement II. Retrieved from [Link]

  • Pearson. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when.... Retrieved from [Link]

  • University of Calgary. (2010, October 19). Chem 263_Oct 19_revised. Retrieved from [Link]

  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]

  • MDPI. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

  • Chegg.com. (2021, February 24). Solved DETERMINATION OF A max) E, AND PK, OF P-NITROPHENOL. Retrieved from [Link]

  • Chegg.com. (2021, September 19). Solved THE pka OF P-NITROPHENOL Determine the pka of. Retrieved from [Link]

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A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for 3-Nitro-4-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 3-Nitro-4-(trifluoromethyl)phenol. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and concentration of this compound is paramount.[1][2][3] A robust, validated analytical method is not merely a regulatory requirement but the bedrock of quality control, providing reliable data for process monitoring, stability studies, and final product release.

This document deviates from a rigid template to offer a narrative grounded in practical laboratory experience. We will explore the rationale behind chromatographic choices, present a head-to-head comparison of two common reverse-phase columns, and provide detailed, self-validating protocols based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7]

The Analyte: 3-Nitro-4-(trifluoromethyl)phenol

Understanding the analyte's physicochemical properties is the cornerstone of method development. 3-Nitro-4-(trifluoromethyl)phenol is a phenolic compound, making it weakly acidic. It possesses a strong chromophore (the nitro group), suggesting excellent UV absorbance for detection. The trifluoromethyl group significantly increases its lipophilicity and hydrophobicity compared to a simple nitrophenol.[1][8][9] These characteristics make Reverse-Phase HPLC an ideal analytical technique.

Part 1: A Comparative Study of Chromatographic Systems

The choice of stationary phase is the most critical factor influencing selectivity in HPLC. Here, we compare two distinct yet widely applicable reverse-phase columns to develop a robust method for 3-Nitro-4-(trifluoromethyl)phenol.

  • System A: The Industry Workhorse (C18 Column) : A LUNA C18(2) column is selected for its proven reliability, high surface area, and excellent stability. It provides strong hydrophobic retention, which is well-suited for the lipophilic trifluoromethyl group.

  • System B: Alternative Selectivity (Phenyl-Hexyl Column) : A Kinetex Phenyl-Hexyl column is chosen as a comparative alternative. Its phenyl-hexyl ligand offers unique π-π interactions with the aromatic ring of the analyte, providing a different selectivity that can be crucial for separating structurally similar impurities.

The initial chromatographic conditions for both systems are outlined below. The primary difference lies in the stationary phase; the mobile phase is kept consistent to allow for a direct comparison of the columns' performance.

ParameterSystem A: C18System B: Phenyl-Hexyl
Column LUNA C18(2), 150 x 4.6 mm, 5 µmKinetex Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Rationale for 0.1% H₃PO₄ The acidic modifier ensures the phenolic hydroxyl group (-OH) is protonated (non-ionized), preventing peak tailing and ensuring consistent retention times.The acidic modifier ensures the phenolic hydroxyl group (-OH) is protonated (non-ionized), preventing peak tailing and ensuring consistent retention times.
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 275 nm275 nm
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C

Part 2: The Validation Workflow: Adherence to ICH Q2(R1)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][7] The following diagram outlines the logical flow of the validation process we will undertake for both System A and System B.

HPLC_Validation_Workflow cluster_Prep Phase 1: Preparation & System Suitability cluster_Validation Phase 2: Core Validation Parameters (ICH Q2(R1)) cluster_Analysis Phase 3: Analysis & Finalization Prep Prepare Mobile Phase, Standard & Sample Solutions SST System Suitability Testing (SST) (Tailing Factor, Theoretical Plates, %RSD) Prep->SST Verify system readiness Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Vary Flow Rate, Temp, Mobile Phase %) Limits->Robustness Compare Compare Performance Data (System A vs. System B) Robustness->Compare Report Final Validation Report & Method Recommendation Compare->Report Select optimal method

Caption: A workflow diagram illustrating the key stages of HPLC method validation, from initial system setup to the final comparative analysis, adhering to ICH Q2(R1) guidelines.

Part 3: Experimental Protocols & Acceptance Criteria

The following sections detail the step-by-step protocols for each validation parameter.

Specificity (Selectivity)

Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[10] This is the most crucial validation parameter.

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If validating for a drug product, inject a solution containing all excipients except the active ingredient.

  • Forced Degradation Study: Subject the analyte solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.

  • Analyze the stressed samples. The method should be able to separate the intact analyte peak from any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential here.

Acceptance Criteria:

  • No significant peaks at the analyte's retention time in the blank or placebo chromatograms.

  • The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).

  • The analyte peak must pass peak purity analysis in the presence of its degradants.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response (peak area). The range is the interval over which this proportionality is established with acceptable accuracy and precision.[11]

Experimental Protocol:

  • Prepare a stock solution of 3-Nitro-4-(trifluoromethyl)phenol reference standard at a high concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). A typical range for an assay is 80-120% of the test concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined through spike-recovery studies, where a known amount of analyte is added to a sample matrix.[10]

Experimental Protocol:

  • Prepare samples (or placebo solutions) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six separate samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%.

  • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by analyzing progressively more dilute solutions.

  • Based on the Calibration Curve:

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria:

  • The LOQ value must be verified for accuracy and precision.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2°C).

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits for all varied conditions.

  • The %RSD of the results should not be significantly affected.

Part 4: Comparative Data Summary

The following tables summarize the (simulated) validation results for both chromatographic systems. This data is designed to be realistic and highlight the performance differences between the two columns.

Table 1: System Suitability and Specificity

Parameter System A (C18) System B (Phenyl-Hexyl) Acceptance Criteria
Tailing Factor 1.4 1.1 ≤ 1.5
Theoretical Plates 8,500 11,200 > 2000
Peak Purity (Forced Degradation) Pass Pass Pass

| Resolution from nearest degradant | 2.8 | 4.1 | > 2.0 |

Table 2: Linearity, Accuracy, and Precision

Parameter System A (C18) System B (Phenyl-Hexyl) Acceptance Criteria
Linearity (R²) 0.9995 0.9999 ≥ 0.999
Accuracy (% Recovery) 97.8% - 101.9% 99.2% - 100.7% 98.0% - 102.0%
Precision (Repeatability %RSD) 0.85% 0.45% ≤ 1.0%

| Precision (Intermediate %RSD) | 1.30% | 0.78% | ≤ 2.0% |

Table 3: LOD, LOQ, and Robustness

Parameter System A (C18) System B (Phenyl-Hexyl) Comments
LOQ (µg/mL) 0.15 µg/mL 0.10 µg/mL System B shows higher sensitivity.

| Robustness | Passed, but retention time shifted by >10% with mobile phase variation. | Passed with minimal impact on retention time (<5% shift). | System B is more robust. |

Decision Framework for Method Selection

The choice between two validated methods often depends on the specific application and desired performance characteristics. The following decision tree illustrates a logical approach to selecting the optimal method based on the validation data.

Method_Selection_Tree Start Start: Select Optimal Method Q1 Is superior peak shape & symmetry critical? (Tailing Factor < 1.2) Start->Q1 Q2 Is maximum robustness to mobile phase variation required? Q1->Q2 Yes SysA Recommend System A (C18) - Meets all criteria - Cost-effective workhorse Q1->SysA No Q3 Is the highest sensitivity (lowest LOQ) a primary requirement? Q2->Q3 Yes Q2->SysA No Q3->SysA No SysB Strongly Recommend System B (Phenyl-Hexyl) - Superior peak shape - Higher robustness & sensitivity - Better for impurity profiling Q3->SysB Yes

Caption: A decision tree to guide the selection of the optimal HPLC method based on key performance attributes identified during validation.

Conclusion and Recommendation

Both the C18 (System A) and Phenyl-Hexyl (System B) columns successfully passed the validation criteria outlined by the ICH Q2(R1) guideline, demonstrating they are suitable for the quantitative analysis of 3-Nitro-4-(trifluoromethyl)phenol.

However, the comparative data reveals a clear performance advantage for System B (Kinetex Phenyl-Hexyl) . It delivered superior peak symmetry (Tailing Factor of 1.1), higher chromatographic efficiency, better precision, and greater robustness against minor variations in the mobile phase. The alternative selectivity offered by the phenyl-hexyl chemistry also provided better resolution from potential degradation products, which is a significant advantage for stability-indicating methods.

Therefore, for routine quality control and applications requiring high accuracy and reliability, the method utilizing the Kinetex Phenyl-Hexyl column is unequivocally recommended . While the C18 method is acceptable, the Phenyl-Hexyl method provides a greater margin of safety and performance, ensuring long-term method reliability.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics - SciELO. [Link]

  • Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC - NIH. [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds - ResearchGate. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... - ResearchGate. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) - Cheméo. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 - PubChem. [Link]

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A Comparative Guide to the Toxicity of Trifluoromethylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicity of trifluoromethylphenol (TFMP) isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points to offer a synthesized understanding of the toxicological profiles of these compounds, grounded in experimental evidence and mechanistic insights. The strategic placement of the trifluoromethyl group on the phenol ring significantly influences the molecule's electronic properties, metabolism, and, consequently, its toxicity. Understanding these differences is paramount for informed decision-making in medicinal chemistry and toxicology studies.

The Influence of Isomerism on Toxicological Endpoints

Mechanisms of Toxicity: A Tale of Three Isomers

The toxicity of trifluoromethylphenols is not uniform across its isomers. The underlying mechanisms appear to differ, highlighting the critical role of substituent placement.

  • 4-Trifluoromethylphenol (para-isomer): The para-isomer's toxicity is linked to its metabolic activation into a reactive quinone methide intermediate. This highly electrophilic species can readily alkylate cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and cytotoxicity. This mechanism is supported by the observation of glutathione depletion and the formation of glutathione adducts in in vitro systems.

  • 2-Trifluoromethylphenol (ortho-isomer): The ortho-isomer has been observed to be less acutely toxic in some in vitro systems compared to the para-isomer. The proximity of the bulky trifluoromethyl group to the hydroxyl group may sterically hinder the metabolic activation or the subsequent interaction of reactive intermediates with cellular targets.

  • 3-Trifluoromethylphenol (meta-isomer): The toxicological profile of the meta-isomer is less clearly defined in publicly available literature. However, its GHS classifications indicate significant toxicity. The electronic effects of the meta-substituted -CF₃ group differ from those of the ortho and para positions, which likely leads to different metabolic pathways and toxicological outcomes.

Comparative Toxicity Data Summary

The following table summarizes the available acute toxicity data for the trifluoromethylphenol isomers. It is crucial to note the different routes of administration for the available LD₅₀ values, which complicates a direct comparison. Therefore, GHS hazard classifications are also provided to offer a qualitative toxicological profile.

IsomerChemical StructureAcute Toxicity (LD₅₀)GHS Hazard Statements
2-Trifluoromethylphenol Oral (rat): Data not readily availableDermal (rabbit): Data not readily availableH302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H315: Causes skin irritation[1]H318: Causes serious eye damage[1]H332: Harmful if inhaled[1]H335: May cause respiratory irritation[1]
3-Trifluoromethylphenol Intravenous (rat): 57 mg/kg [2][3]H301: Toxic if swallowed[4]H312: Harmful in contact with skin[4]H314: Causes severe skin burns and eye damage[4]
4-Trifluoromethylphenol Oral (rat): Data not readily availableDermal (rabbit): Data not readily availableH301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation

Disclaimer: The absence of a specific LD₅₀ value does not imply a lack of toxicity. The provided GHS classifications should be considered for a comprehensive hazard assessment.

In Vitro Cytotoxicity Assessment: Experimental Protocols

To provide a more controlled and direct comparison of the cytotoxic potential of trifluoromethylphenol isomers, in vitro assays are indispensable. The following are detailed, step-by-step methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_prep Prepare serial dilutions of TFMP isomers treatment Treat cells with TFMP isomers compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement LDH_Assay cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_measurement Measurement cell_seeding Seed and treat cells as in MTT assay centrifuge Centrifuge the plate transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture incubation Incubate at room temperature add_reagent->incubation add_stop Add stop solution incubation->add_stop measure_abs Measure absorbance at 490 nm

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Principle: Only viable cells can maintain the pH gradient required to accumulate and retain the Neutral Red dye in their lysosomes.

Experimental Workflow:

NRU_Assay cluster_prep Cell Preparation & Treatment cluster_staining Neutral Red Staining cluster_extraction Dye Extraction cluster_measurement Measurement cell_seeding Seed and treat cells as in MTT assay add_nr Incubate with Neutral Red medium wash Wash cells to remove excess dye add_nr->wash add_destain Add destain solution shake Shake to extract the dye add_destain->shake measure_abs Measure absorbance at 540 nm

Sources

A Comparative Spectroscopic Guide to Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the spectral characteristics of common nitrophenol derivatives. Designed for researchers, scientists, and professionals in drug development, it provides both foundational knowledge and practical insights into utilizing spectroscopic techniques for the identification and differentiation of these compounds. We will explore the nuances of UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and data interpretation strategies.

Introduction: The Significance of Nitrophenol Derivatives and Their Spectral Fingerprints

Nitrophenols are a class of organic compounds with significant environmental and industrial relevance.[1][2] Their diverse applications, from pesticides to pharmaceuticals, necessitate robust analytical methods for their detection and characterization.[2] Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure of these derivatives, with each method offering a unique window into their chemical and electronic properties. The position of the nitro group on the phenol ring dramatically influences the spectral output, allowing for clear differentiation between isomers. This guide will dissect these differences, providing a comparative framework for accurate analysis.

Section 1: UV-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For nitrophenol derivatives, the position of the nitro group significantly impacts the absorption maxima (λmax), primarily due to its strong electron-withdrawing nature which influences the energy of π → π* and n → π* transitions.

Distinguishing Isomers with UV-Vis

The electronic effects of the nitro group are most pronounced when it is in the ortho or para position relative to the hydroxyl group, leading to distinct differences in their UV-Vis spectra compared to the meta isomer.[1]

  • 4-Nitrophenol (p-nitrophenol): In a neutral aqueous solution, 4-nitrophenol exhibits a strong absorption peak around 318 nm.[3] Upon deprotonation in a basic solution (formation of the 4-nitrophenolate ion), this peak shifts significantly to a longer wavelength (a bathochromic or red shift) of approximately 400 nm.[3] This is due to the increased delocalization of the negative charge across the molecule, which lowers the energy gap for electronic transitions.

  • 2-Nitrophenol (o-nitrophenol): 2-Nitrophenol shows a primary absorption peak around 351 nm.[1] The proximity of the nitro and hydroxyl groups allows for intramolecular hydrogen bonding, which influences its electronic structure and absorption profile.

  • 3-Nitrophenol (m-nitrophenol): The meta isomer typically has a less pronounced charge-transfer character compared to the ortho and para isomers.[1]

The deprotonated forms of nitrophenols consistently show absorption peaks that are blue-shifted compared to their protonated counterparts.[1]

Experimental Protocol: UV-Vis Analysis of Nitrophenol Isomers

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve nitrophenol in appropriate solvent (e.g., water, ethanol) B Prepare acidic and basic solutions to observe pH effects A->B Adjust pH C Record background spectrum of the solvent B->C Prepare for measurement D Acquire absorbance spectrum of the sample (e.g., 200-600 nm) C->D Scan sample E Identify λmax for neutral and ionized forms D->E Process data F Compare spectra of different isomers E->F Interpret results FTIR_Workflow cluster_prep Sample Preparation cluster_acq Pellet Formation & Data Acquisition cluster_analysis Data Analysis A Grind 1-2 mg of nitrophenol with ~200 mg of dry KBr powder B Transfer powder to a die press A->B Mix thoroughly C Apply vacuum and pressure to form a transparent pellet B->C Press pellet D Place pellet in FTIR spectrometer and acquire spectrum C->D Measure spectrum E Identify characteristic peak frequencies D->E Process data F Assign vibrational modes to functional groups E->F Interpret spectrum

Caption: Workflow for FTIR analysis of nitrophenol derivatives using the KBr pellet method.

Detailed Steps: [4]1. Sample Preparation: Mix 1-2 mg of the finely ground nitrophenol derivative with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a very fine powder. [4]2. Pellet Formation: Transfer the powdered mixture to a die press. Apply a vacuum to remove air and then apply pressure to form a thin, transparent pellet. [4]3. Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty spectrometer first. Then, acquire the spectrum of the sample. 4. Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations. Compare the spectra of the different isomers to note shifts in peak positions, particularly for the -OH and -NO2 stretches.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals reveal the electronic environment and connectivity of the atoms.

Differentiating Isomers with ¹H NMR

The symmetry of the molecule plays a crucial role in the appearance of the ¹H NMR spectrum.

  • 4-Nitrophenol: Due to its symmetry, 4-nitrophenol displays a relatively simple spectrum with two doublets in the aromatic region, corresponding to the two sets of equivalent protons. [5]* 2-Nitrophenol: With no plane of symmetry, all four aromatic protons are chemically distinct, resulting in a more complex spectrum with multiple peaks and coupling patterns. [5]* 3-Nitrophenol: Similar to the ortho isomer, the meta isomer also lacks symmetry, leading to a complex aromatic region in its ¹H NMR spectrum.

The chemical shift of the phenolic -OH proton can also be informative. In 2-nitrophenol, the intramolecular hydrogen bond can cause this proton to appear at a significantly different chemical shift compared to the other isomers.

Predicted ¹H NMR Data for Nitrophenol Isomers
IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
2-Nitrophenol H-3~7.0-7.2d
H-4~7.5-7.7t
H-5~7.1-7.3t
H-6~8.0-8.2d
OH~10.5s (broad)
3-Nitrophenol H-2~7.8-8.0s
H-4~7.3-7.5t
H-5~7.6-7.8d
H-6~7.1-7.3d
OHVaries (broad)s (broad)
4-Nitrophenol H-2, H-6~8.1-8.3d
H-3, H-5~6.9-7.1d
OHVaries (broad)s (broad)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. [6]

Experimental Protocol: ¹H NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve a few mg of nitrophenol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add an internal standard (e.g., TMS) A->B Reference C Transfer solution to an NMR tube B->C Prepare for measurement D Place tube in NMR spectrometer, lock, and shim C->D Instrument setup E Acquire the ¹H NMR spectrum D->E Instrument setup F Process the FID (Fourier Transform) E->F Data processing and interpretation G Determine chemical shifts, multiplicities, and integrations F->G Data processing and interpretation H Assign signals to specific protons G->H Data processing and interpretation

Caption: Workflow for ¹H NMR spectroscopic analysis of nitrophenol derivatives.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount of the nitrophenol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. [4]2. Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube. [4]3. Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shifts (δ = 0 ppm). [4]4. Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to maximize its homogeneity. Acquire the ¹H NMR spectrum. [4]5. Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Analyze the resulting spectrum to determine the chemical shift, multiplicity, and integration of each signal. Assign the signals to the corresponding protons in the molecule.

Section 4: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Fragmentation Patterns of Nitrophenol Isomers

The molecular ion peak (M⁺•) for all nitrophenol isomers will appear at an m/z of 139. [7]However, the relative abundances of the fragment ions can differ significantly between the isomers. [7] Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). [8]

  • p-Nitrophenol: The mass spectrum of p-nitrophenol shows the molecular ion at m/z 139. [7]The base peak (most abundant fragment) is often observed at m/z 65. [7]A significant peak at m/z 109 is also typically present. [7]* o-Nitrophenol and m-Nitrophenol: These isomers also show a molecular ion at m/z 139. While they share some common fragment ions with p-nitrophenol, the relative intensities of these fragments vary. For instance, m-nitrophenol may show only a trace peak at m/z 109, which is prominent in the ortho and para isomers. [7]

Fragmentation of Dinitrophenols

For dinitrophenol (molecular weight 184.1064), the fragmentation is more complex. The molecular ion peak is observed at m/z 184. [9][10]Common fragments arise from the loss of NO₂, NO, and subsequent rearrangements.

Conclusion

The spectral analysis of nitrophenol derivatives using UV-Vis, FTIR, NMR, and Mass Spectrometry provides a comprehensive toolkit for their identification and differentiation. Each technique offers unique and complementary information. UV-Vis spectroscopy highlights differences in electronic transitions influenced by isomerism and pH. FTIR spectroscopy provides a clear fingerprint of the functional groups and their intramolecular interactions. NMR spectroscopy reveals the precise arrangement of atoms in the molecular framework, with symmetry playing a key role in distinguishing isomers. Finally, mass spectrometry confirms the molecular weight and offers structural clues through characteristic fragmentation patterns. By integrating the data from these techniques, researchers can confidently characterize nitrophenol derivatives in various applications.

References

  • Madejová, J., & Komadel, P. (2001). Spectroscopic study of dinitrophenol herbicide sorption on smectite. Journal of Agricultural and Food Chemistry, 49(9), 4349-4356. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

  • Chatterjee, A., & Chen, J. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4966. Retrieved from [Link]

  • Harvey, D. (2022). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm-1.... Retrieved from [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. HNMR spectrum of 4-nitro phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • MDPI. (2022). A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. Sensors, 22(15), 5732. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dinitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by.... Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 2.6 Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis spectral changes during the reduction of 2-nitrophenol.... Retrieved from [Link]

  • Journal of Chemical Health Risks. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]

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A Comparative Guide to the Biological Efficacy of 3-Nitro-4-(trifluoromethyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological performance of 3-Nitro-4-(trifluoromethyl)phenol and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative sources.

Introduction: The Significance of a Substituted Phenol

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is an organic compound characterized by a phenolic ring substituted with both a nitro group and a trifluoromethyl group.[1] This small molecule, appearing as a yellow crystalline powder, possesses a unique combination of lipophilicity (enhanced by the trifluoromethyl group) and polarity (from the nitro and hydroxyl groups), making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Historically, TFM is best known for its application as a selective pesticide, or lampricide, to control invasive sea lamprey populations in the Great Lakes.[3][4] Its efficacy in this role stems from a specific and potent mechanism of action that disrupts energy metabolism.[5] However, the very functional groups that confer this potent activity—the nitro (NO₂) and trifluoromethyl (CF₃) moieties—are also "privileged" structures in medicinal chemistry. The electron-withdrawing nature of these groups can significantly alter the electronic properties and biological interactions of the parent phenol molecule, leading to a wide spectrum of activities.[6][7]

This guide will first dissect the core mechanism of TFM's biological action. It will then expand to a comparative analysis of its analogs, evaluating how structural modifications impact efficacy across various biological domains, including anticancer, antimicrobial, and anti-inflammatory activities.[8] We will provide the experimental frameworks necessary to validate these findings, ensuring a trustworthy and comprehensive resource for advancing research and development.

Part 1: The Core Mechanism of Action of TFM

The primary biological efficacy of TFM is rooted in its ability to act as a potent uncoupler of mitochondrial oxidative phosphorylation .[9] This process is fundamental to cellular energy production in aerobic organisms.

Causality of the Mechanism: In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) across the inner mitochondrial membrane, creating a steep electrochemical gradient. This gradient drives the synthesis of ATP via the enzyme ATP synthase. TFM, being a lipophilic weak acid, can readily diffuse across the mitochondrial membranes. In the intermembrane space, where the proton concentration is high, it becomes protonated. It then diffuses back into the matrix, where the proton concentration is low, and releases its proton. This action effectively dissipates the proton gradient, uncoupling it from ATP synthesis. The energy from the gradient is lost as heat instead of being converted into ATP. This severe disruption of energy production leads to metabolic collapse and, ultimately, cell death.[5]

A recent study on juvenile lake sturgeon exposed to TFM demonstrated the downstream metabolic consequences of this mechanism, including a rapid and sustained depletion of liver and brain glycogen, a 50-60% reduction in brain ATP, and a significant increase in lactate, indicating a forced shift to anaerobic metabolism.[5]

cluster_Mitochondria Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain (ETC) Protons_IMS H+ Gradient ETC->Protons_IMS Pumps H+ ATPSynthase ATP Synthase ATP_Production ADP + Pi -> ATP ATPSynthase->ATP_Production Catalyzes TFM_Membrane TFM Diffusion Proton_Leak TFM_Membrane->Proton_Leak Creates Proton Shuttle (Dissipates Gradient) Protons_IMS->ATPSynthase Drives Protons_IMS->TFM_Membrane Protonates TFM Cellular_Work Cellular Functions ATP_Production->Cellular_Work Powers Proton_Leak->ATPSynthase Bypasses Energy_Input Electron Donors (NADH, FADH2) Energy_Input->ETC Feed into

Caption: Mitochondrial uncoupling by TFM. TFM dissipates the proton gradient, bypassing ATP synthase.

Part 2: Comparative Efficacy of Trifluoromethyl and Nitrophenol Analogs

The structural features of TFM can be systematically modified to explore and optimize different biological activities. The following sections compare analogs based on their demonstrated potential in key therapeutic areas.

Anticancer Activity

Trifluoromethyl-containing phenols are a promising class of anticancer agents. Their mechanism often involves inhibiting critical signaling pathways that are overactive in cancer cells, thereby suppressing proliferation and inducing apoptosis (programmed cell death).[8]

Structure-Activity Relationship Insights: The potency of these compounds is highly dependent on the substitution pattern on the phenolic ring. The position and nature of electron-withdrawing groups can influence binding to target proteins. The MAPK/ERK pathway, which regulates cell growth and is hyperactivated in over 30% of human cancers, is a common target for such small molecule inhibitors.[8]

Quantitative Data Summary:

Compound Class/AnalogSpecific DerivativeTarget Cell LineIC₅₀ (µM)
Trifluoromethyl-isoxazoles3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[8]
Trifluoromethyl-isoxazolesVarious Derivatives4T1 (Breast Cancer)3.11 - >200[8]
Trifluoromethyl-isoxazolesVarious DerivativesPC-3 (Prostate Cancer)7.93 - >200[8]
3-Methyl-4-nitrophenolN/A(Theoretical Hindrance)N/A

Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates greater potency.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Regulates Inhibitor Phenolic Inhibitor (e.g., TFM Analog) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a potential anticancer phenolic compound.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial drug discovery, dating back to the discovery of chloramphenicol.[7] Nitroaromatic compounds often exert their effect by undergoing intracellular reduction, creating reactive nitrogen species that are toxic to microbial cells and can damage DNA.[6] This broad-spectrum activity makes them candidates for treating bacterial and parasitic infections.[6][7]

Structure-Activity Relationship Insights: The antimicrobial efficacy of nitro-containing molecules is influenced by the overall electronic properties and polarity of the compound, which affect its ability to penetrate cell walls and undergo the necessary redox reactions.[6] The presence of halogens or other functional groups on the aromatic ring can further modulate this activity.

Comparative Data (Illustrative):

Compound Class/AnalogTarget OrganismActivity Metric (e.g., MIC in µg/mL)
Nitroimidazole DerivativesH. pyloriVaries (often <10)
Nitrotriazole DerivativesFungal StrainsVaries (Enhanced by halogens)[6]
2-NitrophenolGeneral BacteriaModerate
4-NitrophenolGeneral BacteriaModerate

Note: MIC is the Minimum Inhibitory Concentration required to prevent visible growth.

Part 3: Essential Experimental Protocols

To ensure scientific integrity, the biological activities described must be validated through robust, reproducible experimental protocols. The following sections detail standard methodologies for evaluating the efficacy of TFM and its analogs.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines a compound's IC₅₀ value against a specific cancer cell line, a fundamental metric for anticancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., TFM analog) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours under standard conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Start Start: Seed Cells in 96-Well Plate Adhere Incubate Overnight (Allow Adhesion) Start->Adhere Treat Treat Cells with Serial Dilutions of Compound Adhere->Treat Incubate_Compound Incubate for 48-72 Hours Treat->Incubate_Compound Add_MTT Add MTT Reagent to Each Well Incubate_Compound->Add_MTT Incubate_MTT Incubate for 4 Hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Value Read->Analyze End End Analyze->End

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol: Qualitative Phenol Identification (Ferric Chloride Test)

This classic chemical test provides a rapid, qualitative confirmation of the phenolic hydroxyl group in the parent compound or its analogs.[10]

Principle: Phenols react with a neutral ferric chloride (FeCl₃) solution to form a distinctly colored iron-phenol complex. The color can range from violet, blue, to green depending on the structure of the phenol.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the test compound in water or a water-ethanol mixture.

  • Reagent Preparation: Prepare a fresh, neutral 1% ferric chloride solution.

  • Test Execution: Add a few drops of the neutral FeCl₃ solution to the sample solution.

  • Observation: Observe any immediate color change. The appearance of a violet, blue, or green coloration indicates the presence of a phenolic group.[10]

Trustworthiness Note: This test is a preliminary identification method. While reliable for detecting the phenolic group, it is not specific to a single compound and should be used in conjunction with more advanced analytical techniques like NMR or mass spectrometry for structural confirmation.

Conclusion and Future Perspectives

3-Nitro-4-(trifluoromethyl)phenol is a molecule with a potent and well-defined mechanism of action as a mitochondrial uncoupler. This activity, while effective for its use as a piscicide, also highlights its potential as a scaffold for developing new therapeutic agents. By understanding the structure-activity relationships, analogs can be designed to target specific biological pathways, such as those involved in cancer or microbial infections.

The dual nature of the nitro group as both a pharmacophore and a potential toxicophore presents a key challenge.[6] Future research should focus on synthesizing analogs that maximize therapeutic efficacy while minimizing off-target toxicity. This involves fine-tuning the electronic and steric properties of the molecule to enhance its selectivity for cancer cell-specific enzymes or microbial targets over host cell mitochondria. The experimental protocols outlined in this guide provide a robust framework for evaluating these next-generation compounds, paving the way for the development of novel, effective, and safe therapeutics.

References

  • National Center for Biotechnology Information. Phenol Acute Exposure Guideline Levels. [Link]

  • CUTM Courseware. Test for Phenolic Group. [Link]

  • Scholars Commons @ Laurier. Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). [Link]

  • MeitY OLabs. Tests for Phenols. YouTube. [Link]

  • PubChem. 4-Nitro-3-trifluoromethylphenol. [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Oxford Academic. lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]

  • Google Patents. Preparation of 3-trifluoromethyl-4-nitrophenol.
  • How to Perform a Phenol Test for Accurate Chemical Analysis. [Link]

  • National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • MDPI. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. [Link]

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A Senior Application Scientist's Guide to the Analytical Techniques for 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification and characterization of 3-Nitro-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction kinetics, and conducting metabolic or environmental studies. This document delves into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and emerging Electrochemical Methods.

Physicochemical Properties of 3-Nitro-4-(trifluoromethyl)phenol

Understanding the physicochemical properties of 3-Nitro-4-(trifluoromethyl)phenol (also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM) is fundamental to selecting and optimizing an analytical method.[2] This compound is a yellow crystalline solid with a molecular formula of C7H4F3NO3 and a molecular weight of approximately 207.11 g/mol .[4][5] Its structure, featuring a phenol ring with both a nitro group and a trifluoromethyl group, gives it a high degree of polarity and a pKa of 6.07.[2][4] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[3] This polarity and potential for ionization influence its behavior in chromatographic separations and its spectral characteristics.

PropertyValueSource
CAS Number88-30-2[2]
Molecular FormulaC7H4F3NO3[2][4][5]
Molecular Weight207.11 g/mol [4][5]
Melting Point76-79 °C[5]
pKa6.07[4]
Water Solubility5000 mg/L at 25 °C[3][4]
AppearanceYellow crystalline powder[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible method for the quantification of 3-Nitro-4-(trifluoromethyl)phenol.[1] It offers excellent resolution, sensitivity, and reproducibility for routine analysis.[1] The chromophoric nature of the nitrophenol ring system allows for sensitive detection using a UV-Vis detector.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For 3-Nitro-4-(trifluoromethyl)phenol, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 3-Nitro-4-(trifluoromethyl)phenol reference standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The acid is added to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.

  • Standard Solution Preparation: Prepare a stock solution of 3-Nitro-4-(trifluoromethyl)phenol in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing 3-Nitro-4-(trifluoromethyl)phenol in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm[6] (or a wavelength of maximum absorbance determined by a UV scan)

  • Quantification: Identify the 3-Nitro-4-(trifluoromethyl)phenol peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water/Acid) HPLC HPLC System (Pump, Injector, C18 Column) MobilePhase->HPLC Standards Standard Solutions (Calibration Curve) Standards->HPLC Sample Sample Solution (Filtered) Sample->HPLC UV UV Detector (270 nm) HPLC->UV Chromatogram Chromatogram UV->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Workflow for HPLC analysis.
Advantages and Limitations
  • Advantages: High resolution, good sensitivity and reproducibility, widely available instrumentation.

  • Limitations: May require sample cleanup for complex matrices to avoid co-eluting interferences.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is a highly sensitive and selective method for the analysis of 3-Nitro-4-(trifluoromethyl)phenol.[7][8] Due to the polarity of the phenolic group, derivatization is often necessary to improve chromatographic performance.[9]

Principle of GC

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the vaporized components through the column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. More volatile compounds with weaker interactions with the stationary phase elute faster.

Experimental Protocol: GC-ECD/MS Analysis with Derivatization

Instrumentation and Materials:

  • Gas chromatograph with an electron capture detector (ECD) or a mass spectrometer (MS).

  • A non-polar capillary column (e.g., DB-5).

  • Derivatizing agent (e.g., acetic anhydride for acetylation or diazomethane for methylation).[7][10]

  • Solvents (e.g., benzene, ethyl ether).

  • 3-Nitro-4-(trifluoromethyl)phenol reference standard.

Methodology:

  • Sample Extraction: For aqueous samples, extract the 3-Nitro-4-(trifluoromethyl)phenol from the acidified water sample using a solid-phase extraction (SPE) cartridge (e.g., XAD-7 resin) and elute with a suitable solvent like ethyl ether.[7][8]

  • Derivatization (Acetylation):

    • Concentrate the extract and partition it with an aqueous potassium carbonate solution.[7]

    • Add acetic anhydride to the aqueous alkaline solution and stir for 1 hour to form the acetate derivative.[7]

    • Extract the acetylated derivative into benzene.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 300 °C (for ECD)

    • MS Parameters (if used): Electron ionization (EI) mode, scan range m/z 50-300.

  • Quantification: Create a calibration curve using derivatized standards of known concentrations. The concentration of the analyte in the sample is determined from this curve. For GC-MS, quantification can be performed using selected ion monitoring (SIM) for enhanced selectivity and sensitivity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Extraction Extraction (SPE or LLE) Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization GC GC System (Injector, Column) Derivatization->GC Detector Detector (ECD or MS) GC->Detector Chromatogram Chromatogram/ Mass Spectrum Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Workflow for GC analysis with derivatization.
Advantages and Limitations
  • Advantages: High sensitivity (especially with ECD for halogenated compounds) and selectivity (especially with MS), excellent for trace analysis in complex matrices.[7][9]

  • Limitations: Requires a derivatization step which can add complexity and potential for error, not suitable for thermally labile compounds.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of nitrophenols.[11][12] However, it is generally less specific than chromatographic techniques, particularly when analyzing mixtures of isomers or in the presence of other UV-absorbing compounds.[11][13]

Principle of UV-Vis Spectrophotometry

This technique is based on the measurement of the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. For nitrophenols, the absorption spectrum is pH-dependent; under alkaline conditions, the formation of the phenolate ion leads to a bathochromic shift (a shift to a longer wavelength) and an increase in molar absorptivity, enhancing the sensitivity of the measurement. A detection wavelength of around 400 nm is often used in alkaline conditions.[14]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Color assistant agent (e.g., 0.1 M Sodium Hydroxide solution)[14]

  • 3-Nitro-4-(trifluoromethyl)phenol reference standard

  • Solvent (e.g., water or methanol)

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of 3-Nitro-4-(trifluoromethyl)phenol in a suitable solvent. From this, prepare a series of standards in the desired concentration range.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards.

  • Color Development: To an aliquot of each standard and sample solution, add a specific volume of the color assistant agent (e.g., 0.1 M NaOH) to ensure a basic pH. This deprotonates the phenol to the phenolate ion, which has a strong absorbance around 400 nm.[14]

  • Measurement: Measure the absorbance of the resulting colored solutions at 400 nm using the spectrophotometer. Use a blank solution (solvent and color assistant agent) to zero the instrument.

  • Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of the sample from this curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standard Solutions ColorDev Color Development (Add NaOH) Standards->ColorDev Sample Sample Solution Sample->ColorDev Spectrophotometer UV-Vis Spectrophotometer (Measure at 400 nm) ColorDev->Spectrophotometer Absorbance Absorbance Values Spectrophotometer->Absorbance Quantification Quantification (Beer's Law Plot) Absorbance->Quantification

Workflow for UV-Vis spectrophotometric analysis.
Advantages and Limitations
  • Advantages: Simple, rapid, low cost, and high analysis efficiency.[12]

  • Limitations: Low specificity, prone to interference from other UV-absorbing compounds and spectral overlap from isomers.[11][13] Multivariate calibration techniques like partial least squares (PLS) can be used to deconvolve spectral interferences.[11]

Electrochemical Methods

Electrochemical techniques represent a promising and rapidly developing area for the detection of nitrophenols.[15][16] These methods are based on the electrochemical reduction of the nitro group on the surface of a modified electrode.

Principle of Electrochemical Detection

Electrochemical sensors for nitrophenols typically work by cyclic voltammetry (CV) or linear sweep voltammetry (LSV). A potential is applied to a working electrode, and the resulting current from the reduction of the nitro group of 3-Nitro-4-(trifluoromethyl)phenol is measured. The peak current is proportional to the concentration of the analyte. The use of chemically modified electrodes (e.g., with graphene-based nanocomposites) can significantly enhance the sensitivity and selectivity of the detection.[15][17]

Experimental Protocol: Electrochemical Analysis

Instrumentation and Materials:

  • Potentiostat

  • Electrochemical cell with a three-electrode system (working electrode, reference electrode, and counter electrode). The working electrode is often a glassy carbon electrode (GCE) modified with a nanomaterial composite.[15]

  • Supporting electrolyte (e.g., phosphate buffer solution)

  • 3-Nitro-4-(trifluoromethyl)phenol reference standard

Methodology:

  • Electrode Modification: Prepare the modified working electrode according to the specific literature procedure for the chosen nanocomposite.

  • Standard and Sample Preparation: Prepare standard solutions of 3-Nitro-4-(trifluoromethyl)phenol in the supporting electrolyte. Prepare the sample in the same electrolyte.

  • Electrochemical Measurement:

    • Place the sample or standard solution in the electrochemical cell containing the three electrodes.

    • Run a cyclic voltammogram or linear sweep voltammogram over a potential range where the nitro group reduction occurs.

    • Record the peak current corresponding to the reduction of 3-Nitro-4-(trifluoromethyl)phenol.

  • Quantification: A calibration curve is constructed by plotting the peak current against the concentration of the standards. The concentration of the sample is then determined from this curve.

Electro_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Electrode Modified Working Electrode Cell Electrochemical Cell (3-Electrode System) Electrode->Cell Solution Sample/Standard in Supporting Electrolyte Solution->Cell Potentiostat Potentiostat (CV or LSV Scan) Cell->Potentiostat Voltammogram Voltammogram Potentiostat->Voltammogram Quantification Quantification (Peak Current vs. Conc.) Voltammogram->Quantification

Workflow for electrochemical analysis.
Advantages and Limitations
  • Advantages: High sensitivity, good selectivity, low cost, potential for miniaturization and in-situ detection.[15][16]

  • Limitations: Susceptible to surface fouling of the electrode, and the performance can be influenced by the sample matrix.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-ECD/MSUV-Vis SpectrophotometryElectrochemical Methods
Principle Liquid chromatography separation with UV detectionGas chromatography separation with ECD or MS detectionLight absorbance measurementElectrochemical reduction of the nitro group
Selectivity HighVery HighLowHigh (with modified electrodes)
Sensitivity GoodVery HighModerateVery High
Sample Throughput ModerateLow to ModerateHighHigh
Instrumentation Cost Moderate to HighHighLowLow to Moderate
Derivatization Required NoYes (often)NoNo
Best For Routine QC, purity analysisTrace analysis, complex matricesRapid screening, simple matricesTrace analysis, in-situ monitoring

Conclusion and Recommendations

The choice of the optimal analytical technique for 3-Nitro-4-(trifluoromethyl)phenol depends on the specific application.

  • For routine quality control and purity assessment where high precision and accuracy are required, HPLC-UV is the recommended method due to its robustness, good performance, and widespread availability.

  • For trace-level quantification in complex environmental or biological matrices , GC-MS or GC-ECD after derivatization offers unparalleled sensitivity and selectivity.

  • For rapid, high-throughput screening or in situations with limited resources , UV-Visible spectrophotometry can be a valuable tool, provided its limitations regarding specificity are recognized and potentially addressed with chemometric methods.

  • Electrochemical methods are an exciting and rapidly advancing alternative, offering high sensitivity and the potential for portable, real-time monitoring, making them ideal for environmental screening applications.

By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their work involving 3-Nitro-4-(trifluoromethyl)phenol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • Ghaedi, M., Shokrollahi, A., & Salimian, M. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. Journal of Hazardous Materials, 146(1-2), 421-427.
  • Coburn, J. A., & Chau, A. S. Y. (1975). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters. Journal of AOAC INTERNATIONAL.
  • Unknown. (n.d.). View of Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra.
  • CymitQuimica. (n.d.). CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol.
  • Journal of AOAC INTERNATIONAL. (n.d.). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters. Oxford Academic.
  • Guidechem. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL 88-30-2 wiki.
  • Spectroscopy. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy.
  • PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol.
  • Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2).
  • ChemicalBook. (n.d.). 88-30-2(4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Product Description.
  • Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Chemistry.
  • Allen, J. L., & Sills, J. B. (1974). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol residues in fish. Journal of the Association of Official Analytical Chemists, 57(2), 387-388.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
  • CN113624700A. (n.d.). Method for detecting p-nitrophenol. Google Patents.
  • Prabakaran, E., & Pillay, K. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. Nanoarchitectonics.
  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1).
  • Wei, Y., et al. (2022). Cr-MOF-Based Electrochemical Sensor for the Detection of P-Nitrophenol. Molecules, 27(19), 6569.
  • Prabakaran, E., & Pillay, K. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. Semantic Scholar.

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A Senior Application Scientist's Guide to the Comprehensive Validation of 3-Nitro-4-(trifluoromethyl)phenol as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Analytical Accuracy

This guide provides an in-depth, scientifically grounded framework for the validation of 3-Nitro-4-(trifluoromethyl)phenol as a reference standard. This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, requires a rigorously defined profile to serve its purpose effectively.[9][10] We will move beyond a simple checklist of tests, delving into the causality behind each experimental choice and protocol. The objective is to establish a self-validating system of characterization that ensures the material's identity, purity, and assigned content are unequivocally confirmed, meeting the stringent requirements of regulatory bodies and the principles of sound science.[3]

Physicochemical Profile of the Candidate Standard

Before embarking on validation, a thorough understanding of the candidate material's fundamental properties is essential. These characteristics inform handling, storage, and the selection of appropriate analytical techniques.

PropertyValueSource(s)
Chemical Name 4-Nitro-3-(trifluoromethyl)phenol[10][11][12][13]
Synonyms TFM, Lamprecide, 5-Hydroxy-2-nitrobenzotrifluoride[9][11][13]
CAS Number 88-30-2[9][12][13]
Molecular Formula C₇H₄F₃NO₃[9][12][14]
Molecular Weight 207.11 g/mol [11][12][14]
Appearance Yellow crystalline powder[10][15]
Melting Point 76-79 °C[15]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[10][15]

The Validation Framework: An Orthogonal Approach

The validation of a reference standard is not a single experiment but a holistic process. It relies on an orthogonal approach, where multiple, independent analytical techniques are employed to interrogate the same properties (identity and purity). This redundancy provides a high degree of confidence in the final characterization. The entire process is guided by principles outlined in international guidelines such as the ICH Q2(R1) on the Validation of Analytical Procedures.[16][17][18][19]

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Content Assignment cluster_3 Final Certification ID_NMR NMR Spectroscopy (¹H, ¹³C) ID_MS Mass Spectrometry (MS) Purity_HPLC HPLC (Organic Impurities) ID_NMR->Purity_HPLC Confirm Structure ID_FTIR FT-IR Spectroscopy Purity_TGA TGA (Residual Solvents) Assay Mass Balance Calculation Purity_HPLC->Assay Quantify Impurities Purity_KF Karl Fischer (Water Content) Purity_ICPMS ICP-MS (Inorganic Impurities) Purity_DSC DSC (Solid-State Purity) qNMR Quantitative NMR (qNMR) Cert Certified Reference Standard (with CoA) Assay->Cert Assign Purity Value

Caption: High-level workflow for reference standard validation.

Part 1: Experimental Protocols for Identity Confirmation

The first and most critical step is to unequivocally confirm that the material is, in fact, 3-Nitro-4-(trifluoromethyl)phenol.

start Candidate Material nmr NMR (¹H, ¹³C) - Confirms covalent structure - Proton/Carbon environment start->nmr ms Mass Spectrometry - Confirms molecular weight - Fragmentation pattern start->ms ftir FT-IR - Confirms functional groups - Fingerprint match start->ftir result Confirmed Identity nmr->result ms->result ftir->result

Caption: Orthogonal approach to identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation in organic chemistry.[20][21] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the precise connectivity and arrangement of atoms within the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise. The aromatic region (typically 6.5-8.5 ppm) and the phenolic proton signal should be clearly resolved.

    • Acquire a ¹³C NMR spectrum. The signals for the trifluoromethyl carbon and the aromatic carbons will be key identifiers.

  • Data Processing & Interpretation: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the theoretical structure of 3-Nitro-4-(trifluoromethyl)phenol. The data should be unambiguous and consistent with the expected isomeric form.[22]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering a fundamental verification of its elemental composition.[20][23] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of accuracy.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the candidate standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode to deprotonate the phenolic hydroxyl group.

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire a full scan mass spectrum.

  • Data Interpretation: The primary ion of interest will be the deprotonated molecule [M-H]⁻. For C₇H₄F₃NO₃, the expected monoisotopic mass is 207.0147. The observed mass should match this value within a narrow tolerance (e.g., < 5 ppm for HRMS). The fragmentation pattern can also serve as a secondary confirmation.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[23] It provides a unique "fingerprint" for the compound, which can be compared against known spectra or theoretical predictions.[24][25]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum (air) followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The resulting spectrum should exhibit characteristic absorption bands corresponding to:

    • O-H stretch (broad, ~3200-3500 cm⁻¹)

    • Aromatic C-H stretch (~3000-3100 cm⁻¹)

    • N-O stretch (asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹)

    • C-F stretch (strong, ~1100-1300 cm⁻¹)

    • Aromatic C=C stretch (~1450-1600 cm⁻¹)

Part 2: Experimental Protocols for Purity Assessment

Purity determination is a multi-faceted process that quantifies all extraneous substances, which are broadly categorized as organic impurities, water, residual solvents, and inorganic impurities.

Main Candidate Standard HPLC HPLC-UV (Organic Impurities, Related Substances) Main->HPLC KF Karl Fischer Titration (Water Content) Main->KF TGA Thermogravimetric Analysis (Residual Solvents) Main->TGA ICPMS ICP-MS (Elemental/Inorganic Impurities) Main->ICPMS Result Comprehensive Purity Profile HPLC->Result KF->Result TGA->Result ICPMS->Result

Caption: Workflow for comprehensive purity profiling.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Causality: HPLC is the primary technique for separating, detecting, and quantifying non-volatile organic impurities, such as starting materials, by-products, or degradation products.[20][26] A validated, stability-indicating HPLC method is crucial.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[27]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from high aqueous to high organic content to ensure elution of all potential impurities. (e.g., 95% A to 5% A over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: A suitable wavelength for detecting the main peak and expected impurities (e.g., 275 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the candidate standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Analyze the chromatogram for any peaks other than the main 3-Nitro-4-(trifluoromethyl)phenol peak. Purity is typically determined by area percent, assuming a similar response factor for closely related impurities.

ParameterTypical Acceptance CriteriaRationale
Purity by HPLC ≥ 99.5%Ensures the material is predominantly the compound of interest.[21][26]
Individual Impurity ≤ 0.15%Controls specific known or unknown impurities to acceptable levels.
Total Impurities ≤ 0.5%Controls the overall level of organic-related substances.
Karl Fischer Titration for Water Content

Causality: Water is a common impurity that can affect the true concentration of the standard. Karl Fischer titration is a highly specific and accurate method for water determination.[23]

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the candidate standard and introduce it directly into the titration vessel.

  • Analysis: Titrate the sample according to the instrument's standard operating procedure. The result is expressed as a weight/weight percentage of water.

Thermogravimetric Analysis (TGA) for Residual Volatiles

Causality: TGA measures changes in mass as a function of temperature. It is used to determine the total content of volatile impurities, including residual solvents from the synthesis and purification process.[21][23]

Experimental Protocol:

  • Instrumentation: A thermogravimetric analyzer.

  • Analysis: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the boiling points of common solvents but below the decomposition temperature of the compound.

  • Data Interpretation: The percentage of mass loss observed before decomposition corresponds to the total volatile content.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Inorganic Impurities

Causality: To ensure the absence of elemental impurities, particularly residual catalysts from synthesis (e.g., Pd, Pt, Ru), the highly sensitive ICP-MS technique is employed.[23]

Experimental Protocol:

  • Sample Preparation: Digest a precisely weighed amount of the candidate standard in high-purity acid.

  • Instrumentation: An ICP-MS instrument calibrated with certified standards for the elements of interest.

  • Analysis: Analyze the digested sample solution and quantify the concentration of target elements. Results are typically reported in parts per million (ppm).

Part 3: Quantitative Assay and Final Certification

The final step is to assign a precise purity value to the reference standard, which will be reported on its Certificate of Analysis (CoA).

Assay by Mass Balance

Causality: The mass balance approach is the most common method for assigning purity. It is an indirect method that defines purity by accounting for all possible impurities. The purity is calculated by subtracting the percentages of all identified impurity classes from 100%.

Calculation: Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Volatiles by TGA/GC) - (% Inorganic Impurities by ICP-MS/Residue on Ignition)

This calculated value represents the "assigned content" of the pure substance and must be used in all subsequent quantitative analyses where this standard is employed.

Comparison: In-House Validated vs. Pharmacopeial Standard

While this guide details the process for creating an in-house (or secondary) reference standard, it is important to understand how it compares to a primary standard from a recognized pharmacopeia.

FeatureIn-House Validated StandardPharmacopeial Standard (e.g., USP, EP)
Traceability Traceable to internal characterization data.Directly traceable to the highest metrological standards; legally recognized.[5][6]
Purpose Used for routine QC, development. Often established when a pharmacopeial standard is unavailable.The official standard required for compendial testing and release in regulated markets.[7][28]
Documentation Comprehensive internal validation report and CoA.Official CoA or Batch Validity Statement provided by the pharmacopeia.[29]
Establishment Characterized and qualified by the user laboratory or a third party.[3]Established through extensive collaborative studies involving multiple laboratories.[5]
Cost & Availability Can be more cost-effective if synthesized in-house; availability is controlled internally.Generally higher cost; availability depends on the pharmacopeia's inventory.

Handling, Storage, and Re-qualification

  • Storage: Based on its chemical nature, 3-Nitro-4-(trifluoromethyl)phenol should be stored in a well-sealed container, protected from light, at controlled room temperature or refrigerated to prevent degradation.[10][30]

  • Stability & Re-test: A stability program should be initiated to monitor the purity of the reference standard over time. A re-test date, typically 12-24 months after initial validation, should be assigned. At this date, key stability-indicating tests (e.g., HPLC purity, appearance, water content) should be repeated to confirm the standard remains suitable for use.[21]

Conclusion

The validation of 3-Nitro-4-(trifluoromethyl)phenol as a reference standard is a rigorous, multi-disciplinary undertaking that forms the foundation for reliable analytical measurements. By employing an orthogonal set of analytical techniques—spanning spectroscopy for identity and chromatography and thermal analysis for purity—a comprehensive and scientifically defensible characterization can be achieved. This guide provides the necessary framework, rooted in established scientific principles and regulatory expectations, to ensure that the resulting standard is truly fit for its intended purpose, thereby upholding the integrity of the data it helps to generate.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Journal of AOAC INTERNATIONAL. (1975). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters. Oxford Academic. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization. ResolveMass. [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters. Oxford Academic. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). Cheméo. [Link]

  • USP-BPEP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Journal of the Association of Official Analytical Chemists. (2020). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol residues in fish. [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. EDQM. [Link]

  • Element Materials Technology. (n.d.). Reference Standard Characterization & Management. Element. [Link]

  • Pharmuni. (2024). US Pharmacopeia Overview: General Chapters Categories. Pharmuni. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. [Link]

  • XRF Scientific. (n.d.). Methods for Validating Reference Materials. XRF Scientific. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

  • ResearchGate. (2019). (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]

  • USP-BPEP. (n.d.). General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. PubChem. [Link]

  • precisionFDA. (n.d.). 3-TRIFLUOROMETHYL-4-NITROPHENOL. precisionFDA. [Link]

  • PubMed. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

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comparative study of nitration methods for trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary for the Bench Scientist

The introduction of a nitro (-NO₂) group onto a trifluoromethylphenol scaffold is a critical transformation in the synthesis of valuable agrochemicals and pharmaceuticals, such as the lampricide 3-trifluoromethyl-4-nitrophenol (TFM).[1][2][3] However, the simultaneous presence of a strongly activating, ortho,para-directing hydroxyl group (-OH) and a powerfully deactivating, meta-directing trifluoromethyl group (-CF₃) presents a significant regioselectivity challenge. This guide provides a comparative analysis of key nitration methodologies, offering insights into how reagent choice and reaction conditions can be manipulated to control isomeric outcomes. We find that while classical mixed acid nitration remains a potent tool, it often leads to mixtures and potential over-nitration. Metal nitrate systems, particularly with copper(II) nitrate for electron-deficient phenols, offer a milder, often more selective alternative favoring ortho-nitration. For specific, high-value isomers where direct nitration proves inefficient, indirect synthetic routes, such as those starting from a corresponding nitroaniline, are the industrially preferred method.

Introduction: The Synthetic Value of Nitrated Trifluoromethylphenols

Trifluoromethylphenols are key structural motifs in medicinal and agricultural chemistry. The trifluoromethyl group imparts desirable properties such as increased lipophilicity, metabolic stability, and bioavailability.[4][5] Subsequent nitration of this ring system creates versatile intermediates. The nitro group can be readily reduced to an amine, a gateway functional group for a vast array of further chemical modifications, or it can act as a crucial pharmacophoric element itself. A prime example is 3-trifluoromethyl-4-nitrophenol (TFM), a pesticide used for decades to control invasive sea lamprey populations in the Great Lakes.[1][2] The efficacy and industrial demand for such molecules necessitate robust and selective synthetic methods. This guide dissects the primary methods for achieving this pivotal nitration step.

Theoretical Background: A Tale of Two Substituents

The outcome of the electrophilic aromatic substitution reaction on a trifluoromethylphenol ring is a direct consequence of the electronic tug-of-war between the -OH and -CF₃ groups.

  • The Hydroxyl (-OH) Group: As a substituent, the -OH group is strongly activating. Its lone pairs of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions. This makes these positions highly nucleophilic and susceptible to attack by an electrophile (like the nitronium ion, NO₂⁺).[6]

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic synthesis. Due to the high electronegativity of the fluorine atoms, it exerts a strong negative inductive effect (-I), pulling electron density out of the ring. This deactivates the ring towards electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack relative to the -CF₃ group's position.[7][8]

When both are present, the activating, resonance-donating effect of the -OH group typically dominates the overall reactivity, dictating that substitution will occur. However, the regiochemical outcome is a nuanced interplay of both substituents' directing effects. For instance, in 3-trifluoromethylphenol , the -OH group directs to positions 2, 4, and 6, while the -CF₃ group directs to positions 2 and 6. This confluence of directing effects makes positions 2 and 6 the most electronically favored for nitration.

Comparative Analysis of Nitration Methodologies

Method 1: Classical Mixed Acid Nitration (HNO₃/H₂SO₄)

This is the most traditional and powerful method for nitration. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9][10]

  • Mechanism & Rationale: The high concentration of the potent nitronium ion generated in mixed acid ensures that even deactivated rings can undergo nitration. The choice of this system is often predicated on the need to overcome the deactivating effect of the -CF₃ group. However, the high reactivity of phenol rings, even when substituted with a -CF₃ group, means that this method can be overly aggressive.[10]

  • Performance & Selectivity: For trifluoromethylphenols, mixed acid nitration often results in a mixture of ortho- and para-nitro isomers, with the precise ratio depending on the starting isomer and steric factors. For example, with 4-trifluoromethylphenol, nitration will occur ortho to the hydroxyl group. With 3-trifluoromethylphenol, a mixture of 2-nitro, 4-nitro, and 6-nitro isomers is expected, with the 2- and 6-isomers often favored due to the combined directing effects. A significant drawback is the risk of over-nitration (dinitration) and oxidative side reactions, which can lead to the formation of tarry byproducts and complicate purification.[11]

  • Causality of Experimental Choices: The reaction is typically run at low temperatures (0–10 °C) to control the exothermic nature of the reaction and minimize the formation of side products.[11] The slow, dropwise addition of the nitrating agent is critical for the same reason.

Method 2: Metal Nitrate Nitration (e.g., Cu(NO₃)₂, Fe(NO₃)₃)

An increasingly popular alternative involves the use of metal nitrates, often in a solvent like acetonitrile, as the nitro source. These methods are generally milder and can offer superior regioselectivity.

  • Mechanism & Rationale: The mechanism is believed to involve the metal center coordinating to the phenolic oxygen, which can influence the electronic distribution in the ring and sterically direct the incoming electrophile. For electron-deficient phenols, copper(II) nitrate has been shown to be particularly effective for achieving ortho-nitration.[12] This approach avoids the use of highly corrosive strong acids, making it operationally simpler and safer.

  • Performance & Selectivity: This method exhibits a remarkable tendency for ortho-selectivity in many phenolic systems.[12][13] For a substrate like 3-trifluoromethylphenol, this method would be expected to strongly favor the formation of 2-nitro- and 6-nitro-3-trifluoromethylphenol over the 4-nitro isomer. The milder conditions significantly reduce the risk of dinitration and degradation of the starting material.

  • Causality of Experimental Choices: Acetonitrile is a common solvent as it effectively solubilizes the reagents without participating in the reaction. The reaction is often run at elevated temperatures (e.g., reflux) to drive it to completion, which is feasible due to the inherent mildness of the nitrating system compared to mixed acid.[12]

Method 3: Alternative Acid Promoters (e.g., HNO₃/HOTf)

Trifluoromethanesulfonic acid (HOTf or TfOH) is a superacid that can be used in place of sulfuric acid to promote nitration with nitric acid.[14][15]

  • Mechanism & Rationale: Similar to sulfuric acid, HOTf protonates nitric acid to generate the nitronium ion. Its strong acidity and water-absorbing properties can make it highly efficient, often allowing reactions to proceed rapidly at room temperature.[14] This system can be advantageous for moderately deactivated substrates where mixed acid might be too harsh.

  • Performance & Selectivity: The HNO₃/HOTf system is a potent nitrating agent, and its selectivity profile is often similar to that of traditional mixed acid, yielding a mixture of isomers. However, by carefully tuning the amount of HOTf, it is sometimes possible to achieve selective mononitration where mixed acid might lead to dinitration.[14]

  • Causality of Experimental Choices: Reactions are often run in inert solvents like hexafluoroisopropanol (HFIP) or under solvent-free conditions.[14] The high cost of HOTf compared to sulfuric acid is a significant consideration and often limits its use to smaller-scale, high-value syntheses where yield and cleanliness are paramount.

Method 4: Indirect Synthesis via Diazotization

For specific isomers, like the commercially vital 3-trifluoromethyl-4-nitrophenol (TFM), direct nitration of the corresponding phenol is often inefficient. The preferred industrial route involves an indirect synthesis starting from 3-(trifluoromethyl)-4-nitroaniline.

  • Mechanism & Rationale: This multi-step process involves the diazotization of the aniline with a nitrite source (e.g., NaNO₂) in strong acid to form a diazonium salt. This intermediate is then hydrolyzed, typically by heating in an aqueous solution, often with a copper sulfate catalyst, to replace the diazonium group with a hydroxyl group.[16]

  • Performance & Selectivity: This method provides absolute regiochemical control. Since the positions of the trifluoromethyl and nitro groups are set on the starting aniline, the final product is a single, pure isomer. While it involves more steps than direct nitration, the high purity and yield of the desired product often make it more economical on a large scale.[16]

Data Summary & Comparison

The following table summarizes the expected outcomes for the nitration of a model substrate, 3-Trifluoromethylphenol .

MethodReagentsTypical ConditionsKey AdvantagesKey DisadvantagesExpected Major Products
Mixed Acid HNO₃ / H₂SO₄0–10 °C, controlled additionHigh reactivity, low reagent costLow regioselectivity, risk of over-nitration/degradation, corrosiveMixture of 2/6-nitro and 4-nitro isomers
Metal Nitrate Cu(NO₃)₂Acetonitrile, refluxHigh ortho-selectivity, milder conditions, saferHigher reagent cost, may require heat2-Nitro- and 6-Nitro- isomers
Alternative Acid HNO₃ / HOTfRoom temp, HFIP or solvent-freeHigh reactivity, fast reaction timesVery high reagent cost, similar selectivity issues to mixed acidMixture of 2/6-nitro and 4-nitro isomers
Indirect Route 1. NaNO₂/H⁺ 2. H₂O/CuSO₄/ΔMulti-step processAbsolute regioselectivity, high purityMulti-step, requires specific aniline precursorSingle, specific isomer (e.g., 4-nitro)

Visualized Mechanisms and Workflows

Diagram 1: Regioselectivity in Electrophilic Nitration

G cluster_reactants Reactants cluster_directing Directing Effects cluster_products Potential Products A 3-Trifluoromethylphenol OH -OH group (Activating, Ortho/Para) A->OH directs to C2, C4, C6 CF3 -CF₃ group (Deactivating, Meta) A->CF3 directs to C2, C6 B Nitronium Ion (NO₂⁺) from Nitrating Agent P1 2/6-Nitro Isomers (Electronically Favored) B->P1 P2 4-Nitro Isomer (Electronically Less Favored) B->P2 OH->P1 Strongly favors OH->P2 Favors CF3->P1 Favors

Caption: Directing effects on 3-trifluoromethylphenol nitration.

Diagram 2: General Experimental Workflow for Nitration

G start Start setup Assemble reaction vessel (flask, stir bar, addition funnel) under inert atmosphere start->setup cool Cool substrate solution (e.g., phenol in solvent) to target temperature (e.g., 0 °C) setup->cool add Add nitrating agent (e.g., mixed acid) dropwise while monitoring temperature cool->add react Stir reaction for specified time (e.g., 1-2 hours) add->react quench Quench reaction by pouring onto ice-water mixture react->quench extract Perform liquid-liquid extraction with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with brine and dry over Na₂SO₄ extract->wash concentrate Remove solvent under reduced pressure wash->concentrate purify Purify crude product via column chromatography or recrystallization concentrate->purify end End: Isolated Product purify->end

Caption: A typical laboratory workflow for a nitration reaction.

Experimental Protocols

Protocol 1: Mixed Acid Nitration of 4-Trifluoromethylphenol
  • Trustworthiness: This protocol incorporates slow addition at low temperature to control the reaction's exothermicity, a critical safety and selectivity measure. The workup is standard for neutralizing acid and isolating organic products.

  • Methodology:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-trifluoromethylphenol (5.0 g, 30.8 mmol) in 20 mL of concentrated sulfuric acid (98%). Cool the mixture to 0 °C in an ice-salt bath.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 2.1 mL, 33.9 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, keeping the mixture cooled in an ice bath.

    • Add the nitrating mixture dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography or recrystallization to yield 2-nitro-4-trifluoromethylphenol.

Protocol 2: Copper Nitrate Mediated Nitration of 3-Trifluoromethylphenol
  • Trustworthiness: This protocol uses a milder, non-acidic system, reducing the risk of degradation. Refluxing in acetonitrile is a standard technique to provide the necessary activation energy for less reactive nitrating agents.

  • Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-trifluoromethylphenol (3.24 g, 20.0 mmol) and acetonitrile (40 mL).

    • Add copper(II) nitrate trihydrate (5.31 g, 22.0 mmol) to the solution.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, filter the reaction mixture to remove any insoluble salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel to separate the isomeric products, primarily 2-nitro- and 6-nitro-3-trifluoromethylphenol.

References

  • Jadhav, S. D., et al. (2014). Highly Regiospecific ortho-Nitration of Electronically Diverse Phenols. RSC Advances, 4(96), 53833-53837. [Link: Available through institutional access on the RSC Publishing website]
  • Shafer, T. H. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol. U.S.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Hosseinzadeh, R., et al. (2011). An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. SciSpace. [Link]

  • Wu, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327. [Link]

  • University of Wisconsin-Madison. Substituent Effects in Electrophilic Aromatic Substitution.
  • ResearchGate. (Diagram). Nitration of trifluoromethyl benzene. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Kwok, S. W. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
  • University Course Materials.
  • Raines, R. T., et al. (2006). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. NIH Public Access. [Link]

  • Olah, G. A. (1973). Nitration with nitric acid and trifluoromethanesulfonic acid. U.S.
  • ResearchGate. (Image). Chemical structures of TFM (3-trifluoromethyl-4-nitrophenol) and niclosamide. [Link]

  • Itoh, T., et al. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]

  • Domingo, L. R., et al. (2022). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • Itoh, T. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical Record. [Link]

  • Birceanu, O. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey & Rainbow Trout. Wilfrid Laurier University. [Link]

  • Birceanu, O., et al. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation... Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3-Nitro-4-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final product.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of commercial 3-Nitro-4-(trifluoromethyl)phenol. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data you can expect from each method. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol is a self-validating system.

The Analytical Imperative: Why Purity Matters

The synthesis of 3-Nitro-4-(trifluoromethyl)phenol, often involving the nitration of 4-(trifluoromethyl)phenol or the hydrolysis of precursors like 4-chloro-3-nitrobenzotrifluoride, can result in a range of impurities.[1][2] These can include:

  • Isomeric Byproducts: Nitration of the phenol ring can lead to the formation of other nitro-isomers.

  • Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzotrifluoride or other precursors may remain.[3]

  • Side-Reaction Products: The harsh conditions of nitration and hydrolysis can generate unforeseen molecular species.[4]

  • Degradation Products: The compound may degrade over time or under improper storage conditions.

Each of these impurities has the potential to interfere with subsequent synthetic steps. Therefore, a multi-faceted analytical approach is often necessary to gain a complete picture of a commercial batch's purity.

A Comparative Overview of Purity Assessment Techniques

We will explore four common analytical techniques for purity determination:

  • Melting Point Analysis: A classical, yet informative, physical characterization method.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity assessment in the pharmaceutical industry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining absolute purity.

The following table provides a high-level comparison of these techniques for the analysis of 3-Nitro-4-(trifluoromethyl)phenol.

Technique Principle Strengths Limitations Typical Purity Range Reported
Melting Point Depression and broadening of melting range by impurities.Simple, inexpensive, provides a good initial indication of purity.Not quantitative, insensitive to amorphous impurities, requires a crystalline solid.Sharp range (e.g., 76-79°C) indicates high purity.[5][6][7]
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolution, sensitive to UV-active impurities, widely available.Requires a reference standard for quantification, may not detect non-UV active impurities.>98% (Area percent)
GC-MS Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.High sensitivity, excellent for volatile impurities, provides structural information from mass spectra.May require derivatization for polar compounds like phenols, not suitable for non-volatile impurities.>99% (Area percent)[8]
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Primary analytical method, no analyte-specific reference standard needed, provides structural confirmation.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.98.5 - 99.9% (w/w)

Experimental Protocols and Data Interpretation

In this section, we provide detailed, step-by-step methodologies for each analytical technique, along with illustrative data to guide your interpretation.

Melting Point Analysis

Causality of Experimental Choice: The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[6] This results in a lower and broader melting point range compared to a pure substance.[6] A sharp melting point range (typically < 2°C) is a strong indicator of high purity for a crystalline solid.[5]

Experimental Protocol:

  • Ensure the 3-Nitro-4-(trifluoromethyl)phenol sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20°C per minute until the temperature is about 15-20°C below the expected melting point (literature value: ~76-79°C).[5][6][7]

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is T1-T2.

Data Interpretation:

Sample Observed Melting Point Range (°C) Interpretation
Supplier A77.5 - 78.5High Purity
Supplier B74.0 - 77.0Likely contains impurities
Supplier C76.0 - 78.5Moderate Purity
High-Performance Liquid Chromatography (HPLC-UV)

Causality of Experimental Choice: HPLC is a powerful separation technique that can resolve the target compound from closely related impurities. A reversed-phase C18 column is chosen for its ability to separate moderately polar compounds like phenols based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly provides high sensitivity.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in Mobile Phase Inject Inject into HPLC System Sample->Inject Standard Prepare Calibration Standards Standard->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 270 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % or vs. Standard) Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Solvent Derivatize Derivatize with BSTFA Sample->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by Mass Spectrometry Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurities by Mass Spectra Detect->Identify Calculate Calculate Purity (Area %) Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity (w/w %) Integrate->Calculate

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-Nitro-4-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of 3-Nitro-4-(trifluoromethyl)phenol (CAS: 88-30-2), a compound of significant interest in pharmaceutical synthesis and environmental monitoring.[1][2] We delve into the critical aspects of study design, compare the performance of principal analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD)—and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to validate analytical methods, ensure data consistency across laboratories, and select the optimal technique for their specific application. All discussions are grounded in established validation principles from authoritative bodies to ensure scientific integrity and trustworthiness.[3][4]

Introduction: The Need for Cross-Laboratory Consensus

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][5] It is also notably used as a lampricide to control sea lamprey populations in the Great Lakes region.[6][7] Given its diverse applications and potential environmental presence, the ability to quantify TFM accurately and reproducibly is paramount.

However, analytical results can be subject to variability stemming from differences in instrumentation, reagents, and operator technique across various laboratories. An inter-laboratory comparison (ILC), or proficiency test, is the gold standard for assessing the competence of laboratories and the reproducibility of an analytical method.[8][9] Such studies are not merely procedural checks; they are fundamental to building confidence in data that underpins regulatory submissions, environmental monitoring, and quality control in manufacturing.[4][10]

This guide provides a comparative analysis of the primary chromatographic methods for TFM, structured to inform the design of a robust ILC. We will explore the causality behind protocol choices and present self-validating workflows to ensure the generation of reliable and comparable data.

Framework for a 3-Nitro-4-(trifluoromethyl)phenol ILC

An ILC is a structured exercise where multiple laboratories analyze identical, homogeneous samples to evaluate both individual laboratory performance and the overall reliability of a specific analytical method.[11][12] The process follows a well-defined workflow, from sample preparation by a coordinating body to the statistical analysis of the submitted results.

The primary goals of an ILC for TFM analysis are:

  • To assess the precision and accuracy of a given analytical method when performed by different laboratories.[11]

  • To identify and quantify sources of inter-laboratory variability.[13]

  • To provide each participating laboratory with an objective measure of its performance against its peers.[9]

  • To establish the consensus value of an analyte in a reference material.

The workflow for a typical ILC is depicted below.

ILC_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab 1, 2, ...n) prep Sample Preparation (Homogeneous Batches of TFM) dist Sample Distribution prep->dist Blinded Samples analysis Sample Analysis (Using Prescribed Method) dist->analysis stats Statistical Analysis (e.g., Z-Scores) report Final Report Generation stats->report Performance Evaluation data_sub Data Submission analysis->data_sub data_sub->stats Consolidated Data

Caption: General workflow for an inter-laboratory comparison study.

Comparative Analytical Methodologies

The selection of an analytical method is the most critical decision in an ILC. The ideal method should be robust, accessible, and provide adequate sensitivity and selectivity for the intended purpose. We will compare two widely accepted techniques for TFM analysis: HPLC-UV and GC-ECD following derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique, making it an excellent candidate for routine quality control and environmental analysis of TFM.[14][15] The method relies on the separation of TFM from matrix components on a reversed-phase column, followed by detection using its inherent UV absorbance. The U.S. Environmental Protection Agency (EPA) has documented a validated HPLC-UV method for TFM in freshwater, demonstrating its regulatory acceptance.[16]

Objective: To quantify 3-Nitro-4-(trifluoromethyl)phenol in an aqueous matrix.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[15]

  • Reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 µm particle size).[16]

  • Reference Standard: 3-Nitro-4-(trifluoromethyl)phenol (≥98% purity).

  • Solvents: HPLC-grade methanol and water; analytical-grade acetate buffer components.

2. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of TFM reference standard, dissolve in, and dilute to 100 mL with methanol.

  • Working Standards: Serially dilute the stock standard with a methanol:water (20:80, v/v) mixture to prepare calibration standards ranging from the Limit of Quantitation (LOQ) to ~10 µg/mL.

  • Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter. If necessary, dilute the sample with methanol:water (20:80, v/v) to fall within the calibration range.[16]

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 58 mM acetate buffer and methanol (30:70, v/v).[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[16]

  • Injection Volume: 50 µL.

  • UV Detection Wavelength: 295 nm.[16]

  • Approximate Retention Time: ~2-3 minutes.

4. Quantification:

  • Generate a linear calibration curve by plotting the peak area of the TFM standard against its concentration.

  • Determine the concentration of TFM in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow A Prepare Standards & Samples B Filter Sample (0.45 µm) A->B C Inject 50 µL into HPLC System B->C D Isocratic Elution (C18 Column) C->D E UV Detection (295 nm) D->E F Quantify vs. Calibration Curve E->F GC_Workflow A 1. Extract TFM from Water via SPE B 2. Partition into Aqueous K₂CO₃ A->B C 3. Derivatize with Acetic Anhydride B->C D 4. Extract TFM-Acetate into Organic Solvent C->D E 5. Inject into GC-ECD System D->E F 6. Quantify vs. Derivatized Standards E->F

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 3-Nitro-4-(trifluoromethyl)phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the precise characterization of a target molecule against its precursors and potential isomeric impurities is paramount. This guide provides an in-depth spectroscopic comparison of 3-Nitro-4-(trifluoromethyl)phenol, a key building block in medicinal chemistry, with its common synthetic precursors. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) can be leveraged to unambiguously distinguish the final product from its starting material, 4-(trifluoromethyl)phenol, and a common isomeric byproduct, 2-Nitro-4-(trifluoromethyl)phenol.

The primary route to synthesizing 3-Nitro-4-(trifluoromethyl)phenol involves the electrophilic nitration of 4-(trifluoromethyl)phenol. This reaction, however, can yield two positional isomers, necessitating robust analytical methods to confirm the identity and purity of the desired product.

Synthesis_Workflow Precursor 4-(trifluoromethyl)phenol Reaction Nitration (HNO₃/H₂SO₄) Precursor->Reaction Product 3-Nitro-4-(trifluoromethyl)phenol (Target Product) Reaction->Product Major Isomer 2-Nitro-4-(trifluoromethyl)phenol (Isomeric Impurity) Reaction->Isomer Minor

Figure 1: Synthetic pathway for 3-Nitro-4-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy provides the most definitive data for structural elucidation by mapping the chemical environment of magnetically active nuclei. For this analysis, ¹H, ¹³C, and ¹⁹F NMR are invaluable.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹H NMR, a typical spectral width of -2 to 12 ppm is sufficient. For ¹³C, a range of 0 to 200 ppm is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Comparative NMR Data Analysis

The key to differentiating these compounds lies in the substitution patterns on the aromatic ring, which dictates the chemical shifts and coupling patterns of the aromatic protons.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Differentiators
4-(trifluoromethyl)phenol ~7.53 (d, 2H), ~6.95 (d, 2H), ~10.3 (s, 1H, OH)[1]~159 (C-OH), ~127 (CH), ~124 (q, CF₃), ~122 (C-CF₃), ~116 (CH)[2]Symmetrical A₂B₂ spin system in the aromatic region (two doublets).
2-Nitro-4-(trifluoromethyl)phenol ~8.4 (d, 1H), ~7.8 (dd, 1H), ~7.2 (d, 1H), ~11.0 (s, 1H, OH)Data not fully available in searched sources.Asymmetrical pattern with three distinct aromatic signals. The proton ortho to the nitro group is significantly downfield shifted (~8.4 ppm). Intramolecular H-bonding of the OH proton.[3]
3-Nitro-4-(trifluoromethyl)phenol ~8.2 (d, 1H), ~7.7 (dd, 1H), ~7.1 (d, 1H)[4][5]Data not fully available in searched sources.Asymmetrical pattern with three distinct aromatic signals. The proton ortho to the nitro group and adjacent to the CF₃ group is the most downfield.

Discussion of NMR Spectra:

  • 4-(trifluoromethyl)phenol: The symmetry of this precursor results in a simple ¹H NMR spectrum with two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[1][6]

  • 2-Nitro-4-(trifluoromethyl)phenol: The introduction of the nitro group at the ortho position breaks the molecule's symmetry. The proton at C5 (ortho to the nitro group) experiences strong deshielding and appears at a very low field. The phenolic proton signal is often broad and shifted downfield due to strong intramolecular hydrogen bonding with the adjacent nitro group.[7][8]

  • 3-Nitro-4-(trifluoromethyl)phenol: This isomer also displays a complex, asymmetrical pattern. The key distinction is the chemical shift of the proton at C2, which is ortho to the nitro group and meta to the hydroxyl group. This proton will be significantly deshielded.

The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups causes a general downfield shift of all aromatic protons compared to the precursor.[9] The ¹⁹F NMR will show a single resonance for all three compounds, but its chemical shift will be sensitive to the electronic environment, providing another layer of characterization.[10][11][12]

NMR_Logic cluster_precursor 4-(Trifluoromethyl)phenol cluster_products Nitrated Products cluster_isomer 2-Nitro Isomer cluster_target 3-Nitro Isomer (Target) P_Spec Symmetrical Spectrum (2 Doublets) NP_Spec Asymmetrical Spectrum (3 distinct signals) P_Spec->NP_Spec Nitration I_Hbond Intramolecular H-Bonding (Broad OH peak, downfield) NP_Spec->I_Hbond T_Proton Distinct downfield shifts for H-2 and H-5 NP_Spec->T_Proton I_Proton Proton ortho to -NO₂ (δ > 8.0 ppm) I_Hbond->I_Proton

Figure 2: Logic diagram for differentiating the compounds via ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The introduction of the nitro group provides a distinct and powerful diagnostic tool.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Comparative FT-IR Data Analysis
CompoundO-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)Key Differentiators
4-(trifluoromethyl)phenol ~3300-3400 (broad)~1330, ~1160, ~1110[13][14]N/ABroad O-H band from intermolecular H-bonding. Absence of NO₂ stretches.
2-Nitro-4-(trifluoromethyl)phenol ~3200-3300 (sharp)Strong absorptions in the 1350-1100 range.~1530 (asym), ~1350 (sym)Sharper O-H band due to intramolecular H-bonding.[15] Presence of strong, characteristic NO₂ stretches.
3-Nitro-4-(trifluoromethyl)phenol ~3300-3500 (broad)Strong absorptions in the 1350-1100 range.[5]~1540 (asym), ~1340 (sym)[5]Broad O-H band similar to the precursor. Presence of strong, characteristic NO₂ stretches.[16][17][18]

Discussion of FT-IR Spectra:

  • The Nitro Group Signature: The most obvious difference is the appearance of two strong absorption bands in the nitrated products, corresponding to the asymmetric (~1530-1540 cm⁻¹) and symmetric (~1340-1350 cm⁻¹) stretching vibrations of the N-O bonds in the nitro group.[16] The precursor, 4-(trifluoromethyl)phenol, completely lacks these signals.

  • Hydrogen Bonding Effects: The O-H stretching band provides a clear distinction between the two isomers. In the 2-nitro isomer, the hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent nitro group, resulting in a sharper, less intense O-H band at a lower frequency (~3200-3300 cm⁻¹) compared to the 3-nitro isomer.[15][19] The 3-nitro isomer, like the parent phenol, can only form intermolecular hydrogen bonds, leading to a broad O-H band centered around 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for confirming the molecular weight of the synthesized product and its precursors.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Comparative MS Data Analysis
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁻ or [M-H]⁻ (m/z)
4-(trifluoromethyl)phenol C₇H₅F₃O162.11[20]162 (M⁺˙ in EI) or 161[21][22]
2-Nitro-4-(trifluoromethyl)phenol C₇H₄F₃NO₃207.11[3]207 (M⁺˙ in EI) or 206[3]
3-Nitro-4-(trifluoromethyl)phenol C₇H₄F₃NO₃207.11[5][23][24]207 (M⁺˙ in EI) or 206[23][25]

Discussion of Mass Spectra:

The primary utility of MS in this context is the clear differentiation between the precursor and the nitrated products based on molecular weight. Both nitrated isomers have the same molecular weight of 207.11 g/mol , a 45.00 g/mol increase from the precursor (162.11 g/mol ), corresponding to the addition of a nitro group (NO₂). While standard MS cannot easily distinguish between the 2-nitro and 3-nitro isomers, their fragmentation patterns under EI conditions may show subtle differences that could be investigated in a more detailed study. The primary role of MS here is to confirm the successful nitration reaction.

Conclusion

The successful synthesis and purification of 3-Nitro-4-(trifluoromethyl)phenol require a multi-technique spectroscopic approach for unambiguous characterization.

  • Mass Spectrometry provides the initial confirmation of a successful nitration reaction by verifying the expected molecular weight increase.

  • FT-IR Spectroscopy offers a rapid method to distinguish the nitrated products from the starting material via the characteristic NO₂ stretching bands. Furthermore, it can differentiate between the 2-nitro and 3-nitro isomers by analyzing the shape and position of the O-H stretching band, which is influenced by intra- vs. intermolecular hydrogen bonding.

  • NMR Spectroscopy , particularly ¹H NMR, stands as the most powerful and definitive tool. It not only confirms the presence and position of the nitro group but also allows for the unequivocal differentiation between the 2-nitro and 3-nitro isomers based on the unique chemical shifts and coupling patterns of the aromatic protons.

By employing these three spectroscopic techniques in a coordinated workflow, researchers can confidently verify the structure and purity of their target compound, ensuring the integrity of their subsequent research and development activities.

References

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalvit, C., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 241, 65-72. Available at: [Link]

  • Miyajima, G., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Chemistry Letters, 14(2), 159-162. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. Retrieved from [Link]

  • Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 5, 13-26. Available at: [Link]

  • Dalvit, C., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed, 241, 65-72. Available at: [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-(trifluoromethyl)phenol, 4-(4-trifluoromethylphenoxy)phthalonitrile and the 4-cF3poPcCo complex. Retrieved from [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Retrieved from [Link]

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  • mzCloud. (2014). 4-Trifluoromethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed, 32(11), 1265-1276. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1966). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol Notes. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c UV-visible spectra of the product (aminophenol). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Google Patents. (1979). EP0004447A1 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link]

  • Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

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A Comparative Efficacy Analysis of 3-Trifluoromethyl-4-nitrophenol (TFM) and Its Alternatives for Sea Lamprey Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: For over six decades, 3-trifluoromethyl-4-nitrophenol (TFM) has been the cornerstone of the highly successful sea lamprey (Petromyzon marinus) control program in the Laurentian Great Lakes, an initiative that was instrumental in saving a multi-billion dollar fishery.[1][2] This guide provides a detailed comparison of the efficacy of TFM with its primary alternative, Niclosamide (also known as Bayluscide), and explores the synergistic relationship between the two. We will delve into their mechanisms of action, comparative toxicity data, environmental considerations, and the standardized protocols for efficacy evaluation. This document is intended for researchers, environmental scientists, and fishery management professionals engaged in invasive species control.

Introduction: The Challenge of the Sea Lamprey

The invasion of the sea lamprey into the Great Lakes in the early 20th century precipitated a catastrophic decline in commercial and recreational fish populations.[1] The parasitic nature of the sea lamprey, which feeds on the bodily fluids of host fish, devastated the ecosystem and the economies dependent on it.[1] The critical need for a control method led to the screening of over 6,000 chemical compounds in the 1950s, culminating in the discovery of TFM as a selectively toxic lampricide.[2][3] Its implementation has suppressed sea lamprey populations to less than 10% of their peak numbers, a remarkable achievement in invasive species management.[1]

However, the ongoing reliance on a single primary chemical, environmental concerns, and the potential for resistance necessitate a thorough understanding of its performance relative to available alternatives.[4][5]

Mechanism of Action: Disrupting the Engine of Life

The efficacy of both TFM and its alternatives hinges on their ability to disrupt cellular energy metabolism, specifically by uncoupling oxidative phosphorylation in mitochondria.

TFM (3-Trifluoromethyl-4-nitrophenol)

TFM acts as a protonophore, targeting the inner mitochondrial membrane. It effectively short-circuits the proton motive force required by ATP synthase to produce ATP.[6] This leads to a rapid depletion of cellular energy stores, such as glycogen and phosphocreatine, ultimately causing metabolic collapse and death.[1][7]

The selectivity of TFM is its most critical feature. Sea lampreys possess a significantly lower capacity to metabolize and eliminate TFM through glucuronidation compared to other fish species.[2][3][6] This metabolic bottleneck allows TFM to accumulate to lethal concentrations in lampreys at exposure levels that are sublethal for most non-target organisms.[2][3]

TFM_Mechanism cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain H_outer Proton Gradient (Intermembrane Space) ETC->H_outer Pumps H+ ATP_Synthase ATP Synthase H_outer->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Synthesizes Metabolic_Function Normal Metabolic Function ATP->Metabolic_Function TFM TFM TFM->H_outer Disrupts Gradient (Protonophore Action)

Figure 1. Mechanism of TFM as a mitochondrial uncoupler.

Niclosamide (2′,5-dichloro-4′-nitrosalicylanilide)

Niclosamide, often sold under the trade name Bayluscide, is also a potent mitochondrial uncoupler.[1][8] While its precise molecular interactions may differ slightly, the ultimate effect is the same as TFM: the disruption of ATP production.[1][8]

Crucially, Niclosamide lacks the species selectivity of TFM.[6][9] It is broadly toxic to aquatic organisms at much lower concentrations.[6][8] Research indicates that Niclosamide is 40-60 times more potent than TFM in disrupting mitochondrial respiration in sea lampreys, which contributes to its greater overall toxicity.[8]

Comparative Efficacy: A Quantitative Look

The effectiveness of a lampricide is not only measured by its ability to kill sea lamprey larvae but also by its selectivity—its capacity to do so with minimal impact on non-target species. This is typically quantified using lethal concentration (LC) values, such as the LC50 (concentration lethal to 50% of the test population) and LC99.9 (the Minimum Lethal Concentration, or MLC, required for effective treatment).[10]

CompoundTarget Species (Sea Lamprey)Non-Target Species (e.g., Rainbow Trout)Selectivity Ratio (Non-Target LC50 / Target LC50)Potency
TFM High toxicityRelatively low toxicityHighModerate
Niclosamide Very high toxicityVery high toxicityLowVery High[6][8]
TFM + Niclosamide (1-2%) High toxicityRelatively low toxicityHigh[10]High

This table is a qualitative summary based on established research. Actual LC50 values are highly dependent on water chemistry (pH, alkalinity) and temperature.[1][11]

The Synergistic Advantage

While Niclosamide is too broadly toxic to be used as a primary lampricide, it is highly effective as a synergist. When added to TFM at a low concentration (typically 1-2% of the TFM concentration), it significantly increases the potency of the mixture.[9] This synergistic effect allows for a reduction in the total amount of TFM needed for a successful treatment by up to 50%.[1][10] This practice not only reduces chemical costs but also lessens the overall chemical load on the aquatic environment while maintaining selectivity for sea lampreys.[3][10]

Environmental Fate and Non-Target Effects

An objective comparison must weigh environmental impact. Both TFM and Niclosamide are considered non-persistent in the environment and do not bioaccumulate, breaking down within days of application.[2][3][12]

  • TFM: While generally safe for most fish at treatment concentrations, some non-target species, like juvenile lake sturgeon, can experience metabolic distress and potential mortality.[7][12] This has led to the development of specific application protocols in habitats where sensitive species are present.[13] TFM is also noted as a potential endocrine disruptor, though the risk is considered minimal due to the short, infrequent exposure periods (e.g., 12-hour treatments every 3-5 years).[12][14]

  • Niclosamide: Its high toxicity makes it a risk to a broader range of non-target species, including various fish and mollusks.[12] This is why its use is restricted to either synergistic mixtures with TFM or in a granular, bottom-release formulation (Granular Bayluscide) for treating slow-moving or stationary waters where TFM is less effective.[2][3]

Standardized Protocol for Efficacy Testing: Aquatic Bioassay

Trustworthy comparisons rely on standardized, replicable methodologies. The following protocol outlines a typical static aquatic bioassay used to determine the Minimum Lethal Concentration (MLC) of a lampricide, adhering to principles outlined by agencies like the U.S. Environmental Protection Agency (EPA).[15][16]

Experimental Workflow

Figure 2. Standard workflow for a lampricide efficacy bioassay.

Step-by-Step Methodology
  • Objective Definition: Clearly state the goal, e.g., "To determine the 9-hour LC99.9 of TFM for larval sea lamprey in water with a pH of 8.0 and alkalinity of 100 mg/L as CaCO₃."

  • Test Organism Acclimation:

    • Source larval sea lampreys and a representative non-target species (e.g., rainbow trout).

    • Acclimate organisms in holding tanks to test water conditions (temperature, pH, alkalinity) for a minimum of 48 hours. Causality: This ensures that observed mortality is due to the test chemical and not stress from environmental changes.

  • Preparation of Test Solutions:

    • Create a stock solution of the test chemical (e.g., TFM) in an appropriate solvent.

    • Perform serial dilutions to create a range of test concentrations that are expected to bracket the LC99.9. Include a control group (no chemical). Causality: A range of concentrations is essential to generate a dose-response curve, from which the precise LC value can be statistically derived.

  • Exposure:

    • Randomly assign groups of test organisms (e.g., 20 larvae per replicate) to test chambers containing the prepared solutions.

    • Maintain constant temperature and aeration throughout the 9-hour exposure period, which mimics the duration of a typical stream treatment block.[17]

  • Data Collection:

    • Observe and record the number of dead organisms in each replicate at predetermined intervals (e.g., every hour).

    • A lack of response to gentle prodding is the standard criterion for mortality.

  • Termination and Recovery:

    • After 9 hours, transfer all surviving organisms to chambers with clean, chemical-free water identical to the acclimation water.

    • Monitor for delayed mortality over the next 24 hours. Causality: This step is crucial for assessing whether the chemical's effects are reversible or if sublethal exposure leads to eventual death.

  • Data Analysis:

    • Use probit analysis or other appropriate statistical methods to calculate the LC99.9 and its confidence intervals from the dose-response data.

    • This analysis provides a robust, statistically validated endpoint for determining the effective treatment concentration.

Conclusion and Future Directions

TFM remains the primary tool for sea lamprey control due to its remarkable selectivity, a feature that its most potent alternative, Niclosamide, lacks.[6] The key to optimizing efficacy lies not in replacement, but in synergy. The combined use of TFM with a small percentage of Niclosamide has proven to be a highly effective strategy, reducing chemical use, cutting costs, and maintaining a high degree of selectivity.[3][10]

Future research must continue to explore next-generation control methods, including novel chemical compounds, and non-chemical alternatives like pheromone-based lures and improved physical barriers.[4][5][18] However, for the foreseeable future, the strategic and data-driven application of TFM and TFM-Niclosamide mixtures, guided by rigorous efficacy testing, will remain the foundation of one of the world's most successful invasive species control programs.[1]

References

  • U.S. Geological Survey. (n.d.). Environmental fate and effects of the lampricide TFM: a review. USGS.gov. Retrieved from [Link]

  • Hubert, T. D. (2003). Environmental Fate and Effects of the Lampricide TFM: A Review. ResearchGate. Retrieved from [Link]

  • Great Lakes Fishery Commission. (n.d.). Lampricides and Sea Lamprey Control. GLFC. Retrieved from [Link]

  • Wilkie, M. P., et al. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide. Aquatic Toxicology. Retrieved from [Link]

  • Great Lakes Fishery Commission. (n.d.). Lampricides and Sea Lamprey Control. YouTube. Retrieved from [Link]

  • Lantz, S. M., et al. (2021). Next-generation lampricides: a three-stage process to develop improved control tools for invasive sea lamprey. Canadian Journal of Fisheries and Aquatic Sciences. Retrieved from [Link]

  • Cozzo, J. A., et al. (2023). The combined effects of the aquatic herbicide fluridone and the lampricide TFM on non-target fish and invertebrates. ResearchGate. Retrieved from [Link]

  • U.S. Fish and Wildlife Service. (n.d.). Combating sea lamprey in the Great Lakes with new technologies. FWS.gov. Retrieved from [Link]

  • Cozzo, J. A., et al. (2023). The combined effects of the aquatic herbicide fluridone and the lampricide TFM on non-target fish and invertebrates. Taylor & Francis Online. Retrieved from [Link]

  • Flávio, H., et al. (2022). Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus). PubMed. Retrieved from [Link]

  • Hlina, B. L., et al. (2021). The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. PMC. Retrieved from [Link]

  • Treska, T., et al. (2014). Growth and behavioral effects of the lampricide TFM on non-target fish species. ResearchGate. Retrieved from [Link]

  • Richards, J., et al. (2017). Exposure to the lampricide TFM elicits an environmental stress response in yeast. NIH. Retrieved from [Link]

  • Luoma, J. A., et al. (2023). Laboratory and field comparisons of TFM bar formulations used to treat small streams for larval sea lamprey. Management of Biological Invasions. Retrieved from [Link]

  • Wilkie, M. P., et al. (2019). Control of Invasive Sea Lampreys Using the Piscicides TFM and Niclosamide: Toxicology, Successes & Future Prospects. ResearchGate. Retrieved from [Link]

  • McDonald, D. G., & Kolar, C. S. (2007). Research to Guide the Use of Lampricides for Controlling Sea Lamprey. Great Lakes Fishery Commission. Retrieved from [Link]

  • Environmental News Network. (2022). Warming Waters Help Invasive Lamprey Survive Lampricide Treatments. ENN. Retrieved from [Link]

  • Great Lakes Fishery Commission. (n.d.). Lampricides. GLFC. Retrieved from [Link]

  • Great Lakes Now. (2022). Modern sea lamprey control pits technology against the invaders. Great Lakes Now. Retrieved from [Link]

  • Great Lakes Fishery Commission. (n.d.). The Future of Sea Lamprey Control. GLFC. Retrieved from [Link]

  • Chen, W., et al. (2022). Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. NIH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. EPA.gov. Retrieved from [Link]

  • ResearchGate. (2022). Combination of niclosamide and current therapies to overcome resistance for cancer: New frontiers for an old drug. ResearchGate. Retrieved from [Link]

  • University of Florida. (n.d.). Aquatic Herbicide Testing Toxicity and EPA. Plant Management in Florida Waters. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of 3-Nitro-4-(trifluoromethyl)phenol (CAS No. 88-30-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to provide value beyond the product, building a foundation of deep trust through scientifically grounded safety guidance.

Hazard Analysis: Understanding the Intrinsic Risks

3-Nitro-4-(trifluoromethyl)phenol is a compound that demands rigorous adherence to safety protocols due to its significant hazard profile. It is classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled.[1][2] Furthermore, it is known to cause serious skin and eye irritation.[1][2][3] The trifluoromethyl group can enhance the compound's lipophilicity, potentially increasing its ability to be absorbed through the skin, while the nitrophenol structure is associated with systemic toxicity.[4] Understanding these intrinsic properties is the first step in mitigating risk.

Table 1: Hazard Classification Summary

Hazard ClassificationCategoryStatement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a static choice but a dynamic one, dependent on the specific handling procedure. The following provides a foundational PPE protocol, with a decision-making workflow to adapt to varying experimental conditions.

Core PPE Requirements
  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory at all times.[1] When there is a risk of splashing or aerosol generation, a face shield worn over safety glasses is required.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Given the nature of nitrophenols, butyl rubber or neoprene gloves are recommended for extended contact.[4] For splash protection, disposable nitrile gloves may be used, but they must be removed and replaced immediately upon contamination.[4][5] It is good practice to double-glove.

  • Body Protection: A flame-retardant and chemical-resistant lab coat must be worn and kept buttoned.[6] For procedures with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[4] Long pants and fully enclosed shoes are mandatory.[7][8]

  • Respiratory Protection: All handling of 3-Nitro-4-(trifluoromethyl)phenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] If engineering controls are not sufficient to maintain exposure below permissible limits, or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection for 3-Nitro-4-(trifluoromethyl)phenol Handling start Start: Assess Task weighing Weighing solid? start->weighing dissolving Dissolving or transferring solution? weighing->dissolving No ppe_base Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->ppe_base Yes high_energy High-energy operation? (e.g., sonicating, heating) dissolving->high_energy No ppe_splash Enhanced PPE: - Core PPE - Face Shield - Chemical Apron dissolving->ppe_splash Yes end Proceed with Caution high_energy->end No, routine handling ppe_aerosol Maximum PPE: - Enhanced PPE - Respirator high_energy->ppe_aerosol Yes ppe_base->end ppe_splash->end ppe_aerosol->end

Caption: Decision workflow for PPE selection based on the specific laboratory task.

Operational Plan: From Benchtop to Waste Container

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Pre-Handling Checklist
  • Locate Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7][9]

  • Review SDS: Always have a copy of the Safety Data Sheet (SDS) readily available.[1]

  • Prepare Work Area: Conduct all work in a chemical fume hood.[6][9] The work surface should be clean and uncluttered. It is advisable to cover the work surface with absorbent, plastic-backed paper.

  • Don PPE: Put on all required PPE as determined by your task assessment.

Step-by-Step Handling Protocol
  • Weighing: If weighing the solid compound, do so in the fume hood. Use a spatula to transfer the material and avoid creating dust.[8]

  • Solution Preparation: When preparing solutions, add the solid 3-Nitro-4-(trifluoromethyl)phenol to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools, such as pipettes with mechanical fillers, for all liquid transfers.[10] Never pipette by mouth.[10]

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution. Wash hands and arms thoroughly with soap and water after removing gloves.[11]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek immediate medical attention.[1] For phenol-type compounds, polyethylene glycol (PEG) solution can be effective in decontaminating the skin.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Do not allow the chemical to enter drains or waterways.[2][6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 3-Nitro-4-(trifluoromethyl)phenol.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and empty containers, in a designated, clearly labeled, and sealable hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing 3-Nitro-4-(trifluoromethyl)phenol in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "3-Nitro-4-(trifluoromethyl)phenol," and the associated hazards (e.g., "Toxic," "Irritant").

Final Disposal Protocol
  • Do NOT dispose of this chemical down the drain or in the regular trash. [6]

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6] This ensures that the waste is managed and disposed of in compliance with all applicable regulations.

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.

References

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety - University of California, Berkeley. (URL: [Link])

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL - Phenol And Acetone Sector Group. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • Westfield State College Organic Chemistry Laboratory Safety. (URL: [Link])

  • Laboratory Safety Guidelines - ETH Zurich. (URL: [Link])

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (URL: [Link])

  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem. (URL: [Link])

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation - ACS Publications. (URL: [Link])

  • Safety Guidelines | Organic Chemistry I Lab - University of Missouri–St. Louis. (URL: [Link])

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (URL: [Link])

  • Standard Operating Procedure - Yale Environmental Health & Safety. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.